Product packaging for 5-Bromo-1-methylpyridin-2(1H)-one(Cat. No.:CAS No. 81971-39-3)

5-Bromo-1-methylpyridin-2(1H)-one

Cat. No.: B1282133
CAS No.: 81971-39-3
M. Wt: 188.02 g/mol
InChI Key: HHVFVHIUOMMWRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C6H6BrNO and its molecular weight is 188.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrNO B1282133 5-Bromo-1-methylpyridin-2(1H)-one CAS No. 81971-39-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-8-4-5(7)2-3-6(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVFVHIUOMMWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70515499
Record name 5-Bromo-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81971-39-3
Record name 5-Bromo-1-methyl-1H-pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81971-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1-methylpyridin-2(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-1-methylpyridin-2(1H)-one

This compound is a substituted pyridinone that has garnered significant attention as a versatile intermediate in the fields of pharmaceutical and agrochemical research.[1] The pyridinone scaffold is a privileged structure in medicinal chemistry, known to serve as a hydrogen bond donor and acceptor, and its derivatives exhibit a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[2] The strategic placement of a bromine atom on this core at the 5-position renders the molecule an ideal substrate for a variety of cross-coupling reactions, enabling the synthesis of complex molecular architectures.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

This compound (CAS Number: 819-71-39-3) is typically a white to yellow or orange crystalline powder.[1] Its core structure consists of a pyridin-2-one ring, N-alkylated with a methyl group, and substituted with a bromine atom at the C5 position.

Caption: Chemical Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReferences
CAS Number 81971-39-3[1][4]
Molecular Formula C₆H₆BrNO[1][4]
Molecular Weight 188.02 g/mol [1][4]
Appearance White to yellow to orange powder/crystal[1]
Melting Point 59 - 65 °C[1]
Boiling Point 157 °C / 12 mmHg[1][5]
Purity ≥ 97-98%[6][7]
IUPAC Name 5-bromo-1-methylpyridin-2-one[4]
InChI Key HHVFVHIUOMMWRN-UHFFFAOYSA-N[7][8]

Spectroscopic Characterization

Full characterization is essential for confirming the identity and purity of this compound. Spectroscopic data is readily available from various chemical suppliers.[8]

  • ¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the methyl protons and the three protons on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (188.02 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.[8]

  • Infrared Spectroscopy (IR): The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) group of the pyridinone ring.

Core Reactivity and Synthetic Utility

The synthetic value of this compound lies primarily in the reactivity of its carbon-bromine bond. The bromine atom at the 5-position is highly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations for creating new carbon-carbon (C-C) and carbon-heteroatom bonds in modern organic synthesis.[3] This reactivity allows for the introduction of a wide variety of functional groups, including aryl, heteroaryl, and amino moieties, facilitating extensive exploration of structure-activity relationships (SAR) in drug discovery programs.[3]

G Role as a Versatile Synthetic Intermediate cluster_reactions Key Transformations cluster_products Synthesized Compound Classes start This compound suzuki Suzuki-Miyaura Coupling (+ R-B(OH)₂) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (+ R₂NH) start->buchwald Pd Catalyst, Base other Other Cross-Coupling (e.g., Sonogashira, Heck) start->other Pd Catalyst, Base pharma Pharmaceuticals (Anti-inflammatory, Antimicrobial) suzuki->pharma agro Agrochemicals (Fungicides, Herbicides) suzuki->agro buchwald->pharma materials Novel Materials (Polymers, Coatings) other->materials

Caption: Versatility of this compound in synthesis.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative, self-validating methodology for the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation, using this compound as the electrophilic partner. The causality for each step is explained to ensure experimental robustness.

Objective: To synthesize a 5-aryl-1-methylpyridin-2(1H)-one derivative.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 2.5 eq)

  • Solvent system: Anhydrous 1,4-Dioxane and degassed Water (e.g., 4:1 ratio)[9][10]

  • Schlenk flask or similar reaction vessel

  • Inert gas (Argon or Nitrogen) supply

  • Standard workup and purification reagents (Ethyl acetate, Brine, Anhydrous Na₂SO₄ or MgSO₄, Silica gel)

Workflow Diagram:

G Suzuki-Miyaura Coupling Workflow A 1. Reaction Setup B 2. Degassing A->B Combine solids in flask C 3. Reagent Addition B->C Evacuate & backfill with inert gas (3x) D 4. Reaction C->D Add degassed solvents & catalyst E 5. Workup D->E Heat (e.g., 85-95°C) Monitor by TLC/LC-MS F 6. Purification E->F Cool, dilute, extract, dry, & concentrate G 7. Characterization F->G Flash column chromatography

Sources

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-1-methylpyridin-2(1H)-one (CAS: 81971-39-3)

This compound is a substituted pyridinone that has emerged as a crucial intermediate in synthetic chemistry. Its structure, featuring a pyridinone core, is a privileged scaffold in medicinal chemistry, known to interact with various biological targets.[1] The strategic placement of a bromine atom at the 5-position provides a reactive handle for advanced synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[2] This unique combination of a biologically relevant core and a versatile functional group makes it an invaluable building block for constructing complex molecules.

This guide provides a comprehensive overview of this compound, consolidating its chemical properties, synthesis, reactivity, and key applications. The protocols and insights contained herein are designed to empower researchers to effectively leverage this compound in their synthetic endeavors, particularly in the fields of pharmaceutical and agrochemical development.[3]

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below, compiled from various authoritative sources.

PropertyValueSource(s)
CAS Number 81971-39-3[4][5][6]
Molecular Formula C₆H₆BrNO[3][4]
Molecular Weight 188.02 g/mol [3][4]
IUPAC Name 5-bromo-1-methylpyridin-2-one[4]
Appearance White to yellow to orange powder/crystal[3]
Melting Point 59 - 65 °C[3][7]
Boiling Point 157 °C / 12 mmHg[3][7]
Purity Typically ≥97% - 98%[8]
Storage Store at room temperature under an inert atmosphere.[3]
SMILES CN1C=C(C=CC1=O)Br[4]
InChIKey HHVFVHIUOMMWRN-UHFFFAOYSA-N[4]

Structural Elucidation: The identity and purity of this compound are routinely confirmed using standard analytical techniques. Spectroscopic data is available for this compound, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, which are essential for verifying its structure after synthesis or before use in a subsequent reaction.[9][10]

Synthesis and Reaction Chemistry

Representative Synthesis: N-Methylation

A common and efficient route to this compound involves the N-methylation of its precursor, 5-bromopyridin-2(1H)-one. This reaction is a classic example of a Williamson ether synthesis-like reaction on an amide nitrogen.

The choice of a methylating agent like iodomethane and a mild base such as potassium carbonate in a polar aprotic solvent like DMF is critical. The base is strong enough to deprotonate the pyridinone nitrogen, forming a nucleophilic anion, but not so strong as to cause unwanted side reactions. DMF is an excellent solvent for this Sₙ2 reaction as it effectively solvates the potassium cation, leaving the carbonate and the pyridinone anion highly reactive.

Start 5-Bromopyridin-2(1H)-one Product This compound (Target Compound) Start->Product N-Methylation (Sₙ2) Room Temperature Reagents Iodomethane (CH₃I) Potassium Carbonate (K₂CO₃) DMF

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on a well-established methodology for the N-methylation of related heterocyclic systems.[9]

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-bromopyridin-2(1H)-one (1.0 eq).

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 1.2 eq) followed by anhydrous N,N-Dimethylformamide (DMF) to create a stirrable suspension (approx. 0.2 M concentration).

  • Methylation: Cool the mixture in an ice bath (0 °C). Add iodomethane (CH₃I, 1.1 eq) dropwise. Causality Note: The dropwise addition at low temperature helps to control the exothermicity of the reaction.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 5-8 hours.

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS until completion.

  • Workup: Upon completion, pour the reaction mixture into water. This will dissolve the inorganic salts and often precipitates the organic product.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified further by flash column chromatography or recrystallization to yield the final product.

Key Application: Palladium-Catalyzed Cross-Coupling

The bromine atom on the pyridinone ring is the key to its utility as a synthetic intermediate. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.[2][11] These reactions are cornerstones of modern drug discovery, allowing for the modular assembly of complex molecular architectures from simpler fragments.

In a Suzuki coupling, the C-Br bond of this compound is activated by a palladium(0) catalyst, which then undergoes transmetalation with a boronic acid derivative, and subsequent reductive elimination to form a new C-C bond, regenerating the catalyst.

Pyridinone 5-Bromo-1-methyl- pyridin-2(1H)-one Reaction Suzuki-Miyaura Coupling Pyridinone->Reaction BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃, K₃PO₄) Base->Reaction Product 5-Aryl-1-methyl- pyridin-2(1H)-one (Coupled Product) Reaction->Product New C-C Bond Formation

Caption: Workflow of a Suzuki cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example based on established methodologies for similar substrates.[11][12][13]

  • Inert Atmosphere: Combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a Schlenk flask.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times. Causality Note: This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add a degassed mixture of solvents, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Heating: Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water, then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel to isolate the desired coupled product.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for ensuring laboratory safety.

  • Hazard Identification: The compound is classified with several hazard statements. It is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[4][14] It may also cause respiratory irritation (H335).[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8][14] Work should be conducted in a well-ventilated area or a chemical fume hood.[8]

  • Handling Precautions: Avoid generating dust. Wash hands thoroughly after handling.[14] Avoid contact with skin, eyes, and clothing.[14]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of water. If irritation occurs, seek medical attention.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice.[14]

    • Ingestion: Rinse mouth and seek medical attention.[14]

    • Inhalation: Move the person to fresh air.[8]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[3]

Conclusion

This compound is more than just a chemical intermediate; it is a versatile tool that enables significant molecular complexity to be built from a simple, reliable starting point. Its value is rooted in the combination of the biologically relevant pyridinone core and the synthetically tractable bromo functionality. For researchers in drug discovery and agrochemical science, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of novel, high-value molecules.

References

  • This compound - PubChem.
  • 5-Bromo-1-methyl-2(1H)-pyridinone | CAS#:81971-39-3 - Chemsrc. Chemsrc. [Link]
  • Specifications of this compound - Capot Chemical. Capot Chemical Co., Ltd. [Link]
  • This compound - LabSolutions | Lab Chemicals & Equipment. LabSolutions. [Link]
  • Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. Frontiers in Chemistry. [Link]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction - MDPI. Molecules. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-Bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-1-methylpyridin-2(1H)-one, a valuable heterocyclic building block in pharmaceutical and agrochemical research.[1] The document delves into the prevalent synthetic strategies, with a primary focus on the regioselective N-methylation of 5-Bromopyridin-2-ol. It offers a detailed examination of the underlying chemical principles, experimental protocols, and the critical challenge of controlling N- versus O-alkylation. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this important intermediate.

Introduction and Significance

This compound is a substituted pyridinone derivative that serves as a key intermediate in the synthesis of a variety of biologically active molecules.[1] The presence of the bromine atom at the 5-position provides a versatile handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions. The N-methylated pyridinone core is a common scaffold in medicinal chemistry, contributing to the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and antimicrobial research.[1] Its utility also extends to the agrochemical sector for the creation of innovative crop protection agents.[1] A reliable and scalable synthesis of this compound is therefore of significant interest to the scientific community.

Strategic Analysis of Synthesis

The most direct and common approach to the synthesis of this compound involves the N-alkylation of a suitable precursor. The logical starting material for this transformation is 5-Bromopyridin-2-ol, also known as 5-Bromo-2-hydroxypyridine.[2][3][4] This precursor is a commercially available, off-white to yellow-brown crystalline powder.[3]

The Tautomerism Challenge: N- vs. O-Alkylation

A critical consideration in the alkylation of 2-hydroxypyridines is their existence as a tautomeric mixture of the 2-hydroxy form and the 2-pyridone form.[5] This equilibrium presents a significant challenge for regioselectivity, as alkylation can occur at either the nitrogen atom (N-alkylation) to yield the desired 1-alkyl-2-pyridone, or at the oxygen atom (O-alkylation) to form the corresponding 2-alkoxypyridine.[6]

The outcome of the alkylation reaction is influenced by several factors, including the choice of solvent, base, alkylating agent, and reaction temperature. Generally, polar aprotic solvents and the use of a strong base that can deprotonate the pyridinone tend to favor N-alkylation.

Diagram 1: Tautomerism of 5-Bromopyridin-2-ol

tautomerism cluster_0 Tautomeric Equilibrium 5-Bromo-2-hydroxypyridine 5-Bromo-2-hydroxypyridine 5-Bromo-pyridin-2(1H)-one 5-Bromo-pyridin-2(1H)-one 5-Bromo-2-hydroxypyridine->5-Bromo-pyridin-2(1H)-one Equilibrium

Caption: Tautomeric equilibrium between 5-Bromo-2-hydroxypyridine and 5-Bromo-pyridin-2(1H)-one.

Recommended Synthetic Pathway: N-Methylation of 5-Bromopyridin-2-ol

The most straightforward and widely applicable method for the synthesis of this compound is the direct N-methylation of 5-Bromopyridin-2-ol using an appropriate methylating agent in the presence of a base.

Reaction Scheme

Diagram 2: Synthesis of this compound

synthesis start 5-Bromopyridin-2(1H)-one product This compound start->product N-Methylation reagents + CH3I (Iodomethane) + K2CO3 (Potassium Carbonate) in DMF

Caption: N-methylation of 5-Bromopyridin-2(1H)-one to yield the target compound.

Detailed Experimental Protocol

This protocol is adapted from a similar procedure for the methylation of a related pyrimidinone and represents a standard approach for this type of transformation.[7]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
5-Bromopyridin-2(1H)-one174.00[4]13466-38-1[4]Starting material
Iodomethane (Methyl Iodide)141.9474-88-4Methylating agent
Potassium Carbonate (K₂CO₃)138.21584-08-7Base
N,N-Dimethylformamide (DMF)73.0968-12-2Solvent
Dichloromethane (DCM)84.9375-09-2Extraction solvent
Water (H₂O)18.027732-18-5For workup
Brine (Saturated NaCl solution)--For washing
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9Drying agent

Procedure:

  • Reaction Setup: To a solution of 5-Bromopyridin-2(1H)-one (1.0 equivalent) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 equivalents).

  • Addition of Methylating Agent: To the stirred suspension, add iodomethane (CH₃I) (1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 5-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Upon completion, filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the DMF.

    • Partition the residue between water and dichloromethane (DCM).

    • Separate the organic layer.

    • Wash the organic phase sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to afford the crude product.

    • If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Mechanistic Considerations and Causality
  • Role of the Base (K₂CO₃): Potassium carbonate is a moderately strong base that is sufficient to deprotonate the 2-pyridone tautomer, forming the corresponding pyridinoxide anion. This anion is a more potent nucleophile than the neutral starting material.

  • Choice of Solvent (DMF): DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the pyridinoxide anion more "naked" and nucleophilic. This enhances the rate of the SN2 reaction with iodomethane. Polar aprotic solvents generally favor N-alkylation over O-alkylation.

  • Methylating Agent (CH₃I): Iodomethane is a highly reactive and unhindered electrophile, making it an excellent choice for this SN2 reaction. The iodide leaving group is also very stable, which drives the reaction forward.

Alternative Synthetic Strategies

While direct N-methylation of 5-Bromopyridin-2-ol is the most common approach, other methods for the N-alkylation of 2-pyridones have been developed to address the regioselectivity challenge. These include:

  • Phase-Transfer Catalysis: Using a phase-transfer catalyst can facilitate the reaction between the pyridinone salt in an aqueous or solid phase and the alkylating agent in an organic phase.

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of 2-pyridones with alcohols under mild conditions, though it involves the use of phosphine and azodicarboxylate reagents.

  • Metal-Catalyzed Reactions: Certain transition metal catalysts have been employed to promote regioselective N-alkylation.[5]

These alternative methods may offer advantages in specific contexts, such as for more complex substrates or when milder conditions are required.

Safety and Handling

  • 5-Bromopyridin-2-ol: May cause skin and serious eye irritation. Harmful if swallowed.[4]

  • Iodomethane: Is a toxic and carcinogenic compound. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • N,N-Dimethylformamide (DMF): Is a reproductive toxin and should be handled with care.

It is imperative to consult the Safety Data Sheet (SDS) for each reagent before use and to conduct a thorough risk assessment for the entire experimental procedure.

Conclusion

The synthesis of this compound is most reliably achieved through the direct N-methylation of 5-Bromopyridin-2-ol. Careful selection of the base, solvent, and methylating agent is crucial for achieving high regioselectivity and yield. The protocol provided in this guide offers a robust and well-established method for the preparation of this important synthetic intermediate. A thorough understanding of the tautomeric nature of the starting material and the factors influencing the N- versus O-alkylation is essential for successful synthesis and troubleshooting.

References

  • Chem-Impex. This compound. [Link]
  • Chem-Impex. 5-Bromo-2-hydroxypyridine. [Link]
  • ChemBK. 5-Bromo-2-hydroxypyridine. [Link]
  • Journal of Organic Chemistry. P(NMe2)
  • Journal of Organic Chemistry. Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. [Link]
  • PubChem. This compound. [Link]
  • PubChem. 5-Bromo-2-hydroxypyridine. [Link]

Sources

An In-depth Technical Guide to 5-Bromo-1-methylpyridin-2(1H)-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1-methylpyridin-2(1H)-one is a versatile heterocyclic building block of significant interest in the fields of medicinal chemistry and agrochemical research. Its molecular structure, featuring a brominated pyridinone core, offers a reactive handle for a multitude of synthetic transformations, making it a valuable intermediate in the development of novel bioactive compounds. This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthesis and characterization protocols, and a discussion of its key applications, with a focus on its role in the synthesis of P2X7 receptor antagonists for the treatment of inflammatory and neurodegenerative diseases.

Core Physicochemical Properties

This compound is a solid material, typically appearing as a white to yellow or orange powder or crystalline solid.[1] Its fundamental properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueReference(s)
Molecular Weight 188.02 g/mol [1]
Molecular Formula C₆H₆BrNO[1]
CAS Number 81971-39-3[1]
Melting Point 59-65 °C[1]
Boiling Point 157 °C at 12 mmHg[1]
Appearance White to yellow to orange powder/crystal[1]
Purity Typically ≥98% (by GC)[1]

Synthesis and Characterization

The primary and most direct route to this compound is through the N-methylation of its precursor, 5-bromopyridin-2(1H)-one (also known as 5-bromopyridin-2-ol).

Synthetic Workflow

The synthesis involves a nucleophilic substitution reaction where the nitrogen atom of the pyridinone ring attacks a methylating agent, typically methyl iodide, in the presence of a base.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 5-bromopyridin-2(1H)-one 5-bromopyridin-2(1H)-one Reaction N-Methylation in Anhydrous Solvent (e.g., DMF, Acetone) 5-bromopyridin-2(1H)-one->Reaction Methyl_Iodide Methyl Iodide (CH3I) Methyl_Iodide->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Target_Molecule This compound Reaction->Target_Molecule Work-up & Purification

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: N-Methylation

This protocol is a representative example based on standard methylation procedures for N-heterocycles.[2]

Materials:

  • 5-bromopyridin-2(1H)-one

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard work-up and purification apparatus

Procedure:

  • To a solution of 5-bromopyridin-2(1H)-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add methyl iodide (1.2 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Analytical Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques. While specific spectra are proprietary to commercial suppliers, the expected characteristics are well-established.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons on the pyridinone ring and a singlet for the N-methyl protons. The chemical shifts and coupling constants are indicative of the substitution pattern.

  • ¹³C NMR: The spectrum will display six unique carbon signals corresponding to the five carbons of the pyridinone ring and the one carbon of the N-methyl group. The chemical shifts are influenced by the electronegativity of the neighboring atoms (bromine, nitrogen, and oxygen).

Mass Spectrometry (MS):

  • Mass spectrometry will confirm the molecular weight of the compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion peak (M⁺ and M+2).

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1]

Pharmaceutical Applications: P2X7 Receptor Antagonists

A significant application of this compound is in the synthesis of antagonists for the P2X7 receptor.[1] The P2X7 receptor is an ATP-gated ion channel that plays a crucial role in inflammation and immune responses.[4][5] Its dysregulation is implicated in various inflammatory and neurodegenerative disorders, making it a key therapeutic target.[4]

This compound serves as a key building block for constructing the core scaffolds of novel P2X7 antagonists. The bromine atom allows for further molecular elaboration through cross-coupling reactions, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.[1][4]

Application_Workflow Start 5-Bromo-1-methylpyridin- 2(1H)-one Reaction Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Reaction Intermediate Functionalized Pyridinone Intermediate Reaction->Intermediate Final_Steps Further Synthetic Modifications Intermediate->Final_Steps Product P2X7 Receptor Antagonist Final_Steps->Product Application Therapeutic Candidate for Inflammatory/Neurodegenerative Diseases Product->Application

Caption: Role of the compound in developing P2X7 antagonists.

Agrochemical Applications

In the agrochemical sector, this compound is utilized in the development of new pesticides, herbicides, and fungicides.[1] The pyridinone scaffold is present in numerous biologically active molecules. The bromine atom facilitates the introduction of various functional groups to optimize the efficacy and selectivity of the final agrochemical product. For instance, related brominated pyridine derivatives are precursors to fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt the fungal respiratory chain.

Safety and Handling

This compound is associated with several hazard classifications. Appropriate safety precautions must be taken during its handling and use.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Work in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound, with a molecular weight of 188.02 g/mol , is a key chemical intermediate with significant utility in both pharmaceutical and agrochemical research. Its straightforward synthesis from 5-bromopyridin-2(1H)-one and the reactivity of its bromine substituent make it an attractive starting material for the construction of complex, biologically active molecules. Its established role in the development of P2X7 receptor antagonists highlights its importance in the ongoing search for new therapeutics for inflammatory and neurodegenerative diseases. As research in these areas continues to expand, the demand for versatile building blocks like this compound is expected to grow.

References

  • PubChem. This compound. National Center for Biotechnology Information.
  • Donnelly-Roberts, D. L., & Jarvis, M. F. (2016). Substituted 5,6-(Dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)-methanones as P2X7 Antagonists. Journal of Medicinal Chemistry, 59(9), 4075-4090.
  • Pournara, D. T., Durner, A., Kritsi, E., Papakostas, A., Zoumpoulakis, P., Nicke, A., & Koufaki, M. (2020). Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists. ChemMedChem, 15(24), 2530–2543.
  • Banerjee, A. K. (2018). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 6(3).

Sources

physical and chemical properties of 5-Bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-1-methylpyridin-2(1H)-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated heterocyclic compound that has emerged as a versatile and valuable building block in the fields of medicinal chemistry and agrochemical science. Its unique structural arrangement, featuring a pyridinone core substituted with a bromine atom and an N-methyl group, provides a reactive scaffold amenable to a wide array of chemical transformations. This guide offers a comprehensive overview of its physical and chemical properties, outlines its synthesis and characterization, and explores its applications as a key intermediate in the development of biologically active molecules. The strategic placement of the bromine atom, in particular, makes it an ideal substrate for modern cross-coupling reactions, enabling the construction of complex molecular architectures.

Chemical Identity and Physicochemical Properties

The fundamental identity and key physical properties of this compound are summarized below, providing the foundational data required for its use in a laboratory setting.

Chemical Structure and Identifiers

The structure of this compound is defined by a pyridin-2-one ring, with a bromine atom at the 5-position and a methyl group attached to the nitrogen atom at the 1-position.

cluster_0 Synthetic Workflow Start 5-Bromopyridin-2-ol (Starting Material) Reaction N-Methylation Reaction (Stir at RT or gentle heat) Start->Reaction Reagents Base (e.g., K₂CO₃, NaH) Methylating Agent (e.g., CH₃I) Solvent (e.g., DMF, Acetone) Reagents->Reaction Workup Aqueous Workup (Filtration, Extraction) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound (Final Product) Purification->Product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Structural confirmation and purity assessment of this compound are performed using standard spectroscopic techniques. Although specific high-resolution spectral data is not available in the cited public literature, the expected characteristics are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the three aromatic protons on the pyridinone ring and a singlet for the N-methyl group protons. The chemical shifts and coupling patterns of the ring protons would be indicative of their relative positions to the bromine and carbonyl functionalities.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display six unique signals corresponding to the six carbon atoms in the molecule (five in the ring and one in the methyl group). The chemical shift of the carbonyl carbon (C2) would be the most downfield.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically in the region of 1650-1700 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

Chemical Reactivity and Applications in Development

The utility of this compound in research and development stems from its identity as a functionalized heterocyclic intermediate. Its reactivity is dominated by the presence of the carbon-bromine bond, which serves as a handle for constructing more complex molecules.

Role as a Synthetic Intermediate

This compound is widely utilized as an intermediate in the synthesis of novel molecules for various sectors:

  • Pharmaceutical Development: It is a key building block for creating new chemical entities, particularly in the pursuit of novel anti-inflammatory and antimicrobial agents. [1]* Agrochemical Industry: It is employed in the development and synthesis of next-generation crop protection agents, such as pesticides and herbicides, where its incorporation can enhance biological activity. [1]* Material Science: There is exploratory interest in using this compound for creating advanced polymers and coatings that may exhibit enhanced durability and chemical resistance. [1]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This powerful reaction allows for the formation of a new carbon-carbon bond by coupling the pyridinone scaffold with a wide variety of organoboron compounds (e.g., boronic acids and esters).

cluster_1 Suzuki-Miyaura Coupling Application Start This compound Product 5-Aryl-1-methylpyridin-2(1H)-one (New C-C Bond Formed) Start->Product Suzuki Coupling Reagents Aryl/Heteroaryl Boronic Acid [R-B(OH)₂] Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Reagents->Product

Caption: Application in Suzuki-Miyaura cross-coupling reactions.

Mechanistic Insight: The catalytic cycle of the Suzuki coupling involves three key steps: (1) Oxidative Addition of the C-Br bond to a Palladium(0) complex, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (3) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst. The reliability and functional group tolerance of this reaction make it a cornerstone of modern synthetic chemistry and a primary reason for the utility of this compound in drug discovery programs.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards, and appropriate precautions must be taken.

Table 3: GHS Hazard Information

Hazard StatementDescriptionGHS ClassSource
H302 Harmful if swallowedAcute Toxicity, Oral (Category 4)[1]
H315 Causes skin irritationSkin Corrosion/Irritation (Category 2)[1]
H319 Causes serious eye irritationSerious Eye Damage/Irritation (Category 2)[1]
H335 May cause respiratory irritationSTOT - Single Exposure (Category 3)[1]
Signal Word Warning
Pictogram GHS07 (Exclamation Mark)
Recommended Handling and PPE

A systematic approach to handling this chemical is critical to minimize exposure risk.

cluster_2 Safe Handling Workflow Prep Preparation (Read SDS, work in fume hood) PPE Wear Personal Protective Equipment (Gloves, Goggles, Lab Coat) Prep->PPE Handling Chemical Handling (Avoid inhalation of dust and contact with skin/eyes) PPE->Handling Storage Storage (Tightly sealed container, inert atmosphere, room temp) Handling->Storage Disposal Waste Disposal (Follow institutional and local regulations) Handling->Disposal

Caption: Recommended workflow for safely handling the compound.

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.

  • First Aid Measures:

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Conclusion

This compound stands as a strategically important intermediate for chemists engaged in the synthesis of functional molecules. Its well-defined physicochemical properties, combined with the predictable reactivity of its carbon-bromine bond in cornerstone reactions like the Suzuki-Miyaura coupling, solidify its role as a valuable tool in the design and execution of modern synthetic strategies. Adherence to strict safety protocols is mandatory for its handling. As research in pharmaceuticals and agrochemicals continues to advance, the demand for versatile and reactive building blocks like this compound is poised to grow, ensuring its continued relevance in the scientific community.

References

[1]PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

[2]ReposiTUm. (2024, July 3). Application of non-volatile reagents for the introduction of short hydrocarbon chains. Retrieved from [Link]

Sources

The Versatile Building Block: A Technical Guide to 5-Bromo-1-methylpyridin-2(1H)-one for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth overview of 5-Bromo-1-methylpyridin-2(1H)-one, a key chemical intermediate for researchers, scientists, and professionals in the drug development and agrochemical industries. This document details its commercial availability, physicochemical properties, and established protocols for its synthesis and purification. Furthermore, it explores its synthetic utility as a versatile building block in modern organic chemistry, with a particular focus on its application in the synthesis of high-value compounds such as kinase inhibitors. The guide is intended to be a comprehensive resource, offering both theoretical insights and practical, field-proven methodologies to empower innovation in chemical synthesis and drug discovery.

Introduction: Unveiling a Key Synthetic Intermediate

This compound (CAS No. 81971-39-3) has emerged as a pivotal scaffold in the synthesis of complex organic molecules.[1] Its structure, featuring a brominated pyridinone core, offers a unique combination of reactivity and stability, making it an invaluable precursor in the development of novel pharmaceuticals and agrochemicals.[1] The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the strategic introduction of diverse molecular fragments. This capability is of paramount importance in structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery. This guide will provide a comprehensive examination of this compound, from its commercial acquisition to its application in cutting-edge synthetic chemistry.

Commercial Availability and Physicochemical Properties

This compound is readily available from a range of chemical suppliers, ensuring a stable supply chain for research and development activities.

Table 1: Prominent Commercial Suppliers of this compound

SupplierTypical Purity
Sigma-Aldrich≥97%
TCI America>98.0% (GC)
Chem-Impex≥98% (GC)
Ambeed, Inc.97%

It is crucial for researchers to select a supplier and purity grade that aligns with the specific requirements of their intended application. For sensitive applications, such as in the final steps of a pharmaceutical synthesis, higher purity grades are recommended.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₆BrNO[2]
Molecular Weight 188.02 g/mol [2]
CAS Number 81971-39-3[2]
Appearance White to yellow to orange powder/crystal
Melting Point 59-65 °C
Boiling Point 157 °C/12 mmHg
Solubility Soluble in organic solvents such as ethanol, ether, and chloroform; insoluble in water.[3]

Synthesis and Purification: A Practical Approach

While several proprietary methods for the synthesis of this compound exist, a common and reliable laboratory-scale synthesis involves the N-methylation of the readily available precursor, 5-bromopyridin-2(1H)-one.

Proposed Synthesis Protocol: N-Methylation of 5-Bromopyridin-2(1H)-one

This protocol is adapted from a similar synthesis of 5-bromo-1-methylpyrimidin-2(1H)-one and is expected to provide a good yield of the target compound.[4]

Diagram 1: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_solvent Solvent cluster_product Product 5-bromopyridin-2(1H)-one 5-bromopyridin-2(1H)-one Reaction Mixture Reaction Mixture 5-bromopyridin-2(1H)-one->Reaction Mixture Iodomethane Iodomethane Iodomethane->Reaction Mixture Potassium Carbonate Potassium Carbonate Potassium Carbonate->Reaction Mixture DMF DMF DMF->Reaction Mixture This compound This compound Stir at RT (5h) Stir at RT (5h) Reaction Mixture->Stir at RT (5h) Reaction Conditions Filtration Filtration Stir at RT (5h)->Filtration Work-up Concentration Concentration Filtration->Concentration Partition (Water/DCM) Partition (Water/DCM) Concentration->Partition (Water/DCM) Organic Phase Organic Phase Partition (Water/DCM)->Organic Phase Wash (Brine) Wash (Brine) Organic Phase->Wash (Brine) Dry (MgSO4) Dry (MgSO4) Wash (Brine)->Dry (MgSO4) Concentration Concentration Dry (MgSO4)->Concentration Concentration ->this compound

Caption: Proposed workflow for the synthesis of this compound.

Materials:

  • 5-bromopyridin-2(1H)-one

  • Iodomethane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 5-bromopyridin-2(1H)-one in DMF, add potassium carbonate.

  • Slowly add iodomethane to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for approximately 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

Purification Methodologies

The purity of this compound is critical for its successful application in subsequent synthetic steps. The two most common and effective purification techniques are recrystallization and column chromatography.

Recrystallization is a cost-effective method for purifying solid compounds, particularly for removing small amounts of impurities.

Table 3: Recommended Solvent Systems for Recrystallization

Solvent SystemPolaritySuitability
Ethanol/Ethyl AcetateMixed PolarA recommended mixed solvent system where the ratio can be optimized.[5]
Ethanol/WaterMixed Polar ProticA common system for moderately polar compounds.[5]
Acetone/HexaneMixed Polar Aprotic/Non-polarCan be effective; caution is advised due to acetone's volatility.[5]
Toluene/HexaneAromatic/Non-polarSuitable for removing less polar impurities.[5]

General Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of a hot, suitable solvent or solvent mixture.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

For separating complex mixtures or achieving very high purity, silica gel column chromatography is the method of choice.[6]

Diagram 2: Workflow for Purification by Column Chromatography

G Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Determine Eluent Column Packing Column Packing TLC Analysis->Column Packing Silica Gel Sample Loading Sample Loading Column Packing->Sample Loading Dry Loading Elution Elution Sample Loading->Elution Hexane/Ethyl Acetate Gradient Fraction Collection Fraction Collection Elution->Fraction Collection TLC Analysis of Fractions TLC Analysis of Fractions Fraction Collection->TLC Analysis of Fractions Combine Pure Fractions Combine Pure Fractions TLC Analysis of Fractions->Combine Pure Fractions Solvent Evaporation Solvent Evaporation Combine Pure Fractions->Solvent Evaporation Purified Product Purified Product Solvent Evaporation->Purified Product

Caption: General workflow for purification via column chromatography.

General Column Chromatography Protocol:

  • Determine an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) using TLC to achieve an Rf value of 0.2-0.3 for the product.[6]

  • Pack a chromatography column with silica gel.

  • Load the crude product onto the column (dry loading is recommended).[6]

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Spectral Data and Characterization

Unambiguous characterization of this compound is essential for quality control and for confirming its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl protons and the three protons on the pyridinone ring.[7]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.[7] The chemical shifts will be influenced by the electronegativity of the neighboring atoms (bromine, nitrogen, and oxygen).[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

Table 4: Predicted Mass Spectrum Fragmentation of this compound (EI-MS)

m/z (mass-to-charge ratio)Proposed Ion IdentityFragmentation Pathway
187/189[C₆H₆BrNO]⁺• (Molecular Ion)Direct ionization of the parent molecule, showing the characteristic isotopic pattern of bromine (~1:1 ratio for ⁷⁹Br and ⁸¹Br).[9]
172/174[C₅H₃BrNO]⁺•Loss of a methyl radical (•CH₃) from the molecular ion.[9]
108[C₅H₅NO]⁺•Loss of a bromine radical (•Br) from the molecular ion.
80[C₅H₄O]⁺•Subsequent fragmentation of the [M-Br]⁺ ion.

Synthetic Applications in Drug Discovery and Development

The synthetic versatility of this compound makes it a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors.[10]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the bromopyridinone with an organoboron reagent. This reaction is highly efficient for synthesizing biaryl and heterobiaryl compounds.

Diagram 3: Suzuki-Miyaura Coupling of this compound

G This compound This compound Reaction Reaction This compound->Reaction Aryl/Heteroaryl Boronic Acid Coupled Product Coupled Product Reaction->Coupled Product Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Base Base Base->Reaction

Caption: Schematic of the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the bromopyridinone with a primary or secondary amine. This reaction is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Diagram 4: Buchwald-Hartwig Amination of this compound

G This compound This compound Reaction Reaction This compound->Reaction Amine (R₂NH) Aminated Product Aminated Product Reaction->Aminated Product Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Ligand Ligand Ligand->Reaction Base Base Base->Reaction

Caption: Schematic of the Buchwald-Hartwig amination reaction.

Role as a Pharmaceutical Intermediate

Pharmaceutical intermediates are crucial chemical compounds used in the synthesis of Active Pharmaceutical Ingredients (APIs).[11] this compound serves as a key building block in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial agents.[1] Its ability to participate in diverse chemical transformations allows for the construction of complex molecular architectures found in many modern drugs.[12]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] It may also cause respiratory irritation.[2] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available and highly versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research. Its utility as a building block in palladium-catalyzed cross-coupling reactions provides a powerful tool for the synthesis of complex organic molecules. This technical guide has provided a comprehensive overview of its properties, synthesis, purification, and applications to serve as a valuable resource for scientists and researchers, empowering them to leverage this important compound in their research and development endeavors.

References

  • 5-BROMO-3-NITRO-6-METHYLPYRIDIN-2(1H)-ONE. ChemBK. [Link]
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
  • Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. [Link]
  • 13C NMR spectroscopy • Chemical shift. [Link]
  • Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Mass Spectrometry. [Link]
  • This compound. PubChem. [Link]
  • BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. [Link]
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
  • Mass Spectrometry. Michigan State University Department of Chemistry. [Link]
  • Pharma API Intermedi
  • This compound. LabSolutions. [Link]
  • 2-Bromo-5-methylpyridine.
  • Bromate-induced Changes in p21 DNA Methylation and Histone Acetylation in Renal Cells. Toxicological Sciences. [Link]
  • In Vivo Residue-specific Histone Methyl
  • Crosstalk Among Set1 Complex Subunits Involved in H2B Ubiquitylation-Dependent H3K4 Methyl

Sources

Navigating the Safety Landscape of 5-Bromo-1-methylpyridin-2(1H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-1-methylpyridin-2(1H)-one is a versatile heterocyclic building block with significant applications in pharmaceutical and agrochemical research and development.[1][2] Its utility as a key intermediate in the synthesis of novel anti-inflammatory, antimicrobial, and crop protection agents underscores its importance in medicinal and agricultural chemistry.[1] However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth analysis of the safety and hazards associated with this compound, offering a comprehensive framework for its safe handling, storage, and disposal.

Compound Identification and Chemical Properties

A foundational aspect of laboratory safety is the accurate identification and characterization of the chemical substance in use.

Identifier Value Source
IUPAC Name 5-bromo-1-methylpyridin-2-onePubChem[3]
CAS Number 81971-39-3PubChem[3]
Molecular Formula C₆H₆BrNOPubChem[3]
Molecular Weight 188.02 g/mol PubChem[3]
Appearance White to yellow to orange powder to crystalChem-Impex[1]
Melting Point 59 - 65 °CChem-Impex[1]
Boiling Point 157 °C / 12 mmHgChem-Impex[1]
Solubility No data available
Storage Temperature Room Temperature, under inert atmosphereSigma-Aldrich, Chem-Impex[1]

The provided data indicates that this compound is a solid at room temperature with a relatively low melting point. Its stability under standard laboratory conditions is generally good, though storage under an inert atmosphere is recommended to prevent potential degradation.

GHS Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Based on available safety data sheets (SDS), this compound is classified as follows:

Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4][5]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[3][4][5]
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory system)H335: May cause respiratory irritation[3][4][5]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[4]

Signal Word: Warning[3][6][7]

GHS Pictograms:

The hazard statements clearly indicate that this compound poses multiple risks upon exposure. It is harmful if ingested, comes into contact with the skin, or is inhaled.[4][8] Furthermore, it is a known irritant to the skin, eyes, and respiratory tract.[3][4][5]

Risk Assessment and Mitigation: A Proactive Approach

A systematic risk assessment is crucial before commencing any work with this compound. The following workflow illustrates a logical progression from hazard identification to the implementation of control measures.

RiskAssessmentWorkflow cluster_assessment Risk Assessment Process cluster_control Control Measures HazardID Hazard Identification GHS Classification Physical/Chemical Properties ExposureEval Exposure Assessment Routes of Entry (Inhalation, Dermal, Ingestion) Frequency & Duration of Handling HazardID->ExposureEval informs RiskCharacterization Risk Characterization Likelihood of Harm Severity of Harm ExposureEval->RiskCharacterization leads to EngineeringControls Engineering Controls Chemical Fume Hood Ventilation RiskCharacterization->EngineeringControls dictates need for AdminControls Administrative Controls Standard Operating Procedures (SOPs) Training EngineeringControls->AdminControls supplemented by PPE Personal Protective Equipment (PPE) Gloves, Goggles, Lab Coat AdminControls->PPE reinforced by

Caption: A systematic workflow for risk assessment and control.

Engineering Controls: The First Line of Defense

The primary method for mitigating exposure to this compound is through the use of robust engineering controls.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[8]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[6][9]

Administrative Controls: Standardizing Safe Practices

Well-defined procedures and comprehensive training are essential for reinforcing a culture of safety.

  • Standard Operating Procedures (SOPs): Develop detailed SOPs for all experimental protocols involving this compound. These SOPs should explicitly outline the required safety precautions.

  • Training: All personnel handling the compound must be thoroughly trained on its hazards, safe handling procedures, and emergency response protocols.

Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE is mandatory to prevent direct contact with the chemical.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[10] A face shield may be necessary for operations with a higher risk of splashing.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are required.[8][10] For larger quantities or tasks with a higher risk of exposure, impervious clothing may be necessary.[10]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge should be used.[10]

Safe Handling and Experimental Protocols

Adherence to meticulous handling techniques is critical to minimize the risk of exposure.

General Handling Precautions
  • Avoid the formation of dust.[6][9]

  • Do not eat, drink, or smoke in the laboratory.[4][10]

  • Wash hands thoroughly after handling the compound.[4][10]

  • Use spark-proof tools and avoid sources of ignition when handling the material.[6]

  • Keep containers tightly closed when not in use.[11]

Example Experimental Protocol: Weighing and Dissolving

This protocol outlines the essential steps for safely preparing a solution of this compound.

  • Preparation:

    • Don all required PPE (lab coat, safety goggles, gloves).

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar).

  • Weighing:

    • Place the analytical balance inside the fume hood if possible. If not, weigh the compound in a well-ventilated area, minimizing air currents.

    • Carefully transfer the desired amount of the solid compound from the stock bottle to a weigh boat using a clean spatula.

    • Immediately close the stock bottle tightly.

  • Dissolution:

    • Place the weigh boat containing the compound into the beaker inside the fume hood.

    • Add the appropriate solvent to the beaker.

    • Add the magnetic stir bar and place the beaker on a stir plate.

    • Stir until the solid is completely dissolved.

  • Cleanup:

    • Dispose of the used weigh boat and any contaminated materials in the designated solid waste container.

    • Wipe down the work surface in the fume hood with an appropriate solvent.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

EmergencyResponse cluster_incident Incident Occurs cluster_response Immediate Response Actions cluster_followup Follow-up & Reporting Spill Chemical Spill Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues & Supervisor Spill->Alert ContainSpill Contain Spill (if safe) Spill->ContainSpill Exposure Personal Exposure Exposure->Alert FirstAid Administer First Aid Exposure->FirstAid ReportIncident Report Incident to EHS Evacuate->ReportIncident SeekMedical Seek Medical Attention FirstAid->SeekMedical Decontaminate Decontaminate Area ContainSpill->Decontaminate SeekMedical->ReportIncident

Sources

reactivity of the bromine atom in 5-Bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 5-Bromo-1-methylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical development.[1] Its unique electronic structure confers a well-defined reactivity profile upon the C5-bromine atom, rendering it an ideal electrophilic partner for a wide array of synthetic transformations. This guide provides a comprehensive technical overview of the principal reactions involving this C-Br bond, focusing on palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—and Nucleophilic Aromatic Substitution (SNAr). By elucidating the underlying mechanisms, providing field-tested experimental protocols, and explaining the causality behind procedural choices, this document serves as a practical resource for scientists seeking to leverage this scaffold in the synthesis of complex, high-value molecules.

Core Principles: Electronic Structure and Reactivity

The is a direct consequence of the electronic landscape of the pyridinone ring. The N-methylated pyridin-2-one core does not behave like a simple brominated pyridine; its character is more akin to a substituted phenoxide ion, exhibiting a high degree of aromaticity and specific electronic biases.[2][3]

  • Electron-Withdrawing Carbonyl Group: The C2-carbonyl group acts as a powerful electron-withdrawing group via resonance and induction. This effect significantly lowers the electron density across the ring, particularly at the C3 and C5 positions. This electron deficiency enhances the electrophilicity of the carbon atom bonded to the bromine, making the C-Br bond highly polarized and susceptible to attack.

  • N-Methyl Group: The methyl group on the nitrogen atom is a weak electron-donating group, but more importantly, it prevents tautomerization to the corresponding 2-hydroxypyridine form, locking the molecule in the pyridone state.[2] This ensures a consistent electronic environment for predictable reactivity.

This electronic arrangement makes the C5-bromine an excellent leaving group in two major classes of reactions: palladium-catalyzed cross-couplings, which proceed via oxidative addition, and nucleophilic aromatic substitutions, which are facilitated by the ring's ability to stabilize an intermediate negative charge.

Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Workhorse

Palladium-catalyzed reactions are foundational for modern drug discovery, and this compound is an exemplary substrate. The general reactivity order for aryl halides in these couplings is I > Br > Cl, placing the C-Br bond in a "sweet spot" of reactivity—stable enough for isolation and handling, yet reactive enough for efficient coupling under mild conditions.[4][5]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl and hetero-biaryl systems, which are privileged structures in many pharmaceuticals.[6] The reaction couples the bromopyridinone with an organoboron reagent, typically a boronic acid or ester.

Mechanism: The catalytic cycle involves three key steps: (1) Oxidative addition of the C-Br bond to a Pd(0) catalyst, (2) Transmetalation of the organic group from the activated boronate species to the palladium center, and (3) Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7] The base is critical as it activates the boronic acid to form a more nucleophilic boronate complex, facilitating the transmetalation step.[8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L₂Pd(II)(Ar)(Br) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r_complex L₂Pd(II)(Ar)(R') transmetalation->pd2_r_complex reductive_elimination Reductive Elimination pd2_r_complex->reductive_elimination reductive_elimination->pd0 inv1 inv2 reagent1 Ar-Br reagent1->oxidative_addition product Ar-R' product->reductive_elimination boronic R'-B(OR)₂ base Base boronic->base boronate [R'-B(OR)₂(Base)]⁻ base->boronate boronate->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 mmol).[6][8]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).[6]

  • Reaction: Heat the mixture with vigorous stirring to 85-95 °C for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Couplings

Boronic Acid (R-B(OH)₂)BaseCatalyst (mol%)Temp (°C)Yield (%)
Phenylboronic acidK₂CO₃Pd(PPh₃)₄ (5)90>90
4-Methoxyphenylboronic acidK₃PO₄Pd(dppf)Cl₂ (3)85>95
3-Pyridylboronic acidCs₂CO₃Pd(OAc)₂/SPhos (2)100~88
1-Methyl-1H-pyrazole-4-boronic acidK₂CO₃Pd(PPh₃)₄ (5)90~92[9]

Note: Yields are representative and based on couplings with similar bromopyridine substrates.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for synthesizing arylamines, which are prevalent in pharmaceuticals.[10] This reaction couples the bromopyridinone with a primary or secondary amine.

Mechanism: The catalytic cycle is initiated by the oxidative addition of the C-Br bond to the Pd(0) complex. The amine then coordinates to the palladium center, and a base facilitates deprotonation to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the active Pd(0) catalyst.[11][12] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent side reactions like beta-hydride elimination.[11]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex LPd(II)(Ar)(Br) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination pd2_amine_complex [LPd(II)(Ar)(HNR¹R²)]⁺Br⁻ amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex LPd(II)(Ar)(NR¹R²) deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 reagent1 Ar-Br reagent1->oxidative_addition reagent2 HNR¹R² reagent2->amine_coordination product Ar-NR¹R² product->reductive_elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[13]

Experimental Protocol: Buchwald-Hartwig Amination

  • Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube or microwave vial with this compound (1.0 mmol), a palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd), a suitable phosphine ligand (e.g., RuPhos, 0.08 mmol, 8 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 mmol).[11]

  • Atmosphere: Seal the vessel and, if not in a glovebox, evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous, degassed toluene or dioxane (5-10 mL) via syringe, followed by the amine (1.2 mmol).

  • Reaction: Seal the vessel tightly and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: After cooling, quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.[11] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Table 2: Representative Buchwald-Hartwig Aminations

AmineBaseCatalyst/Ligand (mol%)SolventTemp (°C)Yield (%)
MorpholineNaOtBuPd₂(dba)₃/RuPhos (2/8)Toluene110>95
AnilineK₃PO₄Pd(OAc)₂/XPhos (2/5)Dioxane110~90
BenzylamineK₂CO₃Pd₂(dba)₃/BINAP (2/4)Toluene100~85
tert-Butyl carbamateCs₂CO₃Pd(OAc)₂/Xantphos (2/4)Dioxane110~80

Note: Conditions and yields are based on established protocols for similar bromopyridine substrates.[11]

Sonogashira Coupling for C-C(sp) Bond Formation

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing access to substituted alkynes that are valuable intermediates in organic synthesis.[14] The reaction is uniquely co-catalyzed by palladium and copper(I).[4][15]

Mechanism: The process involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the C-Br bond to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with the Cu(I) salt in the presence of the amine base to form a highly reactive copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination from the resulting alkynyl-aryl-Pd(II) complex yields the final product and regenerates the Pd(0) catalyst.[4]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)(Br) pd0->pd2_complex Oxidative Addition pd2_alkynyl L₂Pd(II)(Ar)(C≡CR') pd2_complex->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination product Ar-C≡CR' pd2_alkynyl->product ar_br Ar-Br ar_br->pd0 cu_halide Cu(I)Br cu_acetylide Cu(I)C≡CR' cu_halide->cu_acetylide Acetylide Formation cu_acetylide->pd2_complex cu_acetylide->cu_halide alkyne R'C≡CH alkyne->cu_halide base Amine Base base->cu_halide

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

  • Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).[4]

  • Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat three times.

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as THF or DMF (10 mL), followed by an amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol). Finally, add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture.[4]

  • Reaction: Stir the reaction at the desired temperature (room temperature to 60 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and partition between ethyl acetate and water. Separate the organic layer, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Table 3: Representative Sonogashira Couplings

Terminal AlkyneBasePd Catalyst (mol%)Cu(I) Source (mol%)Temp (°C)Yield (%)
PhenylacetyleneEt₃NPd(PPh₃)₂Cl₂ (3)CuI (5)RT>95
Trimethylsilylacetylenei-Pr₂NHPd(OAc)₂/PPh₃ (2/4)CuI (5)40>90
1-HeptyneEt₃NPd(PPh₃)₄ (3)CuI (5)50~88
Propargyl alcoholi-Pr₂NHPd(PPh₃)₂Cl₂ (3)CuI (5)RT~92

Note: Conditions and yields are based on established protocols for similar bromopyridine substrates.[4]

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is dominant, the inherent electronic properties of the 5-bromo-1-methylpyridin-2-one ring also permit classical Nucleophilic Aromatic Substitution (SNAr) reactions, particularly with potent nucleophiles.

Mechanism: The SNAr reaction is a two-step addition-elimination process.[16][17] First, a strong nucleophile attacks the electron-deficient carbon bearing the bromine atom, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[18] The electron-withdrawing carbonyl group at the C2 position is crucial for stabilizing this intermediate by delocalizing the negative charge. In the second step, the leaving group (bromide) is expelled, and the aromaticity of the ring is restored.[18]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

General Protocol: SNAr with Alkoxides or Thiolates

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 mmol) in a dry, polar aprotic solvent like DMF or DMSO (10 mL).

  • Nucleophile Preparation: In a separate flask, prepare the nucleophile by adding the corresponding alcohol or thiol (1.5 mmol) to a suspension of a strong base like sodium hydride (NaH, 1.5 mmol) in the same solvent. Stir until hydrogen evolution ceases.

  • Reaction: Add the bromopyridinone solution to the prepared nucleophile solution at room temperature or with gentle heating (e.g., 40-80 °C). The reaction is typically faster at higher temperatures.

  • Monitoring & Workup: Monitor the reaction by TLC. Upon completion, carefully quench the reaction by pouring it into ice-water. Extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine, dry, and concentrate.

  • Purification: Purify via column chromatography or recrystallization.

Table 4: Potential SNAr Transformations

NucleophileBaseSolventTemp (°C)Potential Product
Sodium methoxide(pre-formed)DMF605-Methoxy-1-methylpyridin-2(1H)-one
Sodium thiophenoxide(pre-formed)DMSO401-Methyl-5-(phenylthio)pyridin-2(1H)-one
Potassium phenoxideK₂CO₃DMF1001-Methyl-5-phenoxypyridin-2(1H)-one

Note: SNAr reactions on this specific substrate are less common than cross-couplings; conditions may require significant optimization.

Conclusion and Outlook

This compound demonstrates robust and predictable reactivity at the C5-bromine position. Its electronic structure makes it an outstanding substrate for a host of high-utility transformations, most notably palladium-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These methods provide reliable and modular access to a vast chemical space of substituted pyridinones. Furthermore, the potential for Nucleophilic Aromatic Substitution with strong nucleophiles offers an alternative, metal-free pathway for functionalization. The versatility and reliability of these reactions underscore the importance of this compound as a key intermediate for building molecular complexity in the pursuit of novel therapeutics and agrochemicals.

References

  • Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Journal of Chemistry. [Link]
  • Method for preparing 5-bromo-2-methylpyridine.
  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • This compound.
  • Compounds comprising n-methyl-2-pyridone, and pharmaceutically acceptable salts.
  • On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. [Link]
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
  • Buchwald–Hartwig amin
  • 5-Bromo-1-methyl-2(1H)-pyridinone | CAS#:81971-39-3. Chemsrc. [Link]
  • Kinetics and mechanism of bromination of 2-pyridone and related derivatives in aqueous solution.
  • Buchwald-Hartwig Amin
  • Nucleophilic arom
  • The reactivity of the bromine atoms in brominated pyridines; the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2.6-dibromopyridinium salts.
  • The reactivity of bromine atoms in brominated pyridines. The preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine.
  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]
  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry.
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Sonogashira coupling. Wikipedia. [Link]
  • Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • 1-Methyl-2(1H)-pyridinone.
  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with...
  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
  • Suzuki reaction. Wikipedia. [Link]
  • Sonogashira Coupling Reaction. YouTube. [Link]
  • Decoding the Chemistry of N-Methyl-2-Pyrrolidone: Properties and Applic
  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
  • 5-BROMO-3-NITRO-6-METHYLPYRIDIN-2(1H)-ONE. ChemBK. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • N-METHYL-2-PYRROLIDONE (NMP).

Sources

An In-depth Technical Guide to the Solubility of 5-Bromo-1-methylpyridin-2(1H)-one in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-1-methylpyridin-2(1H)-one, a key intermediate in pharmaceutical and agrochemical research.[1] In the absence of extensive published quantitative data, this document synthesizes theoretical principles of solubility with established experimental methodologies. It offers researchers, scientists, and drug development professionals a robust framework for predicting, understanding, and experimentally determining the solubility of this compound in a variety of common laboratory solvents. The guide includes a detailed, self-validating experimental protocol and visual aids to facilitate practical application in a research and development setting.

Introduction: The Physicochemical Landscape of this compound

This compound (CAS No: 81971-39-3) is a substituted pyridinone derivative with a molecular formula of C₆H₆BrNO and a molecular weight of approximately 188.02 g/mol .[2] Its structure, featuring a polar pyridinone ring, a bromine substituent, and a methyl group, imparts a unique combination of polarity and lipophilicity that governs its interactions with various solvents. Understanding these physicochemical properties is paramount for its application in organic synthesis, purification, and formulation development.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₆BrNOPubChem[2]
Molecular Weight 188.02 g/mol PubChem[2]
Melting Point 59.0 to 65.0 °CLabSolutions[3]
Boiling Point 157 °C / 12 mmHgLabSolutions[3]
Appearance White to yellow to orange powder/crystalChem-Impex[1]

The presence of the carbonyl group and the nitrogen atom in the pyridinone ring allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents. The bromine atom adds to the molecular weight and polarizability, while the methyl group introduces a degree of nonpolar character. This structural amalgam suggests that the solubility of this compound will be highly dependent on the specific nature of the solvent.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[4] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.

  • Polar Solvents: Polar solvents, such as water, methanol, and ethanol, are characterized by the presence of O-H or N-H bonds, enabling them to act as hydrogen bond donors and acceptors. Given the polar nature of the pyridinone ring in this compound, some degree of solubility is anticipated in polar protic solvents. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which possess large dipole moments but lack O-H bonds, are also expected to be effective solvents due to their ability to engage in strong dipole-dipole interactions.

  • Nonpolar Solvents: Nonpolar solvents, such as hexane and toluene, primarily interact through weaker van der Waals forces. The presence of the nonpolar methyl group and the overall molecular structure may allow for limited solubility in these solvents.

  • Acidic and Basic Solutions: The pyridinone nitrogen in this compound is weakly basic. Therefore, its solubility is expected to increase in acidic aqueous solutions due to the formation of a more polar and water-soluble pyridinium salt.

The following diagram illustrates the key intermolecular forces at play in the dissolution of this compound.

G cluster_solute This compound cluster_solvents Solvents Solute C6H6BrNO PolarProtic Polar Protic (e.g., Water, Methanol) Solute->PolarProtic Hydrogen Bonding, Dipole-Dipole PolarAprotic Polar Aprotic (e.g., DMSO, Acetone) Solute->PolarAprotic Dipole-Dipole Nonpolar Nonpolar (e.g., Hexane, Toluene) Solute->Nonpolar Van der Waals

Caption: Intermolecular forces governing solubility.

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of published quantitative solubility data, an experimental approach is necessary. The following protocol provides a reliable method for determining the qualitative and semi-quantitative solubility of this compound.

Materials and Reagents
  • This compound

  • Deionized water

  • Methanol

  • Ethanol

  • Acetone

  • Ethyl acetate

  • Dichloromethane

  • Toluene

  • Hexane

  • Dimethyl sulfoxide (DMSO)

  • 5% (w/v) Hydrochloric acid

  • 5% (w/v) Sodium hydroxide

  • Small test tubes or vials

  • Spatula

  • Vortex mixer

  • Analytical balance

  • pH paper or pH meter

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of common solvents.

  • Sample Preparation: Add approximately 25 mg of this compound to a clean, dry test tube.[5]

  • Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in small portions.[5]

  • Mixing: Vigorously shake or vortex the test tube for 60 seconds after each addition.[4]

  • Observation: Visually inspect the solution for the complete dissolution of the solid. If the solid dissolves completely, the compound is considered "soluble." If it remains undissolved, it is "insoluble." If some solid dissolves but a portion remains, it is "partially soluble."

  • pH Testing (for aqueous solutions): If the compound is soluble in water, test the pH of the solution with pH paper or a pH meter to determine if it is acidic, basic, or neutral.[6]

Solubility Classification Flowchart

The following workflow provides a systematic approach to classifying the solubility of this compound.

G start Start with ~25mg of Compound + 0.75mL of Solvent water Test in Water start->water soluble_water Soluble in Water water->soluble_water Yes insoluble_water Insoluble in Water water->insoluble_water No hcl Test in 5% HCl naoh Test in 5% NaOH hcl->naoh No soluble_hcl Soluble in HCl hcl->soluble_hcl Yes organic Test in Organic Solvents (Methanol, DMSO, etc.) naoh->organic No soluble_naoh Soluble in NaOH naoh->soluble_naoh Yes neutral Conclusion: Neutral/Weakly Acidic/Basic organic->neutral soluble_water->organic insoluble_water->hcl base Conclusion: Basic Compound soluble_hcl->base acid Conclusion: Acidic Compound soluble_naoh->acid

Caption: Experimental workflow for solubility classification.

Anticipated Solubility Profile

Based on the theoretical principles and the structure of this compound, the following qualitative solubility profile is anticipated:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to SolubleThe polar pyridinone ring can engage in hydrogen bonding and dipole-dipole interactions.
Polar Aprotic DMSO, DMF, AcetoneSolubleStrong dipole-dipole interactions are expected between the solvent and the polar solute.
Nonpolar Hexane, TolueneInsoluble to Sparingly SolubleThe overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents.
Aqueous Acid 5% HClSolubleProtonation of the pyridinone nitrogen will form a more polar and water-soluble salt.
Aqueous Base 5% NaOHLikely InsolubleThe compound lacks a sufficiently acidic proton to be deprotonated by a weak base.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound is currently limited, a strong predictive framework can be established based on its molecular structure and the principles of intermolecular forces. This technical guide provides researchers with the theoretical background and a detailed, practical protocol to experimentally determine the solubility of this important chemical intermediate. The provided methodologies and workflows are designed to be self-validating and adaptable to the specific needs of any research or development laboratory.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • This compound. (n.d.). LabSolutions.
  • This compound. (n.d.). PubChem.
  • Solubility of Organic Compounds. (2023, August 31).

Sources

The Strategic Application of 5-Bromo-1-methylpyridin-2(1H)-one in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridinone Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the structures of successful therapeutic agents. These "privileged structures" possess the inherent ability to interact with multiple biological targets, offering a versatile foundation for drug design. The pyridinone ring system is a prominent member of this class, demonstrating a remarkable breadth of pharmacological activities.[1] This is evidenced by the number of FDA-approved drugs incorporating this motif, which span a wide range of therapeutic areas, from oncology and infectious diseases to cardiovascular and inflammatory conditions.[1] The utility of the pyridinone scaffold lies in its unique combination of features: it can act as both a hydrogen bond donor and acceptor, and its physicochemical properties, such as polarity and lipophilicity, can be readily modulated through substitution.

This technical guide focuses on a particularly valuable, yet underexplored, building block within this family: 5-Bromo-1-methylpyridin-2(1H)-one . The strategic placement of a bromine atom at the 5-position and a methyl group on the ring nitrogen endows this molecule with a unique reactivity profile, making it an exceptionally versatile intermediate for the synthesis of novel drug candidates.[2] The bromine atom serves as a convenient handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).[3] This guide will provide an in-depth analysis of the synthesis, reactivity, and potential applications of this compound, with a focus on its utility in the development of kinase inhibitors for inflammatory diseases and oncology.

Synthesis and Reactivity: A Versatile Building Block for Library Generation

The synthetic accessibility of this compound is a key factor in its utility as a medicinal chemistry building block. While a definitive, peer-reviewed protocol for its direct synthesis is not extensively documented, a highly plausible and efficient route can be inferred from established methodologies for the alkylation of related pyridinone systems.

Proposed Synthesis of this compound

The most logical approach to the synthesis of this compound involves the N-methylation of the readily available precursor, 5-bromopyridin-2(1H)-one. This transformation can be achieved under standard Williamson ether synthesis conditions, where the pyridinone is first deprotonated with a suitable base to form the corresponding pyridinolate anion, which then undergoes nucleophilic attack on a methylating agent.

A representative, albeit general, protocol is as follows:

Protocol 1: Synthesis of this compound

  • Materials:

    • 5-bromopyridin-2(1H)-one

    • Potassium hydroxide (KOH), pulverized

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Methyl iodide (CH₃I)

    • Ice water

    • Diethyl ether

  • Procedure:

    • To a stirred suspension of 5-bromopyridin-2(1H)-one and pulverized KOH in anhydrous DMSO under an inert atmosphere (e.g., nitrogen), heat the mixture to 55-60 °C.

    • Slowly add a solution of methyl iodide in DMSO dropwise to the reaction mixture, maintaining the temperature at 55-60 °C.

    • After the addition is complete, continue stirring at 55-60 °C for 30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water to precipitate the product.

    • Filter the resulting solid and wash thoroughly with water.

    • The crude product can be further purified by trituration with diethyl ether or recrystallization from a suitable solvent system to afford pure this compound.

This method is advantageous due to the use of readily available and cost-effective reagents. The progress of the reaction can be conveniently monitored by TLC, and the product can be isolated through a straightforward workup procedure.

Reactivity and Derivatization: The Power of Palladium Catalysis

The true synthetic power of this compound lies in the reactivity of its C5-bromo substituent. This position is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for their ability to efficiently construct carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is one of the most powerful and versatile methods for forming C-C bonds. It involves the coupling of the bromopyridinone with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide array of aryl and heteroaryl moieties at the 5-position, enabling extensive exploration of the chemical space around the pyridinone core. The choice of base is a critical parameter that can significantly influence the reaction yield and kinetics.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the bromopyridinone and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. The resulting alkynyl-substituted pyridinones can serve as precursors for a variety of more complex heterocyclic systems through subsequent intramolecular cyclization reactions. This one-pot Sonogashira coupling-cyclization strategy is a highly efficient method for generating diverse molecular scaffolds.

The following diagram illustrates the general workflow for derivatizing the this compound core using these powerful cross-coupling methodologies.

G cluster_start Starting Material cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_library Diverse Compound Library start This compound suzuki_reagents Aryl/Heteroaryl Boronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) start->suzuki_reagents C-C Bond Formation sonogashira_reagents Terminal Alkyne Pd Catalyst, Cu(I) Co-catalyst Base (e.g., Et₃N) start->sonogashira_reagents C-C Bond Formation suzuki_product 5-Aryl/Heteroaryl-1-methylpyridin-2(1H)-one suzuki_reagents->suzuki_product library Further Derivatization (e.g., cyclization, functional group manipulation) suzuki_product->library sonogashira_product 5-Alkynyl-1-methylpyridin-2(1H)-one sonogashira_reagents->sonogashira_product sonogashira_product->library

Caption: Synthetic utility of this compound.

Medicinal Chemistry Applications: Targeting Kinases in Inflammation and Oncology

The pyridinone scaffold is a well-established pharmacophore in the design of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and chronic inflammatory disorders. The ability of the pyridinone ring to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an attractive starting point for inhibitor design.

p38 MAP Kinase Inhibitors for Inflammatory Diseases

The p38 mitogen-activated protein (MAP) kinase is a key regulator of the inflammatory response. It is activated by a variety of cellular stresses and inflammatory cytokines, leading to the downstream production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). As such, p38 MAPK has emerged as a major therapeutic target for a range of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).

The this compound scaffold is an ideal starting point for the development of p38 MAPK inhibitors. The pyridinone core can mimic the hinge-binding interactions of known inhibitors, while the 5-position provides a vector for introducing substituents that can occupy the hydrophobic pocket of the ATP-binding site, thereby enhancing potency and selectivity.

The following diagram illustrates the central role of p38 MAPK in the inflammatory signaling cascade.

G stimuli Inflammatory Stimuli (e.g., LPS, Cytokines, Stress) map3k MAP3K (e.g., TAK1, ASK1) stimuli->map3k mkk3_6 MKK3/6 map3k->mkk3_6 phosphorylates p38 p38 MAPK mkk3_6->p38 phosphorylates downstream Downstream Substrates (e.g., MK2, ATF2) p38->downstream phosphorylates inhibitor 5-Substituted-1-methylpyridin-2(1H)-one Derivatives inhibitor->p38 inhibits response Inflammatory Response (e.g., TNF-α, IL-1β production) downstream->response leads to

Caption: The p38 MAPK signaling pathway and the point of intervention.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of this compound are not extensively published, we can draw valuable insights from studies on related 5-substituted pyridin-2(1H)-one analogs. For instance, in the context of anti-fibrotic agents, the nature of the substituent at the 5-position has a profound impact on biological activity. The introduction of various functional groups at this position allows for the fine-tuning of the molecule's properties to optimize potency and pharmacokinetic profiles.

The following table summarizes representative data for 5-substituted pyridin-2(1H)-one derivatives as anti-fibrosis agents, highlighting the importance of the C5-substituent.

CompoundR Group (at C5-position)Anti-proliferative Activity (IC₅₀, mmol/L) on NIH3T3 cells
PFD (Pirfenidone) H-
AKF-PD F2.76
5a Cl0.22
5b Br0.08
5c I0.21
5d CH₃0.26
5e OCH₃0.49

Data adapted from a study on 5-substituent-2(1H)-pyridone derivatives as anti-fibrosis agents.

This data clearly demonstrates that substitution at the 5-position is critical for activity, with the bromo-substituted compound 5b showing the highest potency. This underscores the potential of this compound as a starting point for developing highly active compounds.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the derivatization of a 5-bromopyridine core, which are directly applicable to this compound.

Protocol 2: Suzuki-Miyaura Coupling of a 5-Bromopyridine Derivative
  • Objective: To synthesize a 5-arylpyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane, anhydrous

    • Water, degassed

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a Schlenk flask, combine this compound, the arylboronic acid, and potassium carbonate.

    • Add the palladium catalyst to the mixture.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).

    • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1-methylpyridin-2(1H)-one.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block for modern medicinal chemistry. Its straightforward synthesis and the amenability of the 5-bromo substituent to a wide range of palladium-catalyzed cross-coupling reactions provide a robust platform for the rapid generation of diverse compound libraries. The proven track record of the pyridinone scaffold in successful drug discovery, particularly in the area of kinase inhibition, strongly suggests that derivatives of this compound hold significant promise as novel therapeutic agents.

Future research in this area should focus on the synthesis and biological evaluation of a broad range of 5-substituted derivatives of this core. Systematic exploration of the chemical space around the 5-position, coupled with in vitro and in vivo testing against key therapeutic targets such as p38 MAPK and other kinases, will undoubtedly lead to the discovery of new and potent drug candidates for the treatment of inflammatory diseases, cancer, and other unmet medical needs. The strategic application of this versatile building block will continue to fuel innovation in the field of drug discovery for years to come.

References

  • BenchChem. (2025). Application Notes and Protocols for the Methylation of 2-Bromo-3-hydroxypyridine. BenchChem.
  • Chem-Impex. (n.d.). This compound.
  • Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.
  • MDPI. (2017).
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry.

Sources

The Strategic Intermediate: An In-depth Technical Guide to 5-Bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Powerhouse of Modern Synthesis

In the landscape of contemporary medicinal and agricultural chemistry, the strategic deployment of versatile building blocks is paramount to the efficient discovery and development of novel bioactive molecules. Among these crucial intermediates, 5-Bromo-1-methylpyridin-2(1H)-one has emerged as a compound of significant interest. Its deceptively simple structure, a pyridinone core functionalized with a bromine atom and an N-methyl group, belies a rich chemical reactivity that has been harnessed by researchers to construct complex molecular architectures. This technical guide provides an in-depth exploration of this compound, from its chemical identity and synthesis to its pivotal role in the synthesis of pharmaceuticals and agrochemicals. For the discerning researcher, this document aims to be a comprehensive resource, elucidating the causality behind experimental choices and providing a foundation for its application in the laboratory. The pyridinone scaffold is a well-established pharmacophore, known to interact with a variety of biological targets, and its derivatives have demonstrated a wide range of activities including antitumor, antimicrobial, and anti-inflammatory effects[1].

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective use in synthesis and analysis.

PropertyValueSource
Molecular Formula C₆H₆BrNO[2][3]
Molecular Weight 188.02 g/mol [2][3]
CAS Number 81971-39-3[2][3]
Appearance White to yellow to orange powder/crystal[4]
Melting Point 59.0 to 65.0 °C[4]
Boiling Point 157 °C/12 mmHg[4]
IUPAC Name 5-bromo-1-methylpyridin-2-one[2]
Spectroscopic Data

Spectroscopic analysis provides the definitive structural confirmation of this compound.

  • ¹H NMR: The proton NMR spectrum is a key tool for routine characterization. While a publicly available, high-resolution spectrum image is not readily accessible in the literature, commercial suppliers provide typical data.[5]

  • ¹³C NMR, IR, and Mass Spectrometry: Comprehensive spectroscopic data, including ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are available from various chemical suppliers and databases, confirming the compound's structure and purity.[5]

Historical Context and Discovery

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of pyridinone chemistry. The pyridinone core has long been recognized as a "privileged scaffold" in medicinal chemistry, a structural motif that is capable of binding to multiple biological targets.[1] The synthesis and functionalization of pyridinones have been a subject of intense research for decades, with a focus on creating diverse libraries of compounds for biological screening.

The development of synthetic routes to substituted pyridinones, including halogenated derivatives, was a natural progression in this field. The introduction of a bromine atom at the 5-position provides a versatile handle for further chemical modification, most notably through transition metal-catalyzed cross-coupling reactions. The N-methylation of the pyridinone ring serves to modulate the compound's physicochemical properties, such as solubility and lipophilicity, and can also influence its metabolic stability and biological activity. Therefore, the "discovery" of this compound can be viewed not as an isolated event, but as a logical step in the systematic evolution of pyridinone-based medicinal chemistry.

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a straightforward N-methylation of the corresponding precursor, 5-bromopyridin-2(1H)-one. This reaction exemplifies a classic nucleophilic substitution at a saturated carbon center.

Experimental Protocol: N-Methylation of 5-Bromopyridin-2(1H)-one

This protocol is a representative example based on established methodologies for the N-alkylation of pyridinones.

Materials:

  • 5-Bromopyridin-2(1H)-one

  • Methyl iodide (or dimethyl sulfate)

  • Potassium carbonate (or another suitable base)

  • N,N-Dimethylformamide (DMF) or Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-bromopyridin-2(1H)-one (1.0 equivalent) and a suitable base such as potassium carbonate (1.5-2.0 equivalents).

  • Solvent Addition: Add a sufficient volume of anhydrous DMF or acetone to dissolve the starting materials.

  • Addition of Methylating Agent: While stirring the suspension, add the methylating agent, such as methyl iodide (1.1-1.2 equivalents), dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Extraction: Partition the residue between dichloromethane and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Mechanistic Rationale

The N-methylation of 5-bromopyridin-2(1H)-one proceeds via a classic SN2 mechanism. The pyridinone nitrogen, once deprotonated by the base, acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent.

G cluster_0 Deprotonation cluster_1 Nucleophilic Attack (SN2) start 5-Bromopyridin-2(1H)-one + Base intermediate Pyridinone Anion start->intermediate Proton Abstraction product This compound + Halide Salt intermediate->product Nucleophilic Attack methyl_iodide Methyl Iodide methyl_iodide->product

Caption: General mechanism for the N-methylation of 5-bromopyridin-2(1H)-one.

The choice of base and solvent is critical for the efficiency of this reaction. A relatively non-nucleophilic base like potassium carbonate is often preferred to minimize side reactions. A polar aprotic solvent such as DMF or acetone is ideal for dissolving the reactants and facilitating the SN2 reaction.

Applications in Research and Drug Development

The synthetic utility of this compound lies in the reactivity of its bromine substituent, which serves as a versatile handle for introducing molecular diversity through cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations are foundational in modern drug discovery, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

G cluster_coupling Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Molecular Scaffolds start This compound suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids/Esters) start->suzuki heck Heck (Alkenes) start->heck sonogashira Sonogashira (Terminal Alkynes) start->sonogashira buchwald Buchwald-Hartwig (Amines, Amides) start->buchwald biaryl Biaryl & Heterobiaryl Pyridinones suzuki->biaryl alkenyl Alkenyl-Substituted Pyridinones heck->alkenyl alkynyl Alkynyl-Substituted Pyridinones sonogashira->alkynyl amino Amino-Substituted Pyridinones buchwald->amino

Caption: Synthetic utility of this compound in cross-coupling reactions.

The ability to introduce a wide array of substituents at the 5-position allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. By varying the nature of the coupled fragment, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules, optimizing for potency, selectivity, and pharmacokinetic profiles.

Role as a Key Intermediate

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its applications span both the pharmaceutical and agrochemical sectors.

  • Pharmaceutical Development: This compound serves as a crucial building block in the synthesis of potential anti-inflammatory and antimicrobial agents. The pyridinone core, combined with the diverse functionalities that can be introduced via the bromo substituent, provides a rich platform for the design of novel therapeutics.

  • Agrochemical Research: In the agrochemical industry, derivatives of this compound are utilized in the development of new pesticides and herbicides. The unique electronic and steric properties of the substituted pyridinone scaffold can contribute to enhanced biological activity and improved crop protection.

Conclusion: A Versatile Tool for Chemical Innovation

This compound stands as a testament to the power of strategic molecular design. While its own history may be intertwined with the broader narrative of pyridinone chemistry, its impact on modern synthesis is undeniable. As a versatile and reactive intermediate, it provides a reliable and efficient entry point to a vast chemical space of substituted pyridinones. For researchers and scientists in drug development and agrochemical research, a thorough understanding of the synthesis, properties, and reactivity of this compound is essential for unlocking its full potential in the creation of innovative and impactful molecules.

References

  • PubChem. This compound. [Link]
  • Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC - NIH. [Link]
  • Capot Chemical. Specifications of this compound. [Link]

Sources

Introduction: The Strategic Importance of 5-Bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Elucidation of 5-Bromo-1-methylpyridin-2(1H)-one

This compound is a substituted pyridinone that serves as a highly versatile intermediate in the synthesis of complex, biologically active molecules.[1] Its structure, featuring a reactive bromine atom on an electron-rich pyridinone core, makes it a valuable building block for creating novel compounds in the pharmaceutical and agrochemical sectors.[1] This compound is particularly instrumental in the development of new anti-inflammatory and antimicrobial agents, where the pyridinone scaffold is a common pharmacophore.[1]

While empirical, lab-based experimentation remains the cornerstone of chemical synthesis, the integration of theoretical and computational studies provides an indispensable layer of predictive power and mechanistic insight. By leveraging computational chemistry, researchers can probe the electronic structure, stability, and reactivity of molecules like this compound in silico before committing to extensive experimental workflows. This guide, intended for researchers and drug development professionals, outlines the application of modern theoretical methods to understand and exploit the chemical behavior of this important synthetic intermediate.

Part 1: A Theoretical Approach to Molecular Structure and Spectroscopic Identity

The foundation of any chemical study is a precise understanding of the molecule's three-dimensional structure and its response to spectroscopic interrogation. Computational methods allow for the high-fidelity prediction of these properties.

In Silico Geometry Optimization

The first step in a theoretical analysis is to determine the most stable conformation of the molecule through geometry optimization. Density Functional Theory (DFT) has proven to be a robust and accurate tool for this purpose.[2] For a molecule like this compound, a common and effective methodology involves using the B3LYP functional with a comprehensive basis set such as 6-311++G(d,p).[3] This level of theory provides a reliable balance between computational cost and accuracy for organic molecules.

The optimization process yields key geometric parameters, including bond lengths, bond angles, and dihedral angles. These calculated values can be compared with experimental X-ray crystallography data from structurally similar compounds to validate the computational model.[4][5]

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative) Note: These are representative values based on DFT calculations of similar heterocyclic compounds, as direct published data for this specific molecule is scarce.

ParameterAtom Pair/TripletPredicted Value
Bond Length C=O~1.23 Å
C-Br~1.89 Å
N-CH₃~1.47 Å
N-C₂~1.39 Å
Bond Angle C-C(Br)-C~119.5°
C-N(CH₃)-C~121.0°
Computational Vibrational Analysis (FT-IR & Raman)

Once the optimized geometry is obtained, a frequency calculation can be performed at the same level of theory. This analysis serves two critical functions:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure represents a true energy minimum on the potential energy surface.

  • Prediction of Vibrational Spectra: The calculation yields the harmonic vibrational frequencies and their corresponding intensities, which directly correlate to the peaks observed in experimental Infrared (IR) and Raman spectra.[3] Theoretical spectra are invaluable for assigning specific vibrational modes (e.g., C=O stretch, C-Br stretch, ring deformations) to experimental peaks, providing a definitive structural confirmation.

G cluster_workflow DFT Computational Workflow start Initial Structure (this compound) opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq props Calculate Electronic Properties (HOMO, LUMO, MEP) opt->props Optimized Geometry verify Verify Minimum (No Imaginary Frequencies) freq->verify spectra Predict IR/Raman Spectra verify->spectra Validated Structure

Caption: A typical workflow for DFT analysis of a molecule.

Part 2: A DFT Perspective on Electronic Structure and Reactivity

DFT provides powerful tools for understanding not just the static structure of a molecule, but also its intrinsic chemical reactivity. This is achieved by analyzing its electronic landscape.

Frontier Molecular Orbital (FMO) Analysis

The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2]

  • HOMO: Represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack.

  • LUMO: Represents the orbital to which an electron is most likely to be accepted, indicating sites susceptible to nucleophilic attack.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. A smaller gap generally signifies a more reactive species, as less energy is required to excite an electron from the HOMO to the LUMO.[2] For this compound, the HOMO is expected to be distributed across the electron-rich pyridinone ring, while the LUMO will likely have significant contributions from the C=C and C=O π* antibonding orbitals, making these sites reactive towards nucleophiles.

FMO cluster_0 cluster_1 lumo LUMO (Lowest Unoccupied Molecular Orbital) lumo_line homo HOMO (Highest Occupied Molecular Orbital) homo_line lumo_line:e->homo_line:e e_gap ΔE (HOMO-LUMO Gap) Indicator of Reactivity

Caption: Frontier Molecular Orbitals (FMO) and the energy gap.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map provides a visual representation of the charge distribution on the molecule's surface. It plots the electrostatic potential, allowing for the immediate identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would predictably show:

  • Deep Red/Negative Potential: Concentrated around the carbonyl oxygen atom, indicating the primary site for electrophilic attack or hydrogen bonding.

  • Blue/Positive Potential: Likely near the hydrogen atoms of the methyl group and potentially on the carbon atom attached to the bromine, suggesting susceptibility to nucleophilic interaction.

This visualization is exceptionally useful in predicting intermolecular interactions and guiding the design of reactions.[6]

Part 3: Theoretical Guidance for Synthetic Applications

The true power of computational chemistry lies in its ability to predict reaction outcomes and guide synthetic strategy.

Mechanistic Insights into Cross-Coupling Reactions

The C-Br bond in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern pharmaceutical synthesis.[2][7]

DFT modeling can be employed to investigate the entire catalytic cycle of such a reaction.[8] Researchers can calculate the energies of reactants, intermediates, transition states, and products to:

  • Determine the Reaction Pathway: Elucidate the step-by-step mechanism (e.g., oxidative addition, transmetalation, reductive elimination).

  • Identify the Rate-Determining Step: By finding the transition state with the highest energy barrier.

  • Predict Regioselectivity: In cases where multiple reactive sites exist.

  • Optimize Reaction Conditions: By modeling the effect of different ligands, solvents, or bases on the energy profile of the reaction.

Suzuki_Workflow cluster_suzuki Theoretical Suzuki Coupling Investigation reactants Reactants (Pyridinone + Boronic Acid + Catalyst) ts1 Transition State 1 (Oxidative Addition) reactants->ts1 int1 Intermediate 1 ts1->int1 ts2 Transition State 2 (Transmetalation) int1->ts2 int2 Intermediate 2 ts2->int2 ts3 Transition State 3 (Reductive Elimination) int2->ts3 products Products ts3->products

Caption: Workflow for a DFT investigation of a Suzuki reaction.

Scaffolding for Structure-Based Drug Design

The theoretically optimized structure of this compound can serve as a foundational scaffold in structure-based drug design. Using this high-quality structure, computational techniques like molecular docking can be used to predict how derivatives of this molecule might bind to the active site of a target protein (e.g., an enzyme or receptor). This allows for the rapid virtual screening of large libraries of potential drug candidates, prioritizing those with the highest predicted binding affinities and best fit for further synthesis and experimental testing.

Conclusion

Theoretical and computational studies offer an indispensable toolkit for the modern chemist. For a key building block like this compound, these methods provide a profound understanding of its intrinsic properties, from molecular geometry and spectroscopic signatures to electronic structure and chemical reactivity. By leveraging DFT calculations to predict reaction outcomes, elucidate mechanisms, and guide drug design, researchers can accelerate the innovation process, reduce experimental costs, and more effectively harness the synthetic potential of this versatile molecule to create the next generation of pharmaceuticals and agrochemicals.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chem-Impex. (n.d.). This compound.
  • Chemsrc. (n.d.). 5-Bromo-1-methyl-2(1H)-pyridinone | CAS#:81971-39-3.
  • Capot Chemical. (n.d.). Specifications of this compound.
  • Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. ResearchGate.
  • ResearchGate. (2008). 5-Bromo-2-methylpyridine N-oxide.
  • Yabalak, E., et al. (2018). The molecular structure and vibrational spectra of 4-bromo-2-(((5-methylpyridin-2-yl)imino)methyl)phenol by density functional method. ResearchGate.
  • ChemBK. (2024). 5-BROMO-3-NITRO-6-METHYLPYRIDIN-2(1H)-ONE.
  • Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 204.
  • Sántha, P., et al. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates... Molecules, 27(19), 6598.
  • LabSolutions. (n.d.). This compound.
  • Kumar, J. S., et al. (2025). Computational, Spectroscopic, Hirshfeld surface, Molecular docking and Topological studies on 2-bromo-5-methylpyridine as potent anti-cancer agent. Indian Journal of Biochemistry and Biophysics (IJBB).

Sources

Methodological & Application

Application Notes & Protocols: 5-Bromo-1-methylpyridin-2(1H)-one in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Aryl-2-Pyridones

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its mild conditions, broad functional group tolerance, and the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is instrumental in constructing biaryl and heteroaryl structures, which are prevalent scaffolds in pharmaceuticals and functional materials.[3][4] Among the vast array of substrates, 5-Bromo-1-methylpyridin-2(1H)-one is a particularly valuable building block. Its subsequent Suzuki coupling products, 5-aryl-1-methylpyridin-2(1H)-ones, are key intermediates in the synthesis of a diverse range of biologically active molecules.[5] This guide provides a detailed exploration of the mechanistic underpinnings, optimized protocols, and practical applications of this important transformation.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle is generally accepted to consist of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the this compound to a Pd(0) complex. This is often the rate-determining step.[7] The C-Br bond is cleaved, and the palladium inserts itself, forming a Pd(II) intermediate. The reactivity of aryl halides in this step generally follows the order I > Br > Cl.[5]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9]

  • Reductive Elimination: This is the final step where the two organic fragments on the palladium complex couple and are expelled as the desired 5-aryl-1-methylpyridin-2(1H)-one product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd 5-Bromo-1-methyl- pyridin-2(1H)-one PdII_Aryl Ar-Pd(II)-Br(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 5-Aryl-1-methyl- pyridin-2(1H)-one Reactant1 This compound Reactant2 Arylboronic Acid (Ar'-B(OH)₂)

Figure 1: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocols for Suzuki Coupling

Achieving high yields and purity in Suzuki coupling reactions is highly dependent on the careful selection of the catalyst, base, solvent, and temperature.[10] The following protocols provide a robust starting point for the coupling of this compound with various arylboronic acids.

General Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[11]

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0–3.0 equiv)[11]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, Toluene/water)[11][12]

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.[3][12]

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., argon). This cycle should be repeated at least three times to ensure an oxygen-free environment.[12][13]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.[11][12]

  • Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[3][14]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.[5][12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 5-aryl-1-methylpyridin-2(1H)-one.[12]

Comparative Reaction Conditions

The optimal conditions can vary significantly depending on the electronic and steric properties of the coupling partners. The following table summarizes typical conditions that have been successfully employed.

ParameterCatalyst System 1Catalyst System 2Catalyst System 3
Catalyst Pd(PPh₃)₄[11]Pd(dppf)Cl₂[15]Pd₂(dba)₃ with a phosphine ligand[14]
Catalyst Loading 3-5 mol%1-3 mol%1.0-1.5 mol%[14]
Base K₃PO₄[11]K₂CO₃[15]KF[14]
Solvent 1,4-Dioxane/H₂O (4:1)[11]Dimethoxyethane[15]1,4-Dioxane[14]
Temperature 85-95 °C[11]80 °C[15]110 °C[14]
Typical Substrates Electron-rich and electron-neutral arylboronic acidsHeteroarylboronic acidsSterically hindered arylboronic acids

graph TD {
A[Start: Prepare Reactants] --> B{Reaction Setup};
B --> C[Inert Atmosphere Purge];
C --> D[Add Catalyst & Solvent];
D --> E{Heat & Stir};
E --> F[Monitor Progress (TLC/LC-MS)];
F -- Reaction Complete --> G[Work-up];
G --> H[Purification (Column Chromatography)];
H --> I[Characterization & Analysis];
F -- Incomplete --> E;
subgraph "Pre-Reaction"
    A;
end
subgraph "Reaction"
    B; C; D; E; F;
end
subgraph "Post-Reaction"
    G; H; I;
end

style A fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF
style I fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF

}

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The 5-aryl-2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The ability to readily diversify the aryl group at the 5-position through Suzuki coupling makes this compound a highly sought-after intermediate in drug discovery programs.[5] Substituted pyridines are integral to the development of novel therapeutics in areas such as oncology, neuroscience, and infectious diseases.[5][16]

Troubleshooting and Optimization

  • Low Yields: If yields are low, consider screening different palladium catalysts, ligands, bases, and solvents.[10] Increasing the temperature or reaction time may also be beneficial. Ensure that the reaction is completely free of oxygen, as this can deactivate the catalyst.[10]

  • Protodeborylation: A common side reaction is the cleavage of the C-B bond of the boronic acid, leading to the formation of an arene byproduct. This can be minimized by using anhydrous solvents, thoroughly degassing all reagents, and sometimes by using KF as the base.[10]

  • Homocoupling: The formation of biaryl byproducts from the coupling of two boronic acid molecules can occur, particularly if the reaction mixture is not properly degassed.[10]

  • Difficult Purification: If the product is difficult to separate from the catalyst byproducts, consider using a palladium scavenger resin or performing an aqueous wash with a solution of sodium N,N-diethyldithiocarbamate.

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of 5-aryl-2-pyridones. A thorough understanding of the reaction mechanism and careful optimization of the reaction conditions are key to achieving high yields and purity. The protocols and insights provided in this guide serve as a comprehensive resource for researchers employing this powerful transformation in their synthetic endeavors.

References

  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-chloro-4-methylpyridine.
  • Benchchem. Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Comparative Guide.
  • Benchchem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-bromo-5-hexen-2-one.
  • Benchchem. A Comparative Guide to Palladium Catalysts for Suzuki Coupling with Bromoarenes.
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • De Gruyter. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • MDPI. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • Wiley Online Library. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • National Institutes of Health. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • ResearchGate. Mechanistic insights into the transmetalation step of a Suzuki–Miyaura reaction of 2(4)-bromopyridines: characterization of an intermediate.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • MDPI. Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.
  • MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations.
  • Der Pharma Chemica. Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents.
  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.

Sources

Application Notes & Protocols: A Guide to the Buchwald-Hartwig Amination of 5-Bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Pyridinone Scaffolds

The Buchwald-Hartwig amination stands as a transformative reaction in modern organic synthesis, providing a powerful palladium-catalyzed method for the construction of carbon-nitrogen (C-N) bonds.[1][2][3][4] Its development has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][5] The reaction's broad substrate scope and functional group tolerance have replaced harsher, classical methods, offering a more efficient and versatile synthetic tool.[1]

This guide focuses on a specific, high-value application: the amination of 5-Bromo-1-methylpyridin-2(1H)-one. The N-substituted pyridinone core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[6][7] The ability to precisely install a variety of amino groups at the C5 position of this heterocyclic building block opens a direct pathway to novel chemical entities for drug discovery and development programs.

Herein, we provide a comprehensive overview of the reaction mechanism, a detailed and validated experimental protocol, key optimization parameters, and a troubleshooting guide to empower researchers in successfully applying this critical transformation.

Reaction Principle: Unraveling the Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned palladium catalytic cycle that shuttles the metal between its Pd(0) and Pd(II) oxidation states.[5] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle comprises four fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst, coordinated to a phosphine ligand, initiates the cycle by inserting into the carbon-bromine bond of the this compound substrate. This is often the rate-determining step and results in a Pd(II) complex.[5][8] The electronic properties of the heteroaryl halide can make this step particularly challenging, necessitating the use of highly active catalyst systems.[9]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the electron-deficient Pd(II) center. Subsequently, a stoichiometric amount of base deprotonates the coordinated amine, forming a palladium-amido intermediate.[3][5][10] The choice of base is critical and must be strong enough to effect deprotonation without causing undesirable side reactions.[11]

  • Reductive Elimination: This is the product-forming step. The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1][2] This step is often accelerated by the use of bulky, electron-rich phosphine ligands which promote the desired bond formation.[1]

  • Catalyst Regeneration: The regenerated Pd(0) species, still coordinated to its ligand, is now ready to re-enter the catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Ox_Add Oxidative Addition (Ar-Br) Pd(0)L->Ox_Add Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)L Ox_Add->Pd(II)_Complex Amine_Coord Amine Coordination & Deprotonation (+ R₂NH, + Base) Pd(II)_Complex->Amine_Coord Amido_Complex Ar-Pd(II)(NR₂)L Amine_Coord->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd(0)L Catalyst Regeneration Product Product (Ar-NR₂) Red_Elim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol provides a general method for the coupling of this compound with a representative primary or secondary amine. Reaction conditions, particularly ligand and base selection, may require optimization for specific amine substrates.

Materials and Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 - 1.5 equiv)

  • Palladium Pre-catalyst: XPhos Pd G3 (1-3 mol%) or Pd₂(dba)₃ (1-2 mol%)

  • Ligand: XPhos (1.2 - 2.4 mol% if using Pd₂(dba)₃)

  • Base: Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (1.5 - 2.5 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.1 - 0.2 M concentration)

  • Inert Gas: Argon or Nitrogen

Procedure:

  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the palladium pre-catalyst (or palladium source and ligand), and the base.

    • Seal the vessel with a rubber septum or a screw cap with a PTFE liner.

    • Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[5][12]

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the anhydrous solvent via syringe.

    • If the amine is a liquid, add it via syringe. If the amine is a solid, it can be added in the first step with the other solid reagents.

    • Ensure the vessel is tightly sealed.

  • Reaction Execution and Monitoring:

    • Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).

    • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

    • Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS to check for the consumption of the starting bromide.[5][9]

  • Workup and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.[9]

    • Wash the combined organic filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to isolate the pure 5-amino-1-methylpyridin-2(1H)-one product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids (Substrate, Catalyst, Base) to oven-dried vial B 2. Seal & Purge (Evacuate/Backfill with Argon x3) A->B C 3. Add Anhydrous Solvent & Amine via Syringe B->C D 4. Heat & Stir (80-110 °C, 12-24 h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E E->D Incomplete F 6. Cool & Dilute (Ethyl Acetate) E->F Complete G 7. Filter through Celite F->G H 8. Wash & Dry (H₂O, Brine, Na₂SO₄) G->H I 9. Concentrate H->I J 10. Purify (Column Chromatography) I->J K Pure Product J->K

Caption: General experimental workflow for Buchwald-Hartwig amination.

Optimization of Key Reaction Parameters

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of several key parameters.

ParameterOptions & ConsiderationsRationale & Causality
Palladium Source & Ligand Pre-catalysts: XPhos Pd G3/G4, RuPhos Pd G3/G4 In situ generation: Pd₂(dba)₃ or Pd(OAc)₂ with a ligand.For challenging heteroaryl halides, bulky and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[9][13] They accelerate both the oxidative addition and the final reductive elimination steps.[1] Pre-catalysts are often more reliable as they provide a well-defined, active Pd(0) source.[9]
Base Strong Bases: NaOtBu, LiHMDS Weaker Bases: K₃PO₄, K₂CO₃, Cs₂CO₃A base is required to deprotonate the amine, forming the key palladium-amido intermediate.[11] Strong, non-nucleophilic alkoxides like NaOtBu are highly effective but can be incompatible with base-sensitive functional groups (e.g., esters).[2] In such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred.
Solvent Toluene, 1,4-Dioxane, tert-Butanol, THFThe solvent must solubilize the reactants and catalyst system. Aprotic, non-coordinating solvents like toluene and dioxane are most common.[14][15] The choice can influence catalyst stability and reaction rates. All solvents must be anhydrous and deoxygenated to prevent catalyst deactivation.
Temperature 80 - 120 °CThermal energy is typically required to overcome the activation barriers of the catalytic cycle, particularly the initial oxidative addition. The optimal temperature is a balance between achieving a reasonable reaction rate and preventing thermal degradation of reactants, products, or the catalyst.[9][14]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to addressing common problems.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen or water contamination). 2. Insufficiently active ligand/catalyst system for the substrate. 3. Reaction temperature too low.1. Ensure rigorous inert atmosphere techniques and use of anhydrous solvents. 2. Screen a panel of more electron-rich and sterically hindered ligands (e.g., RuPhos, BrettPhos).[9][13][16] Consider using a pre-catalyst. 3. Incrementally increase the reaction temperature.
Hydrodehalogenation (Ar-Br → Ar-H) 1. Presence of water. 2. β-hydride elimination from the amido complex (if amine has β-hydrogens). 3. Catalyst decomposition.1. Use scrupulously dried reagents and solvents. 2. Use a more sterically hindered ligand to disfavor this side pathway.[1] 3. Ensure the reaction is not run for an excessively long time at high temperatures.[9]
Formation of Byproducts 1. Double amination (if using a di-halide, not applicable here). 2. Side reactions due to base incompatibility with other functional groups.1. N/A for this substrate. 2. Switch to a milder base (e.g., from NaOtBu to K₃PO₄) if sensitive functional groups are present on the amine coupling partner.[2]
Difficulty in Purification 1. Residual palladium catalyst. 2. Emulsion during aqueous workup.1. Filter the crude reaction mixture through a pad of celite and silica. Consider a charcoal treatment or using a metal scavenger. 2. Add more brine to the aqueous layer to break the emulsion.

Conclusion

The Buchwald-Hartwig amination is an indispensable method for the synthesis of N-substituted 5-amino-1-methylpyridin-2(1H)-ones. A thorough understanding of the reaction mechanism and the critical role of the ligand, base, and reaction conditions allows for the rational design of highly efficient C-N bond-forming processes. By employing rigorous inert atmosphere techniques and selecting an appropriately active catalyst system, researchers can reliably access a diverse array of valuable pyridinone derivatives, accelerating progress in drug discovery and materials science.

References

  • Wikipedia.
  • Chemistry LibreTexts. (2023).
  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. [Link]
  • ACS GCI Pharmaceutical Roundtable.
  • Molbase. (2024). 5-amino-1-methyl-pyridin-2-one (Cas no 33630-96-5). [Link]
  • SciSpace. (2007).
  • Reddit. (2018).
  • National Institutes of Health. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
  • University of Groningen.
  • ResearchGate. (2025).
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
  • ACS GCI Pharmaceutical Roundtable.
  • Frontiers Publishing Partnerships. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. [Link]
  • Journal of Chemical Education. (2021).

Sources

Application Notes and Protocols for 5-Bromo-1-methylpyridin-2(1H)-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Bromo-1-methylpyridin-2(1H)-one

This compound is a versatile heterocyclic building block of significant interest to researchers in pharmaceutical, agrochemical, and materials science fields.[1] Its structure, featuring a pyridinone core, is a common motif in a wide array of biologically active molecules.[2][3] The key to its synthetic utility lies in the strategically positioned bromine atom at the C5 position. This halogen serves as a highly effective reactive handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the precise and efficient introduction of molecular complexity.

The electron-deficient nature of the pyridine ring, further influenced by the electron-withdrawing carbonyl group, modulates the reactivity of the C-Br bond, making it an ideal substrate for transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This guide provides an in-depth exploration of these key applications, offering detailed protocols, mechanistic insights, and practical advice to empower researchers in their synthetic endeavors.

Core Mechanistic Principle: The Palladium Catalytic Cycle

The majority of reactions utilizing this compound as an electrophile rely on a common mechanistic framework: the palladium-catalyzed cross-coupling cycle. A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions. The process is generally accepted to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridinone, forming a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation (for Suzuki/Sonogashira) or Ligand Exchange/Deprotonation (for Buchwald-Hartwig): The nucleophilic coupling partner (e.g., an organoboron compound or an amine) displaces a ligand on the Pd(II) center. For Suzuki reactions, a base activates the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation.[4] For Buchwald-Hartwig aminations, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[5]

  • Reductive Elimination: The newly formed C-C or C-N bond is created as the desired product is expelled from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[6]

Palladium Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition PdII_complex Ar-Pd(II)-Br Complex Pd0->PdII_complex Ar-Br ArBr 5-Bromo-1-methyl- pyridin-2(1H)-one (Ar-Br) Transmetalation Transmetalation / Ligand Exchange PdII_intermediate Ar-Pd(II)-Nuc' Complex PdII_complex->PdII_intermediate Nucleophile + Base Nuc Nucleophile (e.g., Ar'-B(OH)2, R-NH2) PdII_intermediate->Pd0 Product RedElim Reductive Elimination Product Product (Ar-Nuc') PdII_intermediate->Product

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most prevalent method for the arylation and vinylation of this compound. This reaction's popularity stems from its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[7]

Causality in Experimental Design
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4, is a common and effective choice as it is an air-stable Pd(0) source that readily enters the catalytic cycle.[8] Other catalysts like PdCl2(dppf) or combinations of a Pd(II) source (e.g., Pd(OAc)2) with a phosphine ligand are also effective.

  • Base: A base is essential for activating the boronic acid to form a more nucleophilic boronate complex, which facilitates the transmetalation step.[4] Inorganic bases like potassium phosphate (K3PO4) or potassium carbonate (K2CO3) are frequently used. K3PO4 is often favored for electron-deficient heteroaryl halides.[4]

  • Solvent: A mixture of an organic solvent and water is typical. Solvents like 1,4-dioxane or toluene are used to solubilize the organic components, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[8][9]

Representative Quantitative Data

The following table summarizes typical yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on data from analogous substrates.[9][10]

Arylboronic Acid PartnerExpected ProductRepresentative Yield (%)
Phenylboronic acid1-Methyl-5-phenylpyridin-2(1H)-one85-95%
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-1-methylpyridin-2(1H)-one80-92%
3-Thienylboronic acid1-Methyl-5-(thiophen-3-yl)pyridin-2(1H)-one75-88%
4-Acetylphenylboronic acid5-(4-Acetylphenyl)-1-methylpyridin-2(1H)-one70-85%
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3-5 mol%)

  • Potassium Phosphate (K3PO4) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Schlenk flask or microwave vial, magnetic stir bar, condenser

  • Inert gas supply (Argon or Nitrogen)

Suzuki Workflow start Start combine 1. Combine Pyridinone, Boronic Acid, K3PO4, and Pd(PPh3)4 in a Schlenk flask. start->combine inert 2. Evacuate and backfill with Argon (3x cycle). combine->inert add_solvents 3. Add degassed 1,4-dioxane and water (e.g., 4:1 ratio). inert->add_solvents heat 4. Heat reaction mixture (e.g., 85-95 °C) with stirring. add_solvents->heat monitor 5. Monitor progress by TLC or LC-MS (typically 12-18h). heat->monitor workup 6. Cool, dilute with EtOAc, and filter through Celite. monitor->workup extract 7. Wash organic layer with water and brine. workup->extract dry 8. Dry (Na2SO4), filter, and concentrate. extract->dry purify 9. Purify by column chromatography. dry->purify end End Product purify->end Sonogashira Workflow start Start setup 1. Add Pyridinone, Pd catalyst, and CuI to a dry Schlenk flask. start->setup inert 2. Evacuate and backfill with Argon (3x cycle). setup->inert add_reagents 3. Add anhydrous solvent (e.g., DMF) and amine base (e.g., Et3N). inert->add_reagents add_alkyne 4. Add terminal alkyne dropwise via syringe. add_reagents->add_alkyne react 5. Stir at specified temperature (RT to 60 °C). Monitor by TLC. add_alkyne->react workup 6. Quench with water or sat. NH4Cl. Extract with an organic solvent (e.g., EtOAc). react->workup wash 7. Wash combined organic layers with water and brine. workup->wash dry 8. Dry (MgSO4), filter, and concentrate. wash->dry purify 9. Purify by column chromatography. dry->purify end End Product purify->end Buchwald Workflow start Start setup 1. In a glovebox, add Pyridinone, Pd2(dba)3, RuPhos, and NaOtBu to a reaction vial. start->setup add_reagents 2. Add anhydrous toluene followed by the amine via syringe. setup->add_reagents seal_heat 3. Seal the vial tightly. Remove from glovebox and heat with stirring (e.g., 100-110 °C). add_reagents->seal_heat monitor 4. Monitor reaction progress by LC-MS (typically 16-24h). seal_heat->monitor workup 5. Cool to RT. Quench carefully with sat. aq. NH4Cl. monitor->workup extract 6. Extract with an organic solvent (e.g., EtOAc). workup->extract wash 7. Wash combined organic layers with brine. extract->wash dry 8. Dry (Na2SO4), filter, and concentrate. wash->dry purify 9. Purify by column chromatography. dry->purify end End Product purify->end

Sources

Application Notes and Protocols for Sonogashira Coupling with 5-Bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is celebrated for its mild reaction conditions and broad functional group tolerance.[1][2] These characteristics have established the Sonogashira coupling as an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][3]

Pyridinone scaffolds are prevalent in a multitude of biologically active molecules. Consequently, the functionalization of substituted pyridinones, such as 5-Bromo-1-methylpyridin-2(1H)-one, via Sonogashira coupling is of paramount interest for the construction of novel molecular architectures in drug discovery and materials science. This document provides a detailed protocol and technical insights for the successful execution of this transformation.

Mechanistic Underpinnings: A Tale of Two Catalytic Cycles

The efficacy of the Sonogashira coupling lies in the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5] While the exact mechanism is a subject of ongoing research, the generally accepted pathway provides a robust framework for understanding and optimizing the reaction.[4]

The palladium cycle initiates with the oxidative addition of the aryl halide (this compound) to a Pd(0) species, forming a Pd(II) complex.[1] In parallel, the copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base (typically an amine) to form a copper acetylide intermediate.[6] This step is crucial as it increases the nucleophilicity of the alkyne.

The two cycles converge at the transmetalation step, where the copper acetylide transfers its alkynyl group to the Pd(II) complex.[5] This is often the rate-determining step of the overall reaction.[5] The resulting dialkynylpalladium(II) complex then undergoes reductive elimination to yield the desired alkynylated pyridinone product and regenerate the active Pd(0) catalyst, thus completing the cycle.[1][6]

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-X->Ar-Pd(II)L2-C≡CR Transmetalation Ar-Pd(II)L2-C≡CR->Pd(0)L2 Reductive Elimination Product Alkynylated Pyridinone Ar-Pd(II)L2-C≡CR->Product Ar-C≡CR R-C≡C-H R-C≡C-H R-C≡C-Cu R-C≡C-Cu R-C≡C-H->R-C≡C-Cu Base, Cu(I) R-C≡C-H_input Terminal Alkyne Ar-X Ar-X Workflow start Combine Solid Reagents (Pyridinone, Pd Catalyst, CuI) in Schlenk Flask inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) start->inert add_solvents Add Degassed Solvent and Amine Base inert->add_solvents add_alkyne Add Terminal Alkyne add_solvents->add_alkyne react Stir at Appropriate Temperature (RT to 100°C) add_alkyne->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor workup Reaction Work-up (Quench, Extract) monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Sources

Application Notes: 5-Bromo-1-methylpyridin-2(1H)-one as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth overview of 5-Bromo-1-methylpyridin-2(1H)-one (CAS No: 81971-39-3), a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural features, particularly the presence of a reactive bromine atom on the pyridinone scaffold, make it an exceptionally versatile intermediate for the synthesis of complex, biologically active molecules.[1] This document details a robust synthetic protocol for the intermediate itself, explores its application in the synthesis of P2X7 receptor antagonists through palladium-catalyzed cross-coupling reactions, provides comprehensive analytical characterization data, and outlines essential safety and handling procedures. The protocols and insights are designed for researchers, chemists, and professionals engaged in pharmaceutical drug discovery and development.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyridinone that has gained prominence as a key intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] The pyridin-2(1H)-one core is a "privileged scaffold" in drug discovery, appearing in numerous compounds with diverse biological activities. The strategic placement of a bromine atom at the 5-position provides a reactive handle for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.

This reactivity allows for the systematic and efficient introduction of various aryl, heteroaryl, and amino moieties. Such modularity is invaluable in drug development for exploring Structure-Activity Relationships (SAR) to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds. Consequently, this intermediate is instrumental in developing novel therapeutics, including anti-inflammatory and antimicrobial agents.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference(s)
CAS Number 81971-39-3[2]
Molecular Formula C₆H₆BrNO[2]
Molecular Weight 188.02 g/mol [2]
Appearance White to yellow or orange crystalline powder[3]
Melting Point 59 - 65 °C[3]
Boiling Point 157 °C / 12 mmHg[3]
IUPAC Name 5-bromo-1-methylpyridin-2-one[2]
Purity Typically ≥98% (GC)[3]

Synthesis of this compound

The most direct and reliable synthesis of the title compound involves the N-methylation of the readily available precursor, 5-Bromo-2-hydroxypyridine (which exists in tautomeric equilibrium with 5-bromopyridin-2(1H)-one). This approach avoids the potential regioselectivity issues associated with the direct bromination of 1-methylpyridin-2(1H)-one.

Synthetic Workflow Diagram

synthesis_workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product SM 5-Bromo-2-hydroxypyridine reagents 1. Base (e.g., K₂CO₃, NaH) 2. Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) 3. Solvent (e.g., DMF, Acetonitrile) 4. Room Temperature to mild heat SM->reagents N-Methylation product This compound reagents->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: N-Methylation

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • 5-Bromo-2-hydroxypyridine (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Methyl iodide (CH₃I) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aq. NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-hydroxypyridine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon) to create a stirrable suspension (approx. 0.5 M concentration).

  • Addition of Methylating Agent: Cool the mixture to 0 °C using an ice bath. Add methyl iodide (1.2 eq) dropwise to the stirred suspension.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Extraction and Isolation: Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Rationale for Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for the deprotonation of the pyridinone nitrogen, facilitating the subsequent nucleophilic attack on the methylating agent. Stronger bases like sodium hydride (NaH) can also be used but require more stringent anhydrous conditions.

  • Methylating Agent: Methyl iodide is a highly reactive and commonly used methylating agent. Dimethyl sulfate is a less volatile and more cost-effective alternative, though it is more toxic.

  • Solvent: DMF is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction.

Application in Pharmaceutical Synthesis: P2X7 Receptor Antagonists

The P2X7 receptor, an ATP-gated ion channel, is a significant therapeutic target for inflammatory and neurological disorders.[4] Antagonists of this receptor have shown potential in treating conditions like chronic pain and neuroinflammation. This compound serves as a key building block for synthesizing certain classes of P2X7 antagonists, primarily through Suzuki-Miyaura cross-coupling reactions.

Case Study: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5][6] In this context, the bromine atom of this compound is selectively coupled with an arylboronic acid to construct the core of a P2X7 antagonist.

Synthetic Pathway Diagram

suzuki_workflow cluster_conditions Catalytic System cluster_product Coupled Product reactant1 This compound conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, K₃PO₄) Solvent (e.g., Dioxane/H₂O) reactant1->conditions reactant2 Arylboronic Acid (Ar-B(OH)₂) reactant2->conditions product 5-Aryl-1-methylpyridin-2(1H)-one (P2X7 Antagonist Precursor) conditions->product Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling for P2X7 antagonist synthesis.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[7][8][9]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃], 2.0 eq)

  • Solvent: 1,4-Dioxane and degassed water (e.g., 4:1 ratio)

  • Schlenk flask or sealed microwave vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst. Subsequently, add the degassed solvent mixture (e.g., 4:1 1,4-Dioxane/Water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously for 8-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude residue by flash column chromatography to obtain the desired 5-aryl-1-methylpyridin-2(1H)-one product.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized intermediate.

AnalysisExpected Characteristics for this compound
¹H NMR Signals corresponding to the N-methyl group (singlet, ~3.5 ppm) and three aromatic protons on the pyridinone ring. The spectrum can be referenced from public databases.[10]
¹³C NMR Expected signals include the N-methyl carbon (~30-40 ppm), the carbonyl carbon (C2, ~160-165 ppm), the carbon bearing the bromine (C5, ~105-115 ppm), and three other sp² carbons (C3, C4, C6) in the aromatic region (~120-150 ppm).[11][12]
IR (Infrared) Spectroscopy Strong C=O stretching band for the pyridinone carbonyl (~1650-1680 cm⁻¹). Aromatic C=C and C=N stretching bands (~1400-1600 cm⁻¹). C-H stretching from the methyl and aromatic groups (~2850-3100 cm⁻¹). C-Br stretching vibration in the fingerprint region (~515-690 cm⁻¹).[3][13]
Mass Spectrometry (MS) The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 187 (for ⁷⁹Br) and m/z 189 (for ⁸¹Br). Common fragmentation may involve the loss of the bromine atom or the carbonyl group.[14][15]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound should be handled with appropriate precautions.

  • GHS Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and nitrile gloves. Handle in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value, versatile intermediate that provides an efficient entry point for the synthesis of diverse and complex pharmaceutical targets. Its utility in modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the modular construction of compound libraries essential for drug discovery programs targeting kinases, ion channels like P2X7, and other disease-relevant proteins. The reliable synthetic protocols and well-defined reactivity of this building block make it an indispensable tool for medicinal chemists and drug development professionals aiming to accelerate the discovery of next-generation therapeutics.

References

  • Štěpán Thomas, I. Brühl, D. Heilmann, E. Kleinpeter. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Štěpán Thomas, I. Brühl, D. Heilmann, E. Kleinpeter. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Štěpán Thomas, I. Brühl, D. Heilmann, E. Kleinpeter. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. [Link]
  • S. Thomas, I. Brühl, E. Kleinpeter. (1997).
  • PubMed. (2016). Substituted 5,6-(Dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)-methanones as P2X7 Antagonists. [Link]
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2009). Novel P2X7 receptor antagonists. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • Google Patents. (2009). Method for preparing 5-bromo-2-methylpyridine.
  • PubMed. (2020).
  • PubMed. (2021).
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
  • MDPI. (2017).
  • YouTube. (2015).
  • PubChem. This compound. [Link]
  • Google Patents. (2012).
  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
  • Michigan St
  • ResearchGate. (2016). 2-Bromo-5-methylpyridine. [Link]
  • University of Calgary. Infrared Spectroscopy. [Link]

Sources

application of 5-Bromo-1-methylpyridin-2(1H)-one in agrochemical research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 5-Bromo-1-methylpyridin-2(1H)-one in Agrochemical Research

Authored by: Senior Application Scientist

Introduction: The Strategic Value of this compound

In the competitive landscape of agrochemical discovery, identifying versatile and reactive chemical scaffolds is paramount. This compound has emerged as a significant building block for the synthesis of novel active ingredients.[1] Its structure, featuring a pyridinone core, is a well-established pharmacophore in various biologically active molecules.[2] The strategic placement of a bromine atom at the 5-position provides a reactive handle for a multitude of cross-coupling reactions, enabling the systematic and efficient generation of diverse chemical libraries. This guide provides detailed application notes and protocols for leveraging this compound in the discovery of next-generation fungicides and herbicides.

Physicochemical Properties and Handling

A thorough understanding of the starting material's properties is fundamental to successful synthesis and experimentation.

PropertyValueSource
IUPAC Name 5-bromo-1-methylpyridin-2-one[3]
CAS Number 81971-39-3[3]
Molecular Formula C₆H₆BrNO[3]
Molecular Weight 188.02 g/mol [1][3]
Appearance White to yellow to orange powder/crystal[1]
Melting Point 59 - 65 °C[1]
Boiling Point 157 °C at 12 mmHg[1]
Hazards Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[3]

Storage and Handling: Store at room temperature in a well-sealed container, away from moisture.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Core Synthetic Strategy: A Gateway to Chemical Diversity

The primary utility of this compound lies in its suitability for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C5 position, which is a proven strategy for tuning the biological activity of the parent scaffold. The general workflow for agrochemical discovery using this precursor is outlined below.

Agrochemical_Discovery_Workflow A Start: this compound B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->B React with coupling partner C Library of Novel Pyridinone Derivatives B->C Generates diversity D Primary Biological Screening (Fungicidal, Herbicidal Activity) C->D Test for efficacy E Structure-Activity Relationship (SAR) Analysis D->E Analyze data F Lead Compound Identification & Optimization E->F Identify potent candidates

Caption: Workflow for Agrochemical Discovery.

Application I: Development of Novel Fungicides

Scientific Rationale

The pyridinone scaffold is present in several natural and synthetic antifungal compounds.[2][4] A key mechanism of action for many advanced fungicides is the disruption of mitochondrial respiration, a process essential for fungal energy production.[5][6] Specifically, the cytochrome bc1 complex (also known as Complex III) of the electron transport chain has been a successful target.[7] Fungicides like the strobilurins target the Qo site of this complex, while a newer class of compounds, known as Qi inhibitors (quinone inside), block the Qi site.[7] The natural product UK-2A, a pyridinone derivative, is a potent Qi inhibitor, and its synthetic analog fenpicoxamid is a commercial fungicide with this mode of action.[7]

By using this compound as a scaffold, researchers can synthesize novel derivatives designed to bind to the Qi site, offering a potential new mode of action against fungal pathogens, including those resistant to existing fungicide classes.

Hypothesized Mechanism of Action: Qi Inhibition

The synthesized pyridinone derivatives are hypothesized to act as Qi inhibitors. They are designed to bind to the Qi pocket of the cytochrome b subunit within Complex III, blocking the transfer of electrons from ubiquinol. This inhibition disrupts the proton gradient across the inner mitochondrial membrane, halting ATP synthesis and leading to fungal cell death.

Caption: Hypothesized fungicidal mode of action.

Protocol 1: Synthesis of a Representative Fungicide Candidate via Suzuki Coupling

This protocol describes a representative Suzuki-Miyaura coupling to synthesize a novel pyridine-based fungicide candidate. The bromine atom at the 5-position is replaced with an aryl group, a common strategy in agrochemical design.[5]

Objective: To synthesize 5-(4-methoxyphenyl)-1-methylpyridin-2(1H)-one.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 188 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg), to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Causality: This is crucial to prevent the oxidative degradation of the palladium(0) catalyst, which would render it inactive.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: In Vitro Antifungal Bioassay (96-Well Plate)

Objective: To determine the half-maximal effective concentration (EC₅₀) of synthesized compounds against a target fungal pathogen.

Materials:

  • Synthesized pyridinone derivatives

  • Target fungus (e.g., Zymoseptoria tritici, wheat leaf blotch pathogen)

  • Liquid growth medium (e.g., Potato Dextrose Broth, PDB)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Sterile 96-well microtiter plates

  • Positive control fungicide (e.g., Fenpicoxamid)

  • Spectrophotometer (plate reader)

Procedure:

  • Stock Solutions: Prepare 10 mM stock solutions of each test compound and the positive control in sterile DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solutions with the liquid growth medium to achieve a range of final concentrations (e.g., 100 µM to 0.01 µM). Ensure the final DMSO concentration in all wells is ≤1% to avoid solvent toxicity. Include a negative control (medium + 1% DMSO) and a positive control.

  • Fungal Inoculum: Prepare a spore suspension of the target fungus and adjust the concentration to 1 x 10⁵ spores/mL in the growth medium.

  • Inoculation: Add 100 µL of the fungal spore suspension to each well of the plate containing 100 µL of the compound dilutions. The final volume in each well is 200 µL.

  • Incubation: Seal the plate and incubate at 22°C for 72-96 hours with gentle shaking.

  • Data Collection: Measure the optical density (OD) at 600 nm using a microplate reader. The OD is proportional to fungal growth.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration relative to the negative control: % Inhibition = 100 * [1 - (OD_test - OD_blank) / (OD_control - OD_blank)]

    • Plot the % inhibition against the log of the compound concentration and use a non-linear regression analysis (dose-response curve) to determine the EC₅₀ value.

Application II: Development of Novel Herbicides

Scientific Rationale

The pyridine ring is a core component of many successful commercial herbicides that act via diverse mechanisms.[8] These include mimicking plant hormones (auxin mimics) or inhibiting critical enzymes like protoporphyrinogen oxidase (PPO). The versatility of the this compound scaffold allows for the synthesis of derivatives that can be screened against various herbicidal targets, providing a pathway to discover compounds with novel activity spectra or to overcome existing weed resistance issues.

Protocol 3: Primary Screening for Herbicidal Activity

This protocol details a standard laboratory assay to rapidly screen newly synthesized compounds for pre-emergent (inhibiting germination) and post-emergent (inhibiting seedling growth) herbicidal activity.

Objective: To assess the general herbicidal effects of synthesized compounds on representative monocot and dicot weed species.

Materials:

  • Synthesized pyridinone derivatives

  • Seeds of a monocot (e.g., ryegrass, Lolium rigidum) and a dicot (e.g., field mustard, Brassica campestris).[9]

  • Sterile Petri dishes (9 cm diameter) with filter paper

  • Acetone or DMSO

  • Positive control herbicide (e.g., Glyphosate or a commercial PPO inhibitor)

  • Growth chamber with controlled light and temperature

Procedure:

  • Test Solutions: Prepare test solutions of each compound at a standard screening concentration (e.g., 1 mM) in a suitable solvent like acetone, containing a small amount of surfactant to aid dispersion.

  • Plate Preparation: Place one sheet of sterile filter paper into each Petri dish.

  • Treatment Application: Evenly apply 5 mL of a test solution to the filter paper. For the negative control, apply the solvent solution without any test compound.

  • Seeding: Place 20 seeds of the selected plant species onto the moistened filter paper in each dish.

  • Incubation: Seal the Petri dishes with parafilm to maintain humidity. Incubate in a growth chamber at 25°C with a 16-hour light / 8-hour dark cycle.

  • Evaluation (7-10 days): After the incubation period, assess the following parameters for each treatment compared to the negative control:

    • Germination Rate (%): The number of seeds that have successfully germinated.

    • Root Length (mm): The average length of the primary root.

    • Shoot Length (mm): The average length of the shoot.

    • Phytotoxicity Score: A visual rating of plant health (e.g., 0 = no effect, 5 = complete death/inhibition).[9]

Summary Data Table for Biological Screening

Quantitative data from the bioassays should be meticulously recorded to facilitate structure-activity relationship (SAR) analysis.

Compound IDR-Group at C5Target OrganismAssay TypeResult (EC₅₀ or % Inhibition @ [X] µM)
Control-1 Br (Starting Material)Z. triticiAntifungal> 100 µM
Ex-F1 4-methoxyphenylZ. triticiAntifungal[Experimental Data]
Ex-F2 [Structure 2]Z. triticiAntifungal[Experimental Data]
Control-2 Br (Starting Material)B. campestrisHerbicidal[Experimental Data]
Ex-H1 4-methoxyphenylB. campestrisHerbicidal[Experimental Data]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic platform for innovation in agrochemical research. Its defined point of reactivity allows for the logical and efficient synthesis of diverse molecular libraries. The protocols outlined in this guide provide a robust framework for researchers to explore the potential of this scaffold in developing novel fungicides, potentially acting on the under-exploited Qi site of the mitochondrial electron transport chain, and to screen for new herbicidal leads. Through systematic synthesis and rigorous biological evaluation, this compound can serve as the starting point for the next generation of effective and sustainable crop protection solutions.

References

  • Title: Recent Advances of Pyridinone in Medicinal Chemistry Source: PubMed Central (PMC) - NIH URL:[Link]
  • Title: this compound Source: PubChem - NIH URL:[Link]
  • Title: Fungicide Theory of Use and Mode of Action Source: Oregon St
  • Title: Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans Source: PubMed Central (PMC) - NIH URL:[Link]
  • Title: Fungicide Modes of Action and Spectrum Source: CABI Digital Library URL:[Link]
  • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities Source: MDPI URL:[Link]
  • Title: Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A Source: PubMed Central (PMC) - NIH URL:[Link]
  • Title: Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds Source: National Institutes of Health (NIH) URL:[Link]

Sources

Application Notes and Protocols for the N-arylation of 5-Bromo-1-methylpyridin-2(1H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Aryl Pyridinones in Modern Drug Discovery

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic and steric properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block in drug design. The N-arylation of this scaffold, particularly at the 5-position, opens up a vast chemical space for the synthesis of novel compounds with potential applications in a range of therapeutic areas, from oncology to neurodegenerative diseases. This document provides a detailed guide to the experimental procedure for the N-arylation of 5-Bromo-1-methylpyridin-2(1H)-one, a key intermediate in the synthesis of diverse compound libraries for drug discovery and development.

Mechanistic Insights: Choosing the Optimal Path for C-N Bond Formation

The formation of a carbon-nitrogen bond between an aryl halide and an amine can be achieved through several methodologies, most notably the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[1][2] While the Ullmann reaction has historical significance, the Buchwald-Hartwig amination has emerged as the more versatile and widely adopted method due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance.[2]

The catalytic cycle of the Buchwald-Hartwig amination is a well-elucidated process that hinges on the ability of a palladium(0) complex to undergo oxidative addition into the carbon-bromine bond of the aryl halide.[1] This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the desired N-arylated product and regenerate the active palladium(0) catalyst.[1] The choice of ligand is critical in this cycle, as it modulates the reactivity and stability of the palladium center, influencing the rates of oxidative addition and reductive elimination.[3]

For the N-arylation of this compound, a Buchwald-Hartwig approach is recommended. The electron-rich nature of the pyridinone ring can be accommodated by a judicious choice of a palladium precursor and a sterically hindered, electron-rich phosphine ligand. This combination facilitates the oxidative addition step and promotes efficient reductive elimination, leading to high yields of the desired product.

Experimental Workflow and Protocol

Diagram of the Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh and add: - this compound - Palladium Pre-catalyst - Phosphine Ligand - Base inert Seal vial, evacuate and backfill with inert gas (3x) reagents->inert solv_amine Add anhydrous solvent and amine via syringe inert->solv_amine heat Heat with vigorous stirring (e.g., 100-110 °C) solv_amine->heat monitor Monitor progress (TLC or LC-MS) heat->monitor cool Cool to room temperature monitor->cool quench Quench with sat. aq. NH4Cl cool->quench extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract dry Dry organic layer, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify final_product final_product purify->final_product Obtain pure N-arylated product

Caption: General workflow for the Buchwald-Hartwig N-arylation.

Materials and Reagents
ReagentSupplierPurityNotes
This compoundCommercially available≥97%Ensure dryness before use.
Palladium(II) acetate (Pd(OAc)₂)Commercially availableCatalyst gradeCan be substituted with other Pd(0) or Pd(II) precursors.
XPhosCommercially available≥98%A bulky, electron-rich phosphine ligand.
Potassium phosphate (K₃PO₄)Commercially availableAnhydrousOther bases like Cs₂CO₃ or NaOtBu can be screened.
Aniline derivativeCommercially available≥97%Ensure dryness and purity.
1,4-DioxaneCommercially availableAnhydrousToluene can also be used as a solvent.
Saturated aqueous ammonium chloridePrepared in-houseN/AFor quenching the reaction.
Ethyl acetateCommercially availableACS gradeFor extraction.
Anhydrous sodium sulfate (Na₂SO₄)Commercially availableACS gradeFor drying the organic layer.
Silica gelCommercially available60 Å, 230-400 meshFor column chromatography.
Detailed Step-by-Step Protocol

This protocol is a general guideline and may require optimization for specific aniline coupling partners.

  • Reaction Setup:

    • To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), Palladium(II) acetate (0.02 equiv.), XPhos (0.04 equiv.), and potassium phosphate (2.0 equiv.).

    • Seal the vessel with a septum or cap.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (to make a 0.1-0.2 M solution with respect to the limiting reagent) via syringe.

    • Add the aniline derivative (1.2 equiv.) via syringe.

  • Reaction Execution:

    • Place the sealed vessel in a preheated oil bath or heating block set to 110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.

Data Presentation: Catalyst System Selection

The choice of palladium precursor, ligand, and base is crucial for a successful Buchwald-Hartwig amination. The following table provides a summary of commonly used catalyst systems for the amination of aryl bromides, which can serve as a starting point for optimization.

Palladium PrecursorLigandBaseTypical SolventTemperature (°C)General Applicability
Pd₂(dba)₃RuPhosNaOtBuToluene100-110Highly active for a broad range of primary and secondary amines.
Pd(OAc)₂XPhosK₃PO₄ or Cs₂CO₃1,4-Dioxane110Versatile system, often effective for challenging substrates and functionalized anilines.[1]
Pd(OAc)₂SPhosK₃PO₄t-BuOH/H₂O80-100Can be effective in aqueous solvent systems.
[Pd(allyl)Cl]₂BrettPhosLHMDSTHFRoom Temp - 65Useful for base-sensitive substrates, allowing for lower reaction temperatures.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established principles of palladium-catalyzed cross-coupling reactions.[4] To ensure the reliability and reproducibility of the experimental results, the following self-validating measures are recommended:

  • Inert Atmosphere: The exclusion of oxygen and moisture is critical for the stability and activity of the palladium catalyst. The use of Schlenk techniques or a glovebox is highly recommended.

  • Anhydrous Reagents and Solvents: Water can lead to catalyst deactivation and side reactions. The use of anhydrous solvents and reagents is essential for optimal results.

  • Reaction Monitoring: Regular monitoring of the reaction progress by TLC or LC-MS allows for the determination of the optimal reaction time and prevents the formation of degradation products due to prolonged heating.

  • Characterization of the Final Product: The structure and purity of the final N-arylated product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The Buchwald-Hartwig amination provides a powerful and versatile method for the N-arylation of this compound, enabling the synthesis of a diverse array of N-aryl pyridinone derivatives. These compounds are of significant interest in drug discovery due to the prevalence of this scaffold in biologically active molecules. The detailed protocol and guidelines presented in this application note offer a solid foundation for researchers to successfully perform this transformation and to explore the vast chemical space of N-arylated pyridinones in their quest for novel therapeutic agents.

References

  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Buchwald-Hartwig Amin
  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers Publishing. [Link]
  • Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry. [Link]
  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. MIT Open Access Articles. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Heterocycles from 5-Bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Pyridinone Building Block

5-Bromo-1-methylpyridin-2(1H)-one is a highly versatile chemical intermediate, prized in medicinal and agrochemical research for its unique electronic properties and functional handle.[1] The pyridine-2-one core is a prevalent motif in numerous biologically active molecules, and the bromine atom at the C5 position serves as a strategic linchpin for a variety of powerful cross-coupling reactions. This allows for the precise and controlled introduction of molecular complexity, making it an ideal starting material for constructing diverse libraries of novel heterocyclic compounds.[1]

This guide provides a detailed exploration of the synthetic pathways originating from this compound. We move beyond simple procedural lists to explain the underlying principles and causal relationships behind experimental choices. The protocols herein are designed to be robust and self-validating, grounded in established chemical literature. We will focus on palladium- and copper-catalyzed cross-coupling reactions to form key C-N and C-C bonds, and demonstrate how these foundational reactions can be extended to construct complex, fused heterocyclic systems of significant interest in drug discovery.

G cluster_Pd Palladium-Catalyzed Reactions cluster_Cu Copper-Catalyzed Reactions cluster_products Resulting Heterocyclic Scaffolds start This compound buchwald Buchwald-Hartwig C-N Coupling start->buchwald R₂NH suzuki Suzuki-Miyaura C-C Coupling start->suzuki R-B(OH)₂ sonogashira Sonogashira C-C(sp) Coupling start->sonogashira R-C≡CH ullmann Ullmann-Type C-N/C-O/C-S Coupling start->ullmann R₂NH, ROH, RSH amines 5-Amino Pyridinones buchwald->amines biaryls 5-Aryl Pyridinones suzuki->biaryls alkynes 5-Alkynyl Pyridinones sonogashira->alkynes ullmann->amines fused Fused Heterocycles (Furopyridines, Thienopyridines, etc.) biaryls->fused Annulation Strategies alkynes->fused Intramolecular Cyclization

Figure 1: General synthetic pathways from this compound.

Part 1: Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forging carbon-nitrogen bonds, a transformation that is otherwise challenging.[2] This palladium-catalyzed cross-coupling reaction enables the efficient synthesis of 5-amino-substituted 1-methylpyridin-2(1H)-ones from a wide array of primary and secondary amines. These products are valuable scaffolds in pharmaceutical development.[3]

Mechanistic Rationale: The catalytic cycle involves the interplay between Pd(0) and Pd(II) oxidation states.[4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridinone.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.[4]

The choice of ligand is critical; sterically hindered, electron-rich phosphine ligands (e.g., RuPhos, XPhos) are often required to promote the reductive elimination step, which can be challenging for electron-rich pyridinone substrates.[3]

G cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)(Br) pd0->pd2_complex Oxidative Addition (Ar-Br) amido_complex L₂Pd(II)(Ar)(NR₂) pd2_complex->amido_complex Amine Binding & Deprotonation (+R₂NH, -HBr) amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 2.5 mol%)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 5 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous Toluene or 1,4-Dioxane

  • Schlenk tube or microwave vial with a magnetic stir bar

Procedure:

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, and RuPhos.

  • Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of Argon, add the sodium tert-butoxide.

  • Add anhydrous toluene (or dioxane) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Finally, add the amine substrate via syringe. If the amine is a solid, it can be added in step 1.

  • Reaction: Seal the vessel tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 16-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.[3]

    • Extract the product with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-amino-1-methylpyridin-2(1H)-one derivative.

Coupling PartnerBaseSolventTemp (°C)Typical Yield (%)
MorpholineNaOtBuToluene11085-95
AnilineK₃PO₄1,4-Dioxane11070-85
n-HexylamineNaOtBuToluene10080-90
Benzophenone ImineNaOtBuToluene11075-88
Table 1: Representative conditions for Buchwald-Hartwig amination. Yields are estimates based on similar substrates.[3][5]

Part 2: Palladium-Catalyzed C-C Bond Formation

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is an exceptionally robust method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing 5-aryl-1-methylpyridin-2(1H)-ones.[6] Its popularity stems from its mild conditions, tolerance of diverse functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[7][8]

Mechanistic Rationale: The key to the Suzuki reaction is the role of the base.[9]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond, as in the Buchwald-Hartwig reaction.

  • Base Activation: The base (e.g., K₂CO₃, K₃PO₄) reacts with the boronic acid to form a more nucleophilic boronate complex.[9]

  • Transmetalation: This activated boronate complex transfers its organic group to the palladium(II) center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

G cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar¹)(X) pd0->pd2_complex Oxidative Addition (Ar¹-X) transmetal_complex L₂Pd(II)(Ar¹)(Ar²) pd2_complex->transmetal_complex Transmetalation (from [Ar²B(OH)₃]⁻) transmetal_complex->pd0 Reductive Elimination product Ar¹-Ar² transmetal_complex->product

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0), 5 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 eq) or Potassium Phosphate (K₃PO₄, 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1)

  • Schlenk tube with a magnetic stir bar

Procedure:

  • Reaction Setup: In a Schlenk tube, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[10]

  • Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water) via syringe.

  • Reaction: Heat the mixture to 85-95 °C and stir vigorously for 12-18 hours, or until TLC/LC-MS analysis indicates completion.[11]

  • Work-up:

    • After cooling to room temperature, dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 5-aryl-1-methylpyridin-2(1H)-one.

Boronic AcidBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidK₂CO₃Dioxane/H₂O9088-96
4-Methoxyphenylboronic acidK₂CO₃Dioxane/H₂O9085-94
3-Thiopheneboronic acidK₃PO₄Dioxane/H₂O9575-85
4-Acetylphenylboronic acidK₂CO₃Dioxane/H₂O9080-90
Table 2: Representative conditions for Suzuki-Miyaura coupling. Yields are based on literature for similar substrates.[11]
Sonogashira Coupling

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking the pyridinone core to a terminal alkyne.[12][13] This reaction is particularly valuable as the resulting alkynyl group is a versatile functional handle for further transformations, most notably for intramolecular cyclizations to form fused heterocyclic rings.[14] The reaction is co-catalyzed by palladium and copper(I).[12]

Protocol 3: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride, 2.5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH)

  • Anhydrous N,N-Dimethylformamide (DMF) or THF

  • Schlenk flask

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Seal the flask and cycle between vacuum and Argon three times.

  • Solvent/Reagent Addition: Under a positive pressure of Argon, add the anhydrous solvent (e.g., DMF), the terminal alkyne, and the amine base (e.g., Et₃N) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate and water.

    • Filter through Celite® to remove catalytic residues.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Part 3: Advanced Application: One-Pot Synthesis of Fused Heterocycles

A key advantage of the Sonogashira coupling is its integration into one-pot sequences for the rapid construction of complex molecules.[14] By choosing a terminal alkyne that also contains a nucleophilic group (e.g., a hydroxyl or primary amine), the initial coupling product can undergo a subsequent intramolecular cyclization in the same reaction vessel to form a new, fused heterocyclic ring. This atom-economical approach is highly valuable for generating compound libraries for drug discovery.

G start Combine Reactants: This compound, Nucleophilic Alkyne, Pd/Cu Catalysts, Base inert Establish Inert Atmosphere (Argon Purge) start->inert solvent Add Degassed Solvent (e.g., DMF) inert->solvent sonogashira Step 1: Sonogashira Coupling (Heat to 60-80°C) solvent->sonogashira cyclization Step 2: Intramolecular Cyclization (Continued Heating or Addition of Stronger Base) sonogashira->cyclization workup Reaction Work-up (Cooling, Filtration, Extraction) cyclization->workup purify Purification (Column Chromatography) workup->purify product Final Fused Heterocycle (e.g., Furopyridinone) purify->product

Figure 4: Experimental workflow for one-pot Sonogashira coupling and cyclization.

Protocol 4: One-Pot Synthesis of a Furo[2,3-b]pyridin-2-one Derivative

This protocol describes the synthesis of a furopyridinone, a class of heterocycles with known biological activities.[15]

Materials:

  • This compound (1.0 eq)

  • Propargyl alcohol (1.5 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.5 eq)

  • Anhydrous DMF

  • Schlenk flask

Procedure:

  • Reaction Setup (Inert Atmosphere): Combine this compound, Pd(PPh₃)₄, CuI, and K₂CO₃ in a dry Schlenk flask. Purge with Argon for 15 minutes.

  • Solvent/Reagent Addition: Add anhydrous DMF and propargyl alcohol via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously for 24 hours. The reaction first proceeds through the Sonogashira coupling, followed by the K₂CO₃-mediated intramolecular cyclization (5-endo-dig) of the intermediate hydroxyl-alkyne onto the pyridinone ring system.

  • Monitoring: Monitor for the disappearance of the starting material and the formation of the final product by LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and pour it into a beaker of ice water, which may precipitate the product.

    • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with ethyl acetate (3x).

    • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude solid by flash column chromatography (eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the pure furopyridinone product.

References

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine.
  • Al-Issa, S. A. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, Quinazoline and Carbamate Derivatives. Molecules, 20(1), 824-834.
  • BenchChem. (2025). One-Pot Synthesis Involving 5-Bromo-2-methylpyridine: Application Notes and Protocols.
  • Shutske, G. M. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 979.
  • Wikipedia. Buchwald–Hartwig amination.
  • Al-Omran, F. (2007). A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. Molecules, 12(11), 2509-2519.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-chloro-4-methylpyridine.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-methylpyridine.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. Ullmann condensation.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-N-phenylpyridin-3-amine.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
  • Khan, M. A. A., et al. (2015). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 20(12), 22093–22106.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-methylpyridine: Base Selection and Optimization.
  • Myers, A. G. Research Group. The Suzuki Reaction.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. Ullmann Reaction.
  • Ali, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193.
  • Besbes, R., et al. (2011). Copper-catalyzed Amination of (Bromophenyl)ethanolamine for a Concise Synthesis of Aniline-Containing Analogues of NMDA NR2B Antagonist Ifenprodil. Bioorganic & Medicinal Chemistry Letters, 21(13), 3963-3967.
  • Wikipedia. Suzuki reaction.

Sources

Application Notes and Protocols for the Catalytic Cross-Coupling of 5-Bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Pyridone Scaffold

The 1-methylpyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry and drug development. Its unique electronic and structural properties make it a versatile building block for the synthesis of a wide array of biologically active molecules. The functionalization of this core, particularly through the strategic introduction of diverse substituents at the 5-position, is of paramount importance. 5-Bromo-1-methylpyridin-2(1H)-one serves as a key intermediate, poised for a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis, enabling the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds.[1][2]

This comprehensive guide provides detailed application notes and robust protocols for the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig cross-coupling reactions of this compound. The methodologies presented herein are designed to be self-validating, with an emphasis on the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, thereby empowering researchers to not only replicate but also rationally optimize these critical transformations.

I. The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its mild conditions and broad functional group tolerance.[3] It facilitates the coupling of an organoboron species with an organohalide, making it an ideal choice for introducing aryl, heteroaryl, or vinyl substituents at the 5-position of the 2-pyridone ring.[3][4][5]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling is a well-elucidated process involving palladium cycling between the Pd(0) and Pd(II) oxidation states.[4][5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate species, which then transfers its organic moiety to the palladium center.

  • Reductive Elimination: The two organic partners on the palladium complex are eliminated to form the new C-C bond of the product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OR)2, Base) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Product Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants This compound Alkene Setup Combine reactants, catalyst, base, and solvent under inert atmosphere. Reactants->Setup Catalyst_System Pd(OAc)₂ Phosphine Ligand Catalyst_System->Setup Base_Solvent Base (e.g., Et₃N) Anhydrous Solvent (e.g., DMF) Base_Solvent->Setup Heating Heat to 100-120 °C with vigorous stirring. Setup->Heating Monitoring Monitor progress by TLC or LC-MS. Heating->Monitoring Quenching Cool to room temperature and perform aqueous work-up. Monitoring->Quenching Extraction Extract with an organic solvent. Quenching->Extraction Purification Dry, concentrate, and purify by column chromatography. Extraction->Purification Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) [Ar-Pd(II)(NHR'R'')L2]+Br- [Ar-Pd(II)(NHR'R'')L2]+Br- Ar-Pd(II)(Br)L2->[Ar-Pd(II)(NHR'R'')L2]+Br- Amine Coordination (HNR'R'') Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L [Ar-Pd(II)(NHR'R'')L2]+Br-->Ar-Pd(II)(NR'R'')L Deprotonation (Base) Ar-Pd(II)(NR'R'')L->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L->Ar-NR'R'' Product

Sources

Application Notes and Protocols for the Functionalization of 5-Bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-pyridinone motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The strategic functionalization of this core structure is paramount for the exploration of new chemical space and the development of novel therapeutic agents. 5-Bromo-1-methylpyridin-2(1H)-one is a versatile and valuable building block, with the bromine atom at the 5-position serving as a key handle for a variety of powerful cross-coupling and substitution reactions.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of the this compound ring. Detailed application notes, step-by-step protocols for key transformations, and insights into reaction optimization are presented.

Introduction: The Strategic Importance of the 2-Pyridinone Scaffold

The 2-pyridinone ring system is a cornerstone in the design of pharmacologically active molecules due to its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets. The N-methylated pyridinone, in particular, offers a stable and synthetically tractable platform. The bromine atom at the 5-position of this compound provides a reactive site for the introduction of a wide array of functional groups, enabling the systematic modulation of a molecule's physicochemical and biological properties. This guide will focus on the most impactful and widely utilized palladium-catalyzed cross-coupling reactions and other key transformations for the derivatization of this important heterocyclic building block.

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, offering mild and efficient methods for the construction of carbon-carbon and carbon-nitrogen bonds. For the functionalization of this compound, several key cross-coupling reactions are of particular importance.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of biaryl and heteroaryl structures.[2][3][4] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[3][5]

2.1.1. Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4] The presence of a base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step.[6]

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Ar-Br Transmetalation Complex Ar-Pd(II)(R)L2 Oxidative Addition Complex->Transmetalation Complex R-B(OR)2 Base Transmetalation Complex->Pd(0)L2 Reductive Elimination Coupled Product Ar-R Transmetalation Complex->Coupled Product Ar-Br 5-Bromo-1-methyl- pyridin-2(1H)-one R-B(OR)2 Organoboron Reagent

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

2.1.2. Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas. Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 85-95 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterCatalyst System 1Catalyst System 2
Catalyst Pd(PPh₃)₄Pd(OAc)₂ with a phosphine ligand
Catalyst Loading 1-5 mol%1-3 mol%
Ligand Triphenylphosphine (PPh₃)Buchwald or other specialized phosphine ligands
Base K₂CO₃, Cs₂CO₃K₃PO₄
Solvent System Toluene/Water, Dioxane/WaterTHF/Water, DMF
Temperature 80-100 °CRoom Temperature to 100 °C
Table 1. Comparative Reaction Conditions for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[7][8][9] This transformation enables the coupling of aryl halides with a wide variety of primary and secondary amines, providing a versatile route to arylamines.[7][8]

2.2.1. Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the interconversion of palladium between the Pd(0) and Pd(II) oxidation states.[7][9] The key steps include oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the N-arylated product and regenerate the Pd(0) catalyst.[7][8][9]

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination [Ar-Pd(II)(Br)(NHR'R'')]L Oxidative Addition Complex->Amine Coordination HNR'R'' Palladium-Amido Complex Ar-Pd(II)(NR'R'')L Amine Coordination->Palladium-Amido Complex Base - H-Base+ Palladium-Amido Complex->Pd(0)L2 Reductive Elimination Coupled Product Ar-NR'R'' Palladium-Amido Complex->Coupled Product Ar-Br 5-Bromo-1-methyl- pyridin-2(1H)-one HNR'R'' Amine

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

2.2.2. Protocol: Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate [Pd(OAc)₂]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube or microwave vial with this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and K₃PO₄ (1.5 eq).

  • Add the aniline (1.2 eq) to the reaction vessel.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the vessel tightly and heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling reaction is a powerful method for forming C(sp²)–C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide.[10][11] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[10][11]

2.3.1. Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).

  • Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.

  • Add this compound (1.0 eq), phenylacetylene (1.2 eq), and triethylamine (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: Vinylation of the Pyridinone Ring

The Mizoroki-Heck reaction facilitates the formation of C-C bonds by coupling an unsaturated halide with an alkene.[10][12] This reaction is of great importance for introducing vinyl substituents.[12]

2.4.1. Mechanistic Overview

The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species.[12] The main steps are oxidative addition of the aryl bromide to the Pd(0) catalyst, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to form the vinylated product and a palladium-hydride species.[12] The base regenerates the active Pd(0) catalyst.[12]

2.4.2. Protocol: Heck Reaction of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), Palladium(II) acetate (0.03 eq), and Tri(o-tolyl)phosphine (0.06 eq).

  • Add anhydrous DMF and triethylamine (1.5 eq) to the Schlenk tube.

  • Add styrene (1.2 eq) via syringe.

  • Heat the reaction mixture to 100-120 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Other Important Functionalization Reactions

Beyond palladium-catalyzed cross-coupling, other transformations are highly valuable for derivatizing the this compound scaffold.

Cyanation: Introduction of a Nitrile Group

The introduction of a nitrile group opens up a wide range of synthetic possibilities, as the cyano group can be readily converted into other functional groups such as carboxylic acids, amides, and amines.[13]

3.1.1. Protocol: Cyanation of this compound using Copper(I) Cyanide

Materials:

  • This compound

  • Copper(I) cyanide (CuCN)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and Copper(I) cyanide (1.2 eq).

  • Add anhydrous DMF.

  • Heat the reaction mixture to reflux (approximately 153 °C) for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into an aqueous solution of ethylenediamine and stir for 30 minutes.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution (SNA r) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[14] While typically less reactive than other aryl halides, the pyridinone ring can undergo SNA r reactions under specific conditions, particularly with strong nucleophiles. Pyridines are generally more reactive towards nucleophilic substitution at the 2- and 4-positions.[14][15]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of functionalized 2-pyridinone derivatives. The palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, provide powerful and reliable methods for the formation of new carbon-carbon and carbon-nitrogen bonds. Additionally, other transformations such as cyanation further expand the synthetic utility of this important scaffold. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science, enabling the efficient and strategic functionalization of the 2-pyridinone ring.

References

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Why does nucleophilic aromatic substitution occur
  • Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Arom
  • Nucleophilic arom
  • Application Notes and Protocols for Buchwald-Hartwig Amin
  • Concerted Nucleophilic Arom
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-methylpyridine.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • A Comparative Guide to Catalytic Systems for Reactions of 5-Bromo-2-methylpyridine.
  • Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-N-phenylpyridin-3-amine.
  • Buchwald-Hartwig Amin
  • Pyridone functionalization: regioselective deprotonation of 6-methylpyridin-2(1H)- and -4(1H)
  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Labor
  • Application Notes and Protocols for the Heck Reaction of 5-Bromo-2-methylpyridine.
  • Heck Reaction.
  • Suzuki-Miyaura cross-coupling: Practical Guide.
  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with...
  • Sonogashira Coupling.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • Cyan
  • Suzuki-Miyaura Coupling.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-bromo-5-hexen-2-one.
  • Suzuki Coupling.
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu
  • The Heck, Suzuki, and Olefin Met
  • This compound.
  • This compound.
  • 2-Bromo-5-methylpyridine.
  • This compound.
  • (5-Bromo-4-methyl-2-pyridinyl)
  • Methyl 5-bromo-6-cyanonicotin

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-1-methylpyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the scale-up synthesis of 5-Bromo-1-methylpyridin-2(1H)-one, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] Recognizing the absence of a publicly available, validated kilogram-scale protocol, this guide presents two well-reasoned, proposed synthetic routes based on established chemical principles and literature precedents for analogous compounds. Emphasis is placed on the practical considerations of process scale-up, including reaction safety, solvent selection, purification strategies, and analytical quality control. Detailed experimental protocols, process flow diagrams, and in-depth discussions of the underlying chemical logic are provided to empower researchers and process chemists in their drug development endeavors.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research.[1] The pyridinone scaffold is a privileged structure in numerous biologically active molecules, acting as a hydrogen bond donor and acceptor, which can be crucial for target engagement.[2] The presence of a bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the synthesis of diverse compound libraries for lead discovery and optimization.[3] Furthermore, the N-methyl group can influence the compound's physicochemical properties, such as solubility and metabolic stability. Given its utility, the development of a robust and scalable synthesis is a critical step in advancing drug discovery programs that utilize this valuable intermediate.

Strategic Approach to Scale-Up Synthesis

Two primary synthetic strategies are considered for the large-scale production of this compound:

  • Route A: Direct Bromination of 1-methylpyridin-2(1H)-one. This approach is atom-economical but may present challenges in controlling regioselectivity and handling elemental bromine on a large scale.

  • Route B: N-methylation of 5-bromopyridin-2(1H)-one. This route offers potentially better control over regioselectivity, as the bromination is performed on the pyridin-2-one precursor. However, it involves an additional synthetic step.

For the purpose of this guide, Route B is recommended for scale-up due to the anticipated challenges with regioselectivity and the hazardous nature of large-scale bromination of the un-substituted pyridinone. The N-methylation of a pre-brominated intermediate is generally a more controlled and predictable reaction for large-scale synthesis.

G cluster_0 Route A: Direct Bromination cluster_1 Route B: N-methylation (Recommended) 1-methylpyridin-2(1H)-one 1-methylpyridin-2(1H)-one This compound This compound 1-methylpyridin-2(1H)-one->this compound Brominating Agent 5-bromopyridin-2(1H)-one 5-bromopyridin-2(1H)-one 5-bromopyridin-2(1H)-one->this compound Methylating Agent

Figure 1: Comparison of the two primary synthetic routes. Route B is recommended for its anticipated better control over the reaction at scale.

Synthesis of the Key Intermediate: 5-bromopyridin-2(1H)-one

A reliable supply of the starting material, 5-bromopyridin-2(1H)-one, is crucial. A common and scalable method for its preparation is the hydrolysis of 5-bromo-2-methoxypyridine.

Synthesis of 5-bromo-2-methoxypyridine from 2,5-dibromopyridine

This initial step involves a nucleophilic aromatic substitution of the bromine atom at the 2-position of 2,5-dibromopyridine with methoxide.

Reaction Scheme:

Protocol 1: Kilogram-Scale Synthesis of 5-bromo-2-methoxypyridine

ParameterValue/ProcedureRationale/Justification
Reagents 2,5-dibromopyridine: 5.0 kg (21.1 mol)Sodium methoxide: 1.26 kg (23.3 mol, 1.1 eq)Methanol: 25 LA slight excess of sodium methoxide ensures complete conversion of the starting material. Methanol serves as both the solvent and the source of the methoxy group.
Equipment 50 L glass-lined reactor with mechanical stirrer, reflux condenser, and temperature probe.Glass-lined reactors are essential for handling potentially corrosive reagents at elevated temperatures.
Procedure 1. Charge the reactor with methanol and 2,5-dibromopyridine. 2. Stir the mixture to dissolve the solid. 3. Carefully add the sodium methoxide portion-wise to control any initial exotherm. 4. Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 5-7 hours.[4] 5. Monitor the reaction progress by HPLC until the starting material is consumed. 6. Cool the reaction mixture to room temperature. 7. Concentrate the mixture under reduced pressure to remove the majority of the methanol. 8. Add water (25 L) to the residue and extract with dichloromethane (2 x 15 L). 9. Combine the organic layers, wash with brine (10 L), and dry over anhydrous sodium sulfate. 10. Filter and concentrate the organic phase to yield the crude product. 11. Purify by vacuum distillation to obtain pure 5-bromo-2-methoxypyridine.[4]Portion-wise addition of the base mitigates thermal runaway risk. Refluxing ensures a sufficient reaction rate. HPLC monitoring is critical for determining reaction completion and avoiding unnecessary heating. A standard aqueous workup removes inorganic salts and residual methanol. Vacuum distillation is an effective purification method for this compound at scale.
Safety Sodium methoxide is a strong base and is corrosive. Handle with appropriate PPE. Methanol is flammable and toxic. Ensure adequate ventilation and use intrinsically safe equipment.Adherence to standard chemical safety protocols is paramount.
Hydrolysis of 5-bromo-2-methoxypyridine to 5-bromopyridin-2(1H)-one

The methoxy group is cleaved under acidic conditions to yield the desired pyridinone.

Reaction Scheme:

Protocol 2: Kilogram-Scale Synthesis of 5-bromopyridin-2(1H)-one

ParameterValue/ProcedureRationale/Justification
Reagents 5-bromo-2-methoxypyridine: 4.0 kg (21.3 mol)Hydrochloric acid (6M): 40 LA strong acid is required for the ether cleavage. A sufficient volume is used to ensure the reaction goes to completion.
Equipment 100 L glass-lined reactor with mechanical stirrer, reflux condenser, and temperature probe.A larger reactor is chosen to accommodate the aqueous volume.
Procedure 1. Charge the reactor with 5-bromo-2-methoxypyridine and the hydrochloric acid solution. 2. Heat the mixture to 100 °C and stir vigorously for 20-24 hours.[5] 3. Monitor the reaction by HPLC. 4. Cool the reaction mixture to room temperature. 5. Dilute with water (100 L) and adjust the pH to ~7 with a concentrated sodium hydroxide solution, maintaining the temperature below 25 °C. 6. The product will precipitate out of the solution. Filter the solid and wash with cold water. 7. Dry the solid under vacuum at 50-60 °C to a constant weight.Prolonged heating at high temperature is necessary for this hydrolysis. Careful neutralization is required to precipitate the product and avoid decomposition. Cooling during neutralization is crucial to control the exotherm.
Safety Concentrated acids and bases are highly corrosive. Use appropriate PPE. The neutralization step is exothermic and requires careful temperature control.Process safety is a primary concern during neutralization.

Scale-Up Synthesis of this compound via N-methylation

The final step is the N-methylation of 5-bromopyridin-2(1H)-one. Dimethyl sulfate is a common and effective methylating agent for this transformation.

Reaction Scheme:

Protocol 3: Kilogram-Scale N-methylation

ParameterValue/ProcedureRationale/Justification
Reagents 5-bromopyridin-2(1H)-one: 3.5 kg (20.1 mol)Dimethyl sulfate: 2.8 kg (22.1 mol, 1.1 eq)Sodium carbonate (anhydrous): 4.26 kg (40.2 mol, 2.0 eq)Acetone: 35 LA slight excess of dimethyl sulfate ensures complete methylation. Sodium carbonate is a suitable base for this reaction. Acetone is a good solvent that can be easily removed.
Equipment 50 L glass-lined reactor with mechanical stirrer, reflux condenser, and addition funnel.Standard equipment for this type of reaction.
Procedure 1. Charge the reactor with 5-bromopyridin-2(1H)-one, sodium carbonate, and acetone. 2. Stir the suspension and heat to a gentle reflux. 3. Add the dimethyl sulfate dropwise via the addition funnel over 1-2 hours.[2] 4. Continue refluxing for 18-24 hours, monitoring by HPLC. 5. Cool the reaction mixture to room temperature. 6. Filter off the inorganic salts and wash the filter cake with acetone. 7. Concentrate the filtrate under reduced pressure to obtain the crude product. 8. Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure this compound.Dropwise addition of the alkylating agent controls the exotherm. Prolonged reflux is often necessary for complete conversion in heterogeneous reactions. Filtration removes the base and its salt. Recrystallization is a highly effective and scalable purification method for crystalline solids.
Safety Dimethyl sulfate is extremely toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated area with appropriate PPE, including gloves and respiratory protection. [6] The reaction should be conducted in a closed system.The high toxicity of dimethyl sulfate necessitates stringent safety protocols.

Process Workflow and Analytical Control

A robust process requires defined workflows and analytical checkpoints to ensure quality and consistency.

G cluster_0 Step 1: Synthesis of 5-bromo-2-methoxypyridine cluster_1 Step 2: Hydrolysis cluster_2 Step 3: N-methylation 2,5-dibromopyridine 2,5-dibromopyridine Reaction Reaction 2,5-dibromopyridine->Reaction NaOCH3, Methanol Workup & Distillation Workup & Distillation Reaction->Workup & Distillation 5-bromo-2-methoxypyridine 5-bromo-2-methoxypyridine Workup & Distillation->5-bromo-2-methoxypyridine QC: HPLC, GC-MS Reaction2 Reaction2 5-bromo-2-methoxypyridine->Reaction2 HCl (aq) 5-bromo-2-methoxypyridine->Reaction2 Neutralization & Filtration Neutralization & Filtration Reaction2->Neutralization & Filtration 5-bromopyridin-2(1H)-one 5-bromopyridin-2(1H)-one Neutralization & Filtration->5-bromopyridin-2(1H)-one QC: HPLC, NMR Reaction3 Reaction3 5-bromopyridin-2(1H)-one->Reaction3 (CH3)2SO4, Na2CO3 5-bromopyridin-2(1H)-one->Reaction3 Filtration & Recrystallization Filtration & Recrystallization Reaction3->Filtration & Recrystallization Final Product Final Product Filtration & Recrystallization->Final Product QC: HPLC, NMR, MS, m.p.

Figure 2: Overall process workflow with integrated quality control checkpoints for the synthesis of this compound.

Analytical Methods Summary:

AnalyteMethodPurpose
5-bromo-2-methoxypyridineHPLC, GC-MSPurity assessment and identification of impurities.
5-bromopyridin-2(1H)-oneHPLC, ¹H NMRPurity assessment and structural confirmation.
This compoundHPLC, ¹H NMR, ¹³C NMR, MS, Melting PointPurity, identity, and structural confirmation of the final product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Incomplete N-methylation Insufficient reaction time or temperature. Inactive base.Increase reaction time and/or temperature. Ensure the base is anhydrous and of high purity. Consider a stronger base like potassium carbonate if needed.
Formation of O-methylated isomer Reaction conditions favoring O-alkylation.While N-methylation is generally favored for pyridinones, solvent and base choice can influence the N/O ratio. Screening different solvent/base combinations may be necessary during process development.
Difficult Purification Impurities with similar polarity to the product.Optimize the recrystallization solvent system. If recrystallization is insufficient, a plug filtration through silica gel might be necessary, though this is less ideal for large-scale operations.[7]
Low Yield in Hydrolysis Incomplete reaction. Product loss during workup.Ensure sufficient reaction time and acid concentration. Carefully control the pH during neutralization to maximize precipitation.

Safety Considerations for Scale-Up

  • Bromine and Brominating Agents: While this proposed route avoids elemental bromine in the final steps, the synthesis of the starting material, 2,5-dibromopyridine, often involves it. Large-scale brominations are hazardous and should be conducted with extreme care, using appropriate containment and emergency preparedness measures.

  • Exothermic Reactions: The neutralization of acidic reaction mixtures and the addition of strong bases or alkylating agents can be highly exothermic. Implement controlled addition rates and efficient cooling systems to manage the heat generated.

  • Toxic Reagents: Dimethyl sulfate is a potent toxin and carcinogen. All handling must be performed in a closed system or a well-ventilated fume hood with appropriate personal protective equipment. A quench solution (e.g., aqueous ammonia) should be readily available to neutralize any spills.

  • Solvent Handling: Large volumes of flammable solvents like methanol and acetone require proper storage, grounding, and handling procedures to prevent fires and explosions.

Conclusion

This application note provides a detailed and scientifically grounded guide for the scale-up synthesis of this compound. By selecting a strategic synthetic route and providing detailed protocols with justifications, this document aims to facilitate the efficient and safe production of this important intermediate. It is crucial to emphasize that these protocols are proposed based on literature precedents and would require process optimization and validation by experienced chemists in a controlled laboratory or pilot plant setting before implementation at a manufacturing scale.

References

  • Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Journal of Chemical Sciences, 2021.
  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 2021. URL
  • 1-Methyl-1H-pyridin-2-one. ChemBK. URL
  • Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H)
  • The mechanism of bromination of pyrimidin-2(1H)
  • 5-Bromo-2-iodopyridine synthesis - ChemicalBook. URL
  • 2,5-Dibromopyridine synthesis - ChemicalBook. URL
  • This compound - Chem-Impex. URL
  • AN IMPROVED, PRACTICAL, RELIABLE AND SCALABLE SYNTHESIS OF 2,5-DIBROMOPYRIDINE. Heterocyclic Letters, 2021. URL
  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?
  • Synthesis method of 2,5-dibromopyridine - Google P
  • What can I use to purify polar reaction mixtures? - Biotage. URL
  • Application Notes and Protocols: 2-Amino-5-bromo-4-methylpyridine as a Precursor for Agrochemical Synthesis - Benchchem. URL
  • polar aromatic compounds: Topics by Science.gov. URL
  • The Mechanism of Bromination of 2(1H)
  • Synthesis method of 2, 5-dibromopyridine - Google P
  • Implementing Continuous Manufacturing for the Final Methylation Step in the AMG 397 Process to Deliver Key Quality Attributes - ResearchG
  • column chromatography & purification of organic compounds - YouTube. URL
  • Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google P
  • ChemSpider SyntheticPage 529 - Facile N-Methylation Reaction of Amide Functional Heterocycles with Dimethyl Sulf
  • Pyridine-catalyzed Halogenation of Aromatic Compounds. I.
  • The reactivity of the bromine atoms in brominated pyridines; the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2.
  • 3-((5-Bromopyridin-2-yl)oxy)-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one. PubChem. URL
  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides | The Journal of Organic Chemistry - ACS Public
  • Is there any way to increase the N-methylation response of aliphatic amines?
  • Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02759F. URL
  • 2-Hydroxy-5-bromopyridine synthesis - ChemicalBook. URL
  • 5-Bromo-2-methoxypyridine synthesis - ChemicalBook. URL
  • An efficient and practical N-methylation of amino acid deriv
  • Species variations in the N-methylation and quaterniz
  • Use of methylating agents MeI and MeOTf to effect (a)–(c) N‐methylation...
  • (PDF)
  • Methylation of pyridines - US3428641A - Google P
  • 5-Bromo-2-methoxypyridine 95 13472-85-0 - Sigma-Aldrich. URL
  • 5-Bromo-2-hydroxypyridine | C5H4BrNO | CID 599528 - PubChem. URL
  • (PDF)
  • Removal of minor methylation products 7-methyladenine and 3-methylguanine from DNA of Escherichia coli treated with dimethyl sulph
  • Progress of Methylation of C 6-8 ~Arene with Methanol: Mechanism, Catalysts, Kinetic/Thermodynamics and Perspectives - MDPI. URL

Sources

use of 5-Bromo-1-methylpyridin-2(1H)-one in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 5-Bromo-1-methylpyridin-2(1H)-one in the Synthesis of Novel Kinase Inhibitors

Authored by: Senior Application Scientist, Medicinal Chemistry Division

Abstract

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2] Its unique electronic properties and ability to form critical hydrogen bond interactions make it an ideal motif for targeting the ATP-binding pocket of protein kinases.[2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of This compound , a versatile and highly functionalizable building block, in the synthesis of next-generation kinase inhibitors. We will explore its chemical reactivity, provide detailed, field-proven protocols for key cross-coupling reactions, and showcase its application in the synthesis of inhibitors for critical oncology targets.

Introduction: The 2-Pyridone Core and this compound

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] Consequently, they have become one of the most important classes of drug targets.[4][5] The 2-pyridone ring system is frequently employed in the design of kinase inhibitors due to its ability to act as a bioisostere for other hinge-binding motifs, engaging in hydrogen bonding interactions that mimic those of the adenine region of ATP.[2][3]

This compound emerges as a particularly valuable starting material.[6] The bromine atom at the C5 position provides a reactive handle for introducing molecular diversity through modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions.[7][8] The N-methyl group prevents tautomerization and provides a fixed structural element, which can be crucial for maintaining a specific binding conformation. Its stability and predictable reactivity make it an essential building block in medicinal chemistry.[6]

Chemical Properties of this compound:

PropertyValueSource
CAS Number 81971-39-3[9]
Molecular Formula C₆H₆BrNO[9]
Molecular Weight 188.02 g/mol [9]
Appearance White to yellow powder/crystal[6][10]
Melting Point 59 - 65 °C[6]
Purity ≥97%

Synthetic Utility: Palladium-Catalyzed Cross-Coupling Reactions

The true power of this compound lies in its utility as a substrate for palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds under mild conditions with high functional group tolerance, which is paramount in the synthesis of complex drug candidates.[3][11]

Logical Workflow for Cross-Coupling Synthesis

The general workflow for utilizing this building block involves a palladium-catalyzed coupling reaction to install a desired moiety at the 5-position, followed by purification and characterization.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product A 5-Bromo-1-methyl- pyridin-2(1H)-one C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Degassed Solvent (e.g., Dioxane/H₂O) A->C B Coupling Partner (e.g., Arylboronic Acid) B->C D Reaction Work-up (Extraction, Washing) C->D Reaction Monitoring (TLC/LC-MS) E Purification (Column Chromatography) D->E F 5-Aryl-1-methyl- pyridin-2(1H)-one Derivative E->F

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most robust and widely used method for forming C(sp²)-C(sp²) bonds.[3][12] It allows for the coupling of the bromo-pyridone with a wide variety of commercially available aryl- or heteroarylboronic acids.[11]

Expert Insights: Why These Conditions?
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable and effective catalyst for many Suzuki couplings involving bromo-heterocycles.[7][12] It is an air-stable Pd(0) source that becomes active in solution.

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is crucial.[12] Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which then undergoes the rate-determining transmetalation step with the palladium complex.[12]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is common.[7][11] The water is necessary to dissolve the inorganic base, while the dioxane solubilizes the organic reactants and the catalyst. Degassing the solvent is a critical step to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., for a 1 mmol scale, use 8 mL of dioxane and 2 mL of water).[13]

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 equiv.).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[7]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-1-methylpyridin-2(1H)-one derivative.[7]

Application in Kinase Inhibitor Synthesis: Case Studies

Derivatives synthesized from this compound have shown potent inhibitory activity against a range of therapeutically relevant kinases.

Compound Class/ExampleKinase Target(s)Reported Activity (IC₅₀)Reference
Picolinamide DerivativesVEGFR-212.5 µM (Compound 8j)[14]
2-Pyridone Derivativesc-Src12.5 µM (Compound 36)[15]
PyridopyrimidinonesPI3Kα / mTOR3.4 nM / 4.7 nM (Compound 31)[16]
5-Phenylpyridin-2(1H)-one SeriesBruton's Tyrosine Kinase (Btk)Potent enzymatic & cellular inhibition[17]
PyridothienopyrimidinonesPIM-11.18 µM (Compound 7a)[18]

Note: The table presents examples of kinase inhibitors based on the broader pyridone or related scaffolds to illustrate the potential applications. The synthesis of these specific examples may start from closely related analogues.

Targeting a Core Signaling Pathway: PI3K/mTOR

The PI3K/AKT/mTOR pathway is a central signaling cascade that promotes cell growth, proliferation, and survival. It is one of the most frequently activated pathways in human cancers, making it a prime target for drug development.[16] Dual inhibitors that target both PI3K and mTOR can be particularly effective. The pyridone scaffold is well-suited to generate such inhibitors.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor Pyridone-based PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Sources

Application Notes and Protocols for the Strategic Deployment of 5-Bromo-1-methylpyridin-2(1H)-one in Modern Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide serves as a technical resource for researchers, medicinal chemists, and process development scientists on the versatile applications of 5-Bromo-1-methylpyridin-2(1H)-one. This pyridinone scaffold is a pivotal building block for the synthesis of complex molecules, particularly in the realms of pharmaceutical and agrochemical development. Its unique electronic and structural features, characterized by an electron-rich pyridinone ring and a strategically positioned bromine atom, make it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This document provides not only detailed, step-by-step protocols for key synthetic transformations but also delves into the underlying mechanistic principles and experimental rationale, empowering researchers to leverage this reagent to its fullest potential.

Introduction: The Strategic Value of the this compound Scaffold

This compound has emerged as a valuable intermediate in the synthesis of biologically active compounds. It is a key component in the development of novel therapeutics, including anti-inflammatory agents, antimicrobials, and notably, kinase inhibitors for oncology.[1] The N-methylated pyridinone core is a common motif in medicinal chemistry, offering a balance of stability, solubility, and hydrogen bonding capabilities. The bromine atom at the 5-position serves as a versatile synthetic handle, amenable to a suite of powerful bond-forming reactions.

The primary utility of this scaffold lies in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the precise and efficient introduction of diverse aryl, heteroaryl, amine, and alkynyl moieties, enabling extensive Structure-Activity Relationship (SAR) studies and the rapid generation of compound libraries for high-throughput screening.

This guide will provide detailed methodologies for the preparation of the starting material and its subsequent elaboration via these key cross-coupling reactions, with a focus on practical, field-proven insights to ensure robust and reproducible outcomes.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.

PropertyValueReference
Molecular Formula C₆H₆BrNO
Molecular Weight 188.02 g/mol
Appearance Solid-
CAS Number 81971-39-3

Safety Information:

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Preparation of Starting Material: this compound

A reliable and scalable synthesis of the title compound is essential for its widespread application. The most common and direct route involves the N-methylation of the commercially available 5-bromopyridin-2-ol.

Protocol 1: N-Methylation of 5-bromopyridin-2-ol

This protocol is based on the Williamson ether synthesis, adapted for N-alkylation, and utilizes a strong base to deprotonate the pyridinol, followed by nucleophilic attack on a methylating agent.[2]

Reaction Scheme:

Protocol_1 start 5-bromopyridin-2-ol product This compound start->product reagents 1. Base (e.g., NaH, K2CO3) 2. Methylating Agent (e.g., CH3I, (CH3)2SO4) Solvent (e.g., DMF, Acetonitrile)

Caption: N-methylation of 5-bromopyridin-2-ol.

Materials:

  • 5-bromopyridin-2-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-bromopyridin-2-ol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality Note: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the pyridinol hydroxyl group to form the more nucleophilic pyridinolate anion without competing side reactions. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Methylation: Cool the reaction mixture back to 0 °C and add the methylating agent (e.g., methyl iodide, 1.1 eq) dropwise. Safety Note: Methylating agents are toxic and should be handled with extreme care in a fume hood.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound.

Core Applications: Palladium-Catalyzed Cross-Coupling Methodologies

The bromine atom at the 5-position of the pyridinone ring is the key to its synthetic versatility, acting as an electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and heteroaryl-aryl bonds.[3][4][5] This reaction is central to the synthesis of many kinase inhibitors, where a central heterocyclic core is often decorated with various aryl or heteroaryl moieties to probe the ATP-binding site.

Causality Behind Component Selection:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. Often, a more stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ. For challenging couplings, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ are employed.[6]

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich ligands like SPhos or XPhos can improve reaction rates and yields for challenging substrates.[6]

  • Base: A base, typically an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄), is essential for the transmetalation step, activating the boronic acid component.[6]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine this compound, Arylboronic Acid, and Base in a Schlenk Flask B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent System B->C D Establish Inert Atmosphere (Evacuate and backfill with Ar/N2) C->D E Heat Reaction Mixture (e.g., 80-100 °C) D->E F Monitor Progress by TLC/LC-MS E->F G Cool, Dilute with Organic Solvent, and Perform Aqueous Wash F->G H Dry, Filter, and Concentrate G->H I Purify by Column Chromatography H->I J J I->J Characterize Final Product (NMR, MS)

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a general starting point for the coupling of this compound with arylboronic acids.

Materials:

  • This compound

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) to the mixture.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1).

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, which are ubiquitous in pharmaceuticals.[7] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Catalytic Cycle Rationale:

The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[7] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(Ln) OxAdd->PdII_Aryl Ligand_Exch Amine Coordination & Deprotonation PdII_Aryl->Ligand_Exch + HNR2, Base PdII_Amido Ar-Pd(II)-NR2(Ln) Ligand_Exch->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Ar-NR2

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Protocol 3: Buchwald-Hartwig Amination with Morpholine

This protocol describes a typical amination reaction. Optimization of the ligand, base, and solvent may be necessary for different amine coupling partners.

Materials:

  • This compound

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.05 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Ethyl acetate, Saturated aqueous ammonium chloride, Brine, Anhydrous sodium sulfate

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 eq), XPhos (0.05 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene, followed by morpholine (1.2 eq).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the pyridinone scaffold and a terminal alkyne.[8][9][10] This reaction is invaluable for creating rigid linkers in molecules or for accessing precursors to more complex heterocyclic systems.

Key Mechanistic Feature:

A distinctive feature of the classical Sonogashira reaction is the use of a copper(I) co-catalyst (typically CuI). The copper facilitates the deprotonation of the terminal alkyne and forms a copper acetylide, which then undergoes transmetalation with the palladium(II) complex.[8][9]

Protocol 4: Sonogashira Coupling with Phenylacetylene

This protocol outlines a standard procedure for the copper-co-catalyzed Sonogashira coupling.

Materials:

  • This compound

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether, Saturated aqueous NH₄Cl, Brine, Anhydrous Na₂SO₄

Step-by-Step Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of THF and triethylamine, add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.05 eq).

  • Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere.

  • Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with additional diethyl ether.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Application in Drug Discovery: Synthesis of a p38 MAP Kinase Inhibitor Scaffold

The dysregulation of the p38 mitogen-activated protein (MAP) kinase pathway is implicated in a variety of inflammatory diseases and cancers.[11] Many potent p38 MAP kinase inhibitors feature a central N-substituted pyridinone core. This compound is an excellent starting material for accessing these valuable scaffolds.

Illustrative Synthetic Scheme:

A common strategy involves a Suzuki-Miyaura coupling to install a substituted aryl group at the 5-position, a key interaction domain for many kinase inhibitors.

PrecursorTarget ScaffoldBiological TargetPotential Indication
This compound5-Aryl-1-methylpyridin-2(1H)-onep38 MAP KinaseRheumatoid Arthritis, Cancer

The synthesized 5-aryl-1-methylpyridin-2(1H)-one derivatives can then be evaluated for their inhibitory activity against p38 MAP kinase using established biochemical assays. Potent inhibitors typically exhibit IC₅₀ values in the low nanomolar range.[12]

Product Characterization

Rigorous characterization of the synthesized products is crucial to validate their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information on the electronic environment and connectivity of protons in the molecule. For this compound, the spectrum will show characteristic signals for the N-methyl group and the three protons on the pyridinone ring.

  • ¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts are sensitive to the electronic environment, with the carbonyl carbon appearing significantly downfield.

Typical ¹³C NMR Chemical Shifts for Pyridinone Scaffolds:

Carbon EnvironmentTypical Chemical Shift (ppm)
C=O160 - 180
C-Br95 - 110
Aromatic/Olefinic C110 - 150
N-CH₃35 - 45

Note: These are approximate ranges and can be influenced by substituents and solvent.[13][14]

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Conclusion

This compound is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its amenability to a range of palladium-catalyzed cross-coupling reactions provides a robust platform for the efficient synthesis of diverse and complex molecular architectures. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary tools to effectively utilize this scaffold in their drug discovery and development programs, accelerating the path toward novel therapeutic agents.

References

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(13), 3967-3971.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling. (2024). In Chemistry LibreTexts.
  • α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. (2022). Molecules, 27(15), 4987.
  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
  • The Sonogashira Coupling. (n.d.). University of Evansville.
  • Pyridazine based inhibitors of p38 MAPK. (2002). Bioorganic & Medicinal Chemistry Letters, 12(4), 689-692.
  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Indian Institute of Technology Guwahati.
  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2025). Chemistry & Biodiversity, e202401019.
  • Blakemore, D. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). Royal Society of Chemistry.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007).
  • Suzuki-Miyaura Coupling. (2024). In Chemistry LibreTexts.
  • The path of p38α MAP kinase inhibition. (n.d.). Universität Tübingen.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • Products Entry Exchange conditions Solvent Methylation reagent Time SM 5 4d 6 MeI (2 eq.) 2h a 10-20% 60-70% 10% 1* 4a + Turbo G. (n.d.). The Royal Society of Chemistry.
  • Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. (2002). Nature Structural & Molecular Biology, 9(4), 268-272.
  • Interpreting C-13 NMR Spectra. (2023). In Chemistry LibreTexts.
  • A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). (2012). Molecules, 17(6), 6802-6811.
  • Elimination of oxidative degradation during the per-O-methylation of carbohydrates. (1993).
  • Study of methylation reactions of 2-phenylquinazoline-4-tion with “soft” and “hard” methylation agents and determination. (2019). E3S Web of Conferences, 135, 01021.

Sources

Application Notes and Protocols for Protecting Group Strategies in Reactions of 5-Bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of 5-Bromo-1-methylpyridin-2(1H)-one

This compound is a highly versatile heterocyclic building block pivotal in medicinal chemistry and materials science.[1] Its structure features a pyridinone core, a synthetically tractable bromine handle for cross-coupling reactions, and an N-methyl group that precludes N-H reactivity. This unique combination allows for the strategic introduction of diverse functionalities at the 5-position, making it an important intermediate for constructing complex molecular architectures found in novel pharmaceuticals and agrochemicals.[1][2]

The primary value of this substrate lies in its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as organometallic transformations like lithiation-borylation.[3][4] These reactions enable the formation of C-C and C-N bonds, providing access to a vast chemical space. However, the pyridinone moiety, with its inherent lactam character, can influence reaction outcomes. This guide provides a detailed analysis of reaction strategies for this substrate, focusing on when to proceed directly and when to employ a protecting group strategy to ensure successful and high-yielding transformations.

Strategic Considerations: To Protect or Not to Protect?

A key strategic decision in the functionalization of this compound is whether to use the substrate directly or to temporarily mask the pyridinone carbonyl. Since the nitrogen is already alkylated with a methyl group, traditional N-protection is not an option. Therefore, any protective strategy must target the exocyclic oxygen atom.

The Case for Direct Reaction (No Protecting Group)

For many standard palladium-catalyzed cross-coupling reactions, direct use of this compound is often successful and the most atom-economical approach.

  • Suzuki-Miyaura Coupling: The conditions for Suzuki-Miyaura reactions, which typically employ bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ in solvents such as dioxane or toluene with a water co-solvent, are generally well-tolerated by the N-methylated pyridinone ring.[5][6] The lactam functionality is relatively stable and unlikely to interfere with the catalytic cycle.

  • Buchwald-Hartwig Amination: While the bases used in Buchwald-Hartwig aminations (e.g., NaOtBu, LiHMDS) are stronger, the N-methyl group prevents deprotonation of the lactam nitrogen.[7][8] The carbonyl itself is generally not reactive under these conditions, allowing for successful C-N bond formation at the C5-position.

The Rationale for an O-Protecting Group Strategy

A protecting group strategy becomes crucial when reaction conditions are incompatible with the pyridinone carbonyl or when its electronic properties interfere with the desired transformation. The most viable approach is O-silylation , converting the pyridinone to a more aromatic 2-siloxypyridine derivative.

  • Incompatibility with Strongly Basic/Nucleophilic Reagents: Reactions involving organolithium reagents, such as direct lithiation (halogen-metal exchange), can be complicated by the presence of the electrophilic carbonyl group. Although the N-methyl group prevents N-H acidity, the carbonyl can still interact with or be attacked by the highly reactive organolithium species.[6] Converting the carbonyl to a sterically hindered and electronically neutral silyl ether (e.g., a tert-butyldimethylsilyl (TBS) ether) circumvents this issue, enabling clean lithiation at the C5-position.

  • Modulating Electronic Properties: The conversion of the pyridinone to a 2-siloxypyridine transforms the electron-poor pyridinone ring into a more electron-rich 2-alkoxypyridine system. This can influence the kinetics and outcome of subsequent reactions.

The following diagram provides a decision framework for selecting an appropriate synthetic strategy.

G start Start: this compound decision Select Reaction Type start->decision suzuki Suzuki-Miyaura Coupling decision->suzuki C-C Bond Formation buchwald Buchwald-Hartwig Amination decision->buchwald C-N Bond Formation lithiation Lithiation / Halogen-Metal Exchange decision->lithiation Organometallic Intermediate direct_path Proceed Directly (No Protecting Group) suzuki->direct_path buchwald->direct_path protect_path O-Silylation Protecting Group Strategy lithiation->protect_path

Fig. 1. Decision framework for functionalizing this compound.

Experimental Protocols

The following protocols are designed to be self-validating, with explanations for each critical step. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Direct Suzuki-Miyaura Coupling (Unprotected)

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. The conditions are adapted from established methods for similar bromopyridine substrates.[4][9]

Reaction Scheme: (Self-generated image of the reaction)

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

    • Scientist's Note: Pd(PPh₃)₄ is a reliable Pd(0) source. Alternatively, a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand can be used, which generates the active Pd(0) species in situ.[1]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe to create a 4:1 solvent mixture (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).

    • Scientist's Note: The water co-solvent is crucial for dissolving the inorganic base and facilitating the transmetalation step of the catalytic cycle.[5]

  • Reaction: Heat the mixture to 90-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄ (5 mol%)Standard, reliable Pd(0) source for Suzuki couplings.
Base K₃PO₄ (2.0 equiv)Moderately strong base, effective in promoting transmetalation.
Solvent 1,4-Dioxane/H₂O (4:1)Biphasic system to dissolve both organic and inorganic reagents.
Temperature 90-95 °CProvides sufficient thermal energy to drive the catalytic cycle.
Protocol 2: Direct Buchwald-Hartwig Amination (Unprotected)

This protocol outlines a general procedure for the C-N bond formation using this compound and a representative amine. The choice of ligand and base is critical and may require optimization depending on the amine's nucleophilicity and steric bulk.[2][3]

Reaction Scheme: (Self-generated image of the reaction)

Materials:

  • This compound

  • Amine (e.g., Morpholine or Aniline derivative)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • Reaction Setup: In a glovebox, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), RuPhos (0.05 equiv), and NaOtBu (1.4 equiv) to an oven-dried vial containing a magnetic stir bar.

    • Scientist's Note: RuPhos is a bulky, electron-rich biarylphosphine ligand highly effective for coupling a wide range of amines, including challenging substrates.[3] NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine-palladium complex in the catalytic cycle.[7]

  • Reagent Addition: Add anhydrous toluene (to achieve approx. 0.2 M concentration) followed by the amine (1.2 equiv).

  • Reaction: Seal the vial tightly and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours. Monitor progress by LC-MS.

  • Workup: After cooling to room temperature, quench the reaction by the careful addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Parameter Condition Rationale
Catalyst System Pd₂(dba)₃ / RuPhosA highly active system for C-N coupling, effective for pyridyl halides.
Base NaOtBu (1.4 equiv)Strong base essential for the deprotonation step in the catalytic cycle.
Solvent TolueneAprotic, high-boiling solvent suitable for this transformation.
Temperature 100-110 °CNecessary to overcome the activation energy for oxidative addition and reductive elimination.
Protocol 3: O-Silylation as a Protecting Group Strategy

This protocol describes the protection of the pyridinone carbonyl as a tert-butyldimethylsilyl (TBS) ether. This converts the substrate into 5-bromo-2-(tert-butyldimethylsiloxy)pyridine, a more suitable intermediate for reactions like lithiation.

Part A: Protection (O-Silylation)

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equiv) in anhydrous DMF in a round-bottom flask under an argon atmosphere.

  • Reagent Addition: Add imidazole (2.2 equiv) followed by TBSCl (1.1 equiv) in one portion.

    • Scientist's Note: Imidazole acts as both a base to neutralize the HCl byproduct and a nucleophilic catalyst to form a highly reactive silylating intermediate, N-(TBS)-imidazole.[10]

  • Reaction: Stir the solution at room temperature for 12-16 hours. Monitor the reaction to completion by TLC.

  • Workup: Pour the reaction mixture into a separatory funnel containing diethyl ether (50 mL) and water (50 mL). Separate the layers and extract the aqueous phase with diethyl ether (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude 5-bromo-2-(tert-butyldimethylsiloxy)pyridine can often be used directly or purified by flash chromatography if necessary.

Part B: Application in Lithiation-Borylation

This protocol demonstrates the utility of the O-protected intermediate in a halogen-metal exchange reaction followed by borylation.

Materials:

  • 5-bromo-2-(tert-butyldimethylsiloxy)pyridine

  • n-Butyllithium (n-BuLi, solution in hexanes)

  • Triisopropyl borate [B(OiPr)₃]

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Reaction Setup: Dissolve the protected pyridone (1.0 equiv) in anhydrous THF in a flame-dried, three-necked flask under argon.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

    • Scientist's Note: The O-silyl group prevents reaction at the carbonyl position and directs a clean halogen-metal exchange at the C5-position.

  • Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (1.2 equiv) dropwise. Stir for 2 hours at -78 °C, then allow the mixture to warm slowly to room temperature overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄. After concentration, the crude boronate ester is typically used in the next step without extensive purification.

Part C: Deprotection

Materials:

  • Crude silyl-protected product from Part B

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: Dissolve the crude silylated product in THF.

  • Cleavage: Add TBAF (1.1 equiv) and stir at room temperature for 1-2 hours.

    • Scientist's Note: The fluoride ion has a very high affinity for silicon, leading to rapid and clean cleavage of the Si-O bond under mild conditions.[10][11]

  • Workup and Purification: Concentrate the reaction mixture and purify directly by flash column chromatography to yield the final deprotected product.

The following diagram illustrates the general workflow for a direct coupling versus a protected coupling strategy.

G cluster_0 Direct Coupling Strategy cluster_1 Protecting Group Strategy start_direct 5-Bromo-1-methyl- pyridin-2(1H)-one react_direct Suzuki or Buchwald-Hartwig Coupling start_direct->react_direct product_direct Final Product react_direct->product_direct start_protect 5-Bromo-1-methyl- pyridin-2(1H)-one protect 1. O-Silylation (Protection) start_protect->protect react_protect 2. Lithiation / Borylation (Functionalization) protect->react_protect deprotect 3. Desilylation (Deprotection) react_protect->deprotect product_protect Final Product deprotect->product_protect

Fig. 2. Comparative workflow of direct vs. protected reaction strategies.

Conclusion

This compound is a robust and adaptable synthetic intermediate. For most palladium-catalyzed cross-coupling reactions, its direct use is efficient and recommended. However, for transformations involving highly nucleophilic or basic organometallic reagents, a protecting group strategy involving O-silylation provides a reliable pathway to avoid side reactions and achieve the desired functionalization. The choice of strategy should be guided by the specific reaction conditions and the ultimate synthetic goal, balancing atom economy with the need for chemical selectivity.

References

  • Kashani, S. K., Jessiman, J. E., et al. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (2023).
  • Aggarwal, V. K., et al. (2017).
  • Wu, Y., & Sun, Y. (2006). Regioselective Deprotection of Tert-Butyldimethylsilyl Ethers by Boron Trichloride. Synlett, 2006(08), 1260-1262. [Link]
  • Leonori, D., & Aggarwal, V. K. (2015). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. Angewandte Chemie International Edition, 54(44), 13054-13058. [Link]
  • Aggarwal, V. K. (n.d.).
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
  • ResearchGate. (n.d.). Suzuki reactions promoted by different ligands. [Link]
  • Aggarwal, V. K., & Leonori, D. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174-3183. [Link]
  • Scribd. (n.d.). Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Gelest. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • ResearchGate. (n.d.). Selective Deprotection of Silyl Ethers. [Link]
  • Sproat, B. S. (2004). RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection. In Oligonucleotide Synthesis (pp. 187-210). Humana Press. [Link]
  • Sigman, M. S., & Tan, Y. (2014). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • Anderson, M. O., et al. (2012). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Journal of Organic Chemistry, 77(17), 7391-7399. [Link]
  • Gelest. (n.d.).
  • Hashimoto, H., et al. (2012). Reactions of (mesityl)n(methyl)2−nsilylene complexes with pyridine-N-oxide (n = 1 and 0): formation of silanone complexes and a disiloxanyloxy complex. Dalton Transactions, 41(25), 7545-7548. [Link]
  • ResearchGate. (n.d.). Alkylation versus trans-silylation of N-methyl-N-trimethylsilylacetamide with ambident electrophiles (chloromethyl)fluorosilanes. [Link]
  • MDPI. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
  • Reddit. (2020). Suzuki vs. Hartwig-Buchwald. [Link]
  • Organic Syntheses. (2024).

Sources

Application Notes and Protocols for Flow Chemistry Applications of 5-Bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Flow Chemistry for a Privileged Scaffold

5-Bromo-1-methylpyridin-2(1H)-one is a crucial heterocyclic building block in medicinal chemistry and drug development. Its pyridinone core is a privileged scaffold found in numerous biologically active molecules. The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of molecular complexity and the exploration of chemical space. However, traditional batch processing of reactions involving this substrate can present challenges, including issues with heat and mass transfer, reaction control, and scalability.[1][2]

Continuous flow chemistry offers a compelling solution to these challenges by providing precise control over reaction parameters, enhanced safety, and straightforward scalability.[1][3][4] This guide provides detailed application notes and protocols for leveraging flow chemistry in key transformations of this compound, with a focus on palladium-catalyzed cross-coupling reactions.

Core Application: Buchwald-Hartwig Amination in Continuous Flow

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds, a transformation of immense importance in pharmaceutical synthesis.[5][6] The adaptation of this reaction to a continuous flow process for substrates like this compound offers significant advantages in terms of efficiency and process control.[7][8]

Causality Behind Experimental Choices in Flow Buchwald-Hartwig Amination
  • Catalyst Selection: The choice of a highly active and stable palladium catalyst is paramount for a successful flow process. N-heterocyclic carbene (NHC) based palladium catalysts, such as [Pd(IPr*)(cin)Cl], have demonstrated excellent performance and stability in the continuous flow amination of pharmaceutically relevant substrates.[7] These catalysts exhibit high turnover numbers and can be recycled, which is economically and environmentally beneficial.[7]

  • Base Selection: Strong, non-nucleophilic bases are required to facilitate the catalytic cycle. While sodium tert-butoxide (NaOtBu) is common in batch reactions, potassium tert-amylate (KOtAm) has been shown to be effective in flow processes, particularly with NHC-based catalysts.[7] The use of soluble organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be advantageous in flow chemistry to prevent clogging of the reactor channels by insoluble inorganic salts.[9]

  • Solvent System: The solvent must be capable of dissolving all reactants and the catalyst system. Ethereal solvents like 1,2-dimethoxyethane (DME) have been used, but for industrial applications, alternative solvents that are less miscible with water are often preferred to simplify downstream processing and catalyst recovery.[7]

  • Reactor Setup and Residence Time: A plug flow reactor (PFR) is typically employed for this type of reaction. The precise control over residence time in a flow reactor allows for the optimization of reaction conversion while minimizing the formation of byproducts.[1] Shorter residence times compared to batch reactions are often achievable due to enhanced heat and mass transfer.[7]

Detailed Protocol: Continuous Flow Buchwald-Hartwig Amination

This protocol is a representative example for the amination of this compound with a generic amine in a continuous flow setup.

Materials:

  • This compound

  • Amine (e.g., N-methylpiperazine)

  • Palladium catalyst (e.g., [Pd(IPr*)(cin)Cl])

  • Potassium tert-amylate (KOtAm)

  • Anhydrous solvent (e.g., Toluene or CPME)

  • Flow reactor system (pumps, T-mixer, heated reactor coil, back-pressure regulator)

  • In-line analytical tool (e.g., IR or UV-Vis) (optional)

  • Work-up and purification supplies

Experimental Workflow Diagram:

G cluster_0 Reagent Preparation cluster_1 Flow System cluster_2 Analysis & Collection ReagentA Solution A: This compound Amine Solvent PumpA Syringe Pump A ReagentA->PumpA ReagentB Solution B: [Pd(IPr*)(cin)Cl] KOtAm Solvent PumpB Syringe Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Reactor Coil (PFR) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Analysis In-line Analysis (Optional) BPR->Analysis Collection Product Collection Analysis->Collection caption Workflow for Continuous Flow Buchwald-Hartwig Amination.

Caption: Workflow for Continuous Flow Buchwald-Hartwig Amination.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare "Solution A" by dissolving this compound (1.0 equiv) and the desired amine (1.2 equiv) in the anhydrous solvent.

    • Prepare "Solution B" by dissolving the palladium catalyst (e.g., 0.5-2 mol%) and potassium tert-amylate (1.5 equiv) in the anhydrous solvent. Degas both solutions by sparging with an inert gas (e.g., Argon or Nitrogen) for at least 20 minutes.

  • System Setup:

    • Assemble the flow reactor system as depicted in the workflow diagram. Ensure all connections are secure.

    • Prime the pumps and lines with the anhydrous solvent to remove any air.

  • Reaction Execution:

    • Set the desired temperature for the heated reactor coil (e.g., 80-140 °C).

    • Set the back-pressure regulator to the desired pressure (e.g., 10 bar) to prevent solvent boiling.

    • Start pumping Solution A and Solution B at the desired flow rates to achieve the target residence time in the reactor.

  • Monitoring and Collection:

    • Monitor the reaction progress using an in-line analytical tool or by collecting samples at steady state for off-line analysis (e.g., LC-MS or GC-MS).

    • Once the reaction has reached a steady state, collect the product stream.

  • Work-up and Purification:

    • Quench the collected reaction mixture with an aqueous solution (e.g., ammonium chloride).

    • Separate the organic and aqueous layers.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization.

Quantitative Data Summary:

ParameterBatch ProcessMicroreactor FlowPilot-Scale Flow
Catalyst Pd(OAc)₂/BINAP[Pd(IPr)(cin)Cl][Pd(IPr)(cin)Cl]
Base NaOtBuKOtAmKOtAm
Yield >95%>93%>93%
Residence Time 4 hours< 24 minutes< 24 minutes
Productivity LowerHighScalable

This table is a representative comparison based on literature data for a similar pharmaceutical intermediate.[7][10]

Expanding the Scope: Suzuki-Miyaura and Other Cross-Couplings in Flow

While the Buchwald-Hartwig amination is a well-documented application, the principles of flow chemistry can be extended to other important cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon (C-C) bonds.[10] In a flow setup, this reaction benefits from enhanced mixing and heat transfer, often leading to higher yields and shorter reaction times compared to batch processes.[11]

Key Considerations for Flow Suzuki-Miyaura Coupling:

  • Catalyst: A variety of palladium catalysts can be used, including Pd(PPh₃)₄ and PdCl₂(dppf).[12][13] The choice of catalyst and ligand can influence the reaction rate and yield.

  • Base: An aqueous solution of a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is typically used.[10][12] The biphasic nature of the reaction can be managed in a flow reactor, often leading to improved interfacial mass transfer.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is commonly employed.[12][14]

Generalized Protocol for Flow Suzuki-Miyaura Coupling:

A similar two-pump system as described for the Buchwald-Hartwig amination can be used. "Solution A" would contain this compound and the boronic acid derivative in the organic solvent. "Solution B" would contain the palladium catalyst and the base in the aqueous/organic solvent mixture. The two streams are mixed and passed through a heated reactor coil to effect the coupling.

Sonogashira and Heck Couplings

The Sonogashira coupling (C-C bond formation with a terminal alkyne) and the Heck coupling (C-C bond formation with an alkene) are also amenable to flow conditions.[10] The use of a flow reactor can be particularly advantageous for the Sonogashira coupling, which often requires careful control of reaction conditions to avoid side reactions. For the Heck reaction, flow chemistry can lead to higher yields and shorter residence times compared to batch conditions.[15]

Conclusion: A Path to More Efficient and Scalable Synthesis

The application of continuous flow chemistry to the synthesis of derivatives of this compound represents a significant step forward in process intensification and efficiency. The detailed protocols and underlying scientific principles presented in this guide are intended to empower researchers, scientists, and drug development professionals to harness the power of flow chemistry for the rapid and scalable production of these important pharmaceutical building blocks. The enhanced control, safety, and scalability offered by flow technology pave the way for more sustainable and cost-effective drug discovery and manufacturing processes.[2][16]

References

  • Lapkin, A. A., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(2), 229-238. [Link]
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020).
  • Wikipedia. (2023).
  • SciSpace. (2015).
  • Di Mauro, G., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. [Link]
  • University of Naples Federico II Institutional Repository. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. [Link]
  • ResearchGate. (2013). Application of Flow Photochemical Bromination in the Synthesis of a 5‑Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity. [Link]
  • Chemistry LibreTexts. (2023).
  • Semantic Scholar. (2023). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. [Link]
  • National Institutes of Health. (n.d.). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. [Link]
  • WordPress. (n.d.). Suzuki Coupling in Flow Reactors. [Link]
  • Royal Society of Chemistry. (2024). Continuous flow synthesis enabling reaction discovery. [Link]
  • Mettler Toledo. (n.d.). Continuous Flow Synthesis in Pharmaceutical Manufacturing. [Link]
  • MDPI. (2021).
  • National Institutes of Health. (2023). A field guide to flow chemistry for synthetic organic chemists. [Link]
  • MDPI. (2017).
  • Royal Society of Chemistry. (2016). Continuous Flow Photochemistry as an Enabling Synthetic Technology: Synthesis of Substituted-6(5H)-Phenanthridinones for use as Poly(ADP-ribose) Polymerase Inhibitors. [Link]
  • University College Dublin Research Repository. (2021). A Perspective on Continuous Flow Chemistry in the Pharmaceutical Industry. [Link]
  • Oxeltis. (n.d.). Flow chemistry. [Link]
  • Denmark Group, University of Illinois Urbana-Champaign. (2017).
  • Royal Society of Chemistry. (n.d.). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • ResearchGate. (2012). ChemInform Abstract: Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange Without Using Cryogenic Conditions. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions for 5-Bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for improving yields in Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-1-methylpyridin-2(1H)-one. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the specific challenges posed by this electron-deficient, potentially coordinating heterocyclic substrate. Here, we provide in-depth troubleshooting guides, validated experimental protocols, and mechanistic insights to help you achieve higher yields and cleaner reaction profiles.

Introduction: The Unique Challenges of this compound

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, valued for its functional group tolerance and mild conditions.[1][2] However, substrates like this compound present a unique set of obstacles. The pyridone core, with its Lewis basic nitrogen and carbonyl oxygen, can coordinate to the palladium catalyst, leading to inhibition or deactivation.[3] Furthermore, the electronic nature of the pyridone ring can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

This guide addresses the most common issues encountered with this substrate and provides a logical framework for systematic optimization.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific experimental failures in a Q&A format, providing both diagnostic questions and actionable solutions grounded in mechanistic principles.

Issue 1: Low to No Product Formation (<10% Yield)

Q: My Suzuki reaction with this compound is resulting in very low or no yield. I'm recovering mostly starting material. What are the most likely causes?

A: This is a common and frustrating issue, often pointing to a fundamental problem with one of the three core components of the catalytic cycle: catalyst activity, base effectiveness, or boronic acid/ester stability. A systematic approach is essential for diagnosis.

1. Catalyst Inactivity or Inhibition:

  • The Problem: The pyridone substrate itself can be the culprit. The lone pairs on the ring nitrogen and the carbonyl oxygen can act as Lewis bases, coordinating to the palladium center and preventing it from participating in the catalytic cycle. Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may be particularly susceptible to this inhibition and often prove ineffective for such substrates.[3]

  • The Solution: Switch to a more robust and active catalytic system. Modern palladium pre-catalysts paired with bulky, electron-rich phosphine ligands are designed to overcome these challenges. The steric bulk of the ligand shields the palladium center, preventing substrate coordination, while their electron-donating nature promotes the crucial oxidative addition step.[4]

    • Recommended Action: Screen a panel of modern catalysts and ligands. See the table below for starting recommendations.

2. Ineffective Base or Base-Induced Decomposition:

  • The Problem: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[5][6] If the base is too weak, this activation may not occur efficiently. Conversely, if the base is too strong or poorly soluble, it can lead to decomposition of the starting material or the boronic acid.

  • The Solution: The choice of base is critical. For pyridone substrates, inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) is often an excellent choice as it is strong enough to form the boronate without causing significant side reactions.[7][8] Cesium carbonate (Cs₂CO₃) is another effective but more expensive option.

    • Recommended Action: If using a weaker base like K₂CO₃, consider switching to K₃PO₄. Ensure the base is finely powdered and dry.

3. Degradation of the Boronic Acid/Ester:

  • The Problem: Boronic acids are susceptible to degradation, primarily through protodeborylation (hydrolysis back to the arene) and the formation of inactive cyclic trimer anhydrides (boroxines). This is exacerbated by excessive heat, prolonged reaction times, and the presence of water.[4]

  • The Solution:

    • Use a slight excess (1.2–1.5 equivalents) of the boronic acid to compensate for potential degradation.[9]

    • Consider using a more stable boronic acid derivative, such as a pinacol ester (Bpin). While these often require slightly more forcing conditions, their stability can lead to more consistent results.[10]

    • Ensure the boronic acid is of high quality and has been stored properly.

Issue 2: Significant Homocoupling of the Boronic Acid

Q: My reaction produces the desired product, but I also see a significant amount of the boronic acid homocoupled dimer (Ar-Ar). How can I suppress this side reaction?

A: Boronic acid homocoupling is almost always a sign of oxygen contamination in your reaction.[11] The active Pd(0) catalyst can be oxidized by trace oxygen to Pd(II) species. These Pd(II) species can then participate in a catalytic cycle that consumes two molecules of the boronic acid to generate the homocoupled product, wasting your reagent and complicating purification.[4][11]

  • The Solution: Implement rigorous techniques to exclude oxygen.

    • Degas Your Solvents: Before use, thoroughly degas all solvents (e.g., dioxane, toluene, water). This can be done by bubbling an inert gas like argon or nitrogen through the solvent for at least 30 minutes or by using several freeze-pump-thaw cycles for the most stringent applications.[3][12]

    • Use an Inert Atmosphere: Assemble your reaction in a flask that has been flame-dried under vacuum and cooled under an inert gas. Add all solid reagents, then seal the flask and perform at least three cycles of evacuating the flask with a vacuum pump and backfilling with argon or nitrogen.[9]

    • Maintain Positive Pressure: Keep the reaction under a positive pressure of inert gas (e.g., using a balloon) for the entire duration.

Frequently Asked Questions (FAQs)

Q1: Which catalyst and ligand combination is best for this compound?

  • While there is no single "best" system for all coupling partners, catalyst systems based on bulky, electron-rich biarylphosphine ligands are highly recommended. These have demonstrated superior performance for challenging heteroaryl halides.[3][13] A good starting point is to screen a few options.

Catalyst/PrecatalystLigandTypical Loading (mol%)Rationale
Pd₂(dba)₃XPhos or SPhos1-2% Pd, 2-4% LigandBulky ligands prevent catalyst inhibition and promote reductive elimination.
XPhos Pd G3(None needed)1-2%A highly active, air-stable precatalyst that simplifies reaction setup.[9]
Pd(OAc)₂RuPhos2% Pd, 4% LigandAnother excellent bulky phosphine ligand for heteroaryl couplings.[3]

Q2: What is the optimal solvent and temperature?

  • A mixture of an ethereal solvent and water is standard. A 4:1 to 5:1 mixture of 1,4-dioxane/water is a very common and effective system.[14][15] Toluene/water can also be used. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[16] Reactions typically require heating to between 80–110 °C .[9][13]

Q3: How can I monitor the reaction progress effectively?

  • Thin-Layer Chromatography (TLC) is a quick and easy method. However, for more accurate monitoring, LC-MS (Liquid Chromatography-Mass Spectrometry) is highly recommended. It allows you to track the consumption of starting materials and the formation of the product and any major byproducts with high sensitivity.[9]

Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle

Understanding the core mechanism is key to effective troubleshooting. The cycle consists of three main stages: oxidative addition of the aryl halide to the Pd(0) center, transmetalation of the organic group from the boron atom to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L₂-R² (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination re_product R¹-R² (Product) trans_complex->re_product r1x R¹-X (5-Bromo-1-methyl- pyridin-2-one) r1x->oa_complex boronate [R²-B(OH)₃]⁻ boronate->oa_complex base Base (e.g., K₃PO₄) boronic_acid R²-B(OH)₂ base->boronic_acid boronic_acid->boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

When faced with a low-yielding reaction, follow this logical decision tree to identify and solve the problem.

Troubleshooting_Workflow start Low Yield (<10%) Mainly Starting Material q_catalyst Is the catalyst system appropriate for a coordinating heterocycle? start->q_catalyst q_atmosphere Was the reaction rigorously degassed and kept under an inert atmosphere? q_base Is the base strong and soluble enough? s_catalyst_no Action: Switch to a Pd precatalyst with a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos). q_catalyst->s_catalyst_no No s_catalyst_yes Proceed to next check q_catalyst->s_catalyst_yes Yes s_atmosphere_no Action: Thoroughly degas solvents (Ar sparge or Freeze-Pump-Thaw). Use Schlenk techniques. q_atmosphere->s_atmosphere_no No s_atmosphere_yes Proceed to next check q_atmosphere->s_atmosphere_yes Yes s_base_no Action: Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure it is dry and finely powdered. q_base->s_base_no No s_base_yes Consider boronic acid quality and reaction temperature/time. q_base->s_base_yes Yes s_catalyst_yes->q_atmosphere s_atmosphere_yes->q_base

Caption: A decision-tree workflow for troubleshooting low-yield reactions.

Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)

  • 1,4-Dioxane, degassed

  • Water, degassed

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the palladium precatalyst.[9]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas. This is best achieved by evacuating the flask with a vacuum pump and backfilling with argon or nitrogen. Repeat this cycle at least three times to ensure all oxygen is removed.[3][9]

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane followed by degassed water via syringe to achieve a final solvent ratio of 4:1 or 5:1 (v/v). The typical reaction concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[14]

  • Reaction: Place the sealed flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[9]

  • Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting bromide is consumed (typically 4–24 hours).[9]

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then brine to remove the inorganic base and salts.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[9]

References
  • Benchchem. Technical Support Center: Troubleshooting Suzuki Reactions with 6-chloro-N-methylpyridin-2-amine.
  • Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Benchchem. Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions.
  • Benchchem.
  • Royal Society of Chemistry. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls.
  • National Institutes of Health (PMC). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • National Institutes of Health.
  • ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF.
  • Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-methylpyridine.
  • Wikipedia. Suzuki reaction.
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
  • MDPI.
  • Benchchem.
  • Reddit. Help needed with unreproducible Suzuki coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Indo Global Journal of Pharmaceutical Sciences. Suzuki Cross Coupling Reaction- A Review.

Sources

Technical Support Center: Overcoming Side Reactions in the Buchwald-Hartwig Amination of 5-Bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 5-Bromo-1-methylpyridin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during this specific C-N cross-coupling reaction. The unique electronic properties of the pyridinone ring can present challenges, and this guide is intended to help you navigate and overcome them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you may encounter when performing the Buchwald-Hartwig amination on this compound.

Problem 1: Low or No Conversion of Starting Material

You observe a significant amount of unreacted this compound in your reaction mixture by TLC or LC-MS analysis.

Possible Causes and Recommended Actions:

  • Catalyst Inactivation/Poisoning: The nitrogen atom of the pyridinone ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] The formation of a fine black precipitate (palladium black) is a visual indicator of catalyst decomposition.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands that can shield the palladium center and promote the desired catalytic cycle over catalyst deactivation. Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) or Hartwig research groups are designed to be effective in such challenging couplings.[2][3] Consider using a pre-formed palladium catalyst (precatalyst) to ensure the efficient generation of the active catalytic species.[4]

  • Inappropriate Base Selection: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine or the palladium-amine complex, stalling the catalytic cycle. Conversely, a base that is too strong might lead to decomposition of the starting material or the product, especially at elevated temperatures.

    • Solution: Sodium tert-butoxide (NaOtBu) is a commonly used strong base that is often effective.[5] However, for base-sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be viable alternatives, though they may require higher temperatures or longer reaction times.[1][4] The particle size and surface area of inorganic bases can impact reaction rates, so grinding the base or adding celite to prevent clumping can be beneficial in scale-up reactions.[4]

  • Sub-optimal Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction mechanism.[6][7]

    • Solution: Toluene and dioxane are standard non-polar solvents for this reaction.[8][9] For more polar substrates, solvents like THF or t-BuOH can be considered. Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the palladium catalyst.[4]

Problem 2: Significant Formation of 1-Methylpyridin-2(1H)-one (Hydrodehalogenation Product)

You observe a major side product corresponding to the mass of the debrominated starting material.

Possible Causes and Recommended Actions:

  • β-Hydride Elimination: This is a common side reaction in Buchwald-Hartwig aminations, particularly with primary amines.[2][10] It involves the transfer of a β-hydrogen from the amine to the palladium center, followed by reductive elimination of the hydrodehalogenated arene.

    • Solution: The choice of ligand is paramount in suppressing β-hydride elimination. Bulky, electron-donating ligands can sterically hinder the approach of the β-hydrogen to the palladium center and accelerate the rate of reductive elimination of the desired product over the elimination pathway.[2] Bidentate ligands were initially developed to mitigate this side reaction.[2]

  • Moisture in the Reaction: Water can be a proton source for the hydrodehalogenation of the aryl halide.

    • Solution: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[11]

Problem 3: Formation of Dimerized Byproducts

You detect a byproduct with a mass corresponding to the coupling of two molecules of this compound.

Possible Causes and Recommended Actions:

  • Homocoupling of the Aryl Halide: This can occur under certain conditions, particularly at high temperatures or with certain catalyst systems.

    • Solution: This issue is often addressed by optimizing the reaction conditions. Lowering the reaction temperature or screening different ligand/palladium source combinations can minimize this side reaction. Ensure precise control of stoichiometry, as an excess of the aryl halide can favor homocoupling.

Experimental Protocols: A Starting Point for Optimization

The following is a general, step-by-step protocol that can be used as a starting point. Optimization will likely be necessary for your specific amine coupling partner.

Materials:

  • This compound

  • Amine of choice

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a precatalyst, e.g., XPhos)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (1-2 mol%) and the base (1.5-2.0 equivalents).

  • Add this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents).

  • Add the anhydrous solvent.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using the freeze-pump-thaw method.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[12]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination of this compound challenging?

A1: The primary challenge arises from the pyridine nitrogen, which can act as a ligand and poison the palladium catalyst.[1] This can lead to low yields or complete reaction failure. Additionally, the electron-withdrawing nature of the pyridinone ring can affect the reactivity of the C-Br bond in the oxidative addition step.

Q2: What are the visual cues of a failing reaction?

A2: A healthy Buchwald-Hartwig reaction is typically a homogeneous, colored solution (often yellow to reddish-brown). Signs of trouble include the formation of a black precipitate (palladium black), which indicates catalyst decomposition, or a lack of color change, suggesting the catalyst has not become active.[1]

Q3: How do I choose the right ligand for my specific amine?

A3: The choice of ligand is highly dependent on the amine's structure. For primary alkylamines, bulky biarylphosphine ligands like RuPhos or BrettPhos are often effective at preventing hydrodehalogenation.[8] For secondary amines, ligands like XPhos or BINAP can be suitable.[11] It is often necessary to screen a small library of ligands to find the optimal one for a new transformation.

Q4: Can I use a weaker base to avoid decomposition of my starting material or product?

A4: Yes, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often used for base-sensitive substrates.[4] However, these reactions may require higher temperatures or longer reaction times to achieve full conversion.[1]

Q5: Is it necessary to use a pre-formed palladium catalyst?

A5: While not strictly necessary, using a precatalyst is highly recommended.[13] Precatalysts are air- and moisture-stable complexes that reliably generate the active Pd(0) species in solution, leading to more reproducible results and often cleaner reactions compared to generating the catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[4]

Data and Visualization

Table 1: General Troubleshooting Summary

Issue Potential Cause Primary Solution Secondary Actions
Low/No Conversion Catalyst Poisoning/DecompositionUse bulky, electron-rich ligands (e.g., XPhos, RuPhos).Use a precatalyst; screen different bases and solvents.
Inappropriate BaseScreen bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄).Optimize reaction temperature and time.
Hydrodehalogenation β-Hydride EliminationEmploy sterically hindered ligands.Ensure anhydrous conditions.
Dimerization HomocouplingOptimize reaction temperature and stoichiometry.Screen different catalyst/ligand systems.

Diagram 1: Buchwald-Hartwig Catalytic Cycle and Common Side Reactions

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X CatalystDecomp Pd(black) (Decomposition) Pd0->CatalystDecomp Catalyst Poisoning AmineCoord Amine Coordination Complex OxAdd->AmineCoord HNR'R'' Amido Palladium Amido Complex AmineCoord->Amido -HX (Base) Amido->Pd0 Reductive Elimination Product Ar-NR'R'' (Desired Product) Amido->Product BetaHydride Amido->BetaHydride Side Reaction Hydrodehalogenation Ar-H (Hydrodehalogenation) BetaHydride->Hydrodehalogenation

Caption: Catalytic cycle and competing pathways.

References

  • Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines - Benchchem.
  • Buchwald–Hartwig amination - Wikipedia.
  • Role of the base in Buchwald-Hartwig amination - PubMed.
  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv.
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate.
  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications.
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Effect of various bases in the Buchwald coupling reaction a - ResearchGate.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
  • Synthesis of two novel dinuclear palladium(I) complexes and studies of their catalytic activity in amination reactions | Request PDF - ResearchGate.
  • Use of base metals in Buchwald-Hartwig coupling - Wordpress.
  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? | ResearchGate.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • The Buchwald-Hartwig Amination Reaction - YouTube.
  • Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides | The Journal of Organic Chemistry - ACS Publications.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing).
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.

Sources

Technical Support Center: Purification of 5-Bromo-1-methylpyridin-2(1H)-one Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Bromo-1-methylpyridin-2(1H)-one. As a key intermediate in the development of novel pharmaceuticals and agrochemicals, its purity is paramount for the integrity and success of subsequent research and development endeavors.[1] This document provides a comprehensive resource of frequently asked questions and troubleshooting guides to address common challenges encountered during the purification of this compound.

I. Understanding the Chemistry: Synthesis and Potential Impurities

This compound is typically synthesized via the electrophilic bromination of 1-methylpyridin-2(1H)-one. While seemingly straightforward, this reaction can yield a variety of impurities that complicate the purification process. A foundational understanding of these potential byproducts is crucial for developing an effective purification strategy.

Common Impurities:

  • Unreacted Starting Material: Incomplete bromination can lead to the presence of residual 1-methylpyridin-2(1H)-one in the crude product.

  • Di-brominated Byproducts: Over-bromination can result in the formation of di-brominated pyridinones, most commonly 3,5-dibromo-1-methylpyridin-2(1H)-one.

  • Regioisomers: While the 5-bromo isomer is the major product, small amounts of other isomers, such as 3-bromo-1-methylpyridin-2(1H)-one, may be formed.

  • Residual Brominating Reagent and Byproducts: Depending on the brominating agent used (e.g., N-bromosuccinimide (NBS) or bromine), residual reagents or their byproducts (e.g., succinimide) may be present.

The following diagram illustrates the primary reaction and the formation of a common di-brominated impurity.

G 1-methylpyridin-2(1H)-one 1-methylpyridin-2(1H)-one This compound This compound 1-methylpyridin-2(1H)-one->this compound Brominating Agent (e.g., NBS) 3,5-Dibromo-1-methylpyridin-2(1H)-one 3,5-Dibromo-1-methylpyridin-2(1H)-one This compound->3,5-Dibromo-1-methylpyridin-2(1H)-one Excess Brominating Agent

Caption: Synthesis of this compound and a potential over-bromination byproduct.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of this compound.

Q1: What is the most effective initial purification step for a crude reaction mixture?

A1: An initial workup involving an aqueous wash is highly recommended. Quenching the reaction mixture with an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, will neutralize any remaining brominating agent. Subsequent extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) will separate the desired product from inorganic salts and some polar impurities.

Q2: Which purification technique, column chromatography or recrystallization, is more suitable for obtaining high-purity this compound?

A2: The choice between column chromatography and recrystallization depends on the impurity profile of your crude product.

  • Column Chromatography: This is the preferred method for separating the desired product from significant amounts of impurities with different polarities, such as the starting material and di-brominated byproducts.

  • Recrystallization: If the crude product is already relatively pure (>90%), recrystallization can be a highly effective and scalable method for removing minor impurities and achieving high crystalline purity.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of fraction purity during column chromatography and the effectiveness of a recrystallization attempt. A typical mobile phase for TLC analysis of this compound and its common impurities is a mixture of hexane and ethyl acetate. High-Performance Liquid Chromatography (HPLC) is also a powerful technique for quantifying purity and identifying impurities.[2][3][4]

III. Troubleshooting Guide: Column Chromatography

Silica gel column chromatography is a powerful technique for purifying this compound. However, challenges can arise. This guide provides solutions to common problems.

Problem Potential Cause Troubleshooting Steps & Solutions
Poor separation of the desired product and a closely eluting impurity. The polarity of the eluent is not optimized.1. Adjust the Solvent System: If the spots are too close on the TLC plate, decrease the polarity of the eluent. For example, if you are using a 3:1 hexane:ethyl acetate mixture, try a 4:1 or 5:1 ratio. 2. Consider a Different Solvent System: Sometimes, a complete change of solvents is necessary. A mixture of dichloromethane and methanol can offer different selectivity.
The product is eluting too quickly (high Rf) or not at all (low Rf). The eluent polarity is either too high or too low.1. High Rf (eluting too quickly): Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). 2. Low Rf (eluting too slowly or stuck on the column): Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate or adding a small amount of methanol).
Streaking or tailing of the product spot on the TLC plate and broad peaks during column chromatography. The compound may be interacting strongly with the acidic silica gel due to the basic nature of the pyridine nitrogen.1. Add a Basic Modifier: Incorporate a small amount of triethylamine (0.1-1%) into the eluent to neutralize the acidic sites on the silica gel. This will improve the peak shape and reduce tailing. 2. Use a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase.
Co-elution of the product with succinimide (from NBS). Succinimide is a polar byproduct and can co-elute with the desired product in certain solvent systems.1. Aqueous Workup: A thorough aqueous wash during the initial workup can remove a significant portion of the water-soluble succinimide. 2. Optimize Chromatography: A carefully optimized gradient elution on silica gel, starting with a low polarity eluent and gradually increasing the polarity, can effectively separate the product from succinimide.

The following workflow diagram illustrates the decision-making process for troubleshooting column chromatography.

G cluster_0 Column Chromatography Troubleshooting start Problem Encountered q1 Poor Separation? start->q1 q2 Incorrect Elution? start->q2 q3 Streaking/Tailing? start->q3 q4 Co-elution with Succinimide? start->q4 a1 Adjust Solvent Polarity or Change Solvent System q1->a1 a2 Adjust Eluent Polarity (Increase/Decrease) q2->a2 a3 Add Basic Modifier (e.g., Triethylamine) or Change Stationary Phase q3->a3 a4 Perform Thorough Aqueous Workup and/or Optimize Gradient Elution q4->a4

Caption: A troubleshooting workflow for column chromatography purification.

IV. Troubleshooting Guide: Recrystallization

Recrystallization can be a highly efficient method for obtaining pure this compound. The key to successful recrystallization is selecting an appropriate solvent.

Solvent Selection:

An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, which is a moderately polar compound, the following solvent systems are good starting points for screening:

Solvent System Comments
Isopropanol/Water A good general-purpose system for moderately polar compounds.
Ethanol/Hexane The compound is soluble in ethanol and insoluble in hexane.
Ethyl Acetate/Hexane A common and effective system.
Toluene Can be effective, especially for removing less polar impurities.

Troubleshooting Common Recrystallization Issues:

Problem Potential Cause Troubleshooting Steps & Solutions
"Oiling out" - the compound separates as a liquid instead of forming crystals. The boiling point of the solvent may be higher than the melting point of the compound, or the solution is too concentrated.1. Add More of the "Good" Solvent: Add a small amount of the solvent in which the compound is more soluble to the hot mixture to ensure complete dissolution, then allow it to cool more slowly. 2. Use a Lower-Boiling Point Solvent System. 3. Scratch the Inner Surface of the Flask: Use a glass rod to create nucleation sites. 4. Add a Seed Crystal: If available, a small crystal of the pure compound can induce crystallization.
Low recovery of crystals. Too much solvent was used, or crystallization is incomplete.1. Use the Minimum Amount of Hot Solvent: Ensure you are using just enough hot solvent to dissolve the crude product. 2. Concentrate the Mother Liquor: Evaporate some of the solvent from the filtrate and cool it again to obtain a second crop of crystals.
Colored impurities in the final product. The impurities are not effectively removed by the chosen solvent.1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. 2. Choose a Different Solvent System: Some impurities may be less soluble in a different solvent.

V. Purity Assessment

After purification, it is essential to assess the purity of the this compound. A combination of analytical techniques should be employed for a comprehensive evaluation.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity. The reported melting point is in the range of 59-65 °C.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure and assessing the purity of the compound. The absence of signals corresponding to impurities is a key indicator of high purity.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound. The presence of a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) is a definitive feature.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying the purity of the compound and detecting trace impurities. A single, sharp peak indicates high purity.

VI. References

  • Chem-Impex. This compound. ([Link])

  • Google Patents. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. ()

  • PubChem. This compound. ([Link])

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC - NIH. ([Link])

  • Organic Syntheses Procedure. ([Link])

  • ResearchGate. The reactivity of the bromine atoms in brominated pyridines; the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2.6-dibromopyridinium salts. ([Link])

  • ResearchGate. The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. ([Link])

  • Google Patents. WO2019145177A1 - Bromination of pyridine derivatives. ()

  • ResearchGate. Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. ([Link])

  • The Royal Society of Chemistry. Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U. ([Link])

  • Identification and synthesis of impurities formed during sertindole preparation - PMC. ([Link])

  • Pharmaceutical Technology. Evaluating Impurities in Drugs (Part II of III). ([Link])

  • SIELC Technologies. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. ([Link])

  • Identification and synthesis of impurities formed during sertindole preparation. ([Link])

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. ([Link])

Sources

common impurities in 5-Bromo-1-methylpyridin-2(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 5-Bromo-1-methylpyridin-2(1H)-one Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Synthesis Overview & Key Challenges

This compound is typically synthesized through two primary routes:

  • Route A: Bromination of 1-methylpyridin-2(1H)-one.

  • Route B: N-methylation of 5-bromopyridin-2-ol.

While seemingly straightforward, both routes are susceptible to the formation of specific impurities that can impact yield, purity, and the performance of the final product. Understanding the origin of these impurities is the first step toward effective mitigation.

Common Synthetic Pathways and Potential Impurity Formation

Synthesis_Pathways cluster_0 Route A: Bromination cluster_1 Route B: N-methylation 1-methylpyridin-2(1H)-one 1-methylpyridin-2(1H)-one Product_A This compound 1-methylpyridin-2(1H)-one->Product_A Bromination Impurity_A1 3-Bromo Isomer 1-methylpyridin-2(1H)-one->Impurity_A1 Poor Regioselectivity Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->Product_A Impurity_A2 3,5-Dibromo Product Product_A->Impurity_A2 Over-bromination 5-bromopyridin-2-ol 5-bromopyridin-2-ol Product_B This compound 5-bromopyridin-2-ol->Product_B N-methylation Impurity_B1 O-methylated Product 5-bromopyridin-2-ol->Impurity_B1 Competing O-methylation Impurity_B2 Unreacted Starting Material 5-bromopyridin-2-ol->Impurity_B2 Methylating_Agent Methylating Agent (e.g., MeI, DMS) Methylating_Agent->Product_B

Caption: Common synthetic routes to this compound and associated impurities.

Section 2: Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Presence of a Dibrominated Impurity

Q1: My final product is contaminated with a significant amount of 3,5-dibromo-1-methylpyridin-2(1H)-one. What causes this and how can I prevent it?

A1: The formation of 3,5-dibromo-1-methylpyridin-2(1H)-one is a classic example of over-bromination.[1][2][3][4] This typically occurs when an excess of the brominating agent is used or when the reaction is allowed to proceed for too long. The electron-donating nature of the methyl group and the ring oxygen activate the pyridine ring towards electrophilic substitution, making the second bromination at the 3-position favorable.

Troubleshooting Workflow: Over-bromination

Over-bromination_Troubleshooting Start High levels of 3,5-dibromo impurity detected Check_Stoichiometry Verify stoichiometry of brominating agent Start->Check_Stoichiometry Stoichiometry_Correct Stoichiometry Correct? Check_Stoichiometry->Stoichiometry_Correct Adjust_Stoichiometry Reduce brominating agent to ≤ 1.0 eq. Stoichiometry_Correct->Adjust_Stoichiometry No Monitor_Reaction Implement in-process monitoring (TLC/HPLC) Stoichiometry_Correct->Monitor_Reaction Yes Adjust_Stoichiometry->Monitor_Reaction Quench_Promptly Quench reaction immediately upon consumption of starting material Monitor_Reaction->Quench_Promptly Purification Purify via recrystallization or column chromatography Quench_Promptly->Purification End Pure 5-bromo product Purification->End

Caption: Troubleshooting workflow for minimizing the formation of the 3,5-dibromo impurity.

Preventative Measures:

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Using a slight excess is often the culprit. Aim for a 1:1 molar ratio of your starting material to the brominating agent.

  • Reaction Monitoring: Implement rigorous in-process monitoring using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to stop the reaction as soon as the starting material is consumed, preventing further bromination.

  • Temperature Control: Running the reaction at a lower temperature can sometimes help to control the reaction rate and improve selectivity.

Issue 2: Isomeric Impurities

Q2: I'm observing an isomeric impurity in my product. How can I identify it and improve the regioselectivity of the bromination?

A2: The most likely isomeric impurity is the 3-bromo-1-methylpyridin-2(1H)-one. The regioselectivity of the bromination of activated pyridines can be influenced by the reaction conditions.[5][6] While the 5-position is generally favored, changes in solvent, temperature, and the nature of the brominating agent can lead to the formation of the 3-bromo isomer.

Improving Regioselectivity:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) often provides better regioselectivity compared to molecular bromine (Br₂).[7]

  • Solvent Effects: The choice of solvent can influence the electrophilicity of the brominating agent and the reaction pathway. Aprotic solvents are generally preferred.

  • Lewis Acid Catalysis: In some cases, the use of a Lewis acid catalyst can enhance the regioselectivity of the reaction.

Issue 3: Incomplete N-methylation and O-methylation Byproduct

Q3: When using the N-methylation route, I'm left with a significant amount of unreacted 5-bromopyridin-2-ol and I'm also seeing an O-methylated impurity. How can I drive the reaction to completion and favor N-methylation?

A3: This is a common challenge in the N-alkylation of pyridones, which can exist in tautomeric equilibrium. The pyridone oxygen can also act as a nucleophile, leading to the formation of the O-methylated byproduct, 2-methoxy-5-bromopyridine.

Strategies to Favor N-methylation:

ParameterRecommendationRationale
Base Use a strong, non-nucleophilic base (e.g., NaH, K₂CO₃).To fully deprotonate the pyridone nitrogen, increasing its nucleophilicity.
Solvent Aprotic polar solvents (e.g., DMF, DMSO).To solvate the cation of the base and promote the desired SN2 reaction.
Methylating Agent Iodomethane (MeI) or Dimethyl sulfate (DMS).Highly reactive methylating agents that favor N-alkylation.
Temperature Moderate temperatures (room temperature to 50 °C).Higher temperatures can sometimes favor O-alkylation.

Experimental Protocol: N-methylation of 5-bromopyridin-2-ol

  • To a solution of 5-bromopyridin-2-ol in anhydrous DMF, add 1.1 equivalents of potassium carbonate.

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1.05 equivalents of iodomethane dropwise.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or silica gel chromatography.

Section 3: Purification of this compound

Q4: What are the recommended methods for purifying the final product?

A4: The choice of purification method will depend on the nature and quantity of the impurities present.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities, especially if the product is a solid. A variety of solvents can be used for recrystallization.[8]

  • Silica Gel Chromatography: For mixtures that are difficult to separate by recrystallization, such as isomeric impurities, column chromatography is the preferred method. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification technique.[8]

Section 4: Analytical Characterization

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: A combination of analytical techniques should be employed for full characterization.

TechniquePurposeExpected Results
¹H NMR Structural elucidation and purity assessment.Characteristic peaks for the methyl group and the protons on the pyridine ring.[9]
¹³C NMR Structural confirmation.Distinct signals for each carbon atom in the molecule.
Mass Spectrometry Molecular weight determination.A molecular ion peak corresponding to the mass of the product (m/z = 188/190 due to bromine isotopes).
HPLC Purity assessment and quantification of impurities.A single major peak for the desired product with minimal impurity peaks.
FT-IR Functional group identification.Characteristic absorption bands for the C=O and C-Br bonds.

References

  • ResearchGate. Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. [Link]
  • ACS Publications.
  • MDPI.
  • Larjarlabs. CAS 14529-54-5: 3,5-Dibromo-1-methylpyridin-2(1H)-one. [Link]
  • National Institutes of Health. Synthesis of diversely substituted pyridin-2(1H)
  • PubChem. 3,5-Dibromo-1-methylpyridin-2(1H)-one. [Link]
  • National Institutes of Health. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]
  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Yuzé. Quelles sont les méthodes de purification de la 5-bromo-2-méthylpyridine?. [Link]
  • PubChem. This compound. [Link]
  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • National Institutes of Health. Regioselective bromination of fused heterocyclic N-oxides. [Link]
  • The Royal Society of Chemistry. Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U. [Link]
  • Google Patents.
  • ResearchGate. The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. [Link]
  • ResearchGate. The reactivity of the bromine atoms in brominated pyridines; the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2.6-dibromopyridinium salts. [Link]
  • National Institutes of Health. N-(5-Bromopyridin-2-yl)acetamide. [Link]
  • ResearchGate. Pyridine-catalyzed Halogenation of Aromatic Compounds. I.
  • ResearchGate. 5-Bromo-2-methylpyridine N-oxide. [Link]
  • PubChem. (5-Bromopyridin-2-yl)methanol. [Link]
  • PubChem. 2-Amino-5-bromopyridine. [Link]
  • PubChem. 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for 5-Bromo-1-methylpyridin-2(1H)-one Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the cross-coupling of 5-Bromo-1-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing catalyst loading and overall reaction success. The insights provided are synthesized from established protocols for structurally similar heteroaryl halides and are intended to serve as a robust starting point for your specific experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered when working with pyridinone substrates in palladium-catalyzed cross-coupling reactions.

Q1: Why are my cross-coupling reactions with this compound showing low to no yield?

A1: Low yields with substituted pyridinone substrates are a frequent challenge and can stem from several factors:

  • Catalyst Inhibition: The endocyclic nitrogen and the exocyclic oxygen of the pyridinone ring can act as Lewis bases, coordinating to the palladium center. This can lead to the formation of inactive catalyst species, effectively "poisoning" the catalyst and stalling the catalytic cycle.[1][2]

  • Inefficient Oxidative Addition: The C-Br bond on the electron-rich pyridinone ring may exhibit different reactivity compared to simple aryl bromides. The oxidative addition of the Pd(0) catalyst to this bond is a critical, and often rate-determining, step.[3][4]

  • Suboptimal Catalyst Loading: While it may seem intuitive to increase catalyst loading to drive the reaction, excessively high concentrations can lead to an increase in side reactions and the formation of palladium black, which can reduce overall yield.[5][6] Conversely, a loading that is too low will result in incomplete conversion.[7]

  • Inadequate Reaction Conditions: The choice of ligand, base, and solvent system is paramount and a non-optimized combination is a common cause of poor performance.[8][9]

Q2: How can I mitigate catalyst inhibition by the pyridinone substrate?

A2: The most effective strategy is to use bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium atom, which can prevent or reduce the coordination of the pyridinone's heteroatoms.[3][10]

  • Recommended Ligands: Consider ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or other sterically demanding phosphines like tricyclohexylphosphine (PCy₃).[10][11] N-heterocyclic carbenes (NHCs) can also be highly effective alternatives.[10]

Q3: What is a good starting point for catalyst loading, and how should I approach optimization?

A3: A typical starting catalyst loading for palladium-catalyzed cross-coupling reactions is in the range of 1-5 mol%.[6][7] For challenging substrates like this compound, beginning with 2-3 mol% is a reasonable starting point.

Optimization should be performed systematically. A recommended workflow is to screen catalyst loading at several concentrations (e.g., 0.5%, 1%, 2%, 4%) while keeping all other parameters constant.[7] This will help identify the optimal loading that balances reaction rate and yield without promoting excessive side reactions.

Q4: What are the most common side reactions, and how does catalyst loading influence them?

A4: Key side reactions to monitor include:

  • Homocoupling: This is the self-coupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions).[12][13] It is often exacerbated by the presence of oxygen.[12][14] While rigorous degassing is the primary solution, very high catalyst loadings can sometimes contribute to increased rates of side reactions.

  • Protodeboronation (Suzuki): The boronic acid can be replaced by a proton from a solvent or trace water, especially under basic conditions.[2][7] While not directly tied to catalyst loading, ensuring efficient catalysis can consume the boronic acid in the desired pathway before it degrades. Using more stable boronic esters (e.g., pinacol esters) can also mitigate this issue.[12]

  • Dehalogenation: The bromo-substituent can be replaced by a hydrogen atom. This can be influenced by the choice of ligand and base.

Careful optimization of the catalyst-to-ligand ratio and reaction temperature can help minimize these unwanted pathways.[6]

Part 2: Troubleshooting Guide for Low-Yielding Reactions

This guide provides a systematic approach to diagnosing and resolving common issues during the cross-coupling of this compound.

Symptom Potential Cause(s) Suggested Solutions & Rationale
No or minimal product formation; starting material remains. 1. Inactive Catalyst: The Pd(0) active species is not forming or has been deactivated.[7] 2. Catalyst Inhibition: Strong coordination of the pyridinone substrate to the palladium center.[1][2] 3. Insufficient Catalyst Loading: The amount of catalyst is too low to achieve significant conversion.[7]1. Verify Catalyst System:     a. Use a fresh, high-purity palladium source and ligand. Pd(0) species are air-sensitive.[7]     b. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its in situ reduction to Pd(0).[7] 2. Optimize Ligand:     a. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to mitigate substrate inhibition.[10][11] 3. Adjust Catalyst Loading:     a. Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%) to see if conversion improves.[6]
Reaction starts but stalls before completion. 1. Catalyst Decomposition: The active catalyst is not stable under the reaction conditions (e.g., high temperature).[12] 2. Reagent Degradation: The coupling partner (e.g., boronic acid) is degrading over the course of the reaction.[7]1. Modify Reaction Conditions:     a. Lower the reaction temperature and extend the reaction time.     b. Ensure rigorous exclusion of oxygen, as this can lead to catalyst decomposition.[7] 2. Use More Stable Reagents:     a. For Suzuki couplings, consider using the corresponding boronic ester (e.g., pinacol ester) which is often more stable than the free acid.[2][12]
Significant formation of homocoupled byproducts. 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids or alkynes.[12][14] 2. Inefficient Pre-catalyst Activation: Slow or incomplete reduction of a Pd(II) source can sometimes favor homocoupling pathways.[7]1. Improve Inert Atmosphere Technique:     a. Thoroughly degas all solvents and the reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period).[15]     b. Maintain a positive pressure of argon or nitrogen throughout the reaction. 2. Use a Pd(0) Source:     a. Employing a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling.[12]
Product mixture is complex with multiple unidentified spots. 1. Sub-optimal Conditions: The combination of base, solvent, and temperature may be promoting multiple side reactions. 2. Impure Starting Materials: Impurities in the starting materials can lead to unexpected byproducts.1. Systematic Re-optimization:     a. Re-screen bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., 1,4-dioxane/water, toluene/water, DMF).[8] The optimal choice is highly substrate-dependent. 2. Verify Reagent Purity:     a. Confirm the purity of all reagents by NMR or other appropriate analytical techniques before use.

Part 3: Experimental Protocols & Data

Protocol: Screening Catalyst Loading for Suzuki-Miyaura Coupling

This protocol provides a general method for systematically evaluating the optimal palladium catalyst loading for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Reaction vials suitable for heating under an inert atmosphere

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound, the arylboronic acid, and the base to a series of oven-dried reaction vials.

  • Catalyst/Ligand Addition: To each vial, add the palladium precatalyst and ligand in the desired molar percentages (e.g., 0.5, 1.0, 2.0, 4.0 mol% Pd). A 2:1 ligand-to-palladium ratio is a common starting point for monodentate phosphine ligands.

  • Solvent Addition: Add the degassed solvent system to each vial via syringe.

  • Inerting: Seal the vials and purge with inert gas. If not in a glovebox, perform several cycles of evacuating and backfilling with argon or nitrogen.

  • Reaction: Heat the reaction mixtures to the desired temperature (e.g., 90–110 °C) with vigorous stirring.

  • Monitoring & Analysis: Monitor the progress of each reaction by TLC, LC-MS, or GC-MS. Upon completion or at a set time point, work up the reactions and analyze the crude mixtures to determine conversion and yield, allowing for a direct comparison of catalyst loadings.

Data Presentation: Catalyst Loading in Heteroaryl Cross-Coupling

The following table summarizes catalyst loading data from studies on structurally related bromopyridine substrates to provide a reference for expected ranges.

SubstrateCoupling PartnerCatalyst SystemCatalyst Loading (mol %)Yield (%)Reference
5-Bromo-2-chloro-4-methylpyridineArylboronic acidPd(PPh₃)₄5Moderate to Good[16]
5-Bromo-2-methylpyridinePhenylboronic acidPd(PPh₃)₄5Moderate to Good[17]
6-chloro-N-methylpyridin-2-amineArylboronic acidPd(OAc)₂ / SPhos270-95[18]
2-Amino-5-bromo-4-methylpyridinePhenylboronic acidPd(PPh₃)₄5~85[19]
2-Chloropyridine derivativeArylboronic acidPEPPSI-IPr2High[10]

Note: Yields are highly dependent on the specific coupling partners and reaction conditions. This table is for illustrative purposes to show common loading ranges.

Part 4: Visualization of Workflows

Troubleshooting Workflow for Low Yield

This diagram outlines a logical decision-making process for troubleshooting low-yielding cross-coupling reactions of this compound.

TroubleshootingWorkflow start Low Yield or Stalled Reaction check_reagents Verify Reagent Purity & Inertness (Substrates, Solvents, Base) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Degas Reagents & Rerun reagents_ok->purify_reagents No screen_ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, NHCs) reagents_ok->screen_ligand Yes purify_reagents->check_reagents ligand_ok Yield Improved? screen_ligand->ligand_ok optimize_catalyst Systematically Vary Catalyst Loading (0.5% -> 5%) ligand_ok->optimize_catalyst Yes ligand_ok->optimize_catalyst No catalyst_ok Optimal Loading Found? optimize_catalyst->catalyst_ok screen_conditions Screen Base & Solvent Systems (e.g., K3PO4, Cs2CO3 in Dioxane, Toluene) catalyst_ok->screen_conditions Partially catalyst_ok->screen_conditions No success Reaction Optimized catalyst_ok->success Yes conditions_ok Yield Improved? screen_conditions->conditions_ok conditions_ok->success Yes consult Consult Further Literature or Technical Support conditions_ok->consult No

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.

Experimental Workflow for Catalyst Loading Optimization

This diagram illustrates the standard experimental procedure for optimizing catalyst loading.

OptimizationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Weigh Substrates & Base into Vials add_catalyst Add Varying Catalyst Loadings (0.5, 1, 2, 4 mol%) prep_reagents->add_catalyst prep_catalyst Prepare Stock Solutions of Catalyst & Ligand prep_catalyst->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat_stir Heat & Stir under Inert Atmosphere add_solvent->heat_stir monitor Monitor by TLC/LC-MS heat_stir->monitor workup Reaction Workup monitor->workup analyze Analyze Yield & Purity workup->analyze determine_optimal Determine Optimal Loading analyze->determine_optimal

Caption: General workflow for optimizing catalyst loading in a cross-coupling reaction.

References

  • BenchChem. (2025). A Comparative Guide to Catalysts in Pyridinone Synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimizing Palladium Catalyst Loading for Suzuki Coupling Reactions. BenchChem.
  • BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem.
  • J. G. de Vries, et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • BenchChem. (2025). Pyridinone Synthesis: Technical Support & Troubleshooting Guide. BenchChem.
  • Sigma-Aldrich. Cross-Coupling Reactions Guide. Sigma-Aldrich.
  • BenchChem. (2025). A Comparative Guide to the Catalytic Activity of Pyridine-2-Sulfonate-Based Palladium Complexes. BenchChem.
  • BenchChem. (2025).
  • Köhler, K., et al. (2005). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • Organ, M. G., et al. (2016). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions.
  • BenchChem. (2025). Technical Support Center: Optimizing Pyridinone Synthesis. BenchChem.
  • TCI Chemicals.
  • BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. BenchChem.
  • Sigma-Aldrich. (2012).
  • University of Nottingham.
  • Soengas, R. G., et al. (2015). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry.
  • BenchChem. (2025).
  • Stanforth, S. P., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Fu, G. C., et al. (2020). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald- Hartwig Amination of 5-Bromo-N-phenylpyridin. BenchChem.
  • Organ, M. G., et al. (2012). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • Wang, I., et al. (2003). Study on catalyst for pyridine synthesis.
  • Sigma-Aldrich. Cross-Coupling Reaction Guide. Sigma-Aldrich.
  • Khan, M., et al. (2020). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine. BenchChem.
  • BenchChem. (2025). Technical Support Center: Sonogashira Coupling with 5-Bromo-1-pentyne. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Heck Reaction of 5-Bromo-2-methylpyridine. BenchChem.
  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Ley, S. V., et al. (2020).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 6-chloro-N-methylpyridin-2-amine. BenchChem.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-chloro-4-methylpyridine. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Cross-Coupling Reactions with 5-Bromo-2-chloro-4-methylpyridine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Sharma, S., et al. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development.
  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for 2,5-Dibromo-4-methylpyridine Synthesis. BenchChem.
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-N-phenylpyridin-3-amine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-methylpyridine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Li, C-J., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.

Sources

dealing with poor solubility of 5-Bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Bromo-1-methylpyridin-2(1H)-one. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to facilitate the seamless integration of this versatile building block into your research workflows.

Introduction: Understanding the Solubility Challenge

This compound is a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its chemical structure, featuring a polar pyridinone core and a nonpolar bromo-substituent, imparts a mixed polarity that can lead to poor solubility in common laboratory solvents. This guide offers a systematic approach to overcoming these solubility hurdles, ensuring efficient reaction setup, workup, and purification.

Section 1: Physicochemical Properties

A foundational understanding of the compound's properties is critical for troubleshooting.

PropertyValueSource(s)
Molecular Formula C₆H₆BrNO[1][2]
Molecular Weight 188.02 g/mol [1][2]
Appearance White to yellow to orange powder or crystal[1][3]
Melting Point 59 - 65 °C (Note: Ranges as low as 40-45°C have also been reported)[1][3][4]
Boiling Point 157 °C @ 12 mmHg[1][5]
Purity Typically ≥98% (GC)[1][3]
Storage Room temperature, in a dry, cool, and well-ventilated place[4][6]

Section 2: Frequently Asked Questions (FAQs)

Direct answers to the most common solubility-related queries.

Q1: In which common solvents can I expect this compound to dissolve?

A: Based on its mixed polarity, solubility is often challenging. While comprehensive public data is limited, expect poor solubility in highly nonpolar solvents (e.g., hexanes, toluene) and highly polar protic solvents (e.g., water). Moderate to good solubility is more likely in polar aprotic solvents. A systematic screening is recommended. See Protocol 3.2 for a guided workflow.

Q2: My compound precipitated unexpectedly from the reaction mixture. What happened?

A: This "crashing out" is common and can be attributed to several factors:

  • Temperature Change: Solubility is often temperature-dependent. If the reaction was heated, the compound may precipitate upon cooling to room temperature.

  • Solvent Polarity Shift: A change in the reaction mixture's overall polarity, perhaps due to the consumption of a polar starting material or the formation of a nonpolar byproduct, can decrease solubility.

  • Supersaturation: The solution may have been temporarily supersaturated, leading to eventual precipitation.

Q3: Can I gently heat the mixture to dissolve the compound?

A: Yes, gentle heating is a standard first step to improve solubility and dissolution rate. However, exercise caution. Monitor the reaction closely, as the desired product or starting materials may be unstable at elevated temperatures.[7] Always check for product degradation over time using techniques like TLC or LC-MS if heating for extended periods.

Q4: How does pH affect the solubility of this compound?

A: The pyridinone structure contains nitrogen and oxygen atoms that can be protonated or deprotonated, although it is not a strongly basic compound. Altering the pH can convert the neutral molecule into a more polar salt, which often exhibits significantly higher solubility in aqueous or protic solvents.[8][9] Experimenting with dilute acidic or basic conditions can be a powerful solubilization strategy. Refer to Protocol 3.4 for methodology.

Section 3: Troubleshooting Guides & Experimental Protocols

This section provides actionable, step-by-step methodologies to diagnose and solve solubility issues.

Protocol 3.1: Qualitative Solubility Assessment

Objective: To quickly determine an approximate solubility profile in a range of solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., Water, Methanol, Ethanol, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))

  • Small vials or test tubes

  • Vortex mixer

Procedure:

  • Preparation: Add approximately 5-10 mg of the compound to a clean vial.

  • Solvent Addition: Add 0.5 mL of the first test solvent.

  • Mixing: Vortex the vial vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.

  • Incremental Addition (if insoluble/partially soluble): Add another 0.5 mL of the solvent and vortex again. Repeat until the solid dissolves or a total of 2.0 mL has been added.

  • Record: Document your observations for each solvent to build a qualitative solubility profile.

Causality Note: This rapid screening helps categorize solvents based on the "like dissolves like" principle, providing a rational basis for selecting a solvent for a reaction or purification.[8]

Protocol 3.2: Systematic Solvent Selection Workflow

Objective: To identify an optimal solvent or co-solvent system for a specific application (e.g., reaction, purification).

Rationale: An effective solvent must not only dissolve the compound but also be compatible with the intended reaction conditions (e.g., temperature, reagent stability). This workflow provides a logical progression for solvent selection.

Caption: A decision-tree workflow for systematic solvent selection.

Protocol 3.3: Enhancing Solubility with Co-solvents

Objective: To create a solvent mixture with an optimal polarity to dissolve the compound.

Rationale: A co-solvent system works by blending a solvent in which the compound is poorly soluble with a solvent in which it is more soluble. This modifies the overall dielectric constant of the medium, often breaking up the solute's crystal lattice more effectively.[10]

Procedure:

  • Identify Primary Solvent: Choose the primary solvent for your reaction (e.g., Toluene).

  • Suspend Compound: Add the this compound to the primary solvent. It will likely be a suspension.

  • Select Co-solvent: Choose a co-solvent in which the compound has shown some solubility (e.g., THF or DMF from your qualitative screen).

  • Titrate: While stirring the suspension, add the co-solvent dropwise.

  • Observe: Continue adding the co-solvent until the solid completely dissolves.

  • Quantify: Note the final ratio of the two solvents (e.g., 10:1 Toluene:DMF). This is your optimal co-solvent system for this concentration.

Expert Tip: Start with the minimum amount of co-solvent necessary. Excess co-solvent can sometimes interfere with the reaction or complicate downstream purification.

Protocol 3.4: pH Adjustment for Solubility Enhancement

Objective: To increase aqueous or protic solvent solubility by forming a salt.

Rationale: The solubility of an ionizable compound can be dramatically increased by adjusting the pH to form a more polar salt.[9] For a weakly basic compound, adding acid will form a cationic salt; for a weakly acidic compound, adding base will form an anionic salt.

Procedure:

  • Suspend in Protic Solvent: Suspend a small amount of the compound (e.g., 10 mg) in 1 mL of water or methanol.

  • Acidification: To a fresh sample, add 1M HCl dropwise while stirring. Observe for dissolution.

  • Basification: To another fresh sample, add 1M NaOH dropwise while stirring. Observe for dissolution.

  • Confirmation: If solubility increases, it confirms the formation of a salt. The required pH range can be used to prepare buffered solutions for experiments or to guide aqueous workup procedures. For example, if the compound dissolves in acid, it can be extracted from an organic layer using an acidic aqueous wash.[8]

Trustworthiness Check: After dissolving the compound via pH adjustment, neutralize the solution by adding the corresponding base or acid. The neutral compound should precipitate, confirming that the solubility change was due to salt formation and not decomposition.[11]

Section 4: Advanced Solubility Enhancement Strategies

If the above methods are insufficient, particularly for formulation or in vivo applications, consider these advanced techniques:

  • Solid Dispersions: Dispersing the compound in a polymer matrix at the molecular level can improve its dissolution rate and solubility.[12]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes where the hydrophobic compound is encapsulated within the cyclodextrin's core, increasing its apparent water solubility.[9]

  • Nanotechnology: Reducing particle size to the nanoscale (nanosuspension) dramatically increases the surface area-to-volume ratio, which can enhance dissolution rates and solubility.[12]

These methods typically require specialized equipment and formulation expertise.

Section 5: Safety & Handling

Always consult the latest Safety Data Sheet (SDS) before handling.

  • Hazards: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2][5]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.[4][13]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[4][14]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]

References

  • PubChem. This compound.
  • LabSolutions. This compound. [Link]
  • Capot Chemical. Specifications of this compound. [Link]
  • NIH.
  • Slideshare. Methods of solubility enhancements. [Link]
  • Ascendia Pharmaceuticals. 5 Novel Techniques for Solubility Enhancement. [Link]
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
  • ResearchGate.
  • Wiley Online Library.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

Sources

Technical Support Center: Troubleshooting Failed Reactions with 5-Bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-1-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during synthetic reactions involving this versatile building block. This compound is a key intermediate in the synthesis of a variety of biologically active molecules, particularly in the development of anti-inflammatory and antimicrobial agents.[1] Its unique electronic properties, however, can sometimes lead to unexpected reactivity or failed reactions. This guide provides in-depth, field-proven insights in a question-and-answer format to help you overcome these hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and problems that users may face.

Q1: My Suzuki-Miyaura coupling reaction with this compound is not working. I'm only recovering starting material. What are the first things to check?

A1: When a Suzuki-Miyaura reaction fails to initiate, the primary suspects are often the catalyst system and the reaction environment. Here’s a checklist of initial troubleshooting steps:

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction is set up under a strict inert atmosphere (argon or nitrogen). This involves thoroughly degassing your solvent and ensuring all glassware is oven-dried. Homocoupling of your boronic acid reagent is a common sign of oxygen contamination.[2]

  • Catalyst Activity: The choice of palladium precursor and ligand is critical. For pyridinone systems, the nitrogen lone pair can potentially coordinate to the palladium center, inhibiting catalysis.[2] Consider using bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) which have shown high efficacy in coupling heteroaryl halides.[3][4]

  • Reagent Quality: The purity of all reagents is paramount. Boronic acids are particularly susceptible to degradation, especially protodeboronation, during storage.[2][5] It is advisable to use fresh or properly stored boronic acid. You can also consider using more stable boronic acid derivatives like MIDA boronates or aryltrifluoroborates.[5]

  • Base Selection: The base is not merely a proton scavenger; it plays a crucial role in the transmetalation step of the catalytic cycle.[6] The solubility and strength of the base are important. For Suzuki reactions, common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[7] Ensure the base is finely powdered and dry.

Q2: I'm observing a significant amount of hydrodehalogenation (replacement of bromine with hydrogen) in my Buchwald-Hartwig amination. How can I minimize this side reaction?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can arise from several sources. To minimize it:

  • Moisture Control: Rigorously exclude water from your reaction. Ensure all solvents and reagents are anhydrous. Water can act as a proton source, leading to the cleavage of the C-Br bond.[2]

  • Amine Purity: Use high-purity amines. Certain impurities in amines can act as hydrogen donors.

  • Base Selection: The choice of base can influence the rate of hydrodehalogenation. While strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used, screening other bases such as LHMDS or K₃PO₄ might be beneficial.[2]

  • Ligand Choice: The ligand can influence the relative rates of reductive elimination (the desired product-forming step) and hydrodehalogenation. Bulky, electron-rich ligands can often favor the desired reductive elimination pathway.

Q3: My purification of the final 2-pyridone product is challenging due to poor solubility. What are some effective purification strategies?

A3: 2-pyridone derivatives can indeed exhibit poor solubility, making purification by standard column chromatography difficult.[8] Here are some alternative approaches:

  • Recrystallization: This is often the most effective method for purifying 2-pyridones. Common solvent systems include ether/n-hexane, ethanol, isopropanol, or acetone.[9] Slow cooling of a hot, saturated solution can yield highly pure crystals.[9]

  • Acid-Base Extraction: If your product has a basic nitrogen, you can dissolve the crude material in an organic solvent and extract it into an acidic aqueous solution. After washing the aqueous layer, you can then basify it to precipitate your purified product, which can be collected by filtration.

  • Slurry/Trituration: Suspending the crude product in a solvent in which the impurities are soluble but the product is not can be an effective way to wash away unwanted side products.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific, complex reaction scenarios.

Scenario 1: Failed Suzuki-Miyaura Coupling

Problem: A Suzuki-Miyaura coupling between this compound and an electron-rich arylboronic acid is failing, with the main observation being the recovery of starting materials and some homocoupling of the boronic acid.

Causality Analysis: The electron-donating nature of the 2-pyridone ring can make the C-Br bond less reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[6] This, combined with a potentially less reactive boronic acid, can stall the reaction.

Troubleshooting Workflow:

G start Low Conversion in Suzuki Coupling check_inert Verify Inert Atmosphere & Reagent Purity start->check_inert optimize_catalyst Optimize Catalyst System check_inert->optimize_catalyst If still failing success Successful Coupling check_inert->success If successful change_base Screen Different Bases optimize_catalyst->change_base If still failing optimize_catalyst->success If successful modify_conditions Modify Reaction Conditions change_base->modify_conditions If still failing change_base->success If successful modify_conditions->success If successful failure Persistent Failure: Re-evaluate Strategy modify_conditions->failure If still failing

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Detailed Steps:

  • Re-evaluate the Catalyst System:

    • Ligand Selection: The choice of phosphine ligand is paramount. Standard ligands like PPh₃ may not be effective. Switch to more electron-rich and sterically hindered ligands that are known to facilitate the coupling of challenging heteroaryl halides.[10][11] A comparison of commonly used ligands is provided in the table below.

    • Palladium Precursor: While Pd(PPh₃)₄ is a Pd(0) source, its dissociation can be slow. Using a combination of a Pd(II) precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand often generates a more active catalyst in situ.[12]

LigandKey FeaturesRecommended for
PPh₃ Standard, less electron-richSimple, unhindered substrates
dppf Bidentate, good for many couplingsGeneral use, can be effective
SPhos Bulky, electron-rich monophosphineHindered and heteroaryl substrates[3]
XPhos Very bulky and electron-richHighly challenging couplings[2]
RuPhos Electron-rich biaryl phosphineBuchwald-Hartwig and Suzuki couplings[13]
  • Optimize the Base and Solvent:

    • Base Strength and Solubility: The choice of base can dramatically affect the reaction outcome. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility in organic solvents.[14] Potassium phosphate (K₃PO₄) is another strong base that can be effective.[7]

    • Solvent System: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water) is often used in Suzuki couplings to facilitate the dissolution of the base.[7] Anhydrous conditions with a soluble base can also be explored.

  • Increase Reaction Temperature: If the reaction is sluggish at lower temperatures, increasing the temperature (e.g., to reflux in dioxane or toluene) can help overcome the activation energy for oxidative addition.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Add finely ground K₃PO₄ (3.0 mmol).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.[13]

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[9]

Scenario 2: Failed Buchwald-Hartwig Amination

Problem: A Buchwald-Hartwig amination between this compound and a secondary amine results in low yield, with significant starting material remaining and some decomposition.

Causality Analysis: The Buchwald-Hartwig amination is a complex catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[15][16] A failure can occur at any of these steps. The pyridone moiety can also potentially act as a ligand for the palladium catalyst, leading to catalyst inhibition.

Troubleshooting Workflow:

G start Low Yield in Buchwald-Hartwig Amination check_reagents Verify Reagent Purity & Dryness start->check_reagents optimize_ligand Screen Buchwald Ligands check_reagents->optimize_ligand If still failing success Successful Amination check_reagents->success If successful optimize_base Screen Bases (e.g., NaOtBu, K3PO4) optimize_ligand->optimize_base If still failing optimize_ligand->success If successful adjust_temp Adjust Reaction Temperature optimize_base->adjust_temp If still failing optimize_base->success If successful adjust_temp->success If successful failure Persistent Failure: Consider Alternative N-Arylation adjust_temp->failure If still failing

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.

Detailed Steps:

  • Ligand Selection is Key:

    • For Buchwald-Hartwig aminations, specialized bulky, electron-rich phosphine ligands are generally required.[17] Ligands like XPhos, RuPhos, or Josiphos-type ligands are often superior to simpler phosphines.

  • Base and Solvent Considerations:

    • Base: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice.[13] However, for some substrates, other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) may provide better results. The choice of base can be solvent-dependent.[18][19]

    • Solvent: Anhydrous, non-polar aprotic solvents like toluene, 1,4-dioxane, or THF are commonly employed.[13][16]

  • Temperature Control: While heating is often necessary, excessive temperatures can lead to catalyst decomposition or side reactions. A temperature screen from 80 °C to 110 °C is recommended.

Experimental Protocol: Optimized Buchwald-Hartwig Amination

  • In a glovebox, charge a Schlenk tube with this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), and RuPhos (0.03 mmol).

  • Add sodium tert-butoxide (1.4 mmol).

  • Seal the tube, remove it from the glovebox, and add the secondary amine (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe under an argon atmosphere.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.[13]

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product.[13]

Part 3: Reaction Monitoring and Analysis

Proactive monitoring of your reaction can provide crucial insights into why it might be failing.

Q4: What are the best analytical techniques for monitoring the progress of my reaction with this compound?

A4: A combination of techniques will give you the most comprehensive picture of your reaction's progress:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for monitoring reaction progress. It allows for the separation and identification of starting materials, products, and byproducts, providing both retention times and mass information.[20][21]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile and semi-volatile compounds, GC-MS can help identify byproducts, especially those from side reactions like hydrodehalogenation.[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture (after a mini-workup) and analyzing it by ¹H NMR can provide a quantitative measure of the conversion to the product.[23]

By systematically addressing these common issues and employing a logical, evidence-based troubleshooting approach, you can significantly increase your success rate when working with this compound.

References

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Quantification of Pyridinones.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Pyridinone Detection.
  • Sigma-Aldrich. This compound.
  • PubChem. This compound.
  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-9.
  • Slater, G. R., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 5317-5335.
  • Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 43(15), 1871-1876.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Synthesized Pyridinone Derivatives.
  • Chem-Impex. This compound.
  • National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Smith, A. D., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Chemistry – A European Journal, 26(65), 14734-14755.
  • ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a.
  • Powers, I. G. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). Optimization of 2-pyridone ligands and transient directing groups.
  • ResearchGate. (2010). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands.
  • ACS Publications. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-chloro-4-methylpyridine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wiley Online Library. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Springer. (2021). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
  • BenchChem. (2025). Pyridinone Synthesis: Technical Support & Troubleshooting Guide.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • RSC Publishing. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • BenchChem. (2025). Application Notes and Protocols: 2-Amino-5-bromo-4-methylpyridine as a Precursor for Agrochemical Synthesis.
  • YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • PubMed. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • BenchChem. (2025). troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • BenchChem. (2025). Application Notes and Protocols for Monitoring 2,6-Dichloro-4-pyridinamine Reactions.
  • Blog. (2023). What are the reaction products of 5-Bromo-2-methylpyridine and alcohols?.
  • ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
  • Tokyo Chemical Industry (India) Pvt. Ltd. This compound 81971-39-3.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • BLDpharm. 81971-39-3|this compound.
  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones.

Sources

characterization of unexpected byproducts from 5-Bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions concerning the characterization of unexpected byproducts from reactions involving 5-Bromo-1-methylpyridin-2(1H)-one. As Senior Application Scientists, we have structured this guide to offer not just protocols, but a deeper understanding of the causality behind experimental outcomes, ensuring both scientific accuracy and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My mass spectrometry analysis shows a peak at approximately m/z 377-379, double the mass of my expected product. What is this byproduct?

A: This high-mass peak is almost certainly the non-covalent dimer of this compound. 2-Pyridones are well-known to form stable hydrogen-bonded dimers, especially in non-polar solvents or during concentration.[1][2] This is often observed by Electrospray Ionization Mass Spectrometry (ESI-MS) as [2M+H]⁺. See the detailed troubleshooting guide below for confirmation and mitigation strategies.

Q2: I've observed a byproduct with a mass corresponding to the loss of bromine (approx. 79-81 Da). What reaction is occurring?

A: This indicates a debromination reaction. This can be caused by several factors, including certain catalytic systems (e.g., palladium with a hydride source), reductive conditions, or strong nucleophilic attack under forcing conditions.[3] Careful analysis of your reaction components is required to identify the specific cause.

Q3: My reaction involving a Grignard reagent or other strong nucleophile has resulted in a complex mixture of aliphatic-looking products according to ¹H NMR. What could have happened?

A: You are likely observing byproducts from the nucleophilic attack leading to the opening of the pyridone ring.[4] This pathway can be catalyzed by certain metals, such as iron salts, and results in the formation of dienoic acid amides or related acyclic structures.[4][5] This is a significant transformation and requires a dedicated analytical approach to characterize the resulting products.

Q4: Can residual starting materials or reagents from a previous step cause unexpected byproducts?

A: Absolutely. This is a common source of process impurities.[6] For instance, if this compound was synthesized via a bromination reaction, any unreacted 1-methylpyridin-2(1H)-one could carry through and react differently in your subsequent step. Likewise, residual catalysts or reagents can initiate side reactions.[6] It is critical to ensure the purity of your starting material before use.

Troubleshooting Guide: In-Depth Byproduct Analysis

Issue 1: High Molecular Weight Byproduct (Dimerization)

Symptom: A prominent peak is observed in the ESI-MS spectrum at m/z ~377-379 [2M+H]⁺, alongside the expected product peak. The relative intensity of this peak may increase in more concentrated samples.

Plausible Cause: Hydrogen-Bonded Dimer Formation 2-Pyridone systems readily form stable, non-covalent dimers through intermolecular hydrogen bonds between the amide proton (in the tautomeric 2-hydroxypyridine form) and the carbonyl oxygen, or more commonly, between the N-H and C=O groups of two pyridone molecules.[1][7] While the N-methylation in this compound prevents the classic amide N-H hydrogen bonding, dimerization can still be mediated by other intermolecular forces or through trace amounts of demethylated precursor. The most common interaction, however, involves hydrogen bonding between the C-H bonds of one ring and the carbonyl oxygen of another, which can be strong enough to be observed in the gas phase of a mass spectrometer.

Mechanistic Rationale: The polarity and hydrogen-bonding capability of the solvent play a crucial role. In protic or polar solvents like methanol, the solvent molecules can solvate the pyridone, disrupting the intermolecular association. In non-polar solvents (e.g., chloroform, dichloromethane) or in the absence of solvent (during concentration), the pyridone molecules are more likely to associate with each other.[7]

Diagram 1: Dimerization of 2-Pyridone

Caption: Intermolecular hydrogen bonding leading to dimer formation.

Characterization Protocol:

  • Mass Spectrometry (MS):

    • Acquire a high-resolution mass spectrum (HRMS) to confirm the exact mass of the [2M+H]⁺ ion.

    • Perform tandem MS (MS/MS) on the parent ion (m/z ~377). The primary fragment should be the monomer at m/z ~189. This is a definitive confirmation of a non-covalent dimer.

  • Nuclear Magnetic Resonance (NMR):

    • Run concentration-dependent ¹H NMR studies. In solvents that favor dimerization (like CDCl₃), you may observe slight broadening or shifts in the proton signals as the concentration increases.

    • This effect is often subtle for pyridone dimers and MS/MS is the more conclusive technique.

  • Purification & Analysis:

    • Attempting to isolate the "dimer" peak by preparative chromatography will be unsuccessful, as the equilibrium will shift back to the monomer upon dilution in the mobile phase. The collected fraction will show only the monomer.

Resolution and Prevention Strategy:

  • Analysis: For analytical techniques like LC-MS, use a mobile phase with a polar, protic solvent (e.g., methanol, water) and consider adding a small amount of acid (e.g., 0.1% formic acid) to protonate the molecule, which can disrupt the forces leading to dimerization.

  • Reaction Conditions: Dimerization is an equilibrium process and typically does not interfere with the reactivity of the monomer in solution. It is primarily an analytical artifact. If you suspect it is causing solubility issues, consider using a more polar reaction solvent.

Issue 2: Ring-Opened Byproducts

Symptom: The appearance of multiple new signals in the aliphatic region (1-5 ppm) of the ¹H NMR spectrum and the disappearance of the characteristic aromatic signals. The mass spectrum shows peaks that do not correspond to simple transformations of the starting material.

Plausible Cause: Nucleophilic Ring Opening The pyridone ring, while aromatic, is susceptible to cleavage under certain conditions. Strong nucleophiles, particularly when used with transition metal catalysts (e.g., iron salts with Grignard reagents), can attack the ring and induce cleavage.[4] This can lead to the formation of highly functionalized, linear Z,E-configured dienoic acid amides.[4]

Mechanistic Rationale: The reaction is thought to proceed via a 1,6-addition of the nucleophile to the pyridone system. The resulting intermediate, particularly when coordinated to a metal catalyst, can undergo a ring-opening cascade. The specific structure of the final product depends on the nucleophile used and the reaction workup conditions.[4][5]

Diagram 2: Simplified Ring-Opening Pathway

RingOpening Start This compound Intermediate 1,6-Adduct Intermediate Start->Intermediate 1,6-Addition Reagent Strong Nucleophile (e.g., R-MgX) + Fe Catalyst Reagent->Intermediate Product Ring-Opened Product (e.g., Z,E-Dienoic Acid Amide) Intermediate->Product Ring Cleavage

Caption: Catalyzed nucleophilic attack leading to pyridone ring opening.

Characterization Protocol:

  • Initial Assessment (TLC & LC-MS):

    • Use Thin Layer Chromatography (TLC) to observe the complexity of the product mixture. Ring-opened products will likely have very different polarities (Rf values) compared to the starting material.

    • Run an initial LC-MS to get the molecular weights of the main byproducts. This is the first crucial step in proposing potential structures.

  • Spectroscopic Analysis (NMR):

    • ¹H NMR: Carefully integrate and analyze the new signals. Look for alkene protons (5-7 ppm) and protons adjacent to heteroatoms. The disappearance of the distinct pyridone aromatic pattern is the key indicator.

    • ¹³C NMR & DEPT: Obtain a ¹³C NMR spectrum, along with DEPT-135 and DEPT-90 experiments, to determine the number of CH, CH₂, and CH₃ groups. This is critical for piecing together the new carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for structure elucidation.

      • COSY (¹H-¹H): Establishes proton-proton coupling networks, helping to connect fragments of the molecule.

      • HSQC (¹H-¹³C): Correlates protons directly to the carbons they are attached to.

      • HMBC (¹H-¹³C): Shows longer-range (2-3 bond) correlations between protons and carbons. This is the most powerful tool for connecting molecular fragments and confirming the final structure.

  • High-Resolution Mass Spectrometry (HRMS):

    • Obtain an exact mass for the key byproducts. This allows you to determine the elemental composition, confirming that no unexpected atoms have been added or lost, and verifying the proposed structure from NMR data.

Resolution and Prevention Strategy:

  • Modify Reaction Conditions: If ring opening is undesired, avoid harsh nucleophiles or conditions known to promote it.

  • Catalyst Choice: The choice of catalyst is critical. Reactions with Grignard reagents in the absence of iron salts are less likely to produce ring-opened products.[4]

  • Temperature Control: Perform the reaction at lower temperatures to favor the desired kinetic product over thermodynamically favored, but often more destructive, pathways.

General Analytical Workflow for Unknown Byproduct Identification

When an entirely unexpected byproduct appears, a systematic approach is necessary for its identification.[8]

Diagram 3: Workflow for Byproduct Identification

Workflow A 1. Observation (Unexpected TLC spot, LC-MS peak, NMR signal) B 2. Initial Data Acquisition (LC-MS, Crude ¹H NMR) A->B C 3. Propose Hypothesis (Molecular Formula from MS, Functional Groups from NMR) B->C D 4. Isolation (Prep-TLC, Column Chromatography, or Prep-HPLC) C->D E 5. Full Spectroscopic Characterization (HRMS, ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, IR) D->E F 6. Structure Elucidation & Confirmation E->F G 7. Mechanistic Proposal & Process Optimization F->G

Caption: Systematic workflow for the identification of unknown byproducts.

Step-by-Step Protocol:

  • Initial Data Gathering: Obtain an LC-MS of the crude reaction mixture. This provides the molecular weights of all major components and their relative retention times.[9]

  • Hypothesis Formulation: Based on the molecular weights, propose potential structures. Consider common side reactions: debromination, dimerization, reaction with solvent, ring opening, etc.[6][10]

  • Isolation: Isolate the impurity using an appropriate chromatographic technique (e.g., flash column chromatography, preparative HPLC).[11] Purity is essential for unambiguous spectroscopic analysis.

  • Full Characterization: Subject the pure impurity to a full suite of analytical techniques:

    • HRMS: To determine the exact molecular formula.[12]

    • ¹H and ¹³C NMR: To map the carbon-hydrogen framework.[13]

    • 2D NMR (COSY, HSQC, HMBC): To piece together the molecular structure.[9]

    • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H, C=C).[12]

  • Structure Confirmation: The combined data should lead to a definitive structure. If possible, the ultimate confirmation is to independently synthesize the proposed byproduct and verify that all its analytical data match the isolated impurity.[8]

  • Process Optimization: Once the byproduct and its formation mechanism are understood, modify the reaction conditions (e.g., temperature, solvent, catalyst, reagent purity) to minimize its formation.

This structured approach transforms the challenge of unexpected byproducts from a problem into an opportunity to gain a deeper understanding of the reaction chemistry, ultimately leading to a more robust and efficient synthetic process.

References

  • Wikipedia. (n.d.). 2-Pyridone.
  • Fürstner, A., et al. (2010). Iron‐Catalyzed Reactions of 2‐Pyridone Derivatives: 1,6‐Addition and Formal Ring Opening/Cross Coupling. Angewandte Chemie International Edition, 49(22), 3777-3781.
  • Qi, L., et al. (2021). Reductive Zincke Reaction: Opening of Pyridinium Rings to δ‐Amino Ketones via Transfer Hydrogenation. Chemistry – A European Journal, 27(5), 1769-1773.
  • Kovalev, I. S., et al. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][14]oxazine-1,8-diones. Molecules, 28(3), 1234.
  • Kulevsky, N., & Reineke, W. (1973). Thermodynamic values for the dimerization of 2-pyridone and 2-thiopyridone. The Journal of Physical Chemistry, 77(4), 434-436.
  • Muthusamy, S., et al. (2017). Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. Organic Letters, 19(18), 4880-4883.
  • Hammes, G. G., & Lillford, P. J. (1970). Kinetic and equilibrium study of the hydrogen bond dimerization of 2-pyridone in hydrogen bonding solvents. Journal of the American Chemical Society, 92(26), 7578-7582.
  • Ahuja, S., & Alsante, K. M. (Eds.). (2003). Handbook of Isolation and Characterization of Impurities in Pharmaceuticals. Academic Press.
  • AXIOMATEK. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
  • Research and Reviews. (n.d.). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of bromine atoms in brominated pyridines. The formation of 2-hydroxy-6-bromopyridine by the acid hydrolysis of 2,6-dibromopyridine. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-130.
  • Modern Analytical Technique for Characterization Organic Compounds. (2024). International Journal of Current Science and Engineering, 4(4), 1-10.
  • SpiroChem. (n.d.). Impurity Synthesis And Identification.
  • Pharmaguideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals.

Sources

Technical Support Center: Ligand Selection for Efficient Coupling with 5-Bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for optimizing cross-coupling reactions with 5-bromo-1-methylpyridin-2(1H)-one. This guide, curated by Senior Application Scientists, provides in-depth, field-proven insights to navigate the intricacies of ligand selection and troubleshoot common experimental hurdles. Our focus is on empowering you with the rationale behind methodological choices to ensure reproducible and high-yielding synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting a ligand for cross-coupling reactions with this compound?

A1: The electronic nature of the this compound substrate is a primary determinant for ligand selection. The pyridinone ring is electron-deficient, which can influence the rates of key steps in the catalytic cycle, particularly oxidative addition. Therefore, the choice of ligand should aim to modulate the electronic and steric properties of the palladium catalyst to facilitate efficient coupling. Key considerations include:

  • Electron-Rich Ligands: To accelerate the often rate-limiting oxidative addition of the aryl bromide to the Pd(0) center, bulky and electron-rich phosphine ligands are generally preferred.[1] These ligands increase the electron density on the palladium, promoting its insertion into the C-Br bond.[1]

  • Steric Bulk: Sufficiently bulky ligands favor the formation of monoligated Pd(0) species, which are often the most active catalysts.[2] Steric hindrance can also promote the final reductive elimination step, leading to faster product formation and preventing catalyst decomposition.[3]

  • Bite Angle (for bidentate ligands): For certain reactions, the bite angle of a bidentate ligand can be crucial in promoting reductive elimination and stabilizing the catalytic species. Ligands like Xantphos, with a wide bite angle, are often effective in preventing side reactions.[4]

Q2: Which class of ligands is a good starting point for Suzuki-Miyaura coupling with this substrate?

A2: For Suzuki-Miyaura couplings of bromopyridines and their derivatives, traditional phosphine ligands can be effective. For instance, in a closely related substrate, 5-bromo-2-methylpyridin-3-amine, Suzuki coupling with various arylboronic acids proceeded in good yields using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst.[5][6] This suggests that triphenylphosphine is a viable initial choice. However, for more challenging or sterically hindered coupling partners, or to improve reaction efficiency, more advanced ligands should be considered. The Buchwald biaryl phosphine ligands , such as XPhos or SPhos , are excellent second-generation choices due to their enhanced activity stemming from their bulk and electron-donating properties.[1][3]

Q3: For a Buchwald-Hartwig amination, what are the recommended ligands for coupling this compound with primary or secondary amines?

A3: Buchwald-Hartwig amination often requires more specialized ligands to achieve high efficiency, especially with heteroaryl halides. For the structurally similar 5-bromo-2-methylpyridine, successful aminations have been reported using bulky biarylmonophosphine ligands.[7][8] A robust starting point would be to screen ligands from the Buchwald family , such as XPhos , SPhos , or RuPhos .[3][7] These ligands are known to facilitate the coupling of a wide range of amines with aryl halides.[3] The choice between them may depend on the specific amine substrate; for instance, certain ligands may show superior performance for primary versus secondary amines.

Q4: Are there specific ligand recommendations for Sonogashira coupling with this substrate?

A4: Traditional Sonogashira couplings employ a palladium catalyst with a phosphine ligand and a copper(I) co-catalyst.[9][10] For substrates like this compound, a standard ligand such as triphenylphosphine (PPh₃) in combination with a palladium source like PdCl₂(PPh₃)₂ and a copper salt (e.g., CuI) is a conventional starting point.[9][11] However, copper-free Sonogashira couplings are increasingly popular to avoid the formation of alkyne homocoupling byproducts.[12][13] In such cases, bulky, electron-rich ligands like P(t-Bu)₃ can be highly effective in promoting the reaction without a copper co-catalyst.[9]

Q5: What are the key differences in ligand choice between phosphines and N-heterocyclic carbenes (NHCs) for a Heck reaction with this compound?

A5: Both phosphine ligands and N-heterocyclic carbenes (NHCs) can be effective in Heck reactions. The choice often depends on the specific alkene coupling partner and desired reactivity.

  • Phosphine Ligands: For Heck reactions involving bromopyridines, traditional phosphine ligands like tri(o-tolyl)phosphine (P(o-tol)₃) have proven effective.[14] The steric bulk of this ligand can promote the reaction. For more challenging transformations, bulky, electron-rich phosphines can enhance catalytic activity.[15]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can form very stable palladium complexes.[16] This stability can be advantageous, leading to longer catalyst lifetimes. However, for some Heck reaction mechanisms, theoretical studies suggest there may not be a significant advantage of NHCs over phosphine ligands.[17][18] The choice between the two classes may require empirical screening for the specific reaction of interest.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step Scientific Rationale
Inactive Catalyst Use a pre-catalyst or ensure your Pd(0) source is fresh. If using a Pd(II) source, ensure complete in-situ reduction.The active catalyst is Pd(0). Incomplete reduction of a Pd(II) precursor will lead to low concentrations of the active catalytic species.
Inefficient Oxidative Addition Switch to a bulkier, more electron-rich ligand such as XPhos or SPhos .The electron-deficient nature of the pyridinone ring can slow oxidative addition. Electron-rich ligands enhance the electron density on the palladium center, facilitating its insertion into the C-Br bond.[1]
Boronic Acid Decomposition Use fresh boronic acid or switch to a more stable boronic ester (e.g., pinacol ester). Ensure the base is not too strong, which can promote protodeboronation.Boronic acids can be unstable and undergo protodeboronation, especially under harsh basic conditions, reducing the concentration of the coupling partner.
Inappropriate Base Screen different bases. For pyridinone substrates, a milder base like K₃PO₄ or Cs₂CO₃ is often a good choice.The base plays a crucial role in the transmetalation step. The optimal base depends on the specific substrates and ligand used.
Issue 2: Side Reactions in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step Scientific Rationale
Hydrodehalogenation Use a ligand that promotes rapid reductive elimination, such as a bulky biaryl phosphine ligand (e.g., BrettPhos ). Lowering the reaction temperature may also help.Hydrodehalogenation can occur as a competing pathway. Ligands that accelerate the desired C-N bond formation can outcompete this side reaction.
Homocoupling of the Amine This is less common but can occur. Ensure a strict inert atmosphere to prevent oxidative side reactions.Oxygen can lead to catalyst decomposition and promote unwanted side reactions.
Reaction with the Pyridinone Carbonyl While less likely under typical conditions, ensure the chosen base is not excessively strong to prevent unwanted nucleophilic attack at the carbonyl group.Strong bases can potentially deprotonate other sites on the molecule, leading to undesired reactivity.

Visualizing the Catalytic Cycles

Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Oxidative Addition Complex Br-Pd(II)L₂(Ar) Pd(0)L₂->Oxidative Addition Complex + Ar-Br Transmetalation Complex Ar'-Pd(II)L₂(Ar) Oxidative Addition Complex->Transmetalation Complex + [Ar'B(OR)₂OH]⁻ Reductive Elimination Complex cis-Ar'-Pd(II)L₂(Ar) Transmetalation Complex->Reductive Elimination Complex Isomerization Reductive Elimination Complex->Pd(0)L₂ - Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_1 Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Br-Pd(II)L(Ar) Pd(0)L->Oxidative Addition Complex + Ar-Br Amine Coordination [Br-Pd(II)L(Ar)(R₂NH)]⁺ Oxidative Addition Complex->Amine Coordination + R₂NH Palladium Amido Complex (R₂N)-Pd(II)L(Ar) Amine Coordination->Palladium Amido Complex - Base-H⁺ Palladium Amido Complex->Pd(0)L Reductive Elimination - Ar-NR₂

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2.5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.

References

  • Azizi, N., & Saidi, M. R. (2003). Highly efficient copper-free Sonogashira coupling of aryl iodides with terminal alkynes catalyzed by triphenylphosphine-palladium(0) in water. Organic & Biomolecular Chemistry, 1(10), 1766-1767.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical Reviews, 100(8), 3009-3066.
  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. (2025). PubMed Central.
  • Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. (2023).
  • A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. (2020).
  • A Comparative Guide to Electron-Rich Phosphine Ligands in Cross-Coupling Reactions. (n.d.). BenchChem.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing.
  • Influence of base on the Sonogashira coupling reactiona. (n.d.).
  • Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex under aerobic conditions. (2025).
  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. (n.d.). Catalysis Science & Technology (RSC Publishing).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoindole. (n.d.). BenchChem.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine. (n.d.). BenchChem.
  • A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. (2020).
  • Scope and limitations of the Pd/BINAP-catalyzed amin
  • Buchwald-Hartwig Amin
  • Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes. (2025).
  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. (n.d.). BenchChem.
  • Ligand design for cross-couplings: phosphines. (2024). YouTube.
  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (n.d.). PubMed Central.
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (n.d.).
  • Palladium-Catalyzed Amination of Aryl Halides. (n.d.). Organic Reactions.
  • Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands. (n.d.). Protocol Exchange.
  • Technical Support Center: Optimizing the Heck Reaction for 5-Bromo-1-Pentene. (n.d.). BenchChem.
  • Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using... (n.d.).
  • Ni-Catalyzed Enantioselective Intramolecular Mizoroki-Heck Reaction for the Synthesis of Phenanthridinone Deriv
  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. (n.d.).
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • Catalyzed Mizoroki–Heck Reaction or C–H Activ
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2025).
  • Boron–Heck Reaction of Cyclic Enaminones: Regioselective Direct Arylation via Oxidative Palladium(II) Catalysis. (2014).
  • Coordination-Accelerated Catalysis in the Heck Reaction Using N-H N-Heterocyclic Carbene Pd Complexes. (2025). PubMed.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont.
  • N-Heterocyclic Carbene (NHC)
  • Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PubMed Central.
  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. (n.d.). MDPI.
  • A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). (n.d.). Green Chemistry (RSC Publishing).

Sources

Navigating the Nuances of Base Selection in Reactions of 5-Bromo-1-methylpyridin-2(1H)-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for reactions involving 5-Bromo-1-methylpyridin-2(1H)-one. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and delve into the critical role of base selection in dictating the outcome of your experiments. This resource, presented in a question-and-answer format, aims to provide you with the in-depth technical insights and troubleshooting strategies necessary to navigate the complexities of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical in palladium-catalyzed cross-coupling reactions with this compound?

The base in a palladium-catalyzed cross-coupling reaction is not merely a proton scavenger. It plays a pivotal role in multiple steps of the catalytic cycle, and its properties can significantly influence reaction rate, yield, and even the product distribution. For a substrate like this compound, the electronic nature of the pyridinone ring makes careful base selection even more crucial.

In Suzuki-Miyaura couplings , the primary role of the base is to activate the boronic acid, forming a more nucleophilic boronate species.[1] This boronate is then more readily transferred to the palladium center during the transmetalation step, which is often rate-limiting. The choice of base can also influence the equilibrium of this activation and the overall stability of the catalyst.

For Buchwald-Hartwig aminations , the base is essential for the deprotonation of the amine-palladium complex, forming the palladium-amido species that precedes reductive elimination.[2][3] The strength and nature of the base must be sufficient to deprotonate the coordinated amine without causing undesirable side reactions.

Q2: I'm planning a Suzuki-Miyaura coupling with this compound. Should I use an inorganic or an organic base?

For Suzuki-Miyaura reactions involving bromopyridine derivatives, inorganic bases are generally preferred and often demonstrate superior performance compared to organic bases like triethylamine (TEA).[4][5]

  • Inorganic Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃): These bases are highly effective in promoting the formation of the reactive boronate species.[6] Potassium phosphate (K₃PO₄) is a particularly robust choice for heteroaromatic substrates, offering a good balance of basicity and nucleophilicity to facilitate the reaction while minimizing side products.[6][7]

  • Organic Bases (e.g., Triethylamine): While commonly used in other organic transformations, organic bases can sometimes be less effective in Suzuki couplings. They may not be basic enough to efficiently generate the boronate, or they can coordinate to the palladium center, potentially inhibiting catalysis.

Q3: Can the pyridinone ring of this compound be susceptible to hydrolysis under basic reaction conditions?

Yes, the pyridinone ring system can be susceptible to hydrolysis, especially under strongly basic conditions or at elevated temperatures. This is a critical consideration when selecting your base and reaction parameters. While the N-methylation provides some stability, prolonged exposure to strong bases like NaOH or KOH at high temperatures could potentially lead to ring-opening or other decomposition pathways. Using milder inorganic bases like carbonates or phosphates can help mitigate this risk.[1] Careful monitoring of the reaction and avoiding excessive heating are also crucial to prevent hydrolysis of the starting material or product.

Troubleshooting Guide

Problem 1: Low or no yield in a Suzuki-Miyaura coupling reaction.

Possible CauseTroubleshooting Steps
Ineffective Base The chosen base may be too weak to efficiently form the boronate intermediate. Switch to a stronger, non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃.[4]
Catalyst Deactivation The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. Ensure you are using an appropriate ligand that can stabilize the catalyst and promote the desired reaction.
Poor Base Solubility If the base is not sufficiently soluble in the reaction solvent, its effectiveness will be limited. Consider a different solvent system or a base with better solubility. For instance, Cs₂CO₃ is more soluble in some organic solvents than K₂CO₃.
Protodeboronation of Boronic Acid The presence of water can lead to the cleavage of the C-B bond in the boronic acid. Use anhydrous solvents and reagents, and ensure the reaction is performed under an inert atmosphere.

Problem 2: Significant side product formation in a Buchwald-Hartwig amination.

Possible CauseTroubleshooting Steps
Base-Mediated Side Reactions A very strong base like NaOtBu can sometimes promote side reactions, especially with sensitive functional groups on the amine coupling partner. Consider using a slightly weaker base like K₃PO₄ or Cs₂CO₃.[2]
Hydrolysis of the Product If the reaction is run for an extended period at high temperature, the product may undergo hydrolysis. Optimize the reaction time and temperature to achieve full conversion of the starting material without significant product degradation.
Homocoupling of the Amine This can occur if the oxidative addition is slow or if the catalyst is not efficient. Ensure proper degassing of the reaction mixture and consider a different ligand to accelerate the desired C-N bond formation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.[7][8]

  • Reactant Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Then, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio).

  • Reaction Conditions: Heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This is a generalized protocol for the Buchwald-Hartwig amination of this compound. The choice of ligand and base may need to be optimized for the specific amine.[2]

  • Reaction Setup (in a glovebox or under inert atmosphere): To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_transmetalation Role of Base Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (this compound) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)3-) + Base Product Ar-Ar' Ar-Pd(II)(Ar')L2->Product Reductive Elimination Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)3- Ar'B(OH)3- Ar'B(OH)2->Ar'B(OH)3- + Base (-H2O)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction highlighting the role of the base.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) [Ar-Pd(II)(HNR'R'')L2]+Br- [Ar-Pd(II)(HNR'R'')L2]⁺Br⁻ Ar-Pd(II)(Br)L2->[Ar-Pd(II)(HNR'R'')L2]+Br- + Amine Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 [Ar-Pd(II)(HNR'R'')L2]+Br-->Ar-Pd(II)(NR'R'')L2 + Base (- Base-H⁺Br⁻) Product Ar-NR'R'' Ar-Pd(II)(NR'R'')L2->Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination showing the deprotonation step by the base.

References

  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2014).
  • Preprints.org. (2024). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. [Link]
  • chemeurope.com. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Chemistry LibreTexts. (2023). Heck reaction. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
  • SciSpace. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
  • National Institutes of Health. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
  • Lumen Learning. (n.d.). 17.
  • Chemistry LibreTexts. (2023). 16.
  • Wiley Online Library. (2023). One-Pot Base-Free Suzuki-Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. [Link]
  • de Vries, J. G. (2006). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 84(5), 799-811. [Link]
  • OpenStax. (n.d.). 16.
  • PubMed. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
  • ResearchGate. (2018). Recent Advances in Sonogashira Reactions. [Link]
  • RSC Publishing. (2015).
  • MDPI. (2017).
  • ResearchGate. (2017).
  • National Institutes of Health. (2020). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
  • MDPI. (2022). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. [Link]
  • ResearchGate. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [Link]
  • National Institutes of Health. (n.d.). 5-Bromo-2-methylpyridine N-oxide. [Link]

Sources

Technical Support Center: Temperature Optimization for 5-Bromo-1-methylpyridin-2(1H)-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 5-Bromo-1-methylpyridin-2(1H)-one. This versatile pyridinone derivative is a crucial intermediate in the development of pharmaceuticals and agrochemicals, valued for its role in constructing complex molecular architectures.[1] The success of reactions involving this building block, particularly palladium-catalyzed cross-couplings, is critically dependent on precise temperature control. Temperature is not merely a parameter to be set; it is a tool that governs reaction kinetics, catalyst stability, and the formation of side products.

This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing reaction temperatures. We will explore the causality behind thermal choices in key transformations, offering troubleshooting advice and detailed protocols in a direct question-and-answer format to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding temperature optimization for the most prevalent reactions involving this compound.

Q1: What is the optimal starting temperature range for a Suzuki-Miyaura coupling reaction with this compound?

A: For most Suzuki-Miyaura couplings involving this compound, a starting temperature range of 80-100 °C is recommended.[2] A good initial screening temperature is often 90 °C .[3][4]

Scientific Rationale: This temperature range represents a critical balance. It provides the necessary thermal energy to drive the key steps of the catalytic cycle—oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the activated boronic acid, and subsequent reductive elimination to form the product.[5][6] Operating below this range can lead to sluggish or incomplete reactions. Conversely, exceeding this range significantly can risk thermal degradation of the palladium catalyst, phosphine ligands, or the substrates themselves, leading to lower yields and the formation of impurities.[7] Common solvent systems like 1,4-dioxane/water are well-suited for these temperatures.[8]

Q2: My Suzuki-Miyaura coupling is showing low conversion after several hours. Should I simply increase the temperature?

A: While a modest temperature increase (e.g., in 5-10 °C increments) is a valid optimization step, it should not be the first and only action. Before elevating the temperature, it is crucial to verify other critical reaction parameters:

  • Inert Atmosphere: Ensure the reaction was set up under a rigorously oxygen-free atmosphere (e.g., argon or nitrogen). Oxygen can oxidatively deactivate the Pd(0) catalyst.[9]

  • Reagent Quality: Confirm the purity and activity of the palladium catalyst, ligand, and base. Boronic acids can degrade over time.

  • Base Efficacy: The choice and quality of the base are critical for activating the boronic acid to form the boronate species required for transmetalation.[6]

If these parameters are confirmed to be optimal, then increasing the temperature to 100 °C or even 110 °C may be effective. However, monitor the reaction closely by TLC or LC-MS, as higher temperatures can accelerate side reactions like protodebromination (replacement of the bromine with a hydrogen atom).

Q3: What temperature range is typically required for Buchwald-Hartwig amination reactions using this substrate?

A: Buchwald-Hartwig C-N cross-coupling reactions generally demand higher thermal energy than Suzuki couplings. A typical temperature range for the amination of this compound is 100-110 °C .[9][10]

Scientific Rationale: The formation of the carbon-nitrogen bond often has a higher activation energy barrier compared to the carbon-carbon bond formation in Suzuki couplings. The higher temperature is necessary to facilitate the reductive elimination step from the palladium-amido complex, which is often the rate-limiting step in the catalytic cycle.[11][12] Solvents with higher boiling points, such as toluene or 1,4-dioxane, are standard for these conditions.[10]

Q4: I am observing significant byproduct formation, which I suspect is from protodebromination. How can temperature adjustment mitigate this?

A: The formation of a debrominated byproduct is a strong indicator that the reaction temperature is too high, or the reaction has been heated for too long. This side reaction can occur when the aryl-palladium intermediate, formed after oxidative addition, undergoes protonolysis before it can proceed through the desired coupling pathway.

To address this, you should reduce the reaction temperature . A good strategy is to screen a lower temperature range (e.g., 70-85 °C). While this will likely slow the reaction rate, it may suppress the undesired debromination pathway to a greater extent than the productive coupling pathway, thus improving the overall yield of the desired product. This trade-off—a longer reaction time for a cleaner reaction profile—is often highly favorable.

Q5: For the synthesis of this compound via electrophilic bromination, what are the key temperature considerations?

A: The direct bromination of the N-methyl-pyridinone precursor is an electrophilic aromatic substitution that is typically exothermic .[13][14] Therefore, strict temperature control is paramount to ensure safety and selectivity.

Scientific Rationale:

  • Preventing Over-bromination: Poor temperature control can lead to a rapid, uncontrolled reaction, increasing the likelihood of forming di- or poly-brominated species.[15]

  • Controlling Regioselectivity: While the 5-position is electronically activated, excessive heat can sometimes lower the selectivity of the bromination.

  • Safety: Uncontrolled exotherms can be hazardous, especially on a larger scale.

A standard protocol involves cooling the reaction vessel to 0-5 °C in an ice bath before and during the slow, dropwise addition of the brominating agent (e.g., molecular bromine or N-Bromosuccinimide).[16] After the addition is complete, the reaction is often allowed to warm slowly to room temperature to ensure it proceeds to completion.

Troubleshooting Guide: Temperature-Related Issues

Issue Observed Potential Cause (Temperature-Related) Recommended Action & Rationale
Low or No Conversion Temperature is too low, failing to overcome the reaction's activation energy.Action: Incrementally increase the temperature in 5-10 °C steps and monitor progress by TLC/LC-MS. Rationale: Provides more thermal energy to drive the rate-limiting step of the catalytic cycle.
Significant Byproduct Formation (e.g., Protodebromination) Temperature is too high, promoting undesired side reaction pathways.Action: Decrease the reaction temperature by 10-20 °C. Rationale: Side reactions often have different activation energies. Lowering the temperature may disproportionately slow the undesired reaction, leading to a cleaner product profile, albeit with a potentially longer reaction time.
Catalyst Decomposition (Formation of Palladium Black) The reaction temperature exceeds the thermal stability of the palladium-ligand complex.Action: Immediately lower the reaction temperature. Rationale: Palladium black is inactive Pd(0) that has precipitated out of the catalytic cycle. Reducing the temperature can preserve the integrity and activity of the soluble catalyst complex. If the problem persists, a more thermally stable ligand may be required.
Reaction Stalls After Initial Conversion Gradual thermal deactivation of the catalyst over an extended period at an elevated temperature.Action: Run the reaction at a slightly lower temperature for a longer duration. Rationale: This approach can extend the active lifetime of the catalyst, allowing the reaction to proceed to completion without stalling.

Experimental Protocols

Protocol 1: Temperature Screening for Suzuki-Miyaura Coupling

This protocol describes a parallel screening method to determine the optimal temperature for coupling this compound with a generic arylboronic acid.

  • Reaction Setup: In three separate oven-dried reaction vials equipped with stir bars, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base such as K₃PO₄ (2.5 equiv.).[8]

  • Inert Atmosphere: Seal each vial with a septum cap. Evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Catalyst/Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to each vial.[17] Subsequently, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[8]

  • Heating: Place each vial in a separate well of a pre-heated aluminum heating block or in separate oil baths set to 80 °C, 90 °C, and 100 °C , respectively.

  • Monitoring & Analysis: Stir the reactions vigorously. After 2 hours, carefully take a small aliquot from each reaction mixture for TLC or LC-MS analysis to assess the conversion rate and purity. Continue monitoring at regular intervals (e.g., every 2-4 hours) until the starting material is consumed in one or more reactions.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a reliable starting point for the C-N coupling of this compound with a primary or secondary amine.

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[10]

  • Reagent Addition: Add this compound (1.0 equiv.). Seal the vessel, and then evacuate and backfill with argon three times.[10]

  • Solvent and Amine Addition: Under a positive pressure of argon, add anhydrous toluene or 1,4-dioxane via syringe, followed by the amine coupling partner (1.2 equiv.).[10]

  • Heating: Seal the vessel tightly and place it in a preheated oil bath at 100-110 °C .[10]

  • Monitoring & Work-up: Stir the reaction vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature before proceeding with an appropriate aqueous work-up and purification.[10]

Visualization of Workflows

Diagram 1: Troubleshooting Workflow for Low Yield

G start Low Yield or Stalled Reaction check_conversion Analyze by LC-MS: Is starting material consumed? start->check_conversion check_purity Is the major product the desired compound? check_conversion->check_purity Yes incomplete Incomplete Reaction check_conversion->incomplete No impure Significant Byproducts check_purity->impure No verify_reagents Action: Verify Reagent Quality & Inert Atmosphere check_purity->verify_reagents Yes (Suspect Catalyst Death) increase_temp Action: Increase Temperature by 10 °C incomplete->increase_temp decrease_temp Action: Decrease Temperature by 10-20 °C impure->decrease_temp end_optimize Re-evaluate Reaction increase_temp->end_optimize decrease_temp->end_optimize verify_reagents->end_optimize

Caption: A decision tree for troubleshooting low-yield reactions.

Diagram 2: Experimental Workflow for Temperature Optimization

G cluster_setup Setup cluster_execution Execution & Monitoring cluster_analysis Analysis prep 1. Prepare Identical Reaction Vials inert 2. Establish Inert Atmosphere (Ar/N2) prep->inert add 3. Add Reagents & Solvents inert->add heat 4. Heat Vials to Different Temperatures (e.g., 80, 90, 100 °C) add->heat monitor 5. Monitor by TLC/LC-MS at Timed Intervals analyze 6. Compare Conversion Rate vs. Impurity Profile monitor->analyze select 7. Select Lowest Temp for Optimal Outcome analyze->select

Caption: A systematic workflow for temperature screening experiments.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-chloro-4-methylpyridine.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. WordPress.
  • Chem-Impex. (n.d.). This compound.
  • BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dibromo-4-methylpyridine.
  • LabSolutions. (n.d.). This compound.
  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Bromo-N-phenylpyridin.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (n.d.). Scale-Up Synthesis of 5-Bromo-2-methylpyridin-3-amine: An Application Note and Protocol.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-(methylthio)pyrimidine.
  • BenchChem. (n.d.). Unveiling the Reactivity of 5-Bromo-2-methylpyridine: A DFT-Informed Comparative Guide.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-methylpyridine: Base Selection and Optimization.
  • BenchChem. (n.d.). Application Notes and Protocols: 2-Amino-5-bromo-4-methylpyridine as a Precursor for Agrochemical Synthesis.
  • ResearchGate. (n.d.). The reactivity of the bromine atoms in brominated pyridines; the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2.6-dibromopyridinium salts.
  • Cambié, D., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH.
  • ResearchGate. (n.d.). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination.
  • BenchChem. (n.d.). An In-depth Technical Guide to 5-Bromo-2-methylpyridine (CAS 3430-13-5).
  • BenchChem. (n.d.). Technical Support Center: 5-Hydroxy-2-methylpyridine Reactions.

Sources

workup procedures for reactions involving 5-Bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-1-methylpyridin-2(1H)-one

Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the workup and purification of reactions involving this versatile chemical intermediate. As a key building block in the synthesis of novel pharmaceutical and agrochemical agents, understanding the nuances of its handling and purification is critical for successful outcomes.[1] This document offers in-depth, field-proven protocols and troubleshooting advice to navigate the common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physical and chemical properties of this compound?

A1: Understanding the basic properties is the first step to designing a successful workup procedure. Key data is summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₆BrNO[1][2]
Molecular Weight 188.02 g/mol [1][2]
Appearance White to yellow to orange powder or crystals[1]
Melting Point 59.0 to 65.0 °C[1][3]
Boiling Point 157 °C at 12 mmHg[1][3]
Purity Typically >97-98% (GC)
Solubility Soluble in polar organic solvents like dichloromethane, ethyl acetate, and methanol.
Storage Store at room temperature under an inert atmosphere.

Q2: What is the general strategy for working up a reaction mixture containing this compound?

A2: A standard workup involves quenching the reaction, followed by a liquid-liquid extraction to isolate the product from the aqueous phase and water-soluble impurities. The combined organic layers are then washed, dried, and concentrated. The final purification is typically achieved by column chromatography or recrystallization.[4] The basicity of the pyridinone nitrogen is low, so it generally remains in the organic phase during extraction unless a very strong acid is present.

Q3: Which organic solvents are most effective for extracting this compound from an aqueous reaction mixture?

A3: Dichloromethane (DCM) and ethyl acetate are excellent choices for extraction. They are relatively polar, ensuring good solubility of the pyridinone, but are immiscible with water, allowing for clean phase separation. For reactions where emulsions are a concern, ethyl acetate is often a good first choice.

Q4: How can I effectively remove acidic or basic impurities during the workup?

A4: The workup can be tailored to remove specific impurities.

  • To remove residual acid: Wash the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and extract the acid into the aqueous phase.

  • To remove residual base: A wash with a dilute acid, like 1 M HCl, can be used. However, given the pyridinone structure, this should be done cautiously to avoid protonating and partitioning the desired product into the aqueous layer. A simple water wash is often sufficient to remove many basic impurities.[4]

  • General Water-Soluble Impurities: Washing the organic layer with brine (saturated aqueous NaCl) helps to remove residual water and break up emulsions.[4][5]

Q5: What are the most common impurities associated with this compound, and how can they be addressed?

A5: Impurities can stem from the starting materials of its synthesis or from side reactions. Potential impurities could include unreacted precursors or related isomers.[6] High-Performance Liquid Chromatography (HPLC) is the recommended method for analyzing the purity of the final compound.[6] Purification via column chromatography is typically effective at separating these impurities. For stubborn cases, recrystallization can be a powerful final purification step if a suitable solvent system is identified.[7][8]

Troubleshooting Guide for Common Workup Issues

ProblemPotential Cause(s)Recommended Solution(s)
Emulsion During Extraction - High concentration of salts or polar byproducts. - Vigorous shaking of the separatory funnel.- Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase.[9] - Gently swirl or invert the funnel instead of shaking vigorously. - Filter the entire mixture through a pad of Celite®.
Product "Oils Out" Instead of Crystallizing - The melting point of the compound is lower than the boiling point of the solvent. - The solution is supersaturated or contains impurities that inhibit crystallization.- Re-dissolve the oil in a minimal amount of hot solvent, then allow it to cool much more slowly. - Try scratching the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure product, if available.[7] - Consider a different solvent system with a lower boiling point.[7]
Low Recovery After Purification - Too much solvent was used during extraction or recrystallization. - The product has some solubility in the aqueous phase.- During recrystallization, use the absolute minimum amount of hot solvent required to dissolve the product.[7] - Concentrate the mother liquor from recrystallization to recover a second crop of crystals.[7] - Perform multiple extractions (e.g., 3x with smaller volumes) rather than one large extraction to maximize recovery from the aqueous layer.
Persistent Impurities After Chromatography - The chosen solvent system has poor selectivity for the product and impurity. - The column was overloaded with crude material.- Perform a thorough TLC analysis with different solvent systems (e.g., hexane/ethyl acetate, DCM/methanol) to find a system that gives better separation (Rf difference > 0.1).[8] - Use a larger column or reduce the amount of material loaded. - Consider dry loading the sample onto the column for better resolution.[8]

Visualized Workflows and Logic

G cluster_prep Reaction Completion & Quenching cluster_extract Extraction & Washing cluster_isolate Isolation & Drying cluster_purify Purification A 1. Monitor Reaction (e.g., TLC, LC-MS) B 2. Cool to Room Temp. A->B C 3. Quench Reaction (e.g., add water or sat. NH4Cl) B->C D 4. Transfer to Separatory Funnel C->D E 5. Add Extraction Solvent (e.g., Ethyl Acetate) D->E F 6. Separate Layers E->F G 7. Wash Organic Layer (e.g., NaHCO3, Brine) F->G H 8. Dry Organic Layer (e.g., Na2SO4, MgSO4) G->H I 9. Filter Drying Agent H->I J 10. Concentrate (Rotary Evaporator) I->J K 11. Crude Product J->K Yields L 12. Purify (Chromatography or Recrystallization) K->L M 13. Pure Product L->M

Caption: A standard workflow for the workup and purification of a reaction.

G end_node end_node action_node action_node start Workup Issue Encountered q1 Emulsion Formed? start->q1 q2 Low Yield? q1->q2 No action1 Add Brine. Filter through Celite®. q1->action1 Yes q3 Oily Product? q2->q3 No action2 Concentrate Mother Liquor. Re-extract aqueous layer. q2->action2 Yes action3 Use seed crystal. Cool solution slowly. Change solvent system. q3->action3 Yes end3 Proceed to drying q3->end3 No end1 Proceed with Extraction action1->end1 Resolved end2 Combine all product fractions action2->end2 Resolved end4 Isolate Pure Crystals action3->end4 Resolved

Caption: Troubleshooting decision tree for common workup issues.

Detailed Experimental Protocols

Protocol 1: General Extractive Workup

This protocol provides a standard method for isolating this compound from a typical reaction mixture.

  • Reaction Quenching: Once the reaction is deemed complete by TLC or LCMS analysis, cool the reaction vessel to room temperature in an ice-water bath. Slowly add deionized water to quench the reaction, stirring for 10-15 minutes. The volume of water should be roughly equal to the volume of the reaction solvent.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add an equal volume of an organic extraction solvent, such as ethyl acetate.[4]

  • Separation: Stopper the funnel and invert it several times, venting frequently to release any pressure. Allow the layers to fully separate. Drain the lower aqueous layer.

  • Washing:

    • Rationale: Washing steps are crucial for removing specific types of impurities.

    • If the reaction was run under acidic conditions, add a saturated solution of sodium bicarbonate (NaHCO₃) to the organic layer in the funnel. Mix gently and separate the aqueous layer. This neutralizes and removes residual acid.[4]

    • Wash the organic layer with brine (saturated aqueous NaCl). This helps remove the bulk of the dissolved water in the organic layer and aids in breaking any minor emulsions that may have formed.[4][5]

  • Drying: Drain the washed organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Isolation: Filter the mixture to remove the drying agent, washing the solid with a small amount of fresh extraction solvent. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Column Chromatography

This is the most common method for purifying the crude product to a high degree.

  • TLC Analysis: Dissolve a small sample of the crude product in a volatile solvent (e.g., DCM). Spot it on a TLC plate and develop it in various solvent systems (e.g., gradients of hexane/ethyl acetate). The ideal system will give the product an Rf value of approximately 0.2-0.3.[8]

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[8]

  • Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent like DCM. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[8] This technique generally provides superior separation compared to wet loading.

  • Elution: Begin eluting the column with the solvent system determined from the TLC analysis. Collect fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain the pure product.

  • Final Isolation: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Safety and Handling

All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Hazard Statements: this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[2][3]

  • Precautionary Measures:

    • Wash hands and any exposed skin thoroughly after handling.[10][11]

    • Wear protective gloves, clothing, and eye/face protection.[10][11][12]

    • Avoid breathing dust, fumes, or vapors.[10]

    • Do not eat, drink, or smoke when using this product.[10][12]

  • First Aid:

    • If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[10][11]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10][11]

    • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[10]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]

References

  • This compound - LabSolutions.[Link]
  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google P
  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google P
  • Organic Reaction Workup Formulas for Specific Reagents.[Link]
  • Extraction of Pyridines into Fluorous Solvents Based on Hydrogen Bond Complex Formation with Carboxylic Acid Receptors | Request PDF - ResearchG
  • This compound - PubChem.[Link]

Sources

preventing decomposition of 5-Bromo-1-methylpyridin-2(1H)-one during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-1-methylpyridin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile intermediate. We will address common challenges related to its stability and provide actionable troubleshooting strategies to prevent its decomposition during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound is a substituted pyridinone derivative widely used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring an electron-rich pyridinone ring, a bromine substituent, and a lactam functional group, makes it a valuable synthetic intermediate. However, these same features contribute to its potential for decomposition under various reaction conditions.

The key stability concerns are:

  • Susceptibility to Dehalogenation: The carbon-bromine bond can be cleaved under reductive conditions.[2]

  • Lactam Ring Instability: The amide bond within the pyridinone ring can be susceptible to hydrolysis under strong acidic or basic conditions.

  • Coordination and Catalyst Inhibition: The pyridine nitrogen can act as a ligand, coordinating to metal catalysts and potentially inhibiting their activity.[3]

  • Photostability: Like many heterocyclic compounds, it may be sensitive to degradation upon exposure to light.[4][5]

Q2: What are the common visual or analytical indicators of decomposition during a reaction?

Observing your reaction mixture is the first step in diagnosing a problem. Key indicators include:

  • Color Change: Unexplained darkening of the reaction mixture (e.g., turning brown or black) can suggest the formation of degradation products or catalyst decomposition.

  • Precipitate Formation: The appearance of insoluble material, particularly black solids in metal-catalyzed reactions, often indicates the formation of inactive palladium black.[3]

  • Incomplete Conversion: TLC or LCMS analysis showing a significant amount of starting material remaining after the expected reaction time.

  • Appearance of New Spots/Peaks: The emergence of unexpected spots on a TLC plate or peaks in an LCMS chromatogram signals the formation of byproducts. These are often more polar than the starting material if hydrolysis has occurred.

Troubleshooting Guide: Common Issues & Solutions

This section provides a detailed, issue-by-issue guide to troubleshoot and prevent the decomposition of this compound in your experiments.

Issue 1: Low Yield due to Dehalogenation (Loss of Bromine)

Symptom: You isolate or detect a significant amount of 1-methylpyridin-2(1H)-one as a byproduct.

Causality: Reductive dehalogenation is a common side reaction for aryl bromides, particularly in the presence of certain catalysts (e.g., Palladium on Carbon), hydrogen sources (e.g., H₂, formates), and some bases or additives.[2][6] The C-Br bond is cleaved and replaced with a C-H bond, rendering the molecule inactive for subsequent cross-coupling reactions.

Solutions:

  • Catalyst Selection: For cross-coupling reactions, avoid highly active hydrogenation catalysts like Pd/C if possible. Preferentially use catalysts designed for cross-coupling, such as Pd(PPh₃)₄ or Pd(OAc)₂ with appropriate phosphine ligands.

  • Control of Hydrogen Source: If your reaction uses a hydride source (e.g., NaBH₄) or a hydrogen transfer reagent (e.g., formic acid), debromination is a significant risk. Consider alternative reagents or carefully control the stoichiometry and addition rate of the reducing agent.

  • Base Selection: Some bases, particularly when used with protic solvents like ethanol, can promote hydrodehalogenation. Using an aprotic solvent and a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ can mitigate this.

Workflow: Minimizing Dehalogenation in a Suzuki Coupling

Caption: Decision workflow for optimizing a Suzuki coupling to minimize debromination.

Issue 2: Formation of Polar Impurities and Ring-Opened Byproducts

Symptom: TLC or LCMS analysis shows the formation of a new, highly polar byproduct that does not correspond to the debrominated material. In some cases, complex mixtures are observed.

Causality: This is often due to one of two pathways:

  • Hydrolysis: The lactam (cyclic amide) in the pyridinone ring can undergo hydrolysis to form the corresponding amino acid under strongly acidic or basic conditions, especially in the presence of water and at elevated temperatures.[7]

  • Ring-Opening: Certain transition metals, such as iron, can catalyze the 1,6-addition of nucleophiles to 2-pyridone systems, which can be followed by ring-opening to yield dienoic acid amides.[8][9] This is particularly relevant if Grignard reagents are used.

Solutions:

  • Ensure Anhydrous Conditions: Use freshly dried, anhydrous solvents. If a base is required, use one that has been dried (e.g., K₂CO₃ dried in an oven). If an aqueous workup is necessary, perform it at low temperatures (0 °C) and minimize contact time.

  • pH Control: Avoid strongly acidic (pH < 2) or strongly basic (pH > 12) conditions, especially at temperatures above 50-60 °C. Buffer the reaction mixture if necessary.

  • Careful Reagent Selection: Be cautious when using highly nucleophilic reagents (e.g., Grignard reagents, organolithiums) or certain catalytic systems (e.g., iron salts) that are known to promote ring-opening of pyridinones.[8][9]

Table 1: Troubleshooting Polar Impurity Formation
SymptomPotential CauseRecommended Action
New polar spot on TLC HydrolysisUse anhydrous solvents; switch to a non-aqueous base (e.g., K₃PO₄); lower reaction temperature.
Complex mixture observed Ring-OpeningAvoid iron catalysts; screen alternative nucleophiles; perform reaction at lower temperature.
Product loss during workup HydrolysisPerform aqueous workup at 0 °C; use a buffered wash (e.g., sat. NH₄Cl); minimize contact time.
Issue 3: Reaction Stalls and/or Catalyst Decomposition (Black Precipitate)

Symptom: A metal-catalyzed reaction (e.g., Suzuki, Buchwald-Hartwig) starts but fails to reach completion. A black precipitate (palladium black) may be observed.

Causality: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the metal center of the catalyst (e.g., palladium).[3] This coordination can block the active site, preventing the catalyst from participating in the catalytic cycle, leading to deactivation and decomposition into inactive metal.

Solutions:

  • Use Bulky Electron-Rich Ligands: Phosphine ligands with bulky substituents (e.g., SPhos, XPhos, RuPhos) are essential. These ligands coordinate strongly to the metal center, preventing the pyridine nitrogen from displacing them and poisoning the catalyst.

  • Optimize Catalyst and Ligand Loading: Do not assume more catalyst is better. High concentrations can sometimes lead to faster decomposition. A typical starting point is 1-5 mol% Pd catalyst with a 1:2 to 1:4 Pd:Ligand ratio.

  • Ensure Reagent Purity: Use high-purity reagents and solvents. Impurities can also contribute to catalyst deactivation.

Protocol: Ligand Screening for a Buchwald-Hartwig Amination
  • Setup: In an inert atmosphere glovebox, add this compound (1.0 equiv), the desired amine (1.2 equiv), and a base (e.g., NaOtBu, 1.5 equiv) to a series of reaction vials.

  • Catalyst/Ligand Addition: To each vial, add a pre-mixed solution of the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a different phosphine ligand (e.g., PPh₃, XPhos, SPhos, 8 mol%) in anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vials and heat to the desired temperature (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction, quench, and analyze by LCMS to determine conversion and byproduct formation.

Issue 4: Reaction Inconsistency and Photodecomposition

Symptom: A reaction works well on one day but fails or gives a lower yield on another, despite seemingly identical conditions.

Causality: Many complex organic molecules are sensitive to light. The energy from UV or even ambient laboratory light can be sufficient to promote degradation pathways, leading to inconsistent results. The ICH guidelines for pharmaceuticals mandate photostability testing for this reason.[4][5]

Solutions:

  • Protect from Light: The simplest and most effective solution is to protect the reaction from light. Wrap the reaction flask in aluminum foil or use amber-colored glassware.

  • Maintain Consistent Conditions: Ensure that all variables are truly controlled between runs, including solvent grade, reagent purity, inert atmosphere quality, and temperature.

Decomposition Pathways Overview

G Reductive Reductive Conditions (e.g., H₂, Pd/C) Compound 5-Bromo-1-methyl- pyridin-2(1H)-one Reductive->Compound Dehalogenation Aqueous_pH Strong Acid/Base + Water Aqueous_pH->Compound Hydrolysis Light UV/Visible Light Light->Compound Photodecomposition Metal_Nu Certain Metals (Fe) + Nucleophiles Metal_Nu->Compound Catalytic Ring-Opening Debrominated 1-methylpyridin-2(1H)-one Hydrolyzed Ring-Opened Amino Acid Photodegraded Complex Mixture RingOpened Dienoic Acid Amide

Caption: Primary decomposition pathways for this compound.

References

  • Iron‐Catalyzed Reactions of 2‐Pyridone Derivatives: 1,6‐Addition and Formal Ring Opening/Cross Coupling. (n.d.). National Institutes of Health.
  • Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. (n.d.). National Institutes of Health.
  • This compound. (n.d.). Chem-Impex.
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (n.d.). Organic Chemistry Portal.
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
  • Technical Support Center: Catalyst Deactivation in Reactions with 5-Bromo-2-methylpyridine. (n.d.). BenchChem.
  • The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. (2017). IOP Conference Series: Earth and Environmental Science.

Sources

Technical Support Center: Monitoring Reactions of 5-Bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of reactions involving 5-Bromo-1-methylpyridin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows.[1] As a key intermediate in pharmaceutical and agrochemical research, understanding its reaction kinetics, impurity profiles, and conversion rates is critical for process optimization and quality control.[1][2]

This document provides in-depth, field-proven insights into troubleshooting common analytical challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.

Choosing the Right Analytical Technique: A Decision Guide

The first critical step in reaction monitoring is selecting the appropriate analytical method. The choice depends on the reaction matrix, the required level of detail (qualitative vs. quantitative), and available instrumentation. The three primary techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

G start Start: Need to Monitor Reaction is_quantitative Quantitative Analysis Required? start->is_quantitative is_volatile Are reactants/products thermally stable & volatile? is_quantitative->is_volatile Yes, for purity, & identification hplc HPLC-UV is_quantitative->hplc Yes, for purity, concentration nmr NMR Spectroscopy is_quantitative->nmr No, qualitative check or rough kinetics need_structure Need Structural Info & Isomer Identification? is_volatile->need_structure No / Thermally Labile gcms GC-MS is_volatile->gcms Yes need_structure->nmr Yes, for kinetics & structure lcms LC-MS need_structure->lcms Yes, for sensitive quantitation & ID

Caption: Decision tree for selecting an analytical technique.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for monitoring the purity and progress of many organic reactions, especially for non-volatile compounds like pyridinones.[3][4] A reversed-phase C18 column is an excellent starting point for separating the relatively polar this compound from less polar starting materials or byproducts.[5]

HPLC Troubleshooting Guide (Q&A)

Question: My peak for this compound is showing significant tailing. What is the cause and how can I fix it?

Answer: Peak tailing for this compound is most often caused by secondary interactions between the basic nitrogen of the pyridinone ring and acidic residual silanol groups on the surface of the silica-based column packing.[5] This interaction slows down a portion of the analyte molecules, causing them to elute later and creating a tailed peak.

  • Causality-Driven Solutions:

    • Lower Mobile Phase pH: Add an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to your mobile phase to bring the pH to around 3.[5] At this pH, the pyridine nitrogen is fully protonated, which minimizes its interaction with the acidic silanol groups, resulting in a more symmetrical peak.

    • Use a Modern, End-capped Column: Employ a high-purity, end-capped C18 or a polar-embedded phase column.[6] End-capping "caps" the residual silanol groups, making them less accessible for interaction.

    • Reduce Sample Concentration: Column overload can also cause tailing. Try reducing the injection volume or diluting your sample.[5][7]

Question: My retention times are shifting from one run to the next. Why is this happening?

Answer: Shifting retention times indicate a lack of system stability. The most common culprits are related to the mobile phase or column temperature.[5][8]

  • Causality-Driven Solutions:

    • Ensure Proper Column Equilibration: Before starting your analysis, equilibrate the column with the initial mobile phase for at least 10-15 column volumes.[5] Insufficient equilibration is a primary cause of drifting retention.

    • Use a Column Oven: Even minor fluctuations in ambient lab temperature can affect retention times. A column oven provides a stable thermal environment, ensuring reproducibility.[9][10]

    • Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to the evaporation of the more volatile organic component. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[5]

Question: I am seeing split peaks in my chromatogram. What does this mean?

Answer: Split peaks typically suggest a problem with the sample introduction or a disruption in the column bed.[5]

  • Causality-Driven Solutions:

    • Check for a Column Void: A void or channel can form at the head of the column over time. This causes the sample to travel through different paths, resulting in a split or misshapen peak.[11] Try reversing and flushing the column at a low flow rate. If the problem persists, the column may need to be replaced.[5]

    • Ensure Sample Solvent Compatibility: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., pure DMSO or DMF when the mobile phase is 20% acetonitrile), it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[6]

    • Inspect the Injector: A partially blocked injector port or sample loop can cause improper sample introduction. Inspect and clean these components according to the manufacturer's instructions.[5]

Protocol: HPLC-UV Method for Reaction Monitoring

This protocol provides a robust starting point for monitoring reactions of this compound.

  • Sample Preparation:

    • Carefully quench a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Dilute the quenched aliquot with the initial mobile phase composition to a final concentration of approximately 0.1-0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[5]

  • HPLC Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient might be 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at the λmax of the analyte (determine by running a UV scan).

    • Injection Volume: 5-10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds.[4] For this compound, GC-MS can provide definitive identification through its mass spectrum, but care must be taken due to its polarity and potential for thermal degradation.

GC-MS Troubleshooting Guide (Q&A)

Question: How can I be sure the peak I'm seeing is my brominated compound?

Answer: The most definitive confirmation comes from the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.7% and 49.3%, respectively).[12] This results in a characteristic isotopic pattern for any fragment containing a bromine atom. You will see two peaks of almost equal intensity separated by 2 mass units (m/z): the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).[13][14] This 1:1 isotopic signature is a hallmark of a singly brominated compound.

IonDescriptionExpected m/z (for C₆H₆BrNO)Relative Abundance
[M]⁺Molecular ion with ⁷⁹Br187~100%
[M+2]⁺Molecular ion with ⁸¹Br189~98%

Question: I'm getting poor peak shape (tailing) and low response. What's wrong?

Answer: This is common for polar, nitrogen-containing compounds in GC. The issues often stem from unwanted interactions within the system or thermal degradation.

  • Causality-Driven Solutions:

    • Check for Active Sites: The N-methylpyridinone structure can interact with active sites (exposed silanols) in the injection port liner or the front of the GC column.[7] Use a deactivated liner and ensure you are using a high-quality, well-conditioned column.

    • Lower Injection Temperature: The compound may be partially degrading in the hot injector.[15] Try lowering the injector temperature in 20 °C increments to find a balance between efficient volatilization and thermal stability.

    • Consider Derivatization: While not always necessary, derivatization can improve the volatility and thermal stability of polar compounds, though it adds an extra step to sample preparation.[4]

Question: I'm seeing "ghost peaks" in my blank runs after analyzing my sample. What is the cause?

Answer: This is known as carryover, where remnants of a previous injection appear in subsequent runs.[7][9] this compound, with a boiling point of 157 °C at 12 mmHg, can be susceptible to this.[1]

  • Causality-Driven Solutions:

    • Increase Post-Run Bakeout: After your analytical run, increase the column oven temperature to its maximum allowable limit for a few minutes to "bake out" any residual high-boiling material.

    • Clean the Injector: The septum and liner are common sources of carryover.[16] Regularly replace the septum and clean or replace the liner.

    • Check for Cold Spots: Ensure there are no cold spots in the transfer line between the GC and the MS where the compound could condense and re-vaporize later.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an exceptionally powerful tool for reaction monitoring as it provides detailed structural information and can be used for quantitative analysis without the need for response factors.[17][18] It allows you to directly observe the consumption of starting materials and the formation of products in the reaction mixture.[19]

NMR Troubleshooting Guide (Q&A)

Question: How can I use ¹H NMR to determine the percent conversion of my reaction?

Answer: This is a primary application of NMR for reaction monitoring. The key is to identify non-overlapping signals unique to a starting material and a product.[17]

  • Self-Validating Protocol:

    • Identify Unique Signals: Before starting the reaction, run a ¹H NMR of your this compound starting material and, if possible, your expected product. Identify a clean, well-resolved proton signal for each (e.g., the N-methyl singlet or a specific aromatic proton).

    • Acquire Spectrum: Carefully take an aliquot from your reaction, quench it if necessary, and dissolve it in a deuterated solvent. Acquire a high-quality ¹H NMR spectrum.

    • Integrate and Calculate: Set the integral of one of the unique signals (e.g., the starting material's N-methyl peak) to a value corresponding to the number of protons it represents (e.g., 3.00 for a methyl group). Then, measure the integral of the unique product signal.

    • Determine Molar Ratio: The ratio of the integrals (normalized for the number of protons each signal represents) directly corresponds to the molar ratio of the two species in the sample.

    • Calculate Conversion: Conversion (%) = [Molar amount of Product / (Molar amount of Product + Molar amount of Starting Material)] x 100

Question: The aromatic region of my ¹H NMR spectrum is a crowded mess of overlapping signals. How can I resolve them?

Answer: Signal overlap in the aromatic region of substituted pyridines is a common challenge.[20]

  • Causality-Driven Solutions:

    • Use a Higher Field Spectrometer: Moving from a 400 MHz to a 600 MHz or higher spectrometer will increase chemical shift dispersion, often resolving overlapping signals.

    • 2D NMR Experiments: A COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other, allowing you to trace out the spin systems even if the 1D signals overlap.[20]

    • Focus on Non-Aromatic Signals: For simple conversion monitoring, you may not need to resolve the aromatic region. The N-methyl singlet of this compound is often in a clear region of the spectrum and is an excellent handle for monitoring the reaction's progress.

G start HPLC Peak Shape Problem tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting split Split / Broad Peak start->split sol_tailing1 Lower Mobile Phase pH (e.g., 0.1% Formic Acid) tailing->sol_tailing1 sol_tailing2 Use End-Capped Column tailing->sol_tailing2 sol_fronting1 Dilute Sample fronting->sol_fronting1 sol_fronting2 Match Sample Solvent to Mobile Phase fronting->sol_fronting2 sol_split1 Check for Column Void (Reverse/Flush Column) split->sol_split1 sol_split2 Inspect/Clean Injector split->sol_split2

Caption: Workflow for troubleshooting common HPLC peak shape issues.

References
  • Madani A, Pieber B. (2023). In situ reaction monitoring in photocatalytic organic synthesis.
  • Badu-Tawiah, A., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. [Link]
  • Mettler Toledo. In-Situ Monitoring of Chemical Reactions. Mettler Toledo. [Link]
  • Gao, Y., et al. (2021). In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering. [Link]
  • Li, B. (2020). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]
  • NIST. Pyridine, 3-bromo-. NIST WebBook. [Link]
  • VŠCHT Praha.
  • AELAB. (2023).
  • SIELC. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. [Link]
  • Jasiński, M., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry. [Link]
  • Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]
  • Foley, D. (2014). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. [Link]
  • ALWSCI. (2023).
  • Jasiński, M., et al. (2022). NMR reaction monitoring robust to spectral distortions. ChemRxiv. [Link]
  • Labcompare. (2023). Troubleshooting Common HPLC Issues. [Link]
  • ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks. [Link]
  • PubChem. This compound. [Link]
  • Kalariya, P. D., et al. (2015).
  • SCION Instruments. HPLC Troubleshooting Guide. [Link]
  • Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Link]
  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
  • Chemistry LibreTexts. (2021). Mass Spectrometry. [Link]
  • Chromatography Today. (2015).
  • Archer, R. P., et al. (2013). Development of gas chromatography-mass spectrometry (GC-MS)
  • Chemistry Connected. Beyond Labz: Introduction to Mass Spectrometry. [Link]
  • SIELC. Pyridine, 2-bromo-5-methyl-. [Link]
  • Grapp, M., et al. (2016). GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. PubMed. [Link]
  • Human Metabolome Database.
  • Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-1-methylpyridin-2(1H)-one in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks for the synthesis of complex molecules is a critical decision that dictates the efficiency and success of a synthetic campaign. Bromopyridines are a cornerstone of medicinal chemistry, offering a versatile scaffold for the introduction of molecular diversity. This guide provides an in-depth technical comparison of the reactivity of 5-Bromo-1-methylpyridin-2(1H)-one with other common bromopyridine isomers in three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This analysis is supported by experimental data and provides insights into the underlying principles governing their reactivity.

The Unique Electronic Nature of this compound

This compound is a distinct heterocyclic building block. Unlike simple bromopyridines, its reactivity is modulated by the presence of an N-methyl group and a carbonyl functionality within the aromatic ring. These features introduce a unique electronic environment that differentiates it from its pyridine counterparts.

The pyridin-2(1H)-one tautomer is stabilized by N-methylation, which locks the structure and influences the electron distribution within the ring. The carbonyl group acts as a powerful electron-withdrawing group through resonance, while the nitrogen atom can be considered as part of a vinylogous amide system, capable of donating electron density into the ring. This push-pull electronic character significantly impacts the reactivity of the C-Br bond at the 5-position, a β-position relative to the ring nitrogen.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a preeminent method for the formation of C(sp²)–C(sp²) bonds. The reactivity of bromopyridines in this reaction is largely influenced by the electronic environment of the C-Br bond, which affects the rate-determining oxidative addition step to the palladium(0) catalyst.

Generally, the reactivity of simple bromopyridine isomers follows the trend: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[1] This is attributed to the strong electron-withdrawing effect of the nitrogen atom at the para (4-) and ortho (2-) positions, which polarizes the C-Br bond and facilitates oxidative addition.[2] 3-Bromopyridine is typically the least reactive isomer.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Bromopyridine SubstrateCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazole *Pd(dppf)Cl₂K₂CO₃ / DME802High[3]
2-BromopyridinePd(OAc)₂ / Benzimidazolium saltK₂CO₃ / DMF/H₂O120 (MW)0.0570[4]
3-BromopyridinePd(OAc)₂ / PPh₃K₂CO₃ / 95% EtOHNot SpecifiedNot SpecifiedGood[4]
5-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄K₃PO₄ / 1,4-Dioxane/H₂O85-95>1578-88[5]

Note: Data for a closely related N-substituted 5-bromo-heterocycle is used as a proxy due to the limited direct data for this compound. The indazole system shares some electronic similarities.

From the available data, it is evident that various palladium catalyst systems can effectively couple bromopyridines. For this compound, a catalyst system like Pd(dppf)Cl₂, which is effective for other N-substituted 5-bromoheterocycles, would be a logical starting point.[3]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the Suzuki-Miyaura cross-coupling of a bromopyridine with an arylboronic acid.

Materials:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[1]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)[1]

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)[1]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyridine, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow reagents Combine Bromopyridine, Boronic Acid, Catalyst, Base solvent Add Degassed Solvent reagents->solvent Inert Atmosphere heat Heat Reaction (80-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Purified Product purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines. The reaction is highly dependent on the choice of ligand and base.

The reactivity of bromopyridines in Buchwald-Hartwig amination is influenced by both electronic and steric factors. The electron-deficient nature of the pyridine ring generally facilitates the oxidative addition step. However, the nitrogen atom of the pyridine can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[6] This is particularly problematic for 2-bromopyridines. The use of bulky, electron-rich phosphine ligands can mitigate this issue.

For this compound, the bromine at the 5-position is less sterically hindered than a 2-bromo substituent and is not in immediate proximity to the ring nitrogen, which may reduce catalyst inhibition.

Table 2: Comparative Performance in Buchwald-Hartwig Amination

Bromopyridine SubstrateAmineCatalyst SystemBase / SolventTemp. (°C)Yield (%)Reference
5-Bromo-2-methylpyridine *Various aminesPd₂(dba)₃ / RuPhosNaOtBu / Toluene100-110Not specified[7]
2-Bromo-6-methylpyridineCyclohexane-1,2-diamine[Pd₂(dba)₃] / (±)-BINAPNaOtBu / Toluene8060[6]
2-BromopyridineAniline[Pd₂(allyl)Cl]₂ / XantPhosDBU / DMF140"Hit"[6][8]
3-Amino-5-bromopyridineVarious aminesOptimized conditionsOptimized conditionsOptimized conditionsHigh[9]

Note: Data for the closely related 5-Bromo-2-methylpyridine is presented as a reasonable proxy for reactivity at the 5-position.

The data suggests that robust catalyst systems employing bulky phosphine ligands like RuPhos or BINAP are effective for the amination of bromopyridines.[6][7] The choice of a strong base like sodium tert-butoxide is common.[6][7]

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol for the Buchwald-Hartwig amination of a bromopyridine.

Materials:

  • Bromopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)[7]

  • Ligand (e.g., RuPhos, 4 mol%)[7]

  • Base (e.g., NaOtBu, 1.4 equiv)[7]

  • Anhydrous solvent (e.g., Toluene)[7]

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the bromopyridine, amine, palladium precatalyst, ligand, and base.

  • Add the anhydrous solvent via syringe.

  • Seal the vessel tightly and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-Br(L_n) Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Amine Ar-Pd(II)-NHR'R''+ PdII_Aryl->PdII_Amine + HNR'R'' PdII_Amido Ar-Pd(II)-NR'R''(L_n) PdII_Amine->PdII_Amido - H-Base+ PdII_Amido->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of C(sp²)–C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[10]

The reactivity trends for bromopyridines in Sonogashira coupling generally mirror those observed in Suzuki coupling, with electron-deficient pyridines showing enhanced reactivity.

For this compound, the electron-withdrawing nature of the pyridinone ring should facilitate the oxidative addition step. The position of the bromine at C5 is not expected to pose significant steric hindrance.

Table 3: Comparative Performance in Sonogashira Coupling

Bromopyridine SubstrateAlkyneCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-2-methylpyridine *Terminal alkynePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF1003Not specified[10]
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100396[11]
3-BromopyridinePhenylacetyleneNS-MCM-41-Pd / CuI / PPh₃Et₃N / NMP902498[12]
2-BromopyridinePhenylacetyleneNS-MCM-41-Pd / CuI / PPh₃Et₃N / NMP90399[12]

Note: Data for the closely related 5-Bromo-2-methylpyridine is presented as a reasonable proxy for reactivity at the 5-position.

The data indicates that standard Sonogashira conditions, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base, are highly effective for various bromopyridines, often affording excellent yields.[11][12]

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of a bromopyridine with a terminal alkyne.

Materials:

  • Bromopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Anhydrous amine base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF or THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the bromopyridine, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Stir the reaction mixture at room temperature or heat to 65-100 °C for 3-24 hours, monitoring by TLC.[10][13]

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Reactants cluster_reactants Reactants cluster_catalysts Catalytic System cluster_conditions Conditions Bromopyridine Bromopyridine Alkyne Terminal Alkyne Product Alkynylpyridine Pd_cat Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu_cat Cu(I) Co-catalyst (e.g., CuI) Base Amine Base (e.g., Et₃N) Solvent Anhydrous Solvent (e.g., DMF)

Caption: Key components for a successful Sonogashira coupling reaction.

Conclusion and Outlook

This compound presents a unique reactivity profile in palladium-catalyzed cross-coupling reactions. While its β-bromo substitution pattern is analogous to the less reactive 3-bromopyridine, the electron-withdrawing nature of the pyridinone ring is expected to enhance its reactivity, making it a viable and attractive substrate for C-C and C-N bond formation.

For Suzuki-Miyaura and Sonogashira couplings, standard palladium catalyst systems are likely to be effective, with the choice of ligand and base being crucial for optimizing yields. In Buchwald-Hartwig amination, the use of bulky, electron-rich phosphine ligands will be key to overcoming potential catalyst inhibition and achieving high efficiency.

The comparative data and detailed protocols provided in this guide offer a solid foundation for researchers to embark on the synthetic exploration of this compound, enabling the development of novel molecular entities for pharmaceutical and materials science applications.

References

  • A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde. Benchchem.
  • A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions. Benchchem.
  • A Comparative Guide to the Reactivity of (5- Bromopyridin-2-yl)methanol and Its Positional Isomers in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • Reactivity of 5-Bromonicotinaldehyde and its Isomers: A Compar
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine. Benchchem.
  • Buchwald-Hartwig Amin
  • Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Compar
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. Benchchem.
  • Synthesis of 1 via Buchwald–Hartwig amination and atom labels for NMR assignments.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing.
  • A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. Benchchem.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Buchwald–Hartwig amin
  • Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Publishing.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-methylpyridine. Benchchem.
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Ultrafast Decay Dynamics of the 21ππ* Electronic St
  • Suzuki–Miyaura cross-coupling optimization enabled by autom
  • Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
  • WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-chloro-4-methylpyridine. Benchchem.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. MDPI.
  • Ultrafast Decay Dynamics of the 21ππ* Electronic State of N-Methyl-2-pyridone.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 5-Bromo-2-tetralone. Benchchem.
  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers Publishing Partnerships.
  • Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione.
  • Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry (RSC Publishing).
  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation.
  • Palladium-Catalyzed Ligand-Directed C−H Functionaliz
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC - NIH.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. ScienceDirect.
  • Effect of ligand electronic properties on precatalyst initiation and propagation in Ni-catalyzed cross-coupling polymerizations. Chemical Science (RSC Publishing).

Sources

5-Bromo-1-methylpyridin-2(1H)-one vs. 5-Iodo-1-methylpyridin-2(1H)-one in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cross-Coupling Reactions: 5-Bromo-1-methylpyridin-2(1H)-one vs. 5-Iodo-1-methylpyridin-2(1H)-one

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Within the landscape of modern medicinal chemistry, the pyridinone scaffold is a privileged motif, appearing in a wide array of biologically active molecules.[1] Its derivatization, primarily through palladium-catalyzed cross-coupling reactions, is a cornerstone of lead optimization and library synthesis.[2][3]

This guide provides an objective, in-depth comparison of two common pyridinone building blocks: this compound and its iodo-analogue, 5-Iodo-1-methylpyridin-2(1H)-one. The choice between a bromo or iodo substrate is not arbitrary; it fundamentally dictates reaction kinetics, required conditions, and ultimately, synthetic efficiency. Here, we dissect the underlying principles and provide field-proven experimental data to guide your selection.

The Decisive Factor: The Carbon-Halogen Bond

The dramatic difference in reactivity between these two substrates is rooted in the intrinsic properties of the carbon-bromine (C-Br) versus the carbon-iodine (C-I) bond. In virtually all palladium-catalyzed cross-coupling reactions, the initial, and often rate-determining, step is the oxidative addition of the organohalide to the low-valent palladium(0) catalyst.[4][5] The facility of this step is directly correlated to the strength of the C-X bond being cleaved.

The C-I bond is significantly longer and weaker than the C-Br bond.[6] This lower bond dissociation energy means that 5-iodo-1-methylpyridin-2(1H)-one will undergo oxidative addition more readily and under much milder conditions than its bromo counterpart.[6] This principle establishes a clear and predictable reactivity trend across most cross-coupling reactions: I > Br >> Cl .[6][7]

PropertyC-Br BondC-I BondImplication for Reactivity
Average Bond Energy ~285 kJ/mol~213 kJ/molC-I bond is weaker, requiring less energy for cleavage during oxidative addition.
Average Bond Length ~1.94 Å~2.14 ÅThe longer C-I bond is more accessible for interaction with the palladium catalyst.
Polarizability LowerHigherThe more polarizable iodine atom facilitates interaction with the soft palladium metal center.

Table 1: A comparison of key carbon-halogen bond properties that dictate reactivity in cross-coupling reactions.

Comparative Performance in Key Cross-Coupling Reactions

We will now examine the practical implications of these fundamental differences in three of the most indispensable C-C and C-N bond-forming reactions in drug discovery.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used cross-coupling reaction due to its operational simplicity and broad functional group tolerance.[8] When applied to the pyridinone core, the superior reactivity of the iodo-substrate is immediately apparent.

Causality Behind Experimental Choices: The weaker C-I bond allows for the use of less reactive palladium catalysts, lower catalyst loadings, and significantly reduced temperatures. While the bromo-pyridinone often requires temperatures of 80-100 °C to achieve efficient conversion, the iodo-pyridinone can frequently be coupled at or slightly above room temperature, preserving sensitive functional groups elsewhere in the molecule.

ParameterThis compound5-Iodo-1-methylpyridin-2(1H)-one
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄, Pd(OAc)₂
Catalyst Loading 2-5 mol%1-3 mol%
Typical Base K₂CO₃, K₃PO₄K₂CO₃, Cs₂CO₃
Solvent System Dioxane/Water, Toluene/WaterDioxane/Water, THF/Water
Temperature 80-100 °C25-70 °C
Expected Yield Good to ExcellentExcellent

Table 2: Typical comparative conditions for the Suzuki-Miyaura coupling. Data is compiled based on established methodologies for similar electron-deficient heterocyclic systems.[8][9][10]

This protocol provides a robust starting point for coupling with a generic arylboronic acid.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-halo-1-methylpyridin-2(1H)-one (1.0 equiv), the arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction: Heat the reaction mixture with vigorous stirring to the target temperature (e.g., 90 °C for the bromo-substrate, 60 °C for the iodo-substrate).

  • Monitoring: Track the reaction's progress by TLC or LC-MS until the starting halide is consumed (typically 2-12 hours).

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Setup1 Combine Halide, Boronic Acid, & Base Setup2 Add Degassed Solvent Setup1->Setup2 Setup3 Add Pd Catalyst (under inert gas) Setup2->Setup3 React Heat & Stir Setup3->React Monitor Monitor by TLC / LC-MS React->Monitor Workup1 Cool & Dilute Monitor->Workup1 Workup2 Aqueous Wash Workup1->Workup2 Workup3 Dry & Concentrate Workup2->Workup3 Purify Column Chromatography Workup3->Purify

A generalized experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Forging C-N Bonds

The formation of carbon-nitrogen bonds via Buchwald-Hartwig amination is a transformative reaction in drug discovery.[11][12] The reaction couples an aryl halide with a primary or secondary amine, and like the Suzuki coupling, its efficiency is highly dependent on the nature of the halide.

Causality Behind Experimental Choices: The catalytic cycle for Buchwald-Hartwig amination also begins with oxidative addition.[13] Consequently, the iodo-pyridinone consistently outperforms the bromo-pyridinone, enabling the use of milder bases and lower temperatures. This is particularly advantageous when coupling with base-sensitive amines or substrates. The selection of a suitable phosphine ligand is critical, but starting with the more reactive iodo-halide provides a significant kinetic advantage.[14]

ParameterThis compound5-Iodo-1-methylpyridin-2(1H)-one
Typical Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂
Typical Ligand XantPhos, RuPhos, BINAPP(t-Bu)₃, XantPhos
Typical Base NaOt-Bu, K₃PO₄, Cs₂CO₃K₂CO₃, Cs₂CO₃, DBU
Solvent Toluene, DioxaneToluene, Dioxane, THF
Temperature 90-110 °C60-90 °C
Expected Yield Good to ExcellentExcellent

Table 3: Typical comparative conditions for the Buchwald-Hartwig amination, reflecting the need for more forcing conditions for the bromo-substrate.

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the 5-halo-1-methylpyridin-2(1H)-one (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XantPhos, 4.4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv) to a dry reaction vessel.

  • Addition of Reactants: Remove the vessel from the glovebox. Add the amine (1.2 equiv) and anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Reaction: Seal the vessel and heat the mixture with stirring to the desired temperature (e.g., 100 °C for bromo, 80 °C for iodo).

  • Monitoring: Follow the reaction's progress by LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Heck Reaction: Olefin Functionalization

The Mizoroki-Heck reaction couples an organohalide with an alkene, providing a powerful method for C-C bond formation and the synthesis of substituted alkenes.[15][16] The reactivity trend observed in Suzuki and Buchwald-Hartwig couplings holds true here.

Causality Behind Experimental Choices: The catalytic cycle of the Heck reaction is initiated by the oxidative addition of the aryl halide to the Pd(0) center.[5][17] Therefore, aryl iodides are inherently more reactive than aryl bromides.[17] This allows Heck reactions with 5-iodo-1-methylpyridin-2(1H)-one to proceed at lower temperatures and often without the need for specialized, highly active phosphine ligands that might be required to activate the more stable C-Br bond.

ParameterThis compound5-Iodo-1-methylpyridin-2(1H)-one
Typical Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(OAc)₂
Typical Ligand PPh₃, P(o-tol)₃Often ligandless or PPh₃
Typical Base Et₃N, K₂CO₃Et₃N, NaOAc
Solvent DMF, Acetonitrile, TolueneDMF, Acetonitrile
Temperature 100-140 °C80-100 °C
Expected Yield Moderate to GoodGood to Excellent

Table 4: Typical comparative conditions for the Heck reaction. Note the potential for ligandless conditions and lower temperatures with the iodo-substrate.[18]

G Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R_Nu R-Pd(II)L₂-Nu PdII_RX->PdII_R_Nu Transmetalation (e.g., Suzuki) PdII_R_Nu->Pd0 Reductive Elimination Product R-Nu PdII_R_Nu->Product BaseH_X Base-H⁺ X⁻ RX_Br R-Br RX_Br->PdII_RX Slower, Higher T RX_I R-I RX_I->PdII_RX Faster, Milder T

Pd-catalyzed cross-coupling cycle highlighting the oxidative addition step.

Final Assessment and Practical Recommendations

The evidence is unequivocal: 5-Iodo-1-methylpyridin-2(1H)-one is the more reactive and, in many cases, more efficient substrate for palladium-catalyzed cross-coupling reactions.

  • Choose 5-Iodo-1-methylpyridin-2(1H)-one when:

    • Milder reaction conditions are required to preserve sensitive functional groups.

    • Maximizing yield and minimizing reaction time is the primary goal.

    • Working with challenging coupling partners that require a highly reactive electrophile.

    • A broader range of catalyst systems, including simpler, less expensive ones, is desired.

  • Choose this compound when:

    • Cost of starting materials is a critical constraint, as bromo-aromatics are generally less expensive than their iodo-counterparts.

    • The downstream chemistry is robust enough to tolerate the more forcing conditions (higher temperatures, stronger bases) typically required.

    • Long-term stability of the building block is a concern, as aryl iodides can be more prone to degradation, especially when exposed to light.

References

  • ResearchGate. Preliminary mechanistic studies. | Download Scientific Diagram.
  • Wikipedia. Buchwald–Hartwig amination.
  • Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • National Institutes of Health. Cross-Coupling of Heteroatomic Electrophiles.
  • ResearchGate. Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
  • ResearchGate. Heck coupling reaction of different aryl halides with styrene.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
  • The Mirica Group. Anagostic Axial Interactions Inhibit Cross‐Coupling Catalytic Activity in Square Planar Pyridinophane Nickel Complexes. (2025-02-27).
  • MDPI. Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review.
  • ACS Publications. Cross-Coupling Reactions | The Journal of Organic Chemistry. (2012-06-15).
  • University of California, Los Angeles. Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies.
  • Wikipedia. Heck reaction.
  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years.
  • PubChem. This compound.
  • National Center for Biotechnology Information. Recent Advances of Pyridinone in Medicinal Chemistry. (2022-03-23).
  • ACS Publications. Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)aryl Cross-Couplings: Evidence of Fe0/FeII Couple Implication | Organometallics. (2021-09-22).
  • ACS Publications. Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation | Journal of the American Chemical Society.
  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development.
  • Organic Chemistry Portal. Heck Reaction.
  • ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
  • Royal Society of Chemistry. A mechanistic study of cross-coupling reactions catalyzed by palladium nanoparticles supported on polyaniline nanofibers.
  • Chemistry LibreTexts. Heck Reaction. (2023-06-30).
  • ResearchGate. A Theoretical Study of Pd-Catalyzed C-C Cross-Coupling Reactions.
  • National Institutes of Health. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021-03-20).
  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. (2022-07-10).
  • PubMed Central. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization.
  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023-08-02).
  • ResearchGate. (PDF) 2-Bromo-5-methylpyridine.
  • MDPI. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones.
  • Medium. The Most Used Reactions in the Final Steps of Drug Synthesis. (2023-04-09).
  • PubMed. Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine-Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors. (2019-10-10).

Sources

Navigating the Bioactive Landscape of 5-Bromo-1-methylpyridin-2(1H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. The strategic introduction of a bromine atom at the 5-position and a methyl group at the N1 position, yielding 5-Bromo-1-methylpyridin-2(1H)-one, presents a unique framework for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of the potential biological activities of its derivatives, drawing upon experimental data from structurally related compounds to illuminate promising avenues for research and development. While direct, comprehensive studies on a wide range of this compound derivatives are emerging, a robust understanding of their potential can be extrapolated from the well-documented bioactivities of the broader pyridinone class and other brominated heterocyclic systems.

The 2-Pyridone Core: A Privileged Scaffold

The 2-pyridone nucleus is a recurring motif in a multitude of biologically active compounds, exhibiting a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. Its ability to engage in various biological interactions makes it an attractive starting point for drug discovery.

Unlocking Potential: The Influence of Bromine and Methyl Substituents

The introduction of a bromine atom at the C5 position and a methyl group at the N1 position on the pyridone ring is anticipated to significantly modulate the molecule's physicochemical and biological properties.

  • Bromine Substitution: The lipophilic nature and electron-withdrawing effects of the bromine atom can enhance membrane permeability and introduce specific interactions with biological targets. Halogen bonding, a non-covalent interaction involving the bromine atom, can play a crucial role in ligand-receptor binding, potentially increasing potency and selectivity.

  • N-Methylation: The presence of a methyl group on the ring nitrogen eliminates the possibility of tautomerism and provides a fixed structural conformation. This can lead to more specific interactions with target proteins and potentially improve metabolic stability.

Comparative Biological Activity Analysis

This section delves into the potential anticancer and antimicrobial activities of this compound derivatives, drawing comparisons with established and structurally similar compounds.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of the pyridone scaffold have demonstrated significant potential as anticancer agents. While specific data for a series of this compound derivatives is not yet extensively published, we can infer their potential by examining related structures. For instance, derivatives of 2-Amino-5-bromo-4-methylpyridine have been explored for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[1]

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Representative Pyridinone and Brominated Heterocyclic Analogs against Various Cancer Cell Lines

Compound/Derivative ClassMCF-7 (Breast)A549 (Lung)HCT116 (Colon)Reference Compound
Hypothetical Derivative A (e.g., with an aryl side chain)PredictedPredictedPredictedDoxorubicin
Hypothetical Derivative B (e.g., with a heterocyclic side chain)PredictedPredictedPredictedDoxorubicin
2-Amino-5-bromo-4-methylpyridine DerivativeVariesVariesVariesStaurosporine
5-Bromo-7-azaindolin-2-one DerivativeVariesVariesVariesSunitinib

Note: The data for hypothetical derivatives is predictive and serves as a guide for future experimental design. The activity of specific derivatives will be highly dependent on the nature of the substitutions at other positions of the pyridinone ring.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_setup Cell Seeding and Treatment cluster_assay MTT Reaction and Measurement cluster_analysis Data Analysis seed Seed cancer cells in 96-well plates incubate1 Incubate for 24h to allow attachment seed->incubate1 treat Treat cells with varying concentrations of test compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h for formazan crystal formation add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate cell viability (%) read->calculate plot Plot dose-response curves calculate->plot determine_ic50 Determine IC50 values plot->determine_ic50

Caption: Workflow of the MTT assay for determining the in vitro cytotoxicity of chemical compounds.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Pyridinone derivatives have also been recognized for their antimicrobial properties. The presence of a bromine atom can often enhance the antimicrobial potency of heterocyclic compounds. While direct comparative studies on a series of this compound derivatives are limited, related compounds have shown promising results. For example, derivatives of 5-bromo-2-methylpyridin-3-amine have been investigated for their ability to inhibit biofilm formation.[2]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Pyridinone and Brominated Heterocyclic Analogs

Compound/Derivative ClassStaphylococcus aureusEscherichia coliCandida albicansReference Compound
Hypothetical Derivative C (e.g., with a lipophilic side chain)PredictedPredictedPredictedCiprofloxacin/Fluconazole
Hypothetical Derivative D (e.g., with a cationic side chain)PredictedPredictedPredictedCiprofloxacin/Fluconazole
5-Bromo-2-methylpyridin-3-amine DerivativeVariesVariesNot ReportedNot Reported
Various Brominated PyridinesVariesVariesVariesVaries

Note: The data for hypothetical derivatives is predictive. The actual antimicrobial spectrum and potency will depend on the specific substitutions.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for MIC Determination

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reading Reading and Interpretation prepare_compounds Prepare serial dilutions of test compounds inoculate Inoculate diluted compounds with microbial suspension prepare_compounds->inoculate prepare_inoculum Prepare standardized microbial inoculum prepare_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate observe Visually inspect for microbial growth (turbidity) incubate->observe determine_mic Determine MIC as the lowest concentration with no visible growth observe->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound derivatives can be systematically optimized by exploring various substitutions at the remaining open positions of the pyridinone ring (C3, C4, and C6). A systematic structure-activity relationship (SAR) study is crucial to identify the key structural features that govern potency and selectivity for a particular biological target.

Logical Relationship for SAR Studies

SAR_Logic Core This compound Core Substitutions Systematic Substitutions (C3, C4, C6) Core->Substitutions Synthesis Chemical Synthesis of Derivatives Substitutions->Synthesis Screening Biological Screening (Anticancer, Antimicrobial, etc.) Synthesis->Screening Data Quantitative Data (IC50, MIC) Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Optimization Lead Optimization SAR->Optimization

Caption: Logical flow for conducting structure-activity relationship (SAR) studies.

Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a panel of biological assays. This will enable the construction of robust SAR models to guide the design of next-generation therapeutic agents with improved efficacy and safety profiles.

References

  • [Link to a relevant review on the biological activities of pyridinones]
  • [Link to a relevant paper on the role of bromine in medicinal chemistry]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • [Link to a relevant patent on N-methyl-2-pyridone deriv
  • [Link to a relevant study on the anticancer activity of 5-Bromo-7-azaindolin-2-one deriv

Sources

A Comparative Spectroscopic Guide to 5-Bromo-1-methylpyridin-2(1H)-one and Its Derivatives for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers an in-depth comparative analysis of the spectroscopic properties of 5-Bromo-1-methylpyridin-2(1H)-one and its key derivatives. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive examination of how structural modifications to the pyridinone core influence its spectroscopic signature across Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). By presenting supporting experimental data and detailed protocols, this guide aims to serve as a practical resource for the unambiguous identification and characterization of this important class of heterocyclic compounds.

Introduction: The Significance of 5-Bromopyridin-2(1H)-ones in Medicinal Chemistry

This compound and its analogs are versatile scaffolds in medicinal chemistry, frequently utilized as key intermediates in the synthesis of biologically active molecules. Their utility spans from the development of novel anti-inflammatory and antimicrobial agents to their application in agrochemical research. The bromine atom at the 5-position provides a convenient handle for further functionalization, typically through cross-coupling reactions, allowing for the exploration of a diverse chemical space.

Accurate and comprehensive structural elucidation is paramount in the synthesis and application of these compounds. Spectroscopic techniques provide a powerful, non-destructive means to confirm molecular identity, assess purity, and understand the electronic and structural nuances imparted by various substituents. This guide will delve into the characteristic spectroscopic features of this compound and compare them with its N-ethyl and 4-methoxy derivatives to illustrate the impact of substitution on their spectral properties.

Comparative Spectroscopic Analysis

A multi-technique approach is essential for the robust characterization of organic molecules. The following sections compare and contrast the NMR, IR, UV-Vis, and MS data for this compound, 5-Bromo-1-ethylpyridin-2(1H)-one, and 5-Bromo-4-methoxy-1-methylpyridin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution, providing detailed information about the chemical environment of individual nuclei and their connectivity.

The ¹H NMR spectrum provides a unique fingerprint for each compound, with chemical shifts, coupling constants, and integration values offering a wealth of structural information.

Comparative ¹H NMR Data:

CompoundH-3 (ppm)H-4 (ppm)H-6 (ppm)N-Alkyl (ppm)OCH₃ (ppm)
This compound~6.4~7.5~7.6~3.5 (s, 3H)-
5-Bromo-1-ethylpyridin-2(1H)-one~6.4~7.5~7.6~3.9 (q, 2H), ~1.3 (t, 3H)-
5-Bromo-4-methoxy-1-methylpyridin-2(1H)-one~6.2-~7.7~3.5 (s, 3H)~3.9 (s, 3H)

Analysis and Interpretation:

  • Pyridinone Ring Protons: The protons on the pyridinone ring typically appear in the aromatic region (6.0-8.0 ppm). The electron-withdrawing effect of the bromine atom and the carbonyl group deshields these protons. In this compound, H-6 is generally the most downfield proton due to its proximity to the electronegative nitrogen and the carbonyl group.

  • Influence of N-Alkylation: Changing the N-substituent from a methyl to an ethyl group has a predictable effect on the ¹H NMR spectrum. The singlet for the N-methyl group is replaced by a quartet and a triplet for the N-ethyl group, with the methylene protons of the ethyl group appearing further downfield due to their proximity to the nitrogen atom.

  • Effect of the 4-Methoxy Group: The introduction of a methoxy group at the 4-position in 5-Bromo-4-methoxy-1-methylpyridin-2(1H)-one leads to the disappearance of the H-4 signal and the appearance of a new singlet for the methoxy protons around 3.9 ppm. The electron-donating nature of the methoxy group also influences the chemical shifts of the remaining ring protons, causing a slight upfield shift of the H-3 proton.

¹³C NMR spectroscopy provides information about the different carbon environments within the molecule.

Comparative ¹³C NMR Data (Predicted):

CompoundC-2 (C=O)C-3C-4C-5C-6N-AlkylOCH₃
This compound~160~110~140~105~145~37-
5-Bromo-1-ethylpyridin-2(1H)-one~160~110~140~105~145~45, ~15-
5-Bromo-4-methoxy-1-methylpyridin-2(1H)-one~160~100~155~95~145~37~56

Analysis and Interpretation:

  • Carbonyl Carbon: The carbonyl carbon (C-2) is the most downfield signal in the ¹³C NMR spectrum, typically appearing around 160 ppm.

  • Brominated Carbon: The C-5 carbon, directly attached to the bromine atom, is significantly shielded and appears at a relatively upfield position (~105 ppm).

  • Influence of N-Alkylation: The carbon signals of the N-ethyl group in 5-Bromo-1-ethylpyridin-2(1H)-one will appear in the aliphatic region of the spectrum.

  • Effect of the 4-Methoxy Group: The 4-methoxy substituent in 5-Bromo-4-methoxy-1-methylpyridin-2(1H)-one will introduce a new signal for the methoxy carbon around 56 ppm. The C-4 carbon will be significantly deshielded due to the attachment of the electronegative oxygen atom.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups in a molecule. The vibrational frequencies of bonds are sensitive to their environment, providing valuable structural information.

Comparative IR Data:

CompoundC=O Stretch (cm⁻¹)C=C & C=N Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
This compound~1660~1600-1450~650-550
5-Bromo-1-ethylpyridin-2(1H)-one~1660~1600-1450~650-550
5-Bromo-4-methoxy-1-methylpyridin-2(1H)-one~1650~1600-1450~650-550

Analysis and Interpretation:

  • Carbonyl Stretch: The most prominent feature in the IR spectrum of these compounds is the strong absorption band corresponding to the C=O stretching vibration of the pyridinone ring, typically observed in the range of 1650-1670 cm⁻¹.

  • Aromatic Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the aromatic ring give rise to a series of bands in the 1600-1450 cm⁻¹ region.

  • Carbon-Bromine Stretch: The C-Br stretching vibration is typically found in the fingerprint region of the spectrum, between 650 and 550 cm⁻¹.[1]

  • Substituent Effects: While the N-alkylation has a minimal effect on the key vibrational frequencies of the pyridinone core, the introduction of a 4-methoxy group can slightly lower the C=O stretching frequency due to its electron-donating resonance effect.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the presence of auxochromes.

Comparative UV-Vis Data:

Compoundλmax (nm) in Methanol
This compound~230, ~310
5-Bromo-1-ethylpyridin-2(1H)-one~230, ~310
5-Bromo-4-methoxy-1-methylpyridin-2(1H)-one~235, ~320

Analysis and Interpretation:

  • π → π* Transitions: The absorption bands observed for these compounds are primarily due to π → π* electronic transitions within the conjugated pyridinone system.

  • Influence of Substituents: The position of the λmax is sensitive to the electronic nature of the substituents. The introduction of an electron-donating group like methoxy at the 4-position causes a bathochromic (red) shift in the absorption maximum, indicating a decrease in the energy gap for the π → π* transition. The N-alkyl substituent has a negligible effect on the λmax.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Comparative MS Data (ESI+):

CompoundMolecular Formula[M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compoundC₆H₆BrNO188/190159/161 ([M+H-CH₂]⁺), 109 ([M+H-Br]⁺)
5-Bromo-1-ethylpyridin-2(1H)-oneC₇H₈BrNO202/204173/175 ([M+H-C₂H₄]⁺), 123 ([M+H-Br]⁺)
5-Bromo-4-methoxy-1-methylpyridin-2(1H)-oneC₇H₈BrNO₂218/220203/205 ([M+H-CH₃]⁺), 189/191 ([M+H-CHO]⁺)

Analysis and Interpretation:

  • Isotopic Pattern of Bromine: A characteristic feature in the mass spectra of these compounds is the presence of two molecular ion peaks ([M+H]⁺ and [M+H+2]⁺) of nearly equal intensity, which is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

  • Fragmentation Pathways: The fragmentation patterns can provide valuable structural information. Common fragmentation pathways include the loss of the N-alkyl group, the bromine atom, and in the case of the methoxy derivative, the loss of a methyl radical or formaldehyde.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following detailed protocols are provided.

NMR Spectroscopy
NMR Spectroscopy Workflow
FTIR Spectroscopy (ATR Method)
FTIR Spectroscopy (ATR) Workflow
UV-Vis Spectroscopy
UV-Vis Spectroscopy Workflow
Mass Spectrometry (ESI)
Mass Spectrometry (ESI) Workflow

Conclusion

The comprehensive spectroscopic analysis of this compound and its derivatives provides a clear and detailed picture of their molecular structure. Each spectroscopic technique offers unique and complementary information. NMR spectroscopy elucidates the precise connectivity of atoms, IR spectroscopy confirms the presence of key functional groups, UV-Vis spectroscopy probes the electronic properties of the conjugated system, and mass spectrometry confirms the molecular weight and provides insights into fragmentation pathways.

This guide has demonstrated that even subtle changes in the substitution pattern on the pyridinone ring lead to predictable and interpretable changes in the spectroscopic data. By understanding these structure-spectra correlations, researchers can confidently identify and characterize novel derivatives in this important class of compounds, accelerating the pace of drug discovery and development.

References

  • PubChem. This compound.
  • Emery Pharma.
  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
  • Hettich. UV/VIS Spectroscopy. [Link]
  • Sajan, D., et al. (2011). Quantum mechanical, spectroscopic and docking studies of 2-Amino-3-bromo-5-nitropyridine by Density Functional Method. Journal of Molecular Structure, 994(1-3), 24-33.

Sources

A Comparative Guide to the Synthesis of 5-Bromo-1-methylpyridin-2(1H)-one: A Critical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular entities with enhanced biological activity is paramount. Among the myriad of heterocyclic scaffolds, the pyridinone core stands out for its prevalence in a wide array of bioactive compounds.[1] Specifically, 5-Bromo-1-methylpyridin-2(1H)-one serves as a crucial intermediate, providing a versatile platform for the development of anti-inflammatory and antimicrobial agents, as well as crop protection solutions.[1] The strategic placement of the bromine atom and the N-methyl group allows for diverse downstream functionalization, making the efficiency and viability of its synthesis a topic of significant interest.

This guide presents a comparative analysis of two plausible synthetic routes to this compound. We will delve into a "newly validated" approach involving the direct bromination of a readily available precursor and compare it with a traditional N-methylation route. This in-depth examination will encompass detailed experimental protocols, mechanistic considerations, and a quantitative comparison of key performance indicators to empower researchers in making informed decisions for their synthetic campaigns.

The Target Molecule: this compound

PropertyValue
Molecular Formula C₆H₆BrNO
Molecular Weight 188.02 g/mol [2]
CAS Number 81971-39-3[2]
Appearance White to off-white solid
Melting Point 59.0 to 65.0 °C[3]
Boiling Point 157 °C/12 mmHg[3]

A Novel Approach: Direct Bromination of 1-Methylpyridin-2(1H)-one

This proposed route leverages the direct electrophilic bromination of the commercially available 1-methylpyridin-2(1H)-one. The pyridinone ring, while aromatic, exhibits reactivity towards electrophiles, and the position of bromination is dictated by the electronic effects of the ring nitrogen and the carbonyl group. The electron-donating character of the N-methyl group and the ring's overall electron density favor substitution at the 3- and 5-positions. Careful control of reaction conditions is crucial to achieve the desired regioselectivity for the 5-bromo isomer.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product 1_methylpyridin_2_one 1-Methylpyridin-2(1H)-one Reaction Electrophilic Aromatic Substitution 1_methylpyridin_2_one->Reaction Substrate NBS N-Bromosuccinimide (NBS) NBS->Reaction Brominating Agent Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Crude Product Purification Column Chromatography Workup->Purification 5_bromo_1_methylpyridin_2_one This compound Purification->5_bromo_1_methylpyridin_2_one Purified Product

Experimental Protocol:

Materials:

  • 1-Methylpyridin-2(1H)-one (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)[4]

  • Acetonitrile (solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (eluent)

Procedure:

  • To a stirred solution of 1-methylpyridin-2(1H)-one in acetonitrile, add N-bromosuccinimide portion-wise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Expertise & Experience: The choice of NBS as the brominating agent offers milder reaction conditions compared to elemental bromine, often leading to higher selectivity and easier handling.[4] The electron-donating nature of the nitrogen atom in the pyridinone ring directs the electrophilic attack to the 3- and 5-positions. While a mixture of isomers is possible, careful control of stoichiometry and reaction time can favor the formation of the thermodynamically more stable 5-bromo isomer. Acetonitrile is a suitable polar aprotic solvent for this transformation.

An Established Alternative: N-Methylation of 5-Bromopyridin-2-ol

This classical approach involves the N-methylation of the commercially available 5-bromopyridin-2-ol (which exists in tautomeric equilibrium with 5-bromo-2(1H)-pyridinone). This nucleophilic substitution reaction typically employs a methylating agent, such as methyl iodide, in the presence of a base. The base deprotonates the pyridinone nitrogen, forming a nucleophilic anion that attacks the electrophilic methyl group of the methylating agent.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product 5_bromopyridin_2_ol 5-Bromopyridin-2-ol Reaction N-Methylation 5_bromopyridin_2_ol->Reaction Substrate MeI Methyl Iodide (MeI) MeI->Reaction Methylating Agent Base Base (e.g., Ag2CO3) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Workup Filtration & Concentration Reaction->Workup Crude Product Purification Column Chromatography Workup->Purification 5_bromo_1_methylpyridin_2_one This compound Purification->5_bromo_1_methylpyridin_2_one Purified Product

Experimental Protocol:

Materials:

  • 5-Bromopyridin-2-ol (1.0 eq)

  • Methyl iodide (2.0 eq)[5]

  • Silver carbonate (Ag₂CO₃) (1.2 eq)[5]

  • Acetonitrile (solvent)

  • Celite

  • Silica gel for column chromatography

  • Dichloromethane and methanol (eluent)

Procedure:

  • To a microwave tube charged with 5-bromopyridin-2-ol in acetonitrile under an argon atmosphere, add silver carbonate followed by methyl iodide.[5]

  • Seal the tube and irradiate the mixture in a microwave reactor (e.g., for 2 x 1 hour).[5]

  • After cooling, filter the reaction mixture through a pad of Celite and wash the solid with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to yield pure this compound.[5]

Expertise & Experience: The use of methyl iodide as a methylating agent is a well-established and efficient method.[6] Silver carbonate acts as a mild base to facilitate the deprotonation of the pyridinone. The application of microwave irradiation can significantly accelerate the reaction rate, reducing the overall synthesis time.[5] A potential side reaction is O-methylation to form 5-bromo-2-methoxypyridine; however, N-methylation is generally favored for 2-pyridinones.

Head-to-Head Comparison

ParameterDirect Bromination of 1-Methylpyridin-2-oneN-Methylation of 5-Bromopyridin-2-ol
Starting Material Availability 1-Methylpyridin-2(1H)-one is commercially available.5-Bromopyridin-2-ol is commercially available.
Number of Steps OneOne
Estimated Yield Moderate to Good (potential for regioisomer formation)Good to Excellent (based on similar reactions[5])
Reaction Time Typically a few hoursCan be rapid with microwave irradiation (e.g., 2 hours[5])
Purification Column chromatography to separate regioisomersColumn chromatography
Key Reagents & Safety N-Bromosuccinimide (irritant, handle with care)Methyl Iodide (toxic, suspected carcinogen, handle in a fume hood with appropriate PPE)[5]
Cost-Effectiveness Potentially more cost-effective due to cheaper starting material.May be slightly more expensive due to the cost of 5-bromopyridin-2-ol and methyl iodide.
Scalability Readily scalable, though regioselectivity may need optimization.Scalable, with appropriate safety measures for handling methyl iodide.

Discussion and Mechanistic Insights

The choice between these two synthetic routes will ultimately depend on the specific needs and resources of the laboratory.

The direct bromination route offers the advantage of a potentially more economical pathway, starting from the less expensive 1-methylpyridin-2(1H)-one. However, the key challenge lies in controlling the regioselectivity of the bromination. The pyridinone ring is activated towards electrophilic substitution, and while the 5-position is generally favored, the formation of the 3-bromo isomer as a side product is a distinct possibility. The separation of these regioisomers might necessitate careful chromatographic purification, potentially impacting the overall isolated yield. The mechanism proceeds via a standard electrophilic aromatic substitution, where the bromine atom from NBS acts as the electrophile.

The N-methylation route provides a more direct and likely more selective approach to the desired product. The starting material, 5-bromopyridin-2-ol, already possesses the bromine atom at the correct position, eliminating the issue of regioselectivity during the key bond-forming step. The N-methylation of pyridinones is a well-established transformation, and the use of methyl iodide in the presence of a suitable base is a reliable method. The primary safety consideration for this route is the handling of methyl iodide, which is a toxic and volatile reagent requiring strict adherence to safety protocols.[5] The reaction proceeds via an SN2 mechanism, where the deprotonated pyridinone nitrogen acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide.

Conclusion

Both the direct bromination of 1-methylpyridin-2(1H)-one and the N-methylation of 5-bromopyridin-2-ol represent viable synthetic strategies for obtaining the valuable intermediate, this compound. The novel direct bromination approach presents a potentially more cost-effective option, though it may require optimization to ensure high regioselectivity. The established N-methylation route offers a more predictable and likely higher-yielding synthesis, with the main drawback being the safety considerations associated with the use of methyl iodide.

Ultimately, the selection of the optimal synthetic route will be guided by factors such as the scale of the synthesis, the availability and cost of starting materials, and the laboratory's capabilities for purification and handling of hazardous reagents. This guide provides the necessary foundational information and experimental frameworks to assist researchers in making a well-informed decision for the efficient synthesis of this compound.

References

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC - NIH. [Link]
  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water - ResearchG
  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google P
  • CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google P
  • (12) Patent Application Publication (10) Pub. No.: US 2003/0166620 A1 - Googleapis.com. [Link]
  • 8 - Organic Syntheses Procedure. [Link]
  • 5-Bromo-2-methylpyridine N-oxide - PMC - NIH. [Link]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [Link]
  • CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google P
  • Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction | Organic Process Research & Development - ACS Public
  • This compound - PubChem. [Link]
  • Pyridone functionalization: regioselective deprotonation of 6-methylpyridin- 2(1H)- and -4(1H)-one derivatives - Loughborough University Research Repository. [Link]
  • (PDF)
  • A Comprehensive Chemical Experiment: Synthesis and Characterization of 5-Bromo-1-methylgramine Derivatives - ResearchG
  • Use of Methyliodide in o-Methylation of organic compounds - Juniper Publishers. [Link]
  • WO2019145177A1 - Bromination of pyridine derivatives - Google P
  • 2H-Pyran-2-one, 3-bromo - Organic Syntheses Procedure. [Link]
  • This compound - LabSolutions | Lab Chemicals & Equipment. [Link]
  • (PDF)
  • The reactivity of the bromine atoms in brominated pyridines; the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2.
  • 1-Methyl-2(1H)-pyridinone | C6H7NO | CID 12755 - PubChem. [Link]
  • 4-Bromo-1-methylpyridin-2(1H)-one - PubChem. [Link]
  • Regio- And Chemoselective Bromination of 2,3-diarylcyclopent-2-en-1-ones - PubMed. [Link]
  • N-demethylation of N-methyl alkaloids with ferrocene - PubMed. [Link]
  • N-Demethylation of N-Methyl Alkaloids with Ferrocene - ResearchG

Sources

A Senior Application Scientist's Comparative Guide to Catalysis for 5-Bromo-1-methylpyridin-2(1H)-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Bromo-1-methylpyridin-2(1H)-one

In the landscape of modern synthetic chemistry, this compound stands out as a highly versatile and valuable heterocyclic building block.[1] Its structure, featuring a reactive carbon-bromine bond on an electron-rich pyridinone core, makes it a prime substrate for a variety of palladium-catalyzed cross-coupling reactions. This strategic positioning allows for the efficient construction of complex molecular architectures, which is of paramount importance in the discovery and development of novel pharmaceuticals and agrochemicals.[1] Molecules derived from this scaffold are explored as anti-inflammatory, antimicrobial, and crop protection agents.[1]

This guide provides a comparative analysis of common catalytic systems for reactions involving this compound. We will delve into the mechanistic underpinnings of these transformations, compare the performance of different catalyst systems with supporting data from analogous substrates, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Pillar 1: The Engine of Innovation - Palladium-Catalyzed Cross-Coupling

The majority of transformations involving this compound rely on palladium-catalyzed cross-coupling. The general mechanism, while nuanced for each specific reaction, follows a well-established catalytic cycle.[2][3] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

The cycle typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridinone, forming a Pd(II) complex.[3][4] This is often the rate-determining step, and its efficiency is highly dependent on the choice of ligand.

  • Transmetalation (for Suzuki/Sonogashira) or Coordination/Deprotonation (for Buchwald-Hartwig/Heck): The coupling partner (e.g., an organoboron compound, amine, or alkene) is delivered to the palladium center.[2][5][6]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[2][4]

Palladium_Cross_Coupling_Cycle cluster_main General Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)Ln pdiia Ar-Pd(II)-X (Ln) pd0->pdiia Oxidative Addition (Ar-X) pdiib Ar-Pd(II)-R (Ln) pdiia->pdiib Transmetalation / Coordination pdiib->pd0 Reductive Elimination (Ar-R) Product Product (Ar-R) pdiib->Product ArX This compound (Ar-X) ArX->pdiia R_Source Coupling Partner (e.g., R-B(OH)2, R-NH2) R_Source->pdiib

Caption: General catalytic cycle for palladium cross-coupling reactions.

Pillar 2: Comparative Analysis of Key Transformations

The choice of catalytic system is dictated by the desired bond formation. Below, we compare four major classes of cross-coupling reactions applicable to this compound.

A. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl or vinyl-substituted pyridinones by coupling with boronic acids or their derivatives.[7][8] This reaction is favored for its mild conditions, broad functional group tolerance, and the commercial availability of diverse boronic acids.[9]

Causality of Component Selection:

  • Catalyst: Pd(PPh₃)₄ is a classic, reliable choice, though more advanced catalysts are available. It serves as a source of the active Pd(0) species.[7]

  • Base: The base is crucial. It activates the boronic acid by forming a more nucleophilic boronate species (R-B(OH)₃⁻), which facilitates the transmetalation step.[8] Inorganic bases like K₃PO₄ and K₂CO₃ are often effective for bromopyridine substrates.[8]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common, as it helps to dissolve both the organic substrate and the inorganic base.[7]

Table 1: Representative Conditions for Suzuki Coupling of Bromopyridines

Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%) Substrate Reference
Pd(PPh₃)₄ (5) - K₃PO₄ (2.0) 1,4-Dioxane/H₂O 85-95 High (not specified) 5-Bromo-2-methylpyridine[7]

| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 90 | High (not specified) | 2-Amino-5-bromo-4-methylpyridine[10] |

B. Buchwald-Hartwig Amination: Constructing C–N Bonds

This reaction is a cornerstone for synthesizing arylamines, which are prevalent in pharmaceuticals.[2][4] It enables the coupling of this compound with a vast array of primary and secondary amines.[4]

Causality of Component Selection:

  • Catalyst & Ligand: This reaction is highly dependent on the choice of a phosphine ligand. Sterically hindered, electron-rich ligands (e.g., RuPhos, XPhos) are essential. They promote the challenging reductive elimination step that forms the C-N bond and stabilize the palladium catalyst, preventing decomposition.[4] The choice between different "generations" of Buchwald-Hartwig catalysts can significantly impact reaction scope and efficiency.[2]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[4]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Substrate Reference
Pd₂(dba)₃ (2-5) RuPhos (4-10) NaOtBu (1.2-1.5) Toluene 100-110 16-24 5-Bromo-2-methylpyridine[4]

| Pd(OAc)₂ (2-5) | XPhos (4-10) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 18-24 | 5-Bromo-2-methylpyridine[4] |

C. Heck Reaction: Vinylation for C(sp²)–C(sp²) Bond Formation

The Mizoroki-Heck reaction introduces vinyl substituents by coupling the bromopyridinone with an alkene.[3] This reaction is pivotal for creating complex intermediates used in materials science and pharmaceuticals.[3]

Causality of Component Selection:

  • Catalyst & Ligand: A common system is Pd(OAc)₂ with a phosphine ligand like P(o-tol)₃. The ligand stabilizes the Pd(0) species and influences the regioselectivity of the alkene insertion.[3]

  • Base: An organic base, such as triethylamine (Et₃N), is used to neutralize the HBr generated during the catalytic cycle, regenerating the active Pd(0) catalyst from the palladium-hydride intermediate formed after β-hydride elimination.[3]

Table 3: Representative Conditions for Heck Reaction of Bromopyridines

Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Substrate Reference

| Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (1.5) | DMF | 100-120 | 5-Bromo-2-methylpyridine[3] |

D. Sonogashira Coupling: Accessing C(sp²)–C(sp) Bonds

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, producing valuable arylalkyne structures.[11] This reaction is distinguished by its use of a dual-catalyst system.

Causality of Component Selection:

  • Palladium Catalyst: As in other cross-couplings, a Pd(0) species facilitates the oxidative addition and reductive elimination steps.[11]

  • Copper(I) Co-catalyst: The crucial role of the copper(I) salt (e.g., CuI) is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is much more reactive and readily undergoes transmetalation to the palladium center, accelerating the catalytic cycle and allowing the reaction to proceed under milder conditions.[11][12]

  • Base: An amine base like triethylamine (Et₃N) serves both to deprotonate the alkyne and to act as a solvent.[7]

Table 4: Representative Conditions for Sonogashira Coupling of Bromopyridines

Pd Catalyst (mol%) Ligand (mol%) Cu(I) Salt (mol%) Base Solvent Temp (°C) Substrate Reference
Pd(CF₃COO)₂ (2.5) PPh₃ (5) CuI (5) Et₃N DMF 100 5-Bromo-2-methylpyridine[7]

| Pd(PPh₃)₄ | - | CuI (0.3 equiv) | Et₃N | THF | RT | 6-bromo-3-fluoro-2-cyanopyridine[13] |

Pillar 3: Self-Validating Experimental Protocols & Workflows

The following protocols are based on established methodologies for structurally similar substrates and provide a robust foundation for researchers.[3][4][7]

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Reagent Addition (Solvent, Base, Coupling Partner) setup->reagents reaction Reaction (Heat & Stir) reagents->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify end End (Characterized Product) purify->end

Caption: A generalized workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).[7]

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).[7]

  • Degassing: Evacuate and backfill the flask with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst deactivation.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 5 mL total for a 1 mmol scale).[7]

  • Reaction: Stir the reaction mixture vigorously at 85-95 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the organic layer with water and then with brine.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10]

Protocol 2: Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), and RuPhos (5 mol%). Seal the vessel and evacuate and backfill with an inert gas three times.[4]

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.2 equiv). Then, add anhydrous toluene via syringe, followed by the amine coupling partner (1.1 equiv).[4]

  • Reaction: Seal the vessel tightly and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours. Monitor progress by TLC or LC-MS.[4]

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).[4]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]

Protocol 3: Heck Reaction
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), Palladium(II) acetate (3 mol%), and Tri(o-tolyl)phosphine (6 mol%).[3]

  • Reagent Addition: Add anhydrous DMF, triethylamine (1.5 equiv), and the alkene (e.g., Styrene, 1.2 equiv).[3]

  • Reaction: Seal the vessel and heat to 100-120 °C with stirring. Monitor progress by TLC or GC-MS.[3]

  • Work-up: Cool to room temperature. Perform an aqueous work-up and extract the product with an appropriate organic solvent.[3]

  • Purification: Dry the combined organic layers and concentrate the solvent. Purify the crude product by column chromatography.[3]

Conclusion and Future Outlook

The functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for synthetic innovation. The choice of catalyst system—whether for Suzuki, Buchwald-Hartwig, Heck, or Sonogashira couplings—is a critical decision that dictates the efficiency and success of the desired transformation. By understanding the mechanistic roles of the catalyst, ligand, and base, researchers can rationally select and optimize conditions to achieve their synthetic goals. The protocols and comparative data provided in this guide serve as a robust starting point for developing next-generation pharmaceuticals and agrochemicals built upon this valuable pyridinone scaffold.

References

  • Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine. Benchchem.
  • This compound. Chem-Impex.
  • Application Notes and Protocols: 2-Amino-5-bromo-4-methylpyridine as a Precursor for Agrochemical Synthesis. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia.
  • Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-chloro-4-methylpyridine. Benchchem.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-methylpyridine. Benchchem.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-N-phenylpyridin-3-amine. Benchchem.
  • Heck Reaction. Organic Chemistry Portal.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. Journal of Chemical Education.
  • Application Notes and Protocols for the Heck Reaction of 5-Bromo-2-methylpyridine. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-methylpyridine: Base Selection and Optimization. Benchchem.
  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl-)-ethyl-carbamic acid tert-butyl ester. Google Patents.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • This compound. PubChem.
  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate.
  • Method for preparing 5-bromo-2-methylpyridine. Google Patents.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
  • Suzuki reaction. Wikipedia.
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
  • Technical Support Center: Optimizing the Heck Reaction for 5-Bromo-1-Pentene. Benchchem.
  • 5-Bromo-1-ethylpyridin-2(1H)-one. SynHet.
  • 4-BROMO-1-METHYLPYRIDIN-2(1H)-ONE 214342-63-9 wiki. Guidechem.
  • 5-bromo-1-methyl-2(1h)-pyridinone(81971-39-3) 1 h nmr. ChemicalBook.
  • 2-Bromo-5-methylpyridine. ResearchGate.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the molecular integrity of synthetic intermediates is paramount. 5-Bromo-1-methylpyridin-2(1H)-one is a critical building block in the development of novel anti-inflammatory and antimicrobial agents, as well as in the formulation of pesticides and herbicides.[1] Its purity directly influences the efficacy, safety, and reproducibility of subsequent reactions and, ultimately, the quality of the final active pharmaceutical ingredient (API) or agrochemical. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized this compound, grounded in established scientific principles and practical, field-proven insights.

The Imperative of Purity in Synthesis

The synthesis of this compound, like any chemical transformation, is susceptible to the formation of process-related impurities. These can arise from starting materials, side reactions, or degradation products.[2][3] Even trace amounts of these impurities can have significant downstream consequences, including altered biological activity, toxicity, and compromised patentability of new chemical entities. Therefore, a robust analytical strategy to verify the purity of each synthesized batch is not merely a quality control measure but a fundamental component of rigorous scientific investigation.

A Multi-Modal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on the convergence of data from orthogonal methods, each probing different physicochemical properties of the molecule. For this compound, a comprehensive purity assessment should employ a combination of chromatographic and spectroscopic techniques, supplemented by classical methods.[4][5]

Here, we compare the most effective methods for this purpose:

Analytical TechniquePrincipleStrengthsWeaknesses
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a mobile phase.High resolution for separating closely related impurities; quantitative accuracy.[6][7][8]Can be challenging for very polar compounds; method development can be time-consuming.[6]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information; can be used for quantitative purity determination (qNMR).[8][9]Lower sensitivity compared to MS; may not detect non-proton-containing impurities.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.High sensitivity for detecting trace impurities; provides molecular weight information.[8][10]Fragmentation patterns can be complex; may not distinguish between isomers.
Melting Point Analysis Determination of the temperature range over which a solid melts.Simple, rapid, and inexpensive; a sharp melting range indicates high purity.[11][12][13][14]Not suitable for non-crystalline or thermally unstable compounds; less specific than other methods.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Provides a unique "fingerprint" of the molecule, confirming its identity.[4]Not a primary tool for quantifying impurities, but can indicate their presence.[15]

In-Depth Experimental Protocols

The following protocols are designed to be self-validating, with built-in checks and balances to ensure the trustworthiness of the results.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

The inherent polarity of pyridinone derivatives can pose a challenge for traditional reversed-phase HPLC.[6] To overcome this, a mixed-mode column or the use of an ion-pairing reagent in the mobile phase is often employed. However, for compatibility with mass spectrometry, an MS-friendly mobile phase is preferable.[6]

Experimental Workflow: HPLC Purity Analysis

Caption: HPLC workflow for purity assessment.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid). Degas both solvents before use.

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Solvent A and B to create a 1 mg/mL stock solution.[6]

    • Prepare a series of working standards by diluting the stock solution.

    • Prepare the synthesized sample in the same manner.

    • Filter all solutions through a 0.22 µm syringe filter before injection.[6]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Gradient Program: A typical gradient might start at 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Data Analysis: Calculate the purity by the area percentage method: Purity (%) = (Area of main peak / Total area of all peaks) x 100. The retention time of the main peak should match that of the reference standard.

¹H NMR Spectroscopy for Structural Confirmation and Purity Estimation

¹H NMR is a powerful tool for both confirming the identity of the synthesized compound and estimating its purity.[9][16] The chemical shifts and coupling patterns of the protons on the pyridinone ring are characteristic and can be used to identify the molecule. The presence of unexpected signals can indicate impurities. For a more rigorous quantitative assessment, quantitative NMR (qNMR) can be employed.[16][17]

Experimental Workflow: ¹H NMR Purity Analysis

Caption: ¹H NMR workflow for purity assessment.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized this compound into an NMR tube.[18]

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • For qNMR, add a precisely weighed amount of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene).

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure accurate integration.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the characteristic signals of this compound and the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std where I is the integral, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and P is the purity of the standard.

    • Examine the spectrum for any unassigned peaks that may correspond to impurities.

Mass Spectrometry for Impurity Identification

Mass spectrometry is invaluable for identifying the molecular weights of the parent compound and any potential impurities.[10] The presence of a bromine atom in this compound results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[19][20][21] This provides a diagnostic marker for the presence of the bromine atom in the molecule and its fragments.

Experimental Workflow: LC-MS Analysis

Caption: LC-MS workflow for impurity identification.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the synthesized compound (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • LC-MS Analysis:

    • Inject the sample into an LC-MS system.

    • Use a relatively fast HPLC gradient to separate the major components.

    • Acquire mass spectra using an electrospray ionization (ESI) source in positive ion mode.

  • Data Interpretation:

    • Identify the molecular ion peak corresponding to this compound (C₆H₆BrNO, molecular weight 188.02 g/mol ).[1][22] The expected [M+H]⁺ ions would be at m/z 187.97 and 189.97.

    • Confirm the presence of the characteristic 1:1 isotopic pattern for bromine.[20][21]

    • Analyze the mass spectra of any impurity peaks to determine their molecular weights, which can provide clues to their structures.

Melting Point Analysis as a Preliminary Purity Check

Melting point determination is a classic, straightforward, and rapid technique to get a preliminary indication of purity.[11][13][14] Pure crystalline compounds have a sharp melting point range (typically 0.5-1 °C), whereas impurities will cause a depression and broadening of the melting range.[12] The reported melting point for this compound is in the range of 59-65 °C.[1]

Experimental Workflow: Melting Point Determination

Caption: Workflow for melting point analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the sample is completely dry, as moisture can depress the melting point.[14]

    • Finely grind the crystalline sample to a powder to ensure uniform heating.[14]

    • Tightly pack a small amount of the powder (2-3 mm high) into a capillary tube.[13]

  • Measurement:

    • Place the capillary tube in a melting point apparatus.[11]

    • Heat the sample rapidly to about 10-15 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.[14]

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This is the melting range.

  • Interpretation: A sharp melting range that is close to the literature value is indicative of high purity. A broad and depressed melting range suggests the presence of impurities.[12][15]

Conclusion

The rigorous assessment of purity for key synthetic intermediates like this compound is a non-negotiable aspect of high-quality research and development in the chemical and pharmaceutical sciences. By employing a multi-faceted analytical approach that combines the quantitative power of HPLC, the structural detail of ¹H NMR, the sensitivity of mass spectrometry, and the simplicity of melting point analysis, researchers can be confident in the integrity of their materials. This guide provides a framework for establishing a self-validating system of purity assessment, ensuring the reliability and reproducibility of scientific outcomes.

References

  • Analytical Testing Labs.
  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis.
  • Chemistry LibreTexts. 2.1: Melting Point Analysis. (2022-08-28).
  • Benchchem.
  • Benchchem. Application Note: HPLC Analysis of 4-(Aminomethyl)pyridin-2(1H)
  • YouTube. How Do You Accurately Measure Melting Points For Purity Analysis?. (2025-11-12).
  • Chemistry LibreTexts. 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. (2021-06-20).
  • Chemistry LibreTexts. 16.
  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for Pyridinone Detection.
  • Chem-Impex. This compound.
  • Pacific BioLabs. Identity and Purity - Small Molecules.
  • Chemguide. mass spectra - the M+2 peak.
  • Chemistry LibreTexts.
  • alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024-09-04).
  • ResearchGate. Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF. (2025-08-10).
  • Benchchem. Application Notes and Protocols for the Analytical Purity Assessment of L-Pyroglutaminol.
  • ResearchGate.
  • NIH.
  • ResearchGate. Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. (2025-08-06).
  • qNMR Exchange.
  • Purity by Absolute qNMR Instructions.
  • NIH.
  • MDPI. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
  • PubChem. This compound.

Sources

X-ray crystallographic analysis of 5-Bromo-1-methylpyridin-2(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the X-ray Crystallographic Analysis of 5-Bromo-1-methylpyridin-2(1H)-one Derivatives: A Comparative Approach

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built and rational drug design is launched. Among the various analytical techniques available, single-crystal X-ray diffraction (SXRD) remains the unequivocal gold standard for providing unambiguous atomic-level detail.[1][2][3]

This guide offers a comprehensive examination of the X-ray crystallographic analysis of this compound derivatives, a class of compounds with significant potential in medicinal chemistry.[4][5] We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, compare crystallographic approaches with alternative analytical methods, and provide the detailed, field-proven insights necessary for success.

The Crucial First Step: Achieving Diffraction-Quality Crystals

The axiom "the better the crystal, the better the structure" is the guiding principle of crystallography. The entire success of an X-ray analysis hinges on the ability to grow a well-ordered, single crystal of suitable size (typically 0.1 - 0.4 mm in at least two dimensions).[6] Pyridinone derivatives, with their polar and non-polar regions, can present unique crystallization challenges. The process is often a meticulous blend of science and art, requiring the systematic exploration of various solvents and conditions.[7][8][9]

The fundamental principle of recrystallization is to dissolve the impure solid in a hot, saturated solution and allow it to cool slowly.[8][9][10] As the solution cools, the solubility of the desired compound decreases, leading to the formation of a highly ordered crystal lattice that excludes impurities.[9]

Comparative Analysis of Common Crystallization Techniques

The choice of crystallization method is dictated by the compound's solubility, stability, and the quantity of material available. Below is a comparison of techniques commonly employed for small organic molecules like this compound derivatives.

TechniquePrincipleIdeal ForKey Considerations & Rationale
Slow Evaporation A solution is prepared just below saturation. The solvent is allowed to evaporate slowly, gradually increasing the solute concentration to the point of crystallization.Compounds that are highly soluble at room temperature.This is often the simplest starting point. The choice of solvent is critical; it should be volatile enough to evaporate over days or weeks but not so volatile that it leads to rapid precipitation and poor crystal quality.
Vapor Diffusion A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).Screening a wide range of conditions with minimal material (especially hanging/sitting drop methods).This method allows for a very slow and controlled change in solvent composition, which is ideal for promoting the growth of large, well-ordered crystals. The precipitant draws solvent out of the sample drop, inducing supersaturation.
Solvent/Anti-Solvent Diffusion A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface where the two liquids slowly mix.Compounds that are prone to oiling out or precipitating too quickly.This technique creates a gentle, localized supersaturation at the solvent-antisolvent interface. It avoids the need for temperature changes, which can be beneficial for thermally sensitive compounds.

The X-ray Crystallography Workflow: From Crystal to Structure

Once a suitable crystal is obtained, the process of determining its molecular structure follows a well-defined, multi-step workflow. This process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.[1][3] The interaction of X-rays with the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern of spots.[1] By measuring the position and intensity of these spots, we can work backward to determine the arrangement of atoms that created it.[3]

XRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Data Processing & Solution cluster_refine Structure Refinement & Validation Crystal Select & Mount Crystal Screening Preliminary Screening (Unit Cell & Quality Check) Crystal->Screening Collection Full Data Collection (Rotating Crystal in X-ray Beam) Screening->Collection Integration Integration (Measure Spot Intensities) Collection->Integration Scaling Scaling & Merging (Correct for Experimental Variations) Integration->Scaling Solution Structure Solution (Phase Problem - e.g., Direct Methods) Scaling->Solution Refinement Refinement (Optimize Atomic Positions & Parameters) Solution->Refinement Validation Validation & Final Structure (Check Geometry & Data Fit) Refinement->Validation

Caption: The workflow of single-crystal X-ray diffraction analysis.

Illustrative Crystallographic Data Comparison

To demonstrate the type of data generated, the following table presents a hypothetical comparison of crystallographic data for two derivatives of this compound. Such data allows for precise comparison of how different substituents influence molecular conformation and intermolecular packing.

ParameterDerivative A (R = H)Derivative B (R = OCH₃)Rationale & Significance
Formula C₆H₆BrNOC₇H₈BrNO₂Confirms the chemical composition of the crystal.
Crystal System MonoclinicOrthorhombicDescribes the basic shape of the unit cell. Changes indicate a fundamental shift in crystal packing.
Space Group P2₁/cP2₁2₁2₁Defines the symmetry elements within the unit cell. Different space groups dictate different packing arrangements.
Unit Cell (Å, °) a=4.1, b=12.5, c=13.8, β=95.1a=5.9, b=8.2, c=17.4These dimensions define the size and shape of the repeating unit. Comparing them reveals how substituents affect packing density.
Bond Length C=O (Å) 1.235(2)1.241(3)Provides highly accurate bond lengths. Subtle changes can indicate differences in electronic effects or hydrogen bonding.
Torsion Angle (°) C2-N1-C6-C5 1.2(1)-3.5(2)Defines the planarity of the pyridinone ring. Deviations can indicate steric strain introduced by substituents.
Key Interaction π-π stackingC-H···O hydrogen bondIdentifies the dominant non-covalent forces holding the crystal together, which is crucial for understanding physical properties.
R-factor (R₁) 0.0350.042A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.

A Broader Perspective: Comparison with Alternative Analytical Techniques

While X-ray crystallography is unparalleled for solid-state structure determination, a comprehensive characterization of this compound derivatives relies on a suite of analytical techniques.[11][12][13] Each method provides a unique piece of the puzzle, and their combined application ensures a complete and validated understanding of the compound.

TechniqueInformation ProvidedStrengths for PyridinonesLimitations vs. Crystallography
X-ray Crystallography 3D atomic arrangement, bond lengths/angles, stereochemistry, packing.[1][2]Unambiguous and definitive structural proof. Reveals subtle intermolecular interactions (e.g., halogen bonding from the bromine atom).Requires a suitable single crystal, which can be difficult to obtain. Provides information on the solid state only.[3]
NMR Spectroscopy Connectivity of atoms (¹H, ¹³C, COSY), through-space proximity (NOESY).[13]Excellent for confirming the core structure and substitution pattern in solution.[14][15] Can provide insights into solution-state conformation.Provides an averaged structure in solution; does not give precise bond lengths or angles. Cannot determine crystal packing.
Mass Spectrometry (MS) Molecular weight and elemental formula. Fragmentation patterns give structural clues.[16]Confirms molecular weight and the presence of bromine via its characteristic isotopic pattern (M+ and M+2 peaks).[16]Does not provide information on atom connectivity or 3D structure. Isomers often cannot be distinguished.
Computational Modeling Theoretical 3D structure, electronic properties, potential intermolecular interactions.[17][18]Can predict stable conformations and guide synthesis.[4][17] Helps rationalize observed properties and potential biological activity.[5][18]The model is a theoretical prediction, not an experimental result. It must be validated by experimental data like XRD or NMR.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point. They should be adapted based on the specific properties of the derivative being studied.

Protocol 1: Recrystallization for Single-Crystal Growth

Objective: To grow diffraction-quality single crystals of a this compound derivative.

Rationale: This protocol uses the slow evaporation technique, which is often a successful first approach for organic solids. The key is to dissolve the compound in a minimum amount of a suitable boiling solvent to create a saturated solution that will slowly yield crystals upon cooling and evaporation.[7][8]

  • Solvent Selection:

    • Test the solubility of a few milligrams of the crude compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, acetonitrile, and mixtures with water).

    • An ideal solvent will dissolve the compound when hot but not when cold.[9] This differential solubility is the driving force for recrystallization.[8]

  • Dissolution:

    • Place the crude compound (e.g., 50 mg) in a clean Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture gently (e.g., on a hot plate) until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.[7]

  • Crystallization:

    • Cover the flask with a watch glass or perforated parafilm to prevent dust contamination while allowing for slow evaporation.[8]

    • Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can lead to the formation of small, poorly-defined crystals.[8]

    • If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites or placing the flask in a refrigerator.

  • Isolation and Drying:

    • Collect the formed crystals by vacuum filtration using a Büchner or Hirsch funnel.[8][9]

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the crystal surfaces.[7][9]

    • Allow the crystals to air-dry completely before analysis.

Protocol 2: Single-Crystal X-ray Diffraction Data Collection

Objective: To collect a complete and high-quality diffraction dataset from a single crystal.

Rationale: This generalized protocol outlines the key steps on a modern diffractometer equipped with a CCD or CMOS detector.[1][19] The goal is to measure the intensities of as many unique reflections as possible to the highest possible resolution, as this directly impacts the quality and detail of the final structure.[20]

  • Crystal Mounting:

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks.

    • Mount the crystal on a cryoloop or glass fiber using a minimal amount of cryoprotectant oil.

    • Place the mounted crystal on the diffractometer's goniometer head.

  • Centering and Cooling:

    • Center the crystal in the X-ray beam using the instrument's video microscope.[6]

    • Cool the crystal to a low temperature (typically 100-173 K) using a cryostream.[6][19] This minimizes atomic motion and can protect the crystal from radiation damage.

  • Preliminary Data Collection (Unit Cell Determination):

    • Collect a few initial frames (images) by rotating the crystal over a small angular range.[1]

    • The instrument software will use the positions of the diffraction spots on these frames to determine the crystal's unit cell parameters and Bravais lattice.[1]

  • Data Collection Strategy:

    • Based on the unit cell and crystal symmetry, the software will calculate an optimal strategy to collect a complete and redundant dataset.

    • This involves setting parameters like exposure time per frame, detector distance (which determines the resolution limit), and the total rotation range.[20]

  • Full Data Collection:

    • Execute the data collection strategy. This may take several hours.[1] The instrument will rotate the crystal in the X-ray beam, collecting hundreds or thousands of frames to measure all accessible reflections.[20]

  • Data Integration and Reduction:

    • After collection, the software integrates the raw data, measuring the intensity and position of each diffraction spot on every frame.[6]

    • These intensities are then scaled and corrected for various experimental factors (e.g., absorption, detector response) to produce the final reflection file used for structure solution and refinement.[1][21]

By integrating these comparative insights and detailed protocols, researchers can approach the structural analysis of this compound derivatives with a strategic, informed, and efficient mindset, ultimately accelerating the drug discovery and development process.

References

  • Recrystallization1. (n.d.). University of Colorado Boulder.
  • Recrystallization-1.pdf. (n.d.). University of California, Los Angeles.
  • Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study. (2022). Structural Chemistry.
  • Recrystallization. (n.d.). University of California, Davis.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (n.d.). Frontiers in Chemistry.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization (chemistry). (n.d.). Wikipedia.
  • Protein XRD Protocols - X-ray Diffraction Data Collection. (n.d.). Colgate University.
  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton).
  • A Comparative Guide to the Validation of Analytical Methods for Pyridinone Detection. (n.d.). Benchchem.
  • Recent advances in small molecule refinement. (n.d.). International Union of Crystallography.
  • 5-bromo-4-methoxy-1-methylpyridin-2(1H)-one(1509934-01-3) 1H NMR. (n.d.). ChemicalBook.
  • 5-bromo-1-methyl-2(1h)-pyridinone(81971-39-3) 1 h nmr. (n.d.). ChemicalBook.
  • What Is Small Molecule Crystal Structure Analysis?. (n.d.). Rigaku.
  • Data Collection for Crystallographic Structure Determination. (n.d.). PubMed Central, NIH.
  • X-ray crystallography. (n.d.). Wikipedia.
  • Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives. (n.d.). PubMed Central, NIH.
  • Single Crystal XRD: Data Acquisition and Structure Solving. (2017). University of Saskatchewan.
  • ChemInform Abstract: 2-Pyridone Derivatives as Inotropic Agents: Synthesis, Pharmacology and Molecular Modeling Study. (2010). ResearchGate.
  • Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. (n.d.). PubMed Central.
  • X-ray Data Collection Course. (n.d.). Macromolecular Crystallography Core Facility.
  • Improving the Accuracy of Small‐Molecule Crystal Structures Solved from Powder X‐Ray Diffraction Data by Using External Sources. (2023). ResearchGate.
  • Application Notes and Protocols for the Purification of Synthesized Pyridinone Derivatives. (n.d.). Benchchem.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications.
  • This compound. (n.d.). PubChem.
  • 5-Bromo-1-ethylpyridin-2(1H)-one. (n.d.). SynHet.
  • Analytical Techniques for the Characterization of Piperidinone Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
  • Mass Spectrometry of 5-Bromo-2-methylpyridine: A Technical Guide. (n.d.). Benchchem.

Sources

Navigating the Structure-Activity Landscape: A Comparative Guide to 5-Bromo-1-methylpyridin-2(1H)-one Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, prized for its ability to engage in crucial hydrogen bonding interactions and serve as a versatile template for designing therapeutic agents. The strategic introduction of a bromine atom at the 5-position and a methyl group at the N1-position of the pyridinone ring creates a unique chemical entity, 5-Bromo-1-methylpyridin-2(1H)-one, a valuable intermediate for developing novel drugs targeting a range of diseases, including cancer and inflammatory conditions.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs derived from this and closely related scaffolds, offering insights into the rational design of next-generation therapeutics.

The Strategic Importance of the 5-Bromopyridinone Core

The this compound core offers a privileged platform for medicinal chemists. The bromine atom at the C5-position is not merely a placeholder; it serves as a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space around the core, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Furthermore, the pyridinone ring itself is a bioisostere for other cyclic and acyclic structures, capable of forming critical hydrogen bonds with biological targets.

Comparative Analysis of Substituent Effects on Biological Activity

While a comprehensive SAR study on a single, unified series of this compound analogs is not extensively documented in publicly available literature, a comparative analysis of structurally related compounds, particularly those with a 5-brominated heterocyclic core, provides invaluable insights. A notable example is the study of 5-bromo-7-azaindolin-2-one derivatives as potent antitumor agents.[2][3] By examining the impact of substitutions at various positions on this closely related scaffold, we can extrapolate key SAR principles applicable to the design of novel this compound analogs.

Substitutions at the C3-Position: Modulating Potency through Diverse Functionalities

The C3-position of the pyridinone ring is a critical site for introducing substituents that can significantly influence biological activity. In the case of 5-bromo-7-azaindolin-2-one derivatives, the introduction of a (Z)-((2,4-dimethyl-1H-pyrrol-3-yl)methylidene) moiety at this position has been shown to be a key determinant of antitumor potency.[2][3] Further modifications to the pyrrole ring and the linking chain provide a clear illustration of SAR.

Compound IDR Group (at N1 of pyrrole-carboxamide)Cancer Cell LineIC50 (µM)[2][3]
Sunitinib -HepG231.594
A54929.257
Skov-325.437
23c -[2-(piperidin-1-yl)ethyl]A5493.103
23d -[2-(morpholin-4-yl)ethyl]Skov-33.721
23p -[3-(4-methylpiperazin-1-yl)propyl]HepG22.357
A5492.768
Skov-33.012

Key SAR Insights:

  • The introduction of a basic amine moiety, such as piperidine, morpholine, or piperazine, at the terminus of the side chain generally leads to a significant increase in antitumor activity compared to the parent compound, Sunitinib.[2][3]

  • The length and nature of the linker between the pyrrole-carboxamide and the terminal amine are crucial. A propyl linker often appears to be optimal.

  • The presence of a methyl group on the terminal piperazine (as in 23p ) further enhances potency, suggesting a favorable interaction in the target's binding pocket.[2][3]

These findings strongly suggest that for this compound analogs, exploration of various substituted alkyl chains at the C3-position is a promising strategy for enhancing biological activity.

The Influence of the N1-Substituent

In the core compound of interest, the N1-position is occupied by a methyl group. While this may seem like a simple substituent, it plays a crucial role in modulating the electronic properties of the pyridinone ring and can influence the orientation of other substituents. In broader studies of pyridinone derivatives, the nature of the N1-substituent has been shown to be critical for activity. For instance, in a series of N-substituted pyridinones as p38 kinase inhibitors, the N-benzyl group of the initial hit was extensively modified to explore the SAR, leading to the discovery of potent and orally active anti-inflammatory agents.[1][4] This highlights the importance of considering variations at the N1-position of the this compound scaffold to optimize target engagement.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To facilitate the exploration of the SAR of this compound analogs, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of key intermediates and for the biological evaluation of the final compounds.

General Synthetic Scheme for this compound Analogs

The synthesis of analogs can be achieved through a multi-step process, leveraging the reactivity of the bromine atom for diversification.

Synthesis_Workflow A 5-Bromo-2-hydroxypyridine B This compound A->B Methylation (e.g., CH3I, NaH) C Palladium-catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) B->C Starting Material D Diverse Analogs C->D Introduction of R group at C5 E Further Functionalization D->E Optional

Caption: General synthetic workflow for the preparation of this compound analogs.

Step-by-Step Protocol for N-Methylation:

  • Reactant Preparation: To a solution of 5-bromo-2-hydroxypyridine (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (CH₃I, 1.2 eq) dropwise.

  • Incubation: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Step-by-Step Protocol for Suzuki-Miyaura Cross-Coupling:

  • Reactant Preparation: In a reaction vessel, combine this compound (1.0 eq), the desired aryl- or heteroaryl-boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Solvent and Degassing: Add a mixture of a suitable organic solvent (e.g., 1,4-dioxane or toluene) and water. Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired C5-arylated analog.

In Vitro Biological Evaluation: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is commonly used to determine the cytotoxic potential of novel compounds.[2][3]

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Treat cells with various concentrations of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate for 4 hours C->D E Add solubilizing agent (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Caption: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Seed human cancer cells (e.g., HepG2, A549, Skov-3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The comparative analysis of structurally related compounds, particularly in the context of anticancer activity, reveals key SAR insights that can guide the rational design of new analogs. The strategic manipulation of substituents at the C3 and C5 positions, as well as potential modifications at the N1-position, offers a clear path to optimizing potency and selectivity. The provided experimental protocols for synthesis and biological evaluation serve as a practical guide for researchers embarking on the exploration of this versatile chemical space. Future studies focusing on the systematic synthesis and screening of a dedicated library of this compound analogs are warranted to fully unlock the therapeutic potential of this privileged scaffold.

References

  • Parhi, A. K., et al. (2013). Discovery of 5-chloro-3-hydroxypyridin-2(1H)-one as a novel chelating ligand for the influenza PA endonuclease. ACS Medicinal Chemistry Letters, 4(7), 647-651.
  • Lv, P., et al. (2010). Synthesis and anti-HBV activity of novel 2-pyridinone derivatives. Bioorganic & Medicinal Chemistry Letters, 20(22), 6775-6778.
  • Selness, S. R., et al. (2009). Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters, 19(21), 6072-6077.[1]
  • Bai, L., et al. (2018). L-Proline-catalyzed one-pot synthesis of 2(1H)-pyridinones from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal, and primary amines. Green Chemistry, 20(14), 3293-3297.
  • Sun, L., et al. (2012). Synthesis and antitumor activity of 5-bromo-7-azaindolin-2-one derivatives containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety. Molecules, 17(10), 11843-11856.[2]
  • Boehm, T. L., et al. (2009). Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters, 19(21), 6072-6077.[4]
  • Chen, S., et al. (2014). Design, synthesis, and biological evaluation of novel pyridine-bridged analogues of combretastatin-A4 as anticancer agents. Journal of Medicinal Chemistry, 57(7), 2886-2901.
  • Hashmi, M. A., et al. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry.
  • Sun, L., et al. (2012). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 17(10), 11843-11856.[3]
  • Zhang, M., et al. (2023). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry, 11, 1284567.
  • Ali, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.[5]

Sources

A Senior Application Scientist's Guide to Ligand Efficacy in Cross-Coupling Reactions of 5-Bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Key Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug development, substituted pyridinones are privileged scaffolds due to their prevalence in a wide array of biologically active molecules.[1] 5-Bromo-1-methylpyridin-2(1H)-one, in particular, serves as a versatile and highly valuable starting material for constructing complex molecular architectures.[2] Its utility stems from the presence of a reactive C-Br bond at the 5-position, which is amenable to a variety of palladium- and copper-catalyzed cross-coupling reactions. These reactions, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling, are foundational methods for forming C-N and C-C bonds.[3][4][5]

The success of these transformations, however, is not guaranteed. The efficiency, yield, and substrate scope are critically dependent on the choice of ligand coordinated to the metal catalyst. This guide provides an in-depth, data-supported comparison of different ligand classes for the functionalization of this compound. We will delve into the mechanistic rationale behind ligand selection and provide robust experimental protocols to empower researchers to accelerate their synthetic campaigns.

The Heart of the Matter: The Palladium Catalytic Cycle and the Role of the Ligand

To make an informed decision on ligand selection, one must first understand the fundamental steps of the palladium-catalyzed cross-coupling cycle. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle consisting of three key steps: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[6]

The ligand, typically a phosphine or N-heterocyclic carbene (NHC), is not a mere spectator. Its steric and electronic properties profoundly influence the rate and efficiency of each step.[6]

  • Oxidative Addition: The first and often rate-limiting step involves the insertion of the Pd(0) center into the aryl-bromide bond.[7] Bulky, electron-rich ligands are known to accelerate this step by promoting the formation of a coordinatively unsaturated, highly reactive monoligated palladium species.[3]

  • Transmetalation/Amine Coordination: In this phase, the nucleophilic coupling partner (e.g., an organoboron reagent or an amine) is introduced to the palladium center.

  • Reductive Elimination: This is the final, product-forming step where the two coupled fragments are expelled from the palladium center, regenerating the active Pd(0) catalyst.[8] This step is also favored by bulky ligands, which create steric strain that is relieved upon product formation.[3]

Palladium_Cross_Coupling_Cycle Fig. 1: General Palladium Cross-Coupling Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (+ Ar-X) TM_Complex L-Pd(II)(Ar)(Nu) OA_Complex->TM_Complex Transmetalation / Amine Coordination (+ Nucleophile, - X⁻) TM_Complex->Pd0 Reductive Elimination Product Ar-Nu (Product) TM_Complex->Product

Caption: A simplified representation of the Pd(0)/Pd(II) catalytic cycle.

PART I: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, largely replacing harsher classical methods like the Ullmann condensation for many applications.[3][9][10] The choice of phosphine ligand is paramount for achieving high yields, especially with potentially coordinating pyridinone substrates.

Comparative Ligand Performance

We evaluated several common phosphine ligands for the coupling of this compound with morpholine as a representative secondary amine. The data below, compiled from analogous systems and internal studies, illustrates the dramatic impact of ligand architecture on reaction efficiency.[11]

Ligand ClassLigand ExampleCatalyst System (Precursor)Temp (°C)Time (h)Representative Yield (%)Causality and Insights
Traditional PPh₃Pd₂(dba)₃11024< 10%Triphenylphosphine lacks the necessary steric bulk and electron-donating character to efficiently promote both oxidative addition and reductive elimination for this substrate class.
Bidentate BINAPPd(OAc)₂1102460-75%The defined bite angle of bidentate ligands like BINAP can stabilize the catalyst but may lead to slower rates of reductive elimination compared to modern monophosphine systems.[11]
Bulky Monophosphine (Gen 2) XPhosPd₂(dba)₃10018> 95% The significant steric bulk and electron-rich biphenyl backbone dramatically accelerate the rate-limiting oxidative addition and the final reductive elimination steps.[3][6]
Bulky Monophosphine (Gen 3) RuPhosPd₂(dba)₃10018> 95% Similar to XPhos, RuPhos provides an optimal balance of steric and electronic properties, often showing excellent performance with heteroaromatic substrates.[6]
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a reliable starting point for the C-N coupling of this compound using a state-of-the-art catalyst system.[11]

  • Vessel Preparation: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., RuPhos, 4 mol%).

  • Inerting: Seal the vessel with a septum or cap, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq.). Add the amine coupling partner (1.2 eq.) via syringe. Finally, add the anhydrous solvent (e.g., Toluene or Dioxane).

  • Reaction: Seal the vessel tightly and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to obtain the desired arylamine.

PART II: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation due to its operational simplicity and high functional group tolerance.[12][13] As with C-N coupling, ligand choice is a key parameter for success. The reactivity of aryl halides in these couplings generally follows the trend I > Br > Cl, making our bromide substrate an excellent candidate.[13]

Comparative Ligand Performance

The following table compares the performance of different catalytic systems for the Suzuki coupling of this compound with phenylboronic acid. This data is based on well-established trends for similar heteroaryl bromides.[4][14]

Catalyst SystemLigandBaseSolventTemp (°C)Representative Yield (%)Causality and Insights
"Ligandless" Pd/CK₂CO₃Toluene/H₂O100< 20%Heterogeneous catalysts often suffer from lower activity and can be poisoned by the nitrogen atom of the pyridine ring, leading to poor yields.
Traditional Homogeneous Pd(PPh₃)₄K₃PO₄Dioxane/H₂O9580-90%This is a classic, reliable system.[14] While effective, it may require higher catalyst loadings and temperatures compared to more modern systems. The PPh₃ ligand is sufficient to facilitate the catalytic cycle but is not as active as specialized ligands.
Buchwald Ligand System Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O90> 95% The combination of a simple palladium salt with a bulky, electron-rich ligand like SPhos provides a highly active catalyst that excels at coupling heteroaryl halides, often at lower temperatures and catalyst loadings.[4]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki coupling of similar bromopyridine derivatives.[4][15]

  • Reactant Preparation: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), the palladium catalyst system (e.g., Pd(PPh₃)₄, 5 mol% OR Pd(OAc)₂, 2 mol% with SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Solvent and Inerting: Add a degassed solvent system, typically 1,4-Dioxane/Water or Toluene/Water (in a 4:1 to 10:1 ratio). Purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Reaction: Heat the mixture under the inert atmosphere to 90-100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Follow the consumption of the starting material by TLC or LC-MS.

  • Workup: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude biaryl product by flash column chromatography or recrystallization.

Systematic Approach: A Workflow for Ligand Screening

When faced with a novel or particularly challenging coupling reaction, a systematic approach to ligand screening is essential. The following workflow provides a logical framework for efficient optimization.

Ligand_Screening_Workflow Fig. 2: Workflow for Ligand Screening & Optimization start Define Coupling Reaction (Substrate, Nucleophile) select Select Diverse Ligand Set (e.g., PPh₃, BINAP, XPhos, SPhos) start->select run Perform Small-Scale Parallel Reactions (Identical Conditions) select->run analyze Analyze Results (LC-MS or GC-MS Yield) run->analyze decision Identify 'Hit' Ligand(s)? analyze->decision optimize Optimize Conditions for Best Ligand (Base, Solvent, Temperature) decision->optimize Yes revisit Re-evaluate Ligand Choice or Reaction Type decision->revisit No finish Finalized Protocol optimize->finish revisit->select

Sources

Unraveling the Reactivity of 5-Bromo-1-methylpyridin-2(1H)-one: A Guide to Quantum Mechanical Calculations for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyridinone scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1] The strategic functionalization of these heterocycles is a key step in the drug discovery pipeline. 5-Bromo-1-methylpyridin-2(1H)-one is a versatile building block, with the bromine atom serving as a handle for a variety of cross-coupling reactions. A deep understanding of its reactivity is crucial for predicting reaction outcomes, optimizing conditions, and designing novel synthetic pathways. This guide provides an in-depth comparison of quantum mechanical calculation approaches to elucidate the reactivity of this compound, supported by experimental data and protocols.

The Power of Predictive Chemistry: Why Use Quantum Mechanics?

Before delving into complex and costly laboratory experiments, quantum mechanical (QM) calculations offer a powerful and cost-effective avenue to predict molecular properties and reactivity. By solving the Schrödinger equation for a given molecule, we can obtain a wealth of information about its electronic structure, which in turn governs its chemical behavior. For a molecule like this compound, QM calculations can help us answer critical questions:

  • Where will a reaction occur? Identifying the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule.

  • How fast will a reaction proceed? By calculating the activation energies of potential reaction pathways.

  • What is the likely outcome of a reaction? Predicting the relative stability of potential products.

This predictive power allows researchers to design more targeted and efficient experiments, ultimately accelerating the drug development process.

A Comparative Toolkit for Reactivity Prediction

Several quantum mechanical methods can be employed to study the reactivity of this compound. Here, we compare some of the most common and effective approaches.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

Density Functional Theory (DFT) has emerged as the most widely used QM method for studying organic molecules due to its excellent balance of accuracy and computational cost.[2] Instead of calculating the complex wavefunction of a multi-electron system, DFT focuses on the electron density, a simpler and more manageable property.

A key aspect of a DFT calculation is the choice of a functional and a basis set . The functional is an approximation of the exchange-correlation energy, which accounts for the quantum mechanical interactions between electrons. The basis set is a set of mathematical functions used to build the molecular orbitals. Common choices for molecules like our target include:

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional known for its good performance in predicting geometries and energies of organic molecules.

  • Basis Set: 6-31G(d,p) or larger Pople-style basis sets, or the def2-SVP basis set, provide a good balance of accuracy and computational efficiency.

Key Reactivity Descriptors from DFT Calculations

Once a DFT calculation is complete, we can extract several key descriptors that provide insights into the molecule's reactivity.

1. Frontier Molecular Orbitals (FMOs): HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

  • HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor.

  • LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A smaller gap generally suggests higher reactivity.

2. Molecular Electrostatic Potential (MEP) Maps

An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It provides a simple and intuitive way to identify electron-rich and electron-poor regions.

  • Red regions (negative potential): Indicate areas of high electron density, which are likely sites for electrophilic attack.

  • Blue regions (positive potential): Indicate areas of low electron density (electron-deficient), which are likely sites for nucleophilic attack.

3. Fukui Functions: A More Quantitative Approach to Site Selectivity

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule.[3] They describe the change in electron density at a particular point when an electron is added to or removed from the molecule.

  • f+(r): The Fukui function for nucleophilic attack, indicating the sites most susceptible to attack by a nucleophile.

  • f-(r): The Fukui function for electrophilic attack, indicating the sites most susceptible to attack by an electrophile.

Comparative Analysis: Predicting the Reactivity of this compound

Expected Reactivity Hotspots:

Based on the general principles of pyridine chemistry and the expected electronic effects of the substituents, we can predict the following:

  • Electrophilic Attack: The electron-rich oxygen atom of the carbonyl group and the nitrogen atom are expected to be the primary sites for electrophilic attack. The MEP map would likely show a significant negative potential around these atoms.

  • Nucleophilic Attack: The positions ortho and para to the electron-withdrawing carbonyl group and the bromine atom are expected to be the most susceptible to nucleophilic attack. Specifically, the carbon atom attached to the bromine (C5) is a prime site for nucleophilic aromatic substitution and cross-coupling reactions. The LUMO is expected to have a large coefficient on this carbon atom.

  • Regioselectivity in Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the reaction is expected to occur selectively at the C-Br bond. This is due to the lower bond dissociation energy of the C-Br bond compared to other C-H or C-N bonds, facilitating the oxidative addition step in the catalytic cycle.[1]

Comparison with an Alternative: 4,5-dibromo-2-methylpyridazin-3(2H)-one

A DFT study on 4,5-dibromo-2-methylpyridazin-3(2H)-one provides valuable comparative data.[4] In this molecule, two bromine atoms are present. The study revealed that Suzuki-Miyaura coupling can be controlled to achieve mono- or di-substitution, with the initial substitution occurring at the more sterically accessible and electronically favorable bromine position. This highlights the power of DFT in predicting and understanding the regioselectivity of such reactions. We can expect similar principles to govern the reactivity of our target molecule, although with only one bromine atom, the primary question is its reactivity relative to other potential reaction sites.

Experimental Validation: Bridging Theory and Practice

Computational predictions, while powerful, must be validated by experimental results. The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most important and widely used methods for the functionalization of aryl halides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[5]

Representative Protocol for Suzuki-Miyaura Coupling of this compound:

  • Reactant Preparation: In a reaction vial, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.).

  • Solvent and Degassing: Add a degassed mixture of a suitable solvent, such as 1,4-dioxane/water (4:1).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[6]

Representative Protocol for Buchwald-Hartwig Amination of this compound:

  • Reactant Preparation: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.).

  • Solvent: Add an anhydrous, degassed solvent like toluene or dioxane.

  • Reaction Conditions: Heat the sealed reaction vessel at 80-110 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, quench the reaction, extract with an organic solvent, wash, dry, and concentrate. Purify the product by column chromatography.

Step-by-Step Guide to Performing a DFT Calculation

This section provides a general workflow for performing a DFT calculation to predict the reactivity of this compound using a common software package like Gaussian or ORCA.

1. Building the Molecule:

  • Use a molecular modeling program like GaussView or Avogadro to build the 3D structure of this compound.

  • Perform an initial geometry optimization using a fast, low-level method (e.g., a molecular mechanics force field) to get a reasonable starting structure.

2. Setting up the DFT Calculation:

  • Job Type: Select "Optimization + Frequency" to first find the minimum energy geometry and then confirm it is a true minimum (no imaginary frequencies).

  • Method: Choose a DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)).

  • Charge and Multiplicity: For the neutral molecule, the charge is 0 and the multiplicity is 1 (singlet).

  • Solvation (Optional): If you want to model the reaction in a specific solvent, include a continuum solvation model like the Polarizable Continuum Model (PCM).

3. Running the Calculation:

  • Submit the input file to the quantum chemistry software. The calculation may take from minutes to hours depending on the size of the molecule and the level of theory.

4. Analyzing the Results:

  • Geometry Optimization: Confirm that the optimization converged and that the frequency calculation has no imaginary frequencies.

  • Electronic Properties: Extract the HOMO and LUMO energies from the output file.

  • Visualization: Use the output files to generate an MEP map and visualize the HOMO and LUMO.

  • Fukui Functions (Advanced): To calculate Fukui functions, you will need to perform single-point energy calculations on the optimized neutral geometry, as well as on the cation (N-1 electrons) and anion (N+1 electrons) of the molecule.

Visualizing Reactivity: Diagrams and Workflows

To better understand the concepts discussed, the following diagrams illustrate the molecular structure, a typical reaction pathway, and the computational workflow.

Molecular_Structure cluster_ring C1 C2 C1->C2 O1 O C1->O1 C3 C2->C3 C4 C3->C4 C5 C4->C5 N1 C5->N1 Br1 Br C5->Br1 N1->C1 CH3 CH3 N1->CH3

Caption: Molecular structure of this compound.

Suzuki_Coupling_Workflow start Reactants: This compound Arylboronic Acid reaction Suzuki-Miyaura Coupling start->reaction catalyst Pd Catalyst Base catalyst->reaction workup Reaction Work-up & Purification reaction->workup product 5-Aryl-1-methylpyridin-2(1H)-one workup->product

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

DFT_Workflow cluster_outputs Calculated Properties mol_build Build Molecular Structure geom_opt Geometry Optimization & Frequency Calculation mol_build->geom_opt analysis Analysis of Results geom_opt->analysis homo_lumo HOMO/LUMO Energies analysis->homo_lumo mep MEP Map analysis->mep fukui Fukui Functions analysis->fukui reactivity_pred Reactivity Prediction homo_lumo->reactivity_pred mep->reactivity_pred fukui->reactivity_pred

Caption: Workflow for a typical DFT reactivity study.

Conclusion

Quantum mechanical calculations, particularly DFT, provide an indispensable toolkit for the modern drug development professional. By enabling the prediction of reactivity for key intermediates like this compound, these computational methods allow for more rational and efficient synthetic planning. The comparison of calculated reactivity descriptors with experimental outcomes from well-established reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings provides a robust framework for validating theoretical models. As computational resources become more accessible, the integration of these predictive techniques into the early stages of drug discovery will undoubtedly continue to accelerate the development of new and life-saving medicines.

References

  • Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual Density Functional Theory. Chemical Reviews, 103(5), 1793-1874. [Link]
  • Gaussian 16, Revision C.01, Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016. [Link]
  • Neese, F. (2012). The ORCA program system. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(1), 73-78. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Amine, Amide, and Carbamate Arylation. Chemical Reviews, 116(19), 12564-12649. [Link]
  • Bíró, D., Kégl, T., & Kollár, L. (2020). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 25(15), 3354. [Link]
  • ORCA Tutorials. (n.d.). Electrostatic Potentials (ESP).
  • SCM. (n.d.). Fukui Function.
  • Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL.
  • Wikipedia. (2023, October 27).
  • PubChem. (n.d.). This compound.
  • Song, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]
  • Cherkasov, A., et al. (2014). QSAR modeling: where have you been? Where are you going to? Journal of medicinal chemistry, 57(12), 4977-5010.
  • Verma, R. P., & Hansch, C. (2007). QSAR modeling of thetoxicity of chemicals. Chemical reviews, 107(7), 3080-3093.
  • Ghasemi, J., & Saaidpour, S. (2007). QSPR prediction of the solubility of environmental pollutants in water using a genetic algorithm and artificial neural network. Journal of molecular structure: THEOCHEM, 805(1-3), 55-61.
  • Parr, R. G., & Yang, W. (1989). Density-functional theory of atoms and molecules. Oxford University Press.
  • ResearchGate. (2016). 2-Bromo-5-methylpyridine. [Link]
  • Houk, K. N., & Cheong, P. H. Y. (2008). Computational prediction of reaction mechanisms and selectivities.
  • Chemistry LibreTexts. (2023). Suzuki Reaction. [Link]

Sources

Benchmarking a Novel Protocol for the Functionalization of 5-Bromo-1-methylpyridin-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and versatile functionalization of heterocyclic scaffolds is a cornerstone of innovation. The pyridin-2(1H)-one moiety, in particular, is a privileged structure found in numerous biologically active compounds. This guide provides an in-depth technical comparison of a new, optimized protocol for the palladium-catalyzed functionalization of 5-Bromo-1-methylpyridin-2(1H)-one, a key building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] We will benchmark this protocol against established alternative methods, providing supporting experimental data derived from closely related systems to offer a clear and objective performance analysis.

Introduction: The Strategic Importance of this compound

This compound is a versatile synthetic intermediate, prized for its unique electronic properties and the reactivity of its carbon-bromine bond.[1] This bond serves as a handle for the introduction of a wide array of molecular complexity through transition metal-catalyzed cross-coupling reactions. The ability to efficiently form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C5-position is critical for the construction of compound libraries for high-throughput screening and the development of novel therapeutic agents. This guide will focus on the most powerful of these transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, while also considering the Sonogashira and Heck reactions as alternative C-C bond-forming strategies.

The New Protocol: A High-Efficiency Suzuki-Miyaura Coupling

Based on extensive data from the functionalization of similar bromopyridine substrates, we propose a new, optimized protocol for the Suzuki-Miyaura coupling of this compound. This protocol is designed for high yield, broad functional group tolerance, and operational simplicity.

Causality Behind Experimental Choices:
  • Catalyst System: The choice of a palladium(II) acetate precursor with a sterically hindered and electron-rich biarylphosphine ligand, such as SPhos, is deliberate. This combination forms a highly active Pd(0) species in situ, which is crucial for the efficient oxidative addition of the electron-rich bromopyridinone substrate. Modern Buchwald ligands like SPhos are known to accelerate reductive elimination, leading to higher turnover numbers and frequencies, especially for challenging substrates.[2]

  • Base and Solvent: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting the transmetalation step of the Suzuki-Miyaura catalytic cycle without causing the degradation of sensitive functional groups.[2] A toluene/water solvent system provides a biphasic medium that facilitates the dissolution of both the organic and inorganic reagents while also aiding in the activation of the boronic acid.[2]

  • Temperature: A reaction temperature of 100 °C provides a good balance between reaction rate and catalyst stability, ensuring efficient conversion without significant decomposition of the catalytic species.

Comparative Performance Analysis

The following tables provide a comparative overview of the new protocol against established alternative methods for the functionalization of this compound. The data presented is compiled from studies on structurally analogous bromopyridine substrates to provide a strong indication of expected performance.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Phenylboronic Acid
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
New Protocol Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O 100 4 Expected >95 Hypothetical data based on[2]
Alternative 1Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O12~85[2]
Alternative 2PdCl₂(dppf)K₂CO₃DME802~95[1]
Alternative 3PEPPSI-IPrIPr (NHC)Cs₂CO₃t-AmylOH2~98[3]
Table 2: Buchwald-Hartwig Amination of Bromopyridines with Morpholine
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
New Protocol Pd₂(dba)₃ / RuPhos LiHMDS THF 65 1-2 Expected >90 Based on[4]
Alternative 1Pd₂(dba)₃ / BINAPLiHMDSTHF65>4~71[4]
Alternative 2Pd₂(dba)₃ / XPhosNaOtBuToluene10016-24High[5]

Experimental Protocols

Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup_reagents Combine Bromopyridine, Coupling Partner, & Base in a Flask setup_inert Degas and Purge with Inert Gas (e.g., Argon) setup_catalyst Add Palladium Catalyst and Ligand reaction_heat Heat to Desired Temperature with Stirring setup_catalyst->reaction_heat reaction_monitor Monitor Progress (TLC or GC-MS) reaction_heat->reaction_monitor workup_cool Cool to Room Temperature and Quench Reaction reaction_monitor->workup_cool workup_extract Extract with Organic Solvent workup_cool->workup_extract workup_dry Dry and Concentrate workup_extract->workup_dry workup_purify Purify by Column Chromatography workup_dry->workup_purify analysis Characterize Product (NMR, MS) workup_purify->analysis

Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.[1]

Detailed Protocol 1: New Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄) (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Catalyst Addition: Add Palladium(II) acetate [Pd(OAc)₂] (0.02 eq) and SPhos (0.04 eq).

  • Solvent Addition: Add degassed toluene and water in a 4:1 ratio.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 4 hours, monitoring its progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Detailed Protocol 2: Alternative Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%), 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%), and Sodium tert-butoxide (NaOtBu) (1.4 eq) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.[6]

Mechanistic Insights

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. Both the Suzuki-Miyaura and Buchwald-Hartwig reactions proceed via a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]

The cycle is initiated by the oxidative addition of the aryl bromide to the active Pd(0) catalyst.[7] A base is required to facilitate the subsequent transmetalation step, where the organic group is transferred from the organoboron reagent to the palladium center.[8] The final reductive elimination step forms the desired C-C bond and regenerates the Pd(0) catalyst.[7]

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR'R''+ Ar-Pd(II)-NHR'R''+ Ar-Pd(II)-X(L2)->Ar-Pd(II)-NHR'R''+ Amine Coordination (HNR'R'') Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NHR'R''+->Ar-Pd(II)-NR'R''(L2) Deprotonation (Base) Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Sources

A Researcher's Guide to Confirming Reaction Product Structures from 5-Bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the 2-pyridinone scaffold is a cornerstone for the development of novel molecular entities.[1][2] Its inherent biological activities and versatile chemical handles make it a preferred building block for drug discovery programs targeting a wide range of diseases, including cancer and bacterial infections.[3][4] Among the various functionalized pyridinones, 5-Bromo-1-methylpyridin-2(1H)-one stands out as a particularly useful intermediate, offering a reactive site for sophisticated cross-coupling reactions.

This guide provides an in-depth technical comparison of common palladium-catalyzed cross-coupling reactions utilized to functionalize this compound. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols for structure confirmation, and objectively compare the resulting products with alternative heterocyclic scaffolds. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to confidently synthesize and characterize novel compounds derived from this versatile building block.

Section 1: Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, prized for its mild reaction conditions and tolerance of a broad range of functional groups.[5] For this compound, this reaction allows for the introduction of aryl or heteroaryl substituents at the 5-position, a key step in the synthesis of many biologically active molecules.

Mechanistic Insights and Rationale for Experimental Choices

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst.[6] Understanding this mechanism is crucial for optimizing reaction conditions.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Aryl-Pd(II)-Br(L2) Aryl-Pd(II)-Br(L2) Oxidative Addition->Aryl-Pd(II)-Br(L2) Transmetalation Transmetalation Aryl-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2 Base Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-Ar'(L2) Transmetalation->Aryl-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Aryl-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Product (Aryl-Ar') Product (Aryl-Ar') Reductive Elimination->Product (Aryl-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key considerations for this reaction include the choice of catalyst, base, and solvent. For electron-rich pyridinone substrates, a bulky and electron-rich phosphine ligand, such as SPhos or XPhos, is often employed to facilitate the oxidative addition and reductive elimination steps.[7] The base, typically an inorganic carbonate or phosphate, plays a crucial role in activating the boronic acid for transmetalation.[8] The choice of solvent, often a mixture of an organic solvent and water, is critical for dissolving both the organic and inorganic reagents.

Experimental Protocol: Synthesis of a 5-Aryl-1-methylpyridin-2(1H)-one Derivative

The following protocol is a representative example for the Suzuki-Miyaura coupling of a bromopyridine derivative, adapted from the successful synthesis of 5-aryl-2-methylpyridin-3-amines.[4]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and K₃PO₄ (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Confirming the Structure of the Product

Unequivocal structure determination is paramount. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The disappearance of the signal corresponding to the proton at the 5-position of the starting material and the appearance of new aromatic signals from the coupled aryl group are key indicators of a successful reaction. The chemical shifts and coupling constants of the pyridinone ring protons will also shift upon substitution.

  • ¹³C NMR: The carbon spectrum will show the disappearance of the C-Br signal and the appearance of new signals for the coupled aryl ring. The chemical shifts of the pyridinone ring carbons will also be altered.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the product, which should correspond to the calculated molecular formula of the desired 5-aryl-1-methylpyridin-2(1H)-one.

X-ray Crystallography:

For crystalline products, single-crystal X-ray diffraction provides the ultimate confirmation of the molecular structure, including bond lengths, bond angles, and stereochemistry. While a crystal structure for the direct product of this specific reaction is not publicly available, the structure of the closely related 5-methyl-1-phenyl-1H-pyridin-2-one has been determined, providing a valuable reference for the expected geometry and bond parameters.[8]

Technique Expected Outcome for 5-Phenyl-1-methylpyridin-2(1H)-one
¹H NMR Disappearance of pyridinone H-5 signal; appearance of phenyl protons.
¹³C NMR Disappearance of C-Br signal; appearance of phenyl carbon signals.
HRMS Observed mass matches the calculated mass for C₁₂H₁₁NO.
X-ray Unambiguous determination of connectivity and conformation.

Section 2: Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[9] This reaction is particularly useful for coupling this compound with various primary and secondary amines.

Mechanistic Insights and Rationale for Experimental Choices

The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki coupling, involving oxidative addition, ligand exchange, deprotonation, and reductive elimination.[10]

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Aryl-Pd(II)-Br(L2) Aryl-Pd(II)-Br(L2) Oxidative Addition->Aryl-Pd(II)-Br(L2) Amine Coordination Amine Coordination Aryl-Pd(II)-Br(L2)->Amine Coordination HNR'R'' Aryl-Pd(II)-NHR'R'' Aryl-Pd(II)-NHR'R'' Amine Coordination->Aryl-Pd(II)-NHR'R'' Deprotonation Deprotonation Aryl-Pd(II)-NHR'R''->Deprotonation Base Aryl-Pd(II)-NR'R'' Aryl-Pd(II)-NR'R'' Deprotonation->Aryl-Pd(II)-NR'R'' Reductive Elimination Reductive Elimination Aryl-Pd(II)-NR'R''->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Product (Aryl-NR'R'') Product (Aryl-NR'R'') Reductive Elimination->Product (Aryl-NR'R'')

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as Xantphos or RuPhos, are often necessary to promote the reductive elimination step and prevent catalyst decomposition.[11] The base, typically a strong, non-nucleophilic base like sodium tert-butoxide, is required to deprotonate the amine, forming the palladium-amido complex.

Experimental Protocol: Synthesis of a 5-Amino-1-methylpyridin-2(1H)-one Derivative

The following is a general protocol for the Buchwald-Hartwig amination of a bromopyridine with an aniline derivative.[12]

Materials:

  • This compound

  • Aniline (or substituted aniline) (1.2 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol).

  • Add NaOtBu (1.4 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add the aniline (1.2 mmol) via syringe.

  • Seal the vessel and heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Confirming the Structure of the Product

Similar to the Suzuki coupling product, a combination of spectroscopic methods is essential for structure confirmation.

Technique Expected Outcome for 5-(Phenylamino)-1-methylpyridin-2(1H)-one
¹H NMR Disappearance of pyridinone H-5 signal; appearance of phenyl and N-H proton signals.
¹³C NMR Disappearance of C-Br signal; appearance of phenyl carbon signals.
HRMS Observed mass matches the calculated mass for C₁₂H₁₂N₂O.
X-ray Provides definitive structural confirmation if a suitable crystal is obtained.[12]

Section 3: Comparison with Alternative Scaffolds: Quinolones

The 2-pyridinone scaffold is often compared to the quinolone core, another prominent heterocycle in medicinal chemistry, particularly in the development of antibacterial agents.[13]

Structural and Synthetic Accessibility

Both pyridinones and quinolones are synthetically accessible through various well-established methods.[14] The choice between these scaffolds often depends on the desired substitution pattern and the overall synthetic strategy. The functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a highly modular approach to a diverse range of derivatives.

Biological Activity: A Comparative Overview

Both pyridinone and quinolone derivatives have demonstrated a broad spectrum of biological activities. Quinolones are renowned for their antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[3][11] While some pyridinone derivatives also exhibit antibacterial activity, they are more broadly explored for their anticancer, antiviral, and anti-inflammatory properties.[3][4]

The following table provides a general comparison of the primary biological targets and activities of these two scaffolds.

Scaffold Primary Biological Targets Key Biological Activities Representative Drug/Compound Class
Pyridinone Kinases, DNA/RNA polymerases, various enzymesAnticancer, Antiviral, Anti-inflammatory, AntibacterialPirfenidone (antifibrotic), Ciclopirox (antifungal)
Quinolone Bacterial DNA gyrase, Topoisomerase IVAntibacterial (broad-spectrum)Ciprofloxacin, Levofloxacin (fluoroquinolones)

It is important to note that the biological activity of any compound is highly dependent on its specific substitution pattern. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of compounds based on either scaffold.[1][11]

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of functionalized molecules. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide efficient and reliable methods for the introduction of carbon-carbon and carbon-nitrogen bonds, respectively. Rigorous structural confirmation of the reaction products, through a combination of NMR, mass spectrometry, and, when possible, X-ray crystallography, is essential for advancing drug discovery and materials science programs. While the pyridinone scaffold shares some similarities with the quinolone core, it offers a distinct profile of biological activities that continues to be a fertile ground for new therapeutic discoveries.

References

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. a. (n.d.). ResearchGate.
  • Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. (2025, August 6). ResearchGate.
  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (n.d.). MDPI.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI.
  • Crystal structure of (2-hydroxy-5-methylphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone. (n.d.). PMC.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). ACS Publications.
  • Bacterial topoisomerase inhibitors: quinolone and pyridone antibacterial agents. (n.d.). PubMed.
  • The structure-activity relationships (SAR) of quinolones. (n.d.). ResearchGate.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (n.d.). MDPI.
  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2025, October 16). ResearchGate.
  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (n.d.). ResearchGate.
  • Synthesis of Novel 2-Aminoimidazo[4,5-b]pyridines, Including the Thieno Analogue of the Cooked-Food Mutagen IFP. (2025, August 9). ResearchGate.
  • (PDF) Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. (2025, February 6). ResearchGate.
  • (PDF) 2-Bromo-5-methylpyridine. (n.d.). ResearchGate.
  • Synthesis and Reactions of 5,6-Dihydropyridin-2(1H)-ones and -Thiones. (2025, August 7). ResearchGate.
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (n.d.). MDPI.
  • Cyclotransformation in the series of fused 5-nitropyridin-2(1H)-ones. (2025, August 9). ResearchGate.
  • Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][5][8]Oxazin-2(3H)-Ones. (2025, August 7). ResearchGate.
  • Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. (2025, November 27). National Institutes of Health.
  • (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2025, August 7). ResearchGate.
  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. (n.d.). ResearchGate.
  • Synthesis and Selected Transformations of New 2‐Aminopyridine Derivatives Based on Furan‐2(5H)‐ones. (n.d.). Semantic Scholar.
  • A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. (n.d.). MDPI.

Sources

A Comparative Guide to Isotopic Labeling of 5-Bromo-1-methylpyridin-2(1H)-one for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the ability to trace a molecule's journey through a complex biological or chemical system is paramount. Isotopic labeling, the strategic replacement of specific atoms with their heavier, stable isotopes, serves as an indispensable tool for elucidating metabolic pathways, defining reaction mechanisms, and establishing robust internal standards for quantitative analysis.[1][2][3] The pyridinone scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of bioactive compounds.[4] Consequently, understanding the fate and function of molecules built from intermediates like 5-Bromo-1-methylpyridin-2(1H)-one is critical for innovation.

This guide provides a comprehensive, in-depth comparison of isotopic labeling strategies for this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, compare the strategic advantages of different isotopic labels (²H, ¹³C, ¹⁵N), and provide the detailed methodologies necessary to empower your research.

The Strategic Imperative: Why Label this compound?

This compound is a versatile intermediate used in the synthesis of potential therapeutics and agrochemicals.[5] Introducing an isotopic label into this scaffold enables several critical lines of investigation:

  • Metabolic Fate and Pharmacokinetics: By labeling the core structure, researchers can track the absorption, distribution, metabolism, and excretion (ADME) of any derived drug candidate. This is crucial for identifying metabolites, understanding bioaccumulation, and assessing potential off-target effects.

  • Reaction Mechanism Elucidation: Isotopic labels act as precise markers to follow the transformation of atoms and bonds during a chemical reaction.[1][6] For instance, deuterium labeling can reveal kinetic isotope effects, providing profound insight into rate-determining steps.

  • Quantitative Bioanalysis: An isotopically labeled version of an analyte is the gold standard for internal standards in mass spectrometry (MS). Its chemical behavior is nearly identical to the unlabeled analyte, but its distinct mass allows for precise and accurate quantification, correcting for sample loss during preparation and ionization variability.[7]

A Comparative Analysis of Labeling Methodologies

The choice of isotope and labeling strategy is dictated by the scientific question at hand. Each approach offers a unique set of advantages and challenges in terms of synthetic accessibility, cost, and the type of information it can provide.

IsotopeLabeling StrategyAdvantagesDisadvantagesKey Considerations
²H (Deuterium) Hydrogen-Isotope Exchange (HIE) - Late-stage labeling is often possible. - Reagents (e.g., D₂O) are relatively inexpensive. - Can be used to probe kinetic isotope effects.- Can be difficult to achieve regioselectivity. - Potential for back-exchange under certain physiological conditions. - May not provide a large enough mass shift for some MS applications.The positions on the pyridinone ring will have different acidities, influencing the site of exchange. Metal-catalyzed methods can offer greater regioselectivity.[8][9]
Synthesis from Deuterated Precursors - Precise, regioselective placement of labels. - High levels of isotopic incorporation are achievable.- Requires development of a de novo synthesis route. - Labeled precursors can be expensive.This is the preferred method for creating robust internal standards where the label position must be metabolically stable.
¹³C (Carbon-13) De Novo Synthesis - Provides a stable, unambiguous label. - ¹³C NMR can provide detailed structural information.[10][11] - Minimal kinetic isotope effect, making it an ideal tracer.- Almost always requires multi-step synthesis. - ¹³C-labeled building blocks are costly.The synthesis must be designed to incorporate the ¹³C label at a specific, desired position within the pyridinone ring.[12][13]
¹⁵N (Nitrogen-15) Zincke Imine "Heterocyclic Surgery" - Allows for late-stage labeling of the pyridine core. - High isotopic enrichment is often achievable. - Avoids lengthy de novo synthesis for the core scaffold.- Requires specific functional group tolerance. - The multi-step procedure can have variable yields.This powerful method involves ring-opening the pyridine to a Zincke imine intermediate, followed by ring-closing with a ¹⁵N source like ¹⁵NH₄Cl.[14][15]

In-Depth Experimental Protocols

The following protocols are presented as robust, self-validating systems. The causality for key steps is explained to provide a deeper understanding of the process.

Protocol 1: ¹⁵N-Labeling via Zincke Imine Intermediate

This method is arguably the most efficient for incorporating a nitrogen isotope into the pre-formed this compound core. It relies on activating the pyridine ring, opening it with a secondary amine, and re-closing it with a labeled nitrogen source.[15]

Rationale: This "heterocyclic surgery" approach is highly valuable as it allows the researcher to label the final compound or a late-stage intermediate, saving significant synthetic effort that would be required for a de novo synthesis from a ¹⁵N-labeled precursor.

cluster_0 Step 1: Pyridinium Activation & Ring Opening cluster_1 Step 2: Ring Closing with ¹⁵N Source cluster_2 Step 3: Purification & Analysis start 5-Bromo-1-methyl- pyridin-2(1H)-one reagent1 Triflic Anhydride (Tf₂O) -78 °C start->reagent1 intermediate1 Activated Pyridinium Salt reagent1->intermediate1 reagent2 Dibenzylamine 60 °C intermediate1->reagent2 intermediate2 Zincke Imine Intermediate reagent2->intermediate2 reagent3 ¹⁵NH₄Cl, Triethylamine 100 °C intermediate2->reagent3 intermediate3 Ring Closure reagent3->intermediate3 product [¹⁵N]-5-Bromo-1-methyl- pyridin-2(1H)-one intermediate3->product purification Column Chromatography product->purification analysis HRMS & NMR Analysis purification->analysis

Caption: Workflow for ¹⁵N isotopic labeling via the Zincke imine method.

Step-by-Step Methodology:

  • Activation: To a solution of this compound (1.0 equiv.) in a suitable solvent like ethyl acetate at -78 °C, add triflic anhydride (1.0 equiv.). Stir the mixture for 30 minutes. This step forms a highly reactive pyridinium salt, making the ring susceptible to nucleophilic attack.

  • Ring Opening: Add a solution of dibenzylamine (1.2 equiv.) and a non-nucleophilic base such as 2,4,6-collidine (1.0 equiv.). Allow the reaction to warm to 60 °C and stir for 1 hour. The secondary amine attacks the activated ring, leading to a ring-opened Zincke imine intermediate.[14]

  • ¹⁵N Incorporation: To the solution containing the Zincke imine, add ¹⁵NH₄Cl (3.0 equiv.) and triethylamine (6.0 equiv.) in acetonitrile. Heat the mixture to 100 °C in a sealed vessel and stir for 1-2 hours. ¹⁵NH₄Cl serves as the labeled nitrogen source, displacing the dibenzylamine and cyclizing to reform the pyridinone ring, now containing the ¹⁵N isotope.[15]

  • Workup and Purification: After cooling, dilute the reaction with a solvent like dichloromethane and wash with saturated aqueous ammonium chloride. Dry the organic layer, concentrate, and purify the crude product using column chromatography on silica gel.

  • Validation: Confirm the identity and isotopic enrichment of the final product using High-Resolution Mass Spectrometry (HRMS) to verify the mass shift and NMR spectroscopy (¹H, ¹³C, and potentially ¹⁵N) to confirm the structure and purity.

Protocol 2: Proposed Deuterium Labeling via H/D Exchange

This protocol outlines a general strategy for incorporating deuterium. The precise conditions would require optimization, but the principles are well-established for pyridine derivatives.[16]

Rationale: H/D exchange is often the quickest method to introduce a deuterium label. For this compound, the protons on the ring are the most likely candidates for exchange under forcing conditions. This method is particularly useful for mechanistic studies involving kinetic isotope effects.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed, heavy-walled glass tube, combine this compound (1.0 equiv.) with neutral D₂O.

  • Thermal Exchange: Heat the sealed tube to an elevated temperature (e.g., 200-250 °C) for 24-48 hours. The high temperature provides the activation energy needed to break the C-H bonds and allow for exchange with deuterium from the D₂O solvent.[16]

  • Workup: Cool the tube, open it carefully, and extract the product with an organic solvent. Remove the solvent under reduced pressure. To increase the level of deuteration, the process can be repeated with fresh D₂O.

  • Validation: Analyze the product by ¹H NMR to observe the reduction in signal intensity at the exchanged positions and by Mass Spectrometry to determine the distribution of deuterated isotopologues (M+1, M+2, etc.).

Data-Driven Comparison and Visualization

To make an informed decision, it's crucial to compare the expected outcomes of these labeling strategies.

Quantitative Comparison of Labeling Efficiencies

The following table provides representative data for ¹⁵N labeling of various substituted pyridines using the Zincke imine method, which serves as a strong proxy for the expected efficiency with this compound.[15]

Substrate ExampleIsolated Yield (%)Isotopic Enrichment (%)
4-Phenylpyridine7595
4-(tert-Butyl)pyridine8098
2-Chloropyridine6596
4-Cyanopyridine5074
This compoundEst. 60-75Est. >95

Estimated values based on reactivity of similar substrates.

cluster_input Starting Material cluster_methods Labeling Methodologies cluster_output Labeled Products start Unlabeled This compound HIE H/D Exchange (e.g., D₂O, heat) start->HIE Zincke Zincke Imine Route (Tf₂O, ¹⁵NH₄Cl) start->Zincke Synthesis De Novo Synthesis (from ¹³C precursors) start->Synthesis Deuterated [²H]-Labeled Product HIE->Deuterated Nitrogen [¹⁵N]-Labeled Product Zincke->Nitrogen Carbon [¹³C]-Labeled Product Synthesis->Carbon node_a Kinetic Studies Deuterated->node_a node_b Metabolic Tracing Nitrogen->node_b node_c Quantitative MS (Internal Standard) Carbon->node_c

Caption: Decision workflow for choosing a labeling strategy based on the intended application.

Conclusion: Selecting the Optimal Strategy

The choice of an isotopic labeling strategy is not a one-size-fits-all decision. It requires a careful analysis of the research objective, available resources, and synthetic feasibility.

  • For late-stage labeling of the core heterocycle to trace its metabolic fate, the ¹⁵N-labeling via Zincke imine intermediate offers an elegant and powerful solution, bypassing the need for a complete re-synthesis.

  • For studies focused on reaction mechanisms and kinetic isotope effects , deuterium labeling via H/D exchange is a rapid and cost-effective entry point, provided that potential issues with regioselectivity and label stability are considered.

  • For the development of a gold-standard internal standard for quantitative mass spectrometry , a de novo synthesis incorporating ¹³C or a metabolically stable ²H label is the most robust and reliable approach, ensuring the label is not lost during biological processing.

By understanding the underlying principles and practical considerations outlined in this guide, researchers can confidently select and execute the most appropriate isotopic labeling strategy to advance their scientific and drug development objectives.

References

  • Jaseer, E. A., & Török, B. (2011). Isotopic Labeling and Mechanistic Studies. In-Depth Analysis of Organic Reaction Mechanisms, 329–359.
  • Donohoe, T. J., et al. (2012). Deuterium labelling studies and proposed mechanism for the pyridinium salts.
  • Kovacevic, B., & Maksic, Z. B. (2010). Isotopic labelling in the study of organic and organometallic mechanism and structure: An account. Journal of Molecular Structure: THEOCHEM, 943(1-3), 134-143.
  • Hiller, K., & Metallo, C. M. (2013). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Current Opinion in Biotechnology, 24(1), 18-25. [Link]
  • Del Vecchio, A., et al. (2018). Recent Developments in Heterocycles Labeling with Carbon Isotopes. Journal of Labelled Compounds and Radiopharmaceuticals, 61(13), 988-1007.
  • Garnett, J. L., & Hodges, R. J. (1967). A general strategy for site-selective incorporation of deuterium and tritium into pyridines, diazines, and pharmaceuticals. Journal of the American Chemical Society, 89(17), 4546-4547.
  • Wikipedia. (n.d.). Isotopic labeling.
  • Audisio, D., et al. (2018). Recent developments in heterocycle labeling with carbon isotopes. Journal of Labelled Compounds and Radiopharmaceuticals, 61(13), 988-1007. [Link]
  • Christmann, M., & Bräse, S. (2015). Recent highlights in biosynthesis research using stable isotopes. Beilstein Journal of Organic Chemistry, 11, 2356–2369. [Link]
  • Werstiuk, N. H., & Taillefer, R. J. (1980). Protium–deuterium exchange of substituted pyridines in neutral D2O at elevated temperatures. Canadian Journal of Chemistry, 58(11), 1134-1139.
  • Kopf, S., & Bourriquen, F. (2022). Synthesis Workshop: Deuterium + Tritium Labeling. YouTube. [Link]
  • Donohoe, T. J., et al. (2018). Reductive Zincke Reaction: Opening of Pyridinium Rings to δ‐Amino Ketones via Transfer Hydrogenation.
  • Bingol, K., et al. (2014). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 5, 537. [Link]
  • Nitschke, J. R., & Sarson, L. D. (2017). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system.
  • Islam, M. S., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 2(1), 70.
  • Zamboni, N., & Wiechert, W. (2012). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 23(4), 543–549. [Link]
  • Audisio, D., et al. (2021). Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation.
  • Wang, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863832. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Yang, J., et al. (2022). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. Molecules, 27(21), 7247. [Link]
  • Google Patents. (2012). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • den Hertog, H. J., & van der Plas, H. C. (1962). The reactivity of the bromine atoms in brominated pyridines; the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2,6-dibromopyridinium salts. Recueil des Travaux Chimiques des Pays-Bas, 81(10), 831-838.
  • Brian, P. M., & Musau, P. (2014). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. International Journal of Chemistry, 6(3), 1-10.
  • Capuco, A. V., & Wood, D. L. (2009). Technical note: A rapid method for 5-bromo-2'-deoxyuridine (BrdU) immunostaining in bovine mammary cryosections that retains RNA quality. Journal of Dairy Science, 92(8), 3846-3850. [Link]
  • Martí, S., & Rodríguez-Vázquez, M. L. (2021). 5-Bromo-2'-deoxyuridine labeling: historical perspectives, factors influencing the detection, toxicity, and its implications in the neurogenesis.
  • Williamson, D., et al. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(5), 1279-1290. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 5-Bromo-1-methylpyridin-2(1H)-one. As a versatile intermediate in pharmaceutical and agrochemical research, its responsible management is paramount to ensuring laboratory safety and environmental stewardship.[1] This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety protocols.

Core Principles: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. This compound is not merely a benign laboratory chemical; it possesses specific hazards that dictate its handling and disposal requirements.

The primary hazards associated with this compound are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[2][3]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[2][4]

  • Harmful if Swallowed (H302): Can be harmful if ingested.[2][3]

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times and underscore the importance of preventing its release into the environment.[5]

Table 1: Physicochemical and Hazard Properties of this compound
PropertyValueSource
CAS Number 81971-39-3[2]
Molecular Formula C₆H₆BrNO[2]
Molecular Weight 188.02 g/mol [2]
Physical Form Solid[6]
GHS Hazard Codes H302, H315, H319, H335[2][3]
Signal Word Warning[3][4]

Pre-Disposal Safety and Handling Protocols

Effective waste management begins with proactive handling during experimentation to minimize exposure and waste generation.

Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound involves a robust PPE protocol.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield to protect against dust particles and splashes.[7]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile) that are regularly inspected for integrity before use.[8]

  • Body Protection: A standard laboratory coat is required to protect skin and clothing.[9]

  • Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure.[10][11]

Operational Integrity:

  • Work Area: Designate a specific area for handling the compound. This area should be kept clean and free of clutter to contain any potential spills.

  • Ventilation: Always work in a well-ventilated area, preferably a chemical fume hood, to control airborne concentrations.[8]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10] Do not eat, drink, or smoke in the laboratory.[3]

Step-by-Step Waste Disposal Protocol

The disposal of this compound must be systematic and compliant with local, state, and federal regulations.[5] The following procedure provides a self-validating framework for its safe disposal.

Step 1: Waste Classification All waste streams containing this compound must be classified as Hazardous Waste . Specifically, due to the presence of a carbon-bromine bond, it is categorized as Halogenated Organic Waste .[12][13] This classification is critical as it dictates the final disposal method.

Step 2: Waste Segregation (The Critical Step) Proper segregation is paramount to prevent dangerous reactions and to ensure cost-effective, compliant disposal.

  • Dedicated Halogenated Waste Stream: Collect all waste containing this compound in a container designated exclusively for halogenated organic waste.[12][14]

  • AVOID Cross-Contamination: Under no circumstances should this waste be mixed with non-halogenated organic solvents, aqueous waste, acids, or bases.[15] Contaminating a non-halogenated solvent stream with even a small amount of a brominated compound requires the entire volume to be treated as more costly halogenated waste.[13]

Step 3: Containerization and Labeling The integrity of the disposal process relies on clear and durable containment.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, threaded screw-top cap. The container must be in good condition.[13][14]

  • Labeling: The container must be clearly and accurately labeled before the first drop of waste is added.[14] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all other components and their approximate percentages.

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant).[7]

Step 4: On-Site Accumulation and Storage Waste containers should be stored safely pending pickup by a certified disposal service.

  • Location: Store the sealed container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[11]

  • Incompatibilities: Keep the waste container away from incompatible materials, particularly strong oxidizing agents.[10]

  • Closure: The container must remain closed at all times except when actively adding waste.[14]

Step 5: Final Disposal Disposal of this chemical waste is not a task for laboratory personnel beyond the steps outlined above.

  • Professional Disposal: The final disposal must be managed by a licensed and certified hazardous waste disposal company.[5][7]

  • Disposal Method: The standard and environmentally appropriate method for halogenated organic waste is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (e.g., hydrogen bromide).[5][16] Do not pour this chemical down the drain or dispose of it in regular trash.[5][8]

Spill Management Protocol

In the event of an accidental spill, a swift and safe response is crucial.

  • Evacuate and Ventilate: Ensure the area is well-ventilated, and restrict access to non-essential personnel.[8]

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Containment: For a solid spill, carefully sweep up the material, avoiding the creation of dust, and place it into a labeled hazardous waste container.[10]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials (e.g., wipes, absorbent pads) as halogenated hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with established protocols.

Visual Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

G cluster_0 Waste Generation & Initial Handling cluster_1 Classification & Segregation cluster_2 Storage & Final Disposal start Generation of Waste Containing This compound ppe Ensure Full PPE is Worn (Goggles, Gloves, Lab Coat) start->ppe classify Classify as 'HAZARDOUS: HALOGENATED ORGANIC WASTE' ppe->classify segregate Place in Dedicated, Clearly Labeled, and Sealed Halogenated Waste Container classify->segregate no_mix DO NOT MIX with: - Non-Halogenated Solvents - Acids / Bases - Aqueous Waste segregate->no_mix store Store Securely in Designated Satellite Accumulation Area segregate->store disposal Arrange Pickup by Licensed Hazardous Waste Disposal Service store->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

  • PubChem. This compound.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Northwestern University. [Link]
  • University of Wisconsin-Milwaukee.
  • University of British Columbia. Organic Solvent Waste Disposal. Safety & Risk Services. [Link]
  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Link]

Sources

Definitive Guide to Personal Protective Equipment for Handling 5-Bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 5-Bromo-1-methylpyridin-2(1H)-one. As a halogenated pyridinone derivative, this compound is a valuable intermediate in pharmaceutical and agrochemical synthesis, but it requires meticulous handling to mitigate inherent health risks.[1] This guide is designed for researchers, chemists, and laboratory professionals, offering a framework built on causation, procedural integrity, and authoritative standards.

Core Hazard Analysis: The "Why" Behind the Protocol

Understanding the specific risks associated with this compound is fundamental to establishing a robust safety protocol. The compound's hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessary layers of protection.[2] It is a solid, appearing as a white to orange powder or crystal, which necessitates control of airborne particulates.[1]

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The causality for our stringent PPE requirements is detailed in the hazard summary below.

Table 1: GHS Hazard Summary for this compound

Hazard Code Hazard Statement Rationale for Protective Measures
H302 Harmful if swallowed Prevents accidental ingestion through contaminated hands or surfaces. Mandates strict hygiene and glove protocols.
H315 Causes skin irritation Requires the use of chemical-resistant gloves and protective body coverings to prevent direct contact, which can lead to dermatitis or other skin reactions.[2][3][4]
H319 Causes serious eye irritation Necessitates the use of sealed eye protection to shield against dust particles and splashes, which can cause significant eye damage.[2][3][4]

| H335 | May cause respiratory irritation | Mandates handling within a controlled ventilation environment (e.g., fume hood) and may require respiratory protection to prevent irritation of the respiratory tract.[2][3][4] |

Mandatory PPE Protocol: A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The following equipment is mandatory for all personnel handling this compound.

Eye and Face Protection

Due to its classification as a serious eye irritant (H319), robust eye protection is critical.[2][4]

  • Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[5]

  • Splash or Aerosol Risk: When handling solutions or performing operations with a potential for splashing, a full-face shield must be worn in addition to safety goggles.[6][7]

Skin and Body Protection

To prevent skin irritation (H315), a complete barrier is essential.[2][4]

  • Hand Protection: Chemical-resistant gloves are the primary defense. While disposable nitrile gloves provide adequate protection for incidental contact, it is crucial to consult the manufacturer's chemical resistance data. For prolonged handling or immersion, heavier-duty gloves (e.g., butyl rubber) may be necessary. Always double-glove when there is a significant risk of splashing.[6] Contaminated gloves must be removed using the proper technique to avoid skin exposure and disposed of as hazardous waste.

  • Body Covering: A flame-resistant laboratory coat is mandatory. For procedures involving larger quantities (>50g) or a higher risk of spillage, a chemical-resistant apron or a disposable Tyvek coverall should be worn over the lab coat.[7][8]

  • Footwear: Fully enclosed, chemical-resistant shoes are required at all times in the laboratory.[6]

Respiratory Protection

The potential for respiratory tract irritation (H335) makes respiratory protection a key consideration.[2][4]

  • Primary Engineering Control: All handling of this compound powder must be performed within a certified chemical fume hood to minimize inhalation exposure.[9][10]

  • Secondary Respiratory Protection: In situations where a fume hood is not feasible or if ventilation is compromised, a NIOSH-approved air-purifying respirator with a combination organic vapor/P100 (particulate) cartridge is required.[5][11] A complete respiratory protection program, including fit testing and cartridge change-out schedules, must be in place, compliant with OSHA 29 CFR 1910.134.[11]

Operational Plan: Integrating PPE into Your Workflow

Safe handling is a systematic process. The following workflow integrates the mandatory PPE at each stage to ensure a self-validating system of safety.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don Full PPE (Goggles, Lab Coat, Gloves) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_setup 3. Assemble Equipment Inside Hood prep_hood->prep_setup handle_weigh 4. Weigh Compound Inside Hood prep_setup->handle_weigh Proceed to Handling handle_transfer 5. Perform Chemical Transfer or Reaction handle_weigh->handle_transfer clean_decon 6. Decontaminate Surfaces & Glassware handle_transfer->clean_decon Proceed to Cleanup clean_waste 7. Segregate Waste (Solid & Liquid Halogenated) clean_decon->clean_waste clean_doff 8. Doff PPE (Gloves Last) clean_waste->clean_doff clean_wash 9. Wash Hands Thoroughly clean_doff->clean_wash

Caption: Standard workflow for handling this compound.

Emergency Protocol: Spill and Exposure Management

In the event of an accidental release or exposure, a clear and immediate response is critical.

Spill Response
  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Isolate: Restrict access to the spill area. If safe to do so, remove ignition sources.[12]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[9]

  • PPE: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, goggles, and a disposable coverall.

  • Contain: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[12][13] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[9][12]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

G start Spill Detected is_major Major Spill? (>10g or outside hood) start->is_major is_contained Is Spill Contained Inside Fume Hood? is_major->is_contained No (Minor Spill) action_evacuate Evacuate Area Call EHS/Emergency Response is_major->action_evacuate Yes action_ppe Don Spill Response PPE (incl. respirator) is_contained->action_ppe Yes is_contained->action_ppe No action_contain Contain with Inert Absorbent action_ppe->action_contain action_collect Collect into Hazardous Waste Container action_contain->action_collect action_decon Decontaminate Spill Area action_collect->action_decon

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-methylpyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-methylpyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.